N-(2-Methoxyphenyl)acetamide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOFNVXHDGQVBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052623 | |
| Record name | N-(2-Methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan powder; [Sigma-Aldrich MSDS] | |
| Record name | N-(2-Methoxyphenyl)acetamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21199 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000659 [mmHg] | |
| Record name | N-(2-Methoxyphenyl)acetamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21199 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
93-26-5 | |
| Record name | N-(2-Methoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Acetanisidide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Acetanisidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(2-methoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2-Methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-methoxyphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-ACETANISIDIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPJ345W2VY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-(2-Methoxyphenyl)acetamide basic properties
An In-depth Technical Guide to the Core Properties of N-(2-Methoxyphenyl)acetamide
Authored by a Senior Application Scientist
Introduction
This compound, also known as o-acetanisidide, is an acetamide and methoxybenzene derivative with the chemical formula C₉H₁₁NO₂.[1][2][3] It serves as a versatile and crucial intermediate in organic synthesis, finding applications in the development of more complex molecules for pharmaceuticals, agrochemicals, and material science.[1][4] This guide provides a comprehensive overview of its fundamental chemical and physical properties, synthesis, spectral characteristics, and safety protocols, offering a technical resource for researchers and drug development professionals. The causality behind experimental choices and the importance of self-validating systems in its analysis are emphasized throughout.
Physicochemical and Structural Properties
Understanding the core physicochemical properties of this compound is fundamental to its application in any research or development setting. These parameters dictate its behavior in various solvents and reaction conditions, informing choices for purification, formulation, and analytical method development.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | o-Acetanisidide, 2'-Methoxyacetanilide, o-Methoxyacetanilide | [2][3] |
| CAS Number | 93-26-5 | [1][3] |
| Molecular Formula | C₉H₁₁NO₂ | [1][3] |
| Molecular Weight | 165.19 g/mol | [3] |
| Appearance | Tan or white crystalline powder | [3][5] |
| Melting Point | 70-74 °C | [6][7] |
| Boiling Point | 303-305 °C | [6][7] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [8] |
| Octanol/Water Partition Coefficient (LogP) | 1.1 | [3] |
The moderate lipophilicity, as indicated by the LogP value, suggests good membrane permeability, a key consideration in early-stage drug discovery. Its solubility in common organic solvents allows for flexibility in reaction and purification methodologies such as recrystallization or chromatography.
Synthesis and Mechanistic Considerations
The most common and efficient synthesis of this compound is the N-acylation of 2-methoxyaniline (o-anisidine). This reaction is a classic example of nucleophilic acyl substitution.
Protocol: Synthesis via N-acylation
-
Reactant Preparation: Dissolve 2-methoxyaniline in a suitable solvent, such as glacial acetic acid. The acid serves as both a solvent and a catalyst.
-
Acylating Agent Addition: Slowly add acetic anhydride to the solution under stirring.[9] The temperature should be controlled, typically between 10-12 °C, to manage the exothermic nature of the reaction.[9]
-
Reaction: The lone pair of electrons on the amine nitrogen of 2-methoxyaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.
-
Proton Transfer & Elimination: The tetrahedral intermediate collapses, eliminating acetic acid as a leaving group and forming the stable amide bond.
-
Workup and Isolation: The reaction mixture is allowed to stand, after which the product can be precipitated, filtered, and washed with water to remove acid residues.[9]
-
Purification: Recrystallization from a suitable solvent (e.g., water or ethanol) yields the purified this compound.[9]
Causality: The choice of acetic anhydride as the acylating agent is driven by its high reactivity and the fact that its byproduct, acetic acid, is easily removed. Controlling the temperature is crucial to prevent side reactions and ensure a high yield of the desired product.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Analytical Characterization: A Self-Validating System
Accurate characterization is paramount to confirming the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a self-validating system where each technique offers complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the precise molecular structure.
-
¹H NMR: Provides information on the number and environment of hydrogen atoms. For this compound, characteristic peaks include:
-
¹³C NMR: Confirms the carbon framework of the molecule. PubChem indicates the availability of ¹³C NMR spectral data for this compound.[3]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies. Key absorptions include:
-
N-H Stretching: A prominent peak typically observed around 3290-3300 cm⁻¹, characteristic of the amide N-H bond.
-
C=O Stretching: A strong absorption band around 1660 cm⁻¹, indicating the presence of the amide carbonyl group.
-
C-O Stretching: Bands associated with the aryl-ether linkage.
-
Aromatic C-H Stretching: Peaks typically observed above 3000 cm⁻¹.
The NIST WebBook provides a reference IR spectrum for this compound.[11]
Diagram: Quality Control Workflow
Caption: A multi-technique workflow for analytical quality control.
Safety, Handling, and Toxicology
Adherence to strict safety protocols is non-negotiable when handling any chemical intermediate. This compound presents moderate hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
Table 2: GHS Hazard Information
| Hazard Statement | Description | GHS Classification | Source |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [3] |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) | [3] |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | [3] |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | [3] |
Handling and Storage:
-
Ventilation: Use with adequate ventilation, preferably in a chemical fume hood, to minimize dust generation and inhalation.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[5][12]
-
PPE: Wear compatible chemical-resistant gloves, chemical safety goggles, and a lab coat.[12] A government-approved respirator should be used if ventilation is inadequate.[12]
First Aid Measures:
-
Ingestion: If swallowed, do not induce vomiting. Get medical aid.[5]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
Skin Contact: Flush skin with plenty of water. Remove contaminated clothing. Get medical aid if irritation develops.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[5]
Conclusion
This compound is a foundational building block in organic synthesis. A thorough understanding of its properties, from its spectral signature to its safety profile, is essential for its effective and safe utilization in research and development. The integration of synthesis with a multi-pronged analytical approach ensures the reliability and reproducibility of experimental outcomes, upholding the principles of scientific integrity.
References
- BioCrick. This compound | CAS:93-26-5.
- Cole-Parmer. Material Safety Data Sheet - o-Acetoacetanisidide, 99%.
- BioCrick. This compound datasheet.
- Cheméo. Chemical Properties of Acetamide, N-(2-methoxyphenyl)- (CAS 93-26-5).
- PubChem. Acetamide, N-(2-methoxyphenyl)-.
- NIST. Acetamide, N-(2-methoxyphenyl)-. In: NIST Chemistry WebBook.
- Asia Bio-Pharmaceutical Research Institute. This compound.
Sources
- 1. biocrick.com [biocrick.com]
- 2. Acetamide, N-(2-methoxyphenyl)- (CAS 93-26-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. This compound | 93-26-5 [chemicalbook.com]
- 7. This compound CAS#: 93-26-5 [m.chemicalbook.com]
- 8. This compound | CAS:93-26-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. This compound,Buy this compound price, About this compound Sales,Suppliers,Shop online on Bolise Elisa Kit Company [pharmaceutical-sales.net]
- 10. This compound(93-26-5) 1H NMR [m.chemicalbook.com]
- 11. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]
- 12. o-Acetanisidide(93-26-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
N-(2-Methoxyphenyl)acetamide CAS number 93-26-5
An In-Depth Technical Guide to N-(2-Methoxyphenyl)acetamide (CAS 93-26-5)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, also known as o-Acetanisidide. Intended for researchers, chemists, and professionals in drug development, this guide delves into the molecule's fundamental properties, synthesis, characterization, applications, and safety protocols, grounding all information in established scientific literature.
Core Molecular Identity and Physicochemical Properties
This compound (CAS No. 93-26-5) is an acetamide derivative and a member of the methoxybenzene class.[1][2] Its structure features an acetamide group attached to a benzene ring, which is substituted with a methoxy group at the ortho position. This arrangement of functional groups dictates its chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis.[3]
The physical and chemical characteristics of a compound are foundational to its application in research and development, influencing everything from solvent selection to storage conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 93-26-5 | [4][5][6] |
| Molecular Formula | C₉H₁₁NO₂ | [1][4][6] |
| Molecular Weight | 165.19 g/mol | [4][7] |
| Appearance | White to tan crystalline powder | [1][2] |
| Melting Point | 70-74 °C (lit.) | [1][5] |
| Boiling Point | 303-305 °C (lit.) | [1][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[8] | [8] |
| IUPAC Name | This compound | [2][7] |
| Synonyms | o-Acetanisidide, 2-Acetaniside, o-Methoxyacetanilide | [1][9] |
| InChI Key | FGOFNVXHDGQVBG-UHFFFAOYSA-N |[1][7] |
Synthesis and Mechanism: Acetylation of 2-Methoxyaniline
The most common and efficient method for synthesizing this compound is through the N-acetylation of 2-methoxyaniline (o-anisidine).[3][10] This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 2-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.
The choice of acetic anhydride is strategic; it is highly reactive and its byproduct, acetic acid, is easily managed within the reaction conditions. The mechanism proceeds via a tetrahedral intermediate which then collapses, eliminating an acetate ion as a leaving group to form the stable amide product.
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis and Purification
This protocol provides a self-validating workflow for the synthesis, purification, and confirmation of this compound.
Materials and Reagents:
-
2-Methoxyaniline (o-anisidine)
-
Acetic Anhydride
-
Glacial Acetic Acid[10] or Sodium Acetate
-
Water (distilled or deionized)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or water bath
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Workflow Diagram:
Caption: Experimental workflow for synthesis, purification, and analysis.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methoxyaniline in a suitable amount of water and a stoichiometric amount of acid (e.g., hydrochloric or glacial acetic acid).[10][11] Stir the mixture until the aniline salt is fully dissolved.
-
Acetylation: While stirring, add acetic anhydride to the solution. Immediately following, add a pre-dissolved solution of sodium acetate in water.[11] The sodium acetate acts as a base to neutralize the strong acid byproduct, driving the reaction to completion. A precipitate of the crude product should form.
-
Isolation: Cool the reaction flask in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold water to remove any remaining salts and water-soluble impurities.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. If the solid does not fully dissolve, filter the hot solution to remove insoluble impurities. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the purified this compound.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them completely. The purity can be verified by melting point determination and spectroscopic analysis.
Spectroscopic and Structural Characterization
Structural elucidation and purity confirmation are critical. This compound has been thoroughly characterized by various techniques, including NMR, IR spectroscopy, and X-ray crystallography.[2][12][13][14]
Table 2: Key Spectroscopic Data for this compound
| Technique | Key Features and Expected Shifts (in CDCl₃) | Source(s) |
|---|---|---|
| ¹H NMR | δ ~8.35 ppm (s, 1H, N-H) : Broad singlet for the amide proton. δ ~6.8-8.0 ppm (m, 4H, Ar-H) : Complex multiplet for the four aromatic protons. δ ~3.85 ppm (s, 3H, O-CH₃) : Singlet for the methoxy group protons. δ ~2.18 ppm (s, 3H, CO-CH₃) : Singlet for the acetyl group protons. | [13][15] |
| ¹³C NMR | Signals corresponding to the acetyl carbonyl carbon, aromatic carbons (including the two attached to O and N), and the two methyl carbons. | [2][13] |
| IR Spectroscopy | ~3300-3400 cm⁻¹ : N-H stretching vibration. ~1670 cm⁻¹ : C=O (Amide I band) stretching vibration. ~1520-1580 cm⁻¹ : N-H bending and C-N stretching (Amide II band). | [13][16] |
| X-ray Crystallography | The crystal structure reveals that the amide group is not perfectly coplanar with the benzene ring. The packing is dominated by H···H, C···H, and O···H interactions.[14] |[2][14] |
Applications in Research and Drug Development
This compound is not typically an end-product but rather a versatile chemical intermediate.[3][17] Its utility stems from the presence of multiple reactive sites that allow for further chemical modifications.
-
Precursor for Bioactive Molecules: The compound serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic properties.[3] Its scaffold is found in the core structure of various compounds investigated in medicinal chemistry. For example, derivatives have been synthesized and explored for potential antioxidant and anti-inflammatory activities.[18][19]
-
Intermediate in Fine Chemicals: It is used in the synthesis of dyes and other specialty organic compounds.[17]
-
Material Science: The structural properties of this compound and its derivatives are explored in the development of novel polymers and functional materials.[3]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical reagent. This compound possesses specific hazards that must be managed with appropriate precautions.
Table 3: GHS Hazard and Safety Information
| Category | Information | Source(s) |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][2][20] |
| Precautionary Statements | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1][20] |
Handling and Storage Recommendations:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[21]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[22]
-
Storage: Store the product in a tightly sealed container in a cool, dry, and well-ventilated place.[5][17]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[20][21] For skin contact, wash off with soap and plenty of water.[20] If swallowed, rinse mouth with water and consult a physician.[20]
References
- This compound datasheet. (n.d.). BioCrick.
- This compound. (n.d.). CAS Common Chemistry.
- Acetamide, N-(2-methoxyphenyl)-. (n.d.). PubChem.
- (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... (n.d.). ResearchGate.
- This compound | CAS:93-26-5 | High Purity. (n.d.). BioCrick.
- Chemical Properties of Acetamide, N-(2-methoxyphenyl)- (CAS 93-26-5). (n.d.). Cheméo.
- Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. (n.d.). The Royal Society of Chemistry.
- Acetamide, N-(2-methoxyphenyl)-. (n.d.). NIST WebBook.
- Safety Data Sheet - this compound. (2021). Angene Chemical.
- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). National Institutes of Health (NIH).
- (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). ResearchGate.
- Hirshfeld surface analysis and crystal structure of this compound. (2019). National Institutes of Health (NIH).
- This compound. (n.d.). Asia Bio-Pharmaceutical Research Institute.
- Acetylation of Aniline (Experiment). (2021). Chemistry LibreTexts.
Sources
- 1. This compound | 93-26-5 [chemicalbook.com]
- 2. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound CAS#: 93-26-5 [m.chemicalbook.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. This compound | CAS:93-26-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. This compound | 93-26-5 [amp.chemicalbook.com]
- 10. This compound,Buy this compound price, About this compound Sales,Suppliers,Shop online on Bolise Elisa Kit Company [pharmaceutical-sales.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound(93-26-5) 1H NMR spectrum [chemicalbook.com]
- 16. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]
- 17. biocrick.com [biocrick.com]
- 18. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. angenechemical.com [angenechemical.com]
- 21. assets.thermofisher.cn [assets.thermofisher.cn]
- 22. sigmaaldrich.com [sigmaaldrich.com]
N-(2-Methoxyphenyl)acetamide chemical structure and synthesis
An In-Depth Technical Guide to N-(2-Methoxyphenyl)acetamide: Structure, Synthesis, and Applications
Abstract
This compound, also known as o-Acetanisidide, is a vital chemical intermediate extensively utilized in the realms of organic synthesis, medicinal chemistry, and materials science. Its molecular architecture, featuring a methoxy-substituted phenyl ring coupled with an acetamide group, provides a versatile scaffold for the development of more complex molecules, including a significant percentage of commercially available pharmaceuticals.[1] This guide offers a comprehensive technical overview of this compound, detailing its molecular profile, physicochemical properties, and a field-proven synthesis protocol. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as an essential resource for researchers, scientists, and professionals in drug development.
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's fundamental characteristics is paramount for its effective application in research and development. This section delineates the structural and physical properties of this compound.
Chemical Identity
The compound is unambiguously identified by several key descriptors, summarized in the table below.
| Identifier | Value |
| IUPAC Name | This compound[2][3] |
| CAS Number | 93-26-5[2][3][4] |
| Molecular Formula | C₉H₁₁NO₂[2][3][4] |
| Molecular Weight | 165.19 g/mol [2][4][5] |
| InChI Key | FGOFNVXHDGQVBG-UHFFFAOYSA-N[2] |
| Canonical SMILES | CC(=O)NC1=CC=CC=C1OC[3][4] |
| Synonyms | o-Acetanisidide, 2-Methoxyacetanilide, N-Acetyl-o-anisidine[2][3][5] |
Structural Analysis
The structure of this compound consists of an acetamide group linked to a benzene ring which is substituted with a methoxy group at the ortho position. The amide linkage is a cornerstone of peptide chemistry and is found in approximately 25% of all commercial drugs, highlighting the synthetic importance of molecules containing this functional group.[1]
The methoxy group (-OCH₃) is an electron-donating group, which influences the reactivity of the aromatic ring. The amide group itself is planar, but its orientation relative to the benzene ring can vary. Crystallographic studies have confirmed that the amide group is not coplanar with the benzene ring, a crucial detail for understanding its intermolecular interactions and packing in the solid state.[1]
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical properties of this compound are critical for its handling, purification, and use in various reaction conditions.
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | --- |
| Melting Point | 70-74 °C | [6] |
| Boiling Point | 303-305 °C | [6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [7] |
Spectroscopic Profile
Characterization of this compound is routinely performed using standard spectroscopic techniques.
-
¹H NMR: The spectrum exhibits characteristic signals for the aromatic protons, the methoxy group protons (singlet, ~3.8 ppm), the acetyl methyl protons (singlet, ~2.2 ppm), and a broad singlet for the amide proton (N-H, ~8.3 ppm).[8]
-
¹³C NMR: The spectrum shows distinct resonances for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the acetyl methyl carbon.[3]
-
IR Spectroscopy: Key absorption bands include N-H stretching, C=O (amide I band) stretching, and C-O (ether) stretching.[3]
-
Mass Spectrometry: The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak corresponding to its molecular weight.[9]
Synthesis of this compound
The synthesis of this compound is a classic and reliable transformation in organic chemistry, primarily achieved through the acylation of 2-methoxyaniline.
Principle Reaction: N-Acetylation of 2-Methoxyaniline
The most common and efficient method for synthesizing this compound is the nucleophilic acyl substitution reaction between 2-methoxyaniline (o-anisidine) and an acetylating agent, typically acetic anhydride.[10] This reaction is robust, high-yielding, and straightforward to perform in a standard laboratory setting.
Caption: General reaction scheme for the synthesis.
Mechanistic Insights
The reaction proceeds via a well-established nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of the 2-methoxyaniline's amino group. This nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.[10]
-
Formation of a Tetrahedral Intermediate: This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a negatively charged tetrahedral intermediate.
-
Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the acetate ion is expelled as a good leaving group.
-
Deprotonation: The resulting protonated amide is then deprotonated (often by the acetate leaving group or another base) to yield the final, neutral this compound product and acetic acid as a byproduct.
Caption: Key stages of the synthesis mechanism.
Field-Proven Experimental Protocol
This protocol provides a reliable method for the synthesis and purification of this compound.
Materials and Reagents
| Reagent | CAS No. | M.Wt. | Amount | Moles |
| 2-Methoxyaniline | 90-04-0 | 123.15 | 10.0 g | 0.081 |
| Acetic Anhydride | 108-24-7 | 102.09 | 8.5 mL | 0.090 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 30 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | ~500 mL | - |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g (0.081 mol) of 2-methoxyaniline in 30 mL of glacial acetic acid.
-
Causality: Glacial acetic acid is chosen as the solvent because it readily dissolves the starting amine and is compatible with the acetic anhydride reagent. Its acidic nature can protonate the amine, but the equilibrium allows for sufficient free amine to initiate the reaction.
-
-
Reagent Addition: While stirring, slowly add 8.5 mL (0.090 mol) of acetic anhydride to the solution. A slight molar excess of acetic anhydride ensures the complete conversion of the limiting reactant, 2-methoxyaniline.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (~100-110 °C) for 1 hour.
-
Causality: Heating the mixture accelerates the rate of reaction, ensuring completion within a reasonable timeframe. Refluxing prevents the loss of solvent or reagent due to evaporation.
-
-
Workup and Isolation: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ~400 mL of ice-cold deionized water while stirring vigorously.
-
Causality: Pouring the mixture into water serves two purposes: it quenches any unreacted acetic anhydride (hydrolyzing it to acetic acid) and precipitates the solid this compound product, which has low solubility in water.
-
-
Purification: Collect the crude solid product by vacuum filtration, washing the filter cake with cold deionized water to remove residual acetic acid and other water-soluble impurities. The product can be further purified by recrystallization from an ethanol/water mixture to yield a white crystalline solid.
-
Causality: Recrystallization is an effective purification technique for solids. The crude product is dissolved in a minimum amount of hot solvent (ethanol) in which it is highly soluble, and then a co-solvent (water) in which it is poorly soluble is added until turbidity appears. Upon slow cooling, high-purity crystals form, leaving impurities behind in the solvent mixture.
-
Applications in Research and Development
This compound is not typically an end-product but rather a valuable starting material and building block.
-
Synthetic Intermediate: Its utility is multifaceted, stemming from its role as a versatile intermediate in organic synthesis.[10] The acetamide and methoxy-phenyl groups provide reactive sites for further chemical modifications, making it a valuable precursor for more complex molecules.[4][10]
-
Medicinal Chemistry: The compound serves as a crucial scaffold in the synthesis of a wide array of bioactive molecules and potential therapeutics.[10] Researchers utilize it to create novel derivatives for investigation into various pharmacological activities.
-
Materials Science: Derivatives of this compound have been explored for their potential in creating novel functional materials.[10]
Safety, Handling, and Storage
Proper safety protocols are essential when working with this compound and its precursors.
Hazard Identification
The compound is associated with several GHS hazard classifications.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[3] |
| Skin Irritation | H315 | Causes skin irritation[3] |
| Eye Irritation | H319 | Causes serious eye irritation[3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[3] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[11]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12]
-
Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[11]
Storage and Disposal
-
Storage: Store the product in a tightly sealed container in a cool, dry, and well-ventilated place.[4][11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[11]
Conclusion
This compound is a foundational chemical compound with significant utility in synthetic chemistry. Its straightforward and reliable synthesis from readily available precursors, combined with its versatile molecular structure, makes it an indispensable tool for researchers. From serving as a building block for complex pharmaceutical agents to its use in materials science, a thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in scientific innovation.
References
- National Institute of Standards and Technology (NIST). (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST Chemistry WebBook.
- BioCrick. (n.d.). This compound | CAS:93-26-5.
- National Center for Biotechnology Information. (n.d.). Acetamide, N-(2-methoxyphenyl)-. PubChem Compound Database.
- BioCrick. (n.d.). This compound datasheet.
- Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-methoxyphenyl)- (CAS 93-26-5).
- Yaman, M., et al. (2019). Hirshfeld surface analysis and crystal structure of this compound. Acta Crystallographica Section E: Crystallographic Communications, 75(6), 830–833.
- National Institute of Standards and Technology (NIST). (n.d.). Mass spectrum of Acetamide, N-(2-methoxyphenyl)-. NIST Chemistry WebBook.
- Angene Chemical. (2021). Safety Data Sheet - this compound.
- Benkhaya, S., M'rabet, S., & Harfi, A. E. (2020). Classifications, properties and applications of textile dyes: A review. Applied Journal of Environmental Engineering Science, 6(1).
- Guezguez, R., et al. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 58(6), o653–o654.
- ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....
- Fun, H. K., et al. (2009). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(1), o167.
- Guerrab, F., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 535–539.
Sources
- 1. Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]
- 3. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biocrick.com [biocrick.com]
- 5. Acetamide, N-(2-methoxyphenyl)- (CAS 93-26-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound | 93-26-5 [chemicalbook.com]
- 7. This compound | CAS:93-26-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. This compound(93-26-5) 1H NMR [m.chemicalbook.com]
- 9. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. chemicalbook.com [chemicalbook.com]
N-(2-Methoxyphenyl)acetamide IUPAC name and synonyms
An In-Depth Technical Guide to N-(2-Methoxyphenyl)acetamide: Synthesis, Properties, and Applications as a Versatile Chemical Scaffold
Abstract
This compound, also widely known by its common synonym o-acetanisidide, is a valuable organic compound characterized by a methoxy-substituted phenyl ring linked to an acetamide group. While not extensively documented as a pharmacologically active agent itself, its true significance in the scientific community lies in its role as a versatile and readily accessible synthetic intermediate. This guide provides an in-depth exploration of its chemical identity, synthesis, and characterization. Furthermore, it delves into its utility as a foundational scaffold for the development of novel molecules in medicinal chemistry, materials science, and bio-sensing, offering a Senior Application Scientist's perspective on its practical application and potential.
Core Identity: Nomenclature and Physicochemical Profile
Precise identification is the cornerstone of any chemical research. This compound is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) as This compound [1][2]. Its universal identifier in chemical literature and databases is its CAS Registry Number: 93-26-5 [1][2][3][4].
Due to its historical and widespread use, the compound is known by numerous synonyms, which researchers may encounter in older literature or commercial listings.
Common Synonyms:
The compound's physical and chemical properties are critical for its application in synthesis, determining appropriate solvent systems, reaction conditions, and purification methods.
Table 1: Physicochemical Properties of this compound | Property | Value | Source(s) | | :--- | :--- | :--- | | Molecular Formula | C₉H₁₁NO₂ |[1][5] | | Molecular Weight | 165.19 g/mol |[1][4][5] | | Appearance | White to off-white crystalline powder |[3][6] | | Melting Point | 70-74 °C (lit.) |[3][4][6] | | Boiling Point | 303-305 °C (lit.) |[3][4][6] | | Solubility | Slightly soluble in water[7]. Soluble in ethanol, ether, acetic acid[6], DMSO, and acetone. | | XLogP3 (Computed) | 1.1 |[1][2] | | pKa (Predicted) | 14.50 ± 0.70 |[8] |
Synthesis and Mechanistic Insights
The most reliable and straightforward synthesis of this compound is the N-acetylation of 2-methoxyaniline (o-anisidine). This reaction is a classic example of nucleophilic acyl substitution.
Causality in Experimental Design
The selection of acetic anhydride as the acetylating agent is deliberate. It is more reactive than acetic acid, allowing the reaction to proceed efficiently under mild conditions, yet it is safer and easier to handle than the highly reactive and corrosive acetyl chloride. The reaction is typically exothermic; therefore, controlling the initial addition of the aniline to the anhydride is crucial to prevent overheating and the formation of byproducts. The final heating step ensures the reaction goes to completion. The workup procedure involving quenching on ice serves a dual purpose: it precipitates the organic product, which has low solubility in water, and hydrolyzes any remaining acetic anhydride.
Reaction Mechanism: Nucleophilic Acyl Substitution
The underlying mechanism involves the nitrogen atom of the 2-methoxyaniline's amino group, acting as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride[3]. This forms a tetrahedral intermediate, which then collapses, eliminating a molecule of acetic acid as a leaving group to yield the stable amide product[3].
Sources
- 1. 2-Chloro-N-(2-methoxyphenyl)acetamide | C9H10ClNO2 | CID 41647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Paper-based microfluidic system for tear electrolyte analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. govinfo.gov [govinfo.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. Synthesis and evaluation of antimicrobial, antitubercular and anticancer activities of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cas 93-26-5,this compound | lookchem [lookchem.com]
N-(2-Methoxyphenyl)acetamide molecular weight and formula
An In-Depth Technical Guide to N-(2-Methoxyphenyl)acetamide
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into the molecule's fundamental properties, synthesis, characterization, and applications, providing field-proven insights and methodologies.
Core Molecular Identity and Physicochemical Properties
This compound, also known as o-Acetanisidide, is an acetamide derivative of 2-methoxyaniline.[1][2] It belongs to the broader class of N-arylacetamides, a structural motif found in numerous pharmaceuticals and biologically active compounds.[3][4] Understanding its core properties is the foundational step for its application in any research or synthetic context.
The key identifiers and physical properties are summarized below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [1][5][6] |
| Molecular Weight | 165.19 g/mol | [2][5] |
| Exact Mass | 165.078978594 Da | [2] |
| CAS Number | 93-26-5 | [1][5] |
| IUPAC Name | This compound | [2] |
| Synonyms | o-Acetanisidide, 2'-Methoxyacetanilide, o-Methoxyacetanilide | [1][7] |
| Melting Point | 70-74 °C | [8] |
| Boiling Point | 303-305 °C | [8] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [9] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is typically achieved through the N-acetylation of 2-methoxyaniline (o-anisidine). This reaction is a standard and robust method for forming the amide bond, a critical linkage in medicinal chemistry.[4] The choice of acetic anhydride as the acetylating agent is based on its high reactivity and the ease of purification, as the primary byproduct is acetic acid, which can be readily removed.
Experimental Protocol: Synthesis of this compound
This protocol describes a reliable method for the laboratory-scale synthesis of the title compound.
Materials:
-
2-Methoxyaniline (o-anisidine)
-
Acetic Anhydride
-
Glacial Acetic Acid (as solvent)
-
Ice-cold distilled water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2-methoxyaniline in a minimal amount of glacial acetic acid.
-
Acetylation: While stirring, slowly add 1.1 equivalents of acetic anhydride to the solution. The addition is often exothermic, and external cooling may be applied if necessary.
-
Reaction Progression: Heat the mixture to a gentle reflux for approximately 1-2 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After cooling the reaction mixture to room temperature, pour it slowly into a beaker containing a significant volume of ice-cold distilled water while stirring vigorously. The product, this compound, will precipitate as a solid.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold water to remove residual acetic acid and other water-soluble impurities.
-
Purification (Recrystallization): Transfer the crude product to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly to obtain this compound.
This self-validating protocol ensures high purity through the precipitation and recrystallization steps, which are fundamental techniques for isolating crystalline organic solids.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of this compound.
Structural Characterization
Confirming the identity and purity of the synthesized compound is paramount. Standard spectroscopic techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique provides information on the number and environment of hydrogen atoms. The spectrum of this compound would show distinct signals for the aromatic protons, the methoxy (-OCH₃) group protons, the methyl (CH₃) group protons of the acetyl group, and the amide (N-H) proton.
-
¹³C NMR: This analysis identifies the different carbon environments in the molecule, confirming the presence of the aromatic ring carbons, the methoxy carbon, the carbonyl carbon, and the methyl carbon.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key characteristic peaks would include a strong absorption for the amide C=O stretch and another for the N-H stretch.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by measuring the mass-to-charge ratio of the molecular ion.[10]
-
X-ray Crystallography: For definitive structural elucidation in the solid state, single-crystal X-ray diffraction can be performed. Studies have reported the crystal structure of this compound, providing precise bond lengths and angles and analyzing intermolecular interactions like hydrogen bonding.[4]
Applications in Research and Drug Development
This compound is more than a simple chemical; it is a valuable building block and intermediate in several scientific domains.
-
Synthetic Precursor: Its primary role is as an intermediate in the synthesis of more complex molecules.[6] The acetamide group can serve as a protecting group for the amine or be a precursor for further chemical transformations. For instance, related structures are used in the synthesis of anticancer drug side chains.[11]
-
Pharmacological Research: As a member of the N-arylacetamide family, this compound and its derivatives are of interest in pharmacological research.[6] The N-arylacetamide scaffold is present in a wide range of therapeutic agents, and synthesizing analogs allows for structure-activity relationship (SAR) studies.[3] Derivatives of acetamides have been investigated for antioxidant and anti-inflammatory activities.[12]
-
Reference Standard: In analytical chemistry, high-purity this compound can be used as a reference standard for method development and validation.[6]
Safety Profile
As with any chemical reagent, proper handling is essential. This compound is considered moderately toxic if ingested.[8] It can cause skin and serious eye irritation.[2] When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[8] Always consult the Safety Data Sheet (SDS) before handling, and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- Acetamide, N-(2-methoxyphenyl)-. NIST WebBook. [Link]
- This compound | CAS:93-26-5. BioCrick. [Link]
- N-(2-Methoxyphenyl)
- Chemical Properties of Acetamide, N-(2-methoxyphenyl)- (CAS 93-26-5). Cheméo. [Link]
- Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135. PubChem. [Link]
- (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide...
- A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
- This compound (C9H11NO2). PubChemLite. [Link]
- N-(4-Amino-2-methoxyphenyl)acetamide. IUCr. [Link]
- (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide...
- Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. National Institutes of Health (NIH). [Link]
- Hirshfeld surface analysis and crystal structure of this compound. National Institutes of Health (NIH). [Link]
- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health (NIH). [Link]
Sources
- 1. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]
- 2. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. biocrick.com [biocrick.com]
- 7. Acetamide, N-(2-methoxyphenyl)- (CAS 93-26-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. This compound | 93-26-5 [chemicalbook.com]
- 9. This compound | CAS:93-26-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. PubChemLite - this compound (C9H11NO2) [pubchemlite.lcsb.uni.lu]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of N-(2-Methoxyphenyl)acetamide for Advanced Research & Development
Introduction
N-(2-Methoxyphenyl)acetamide, also known by its common synonym o-acetanisidide, is a member of the acetamides and methoxybenzenes.[1] With the chemical formula C9H11NO2, this compound serves as a critical intermediate and building block in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[2][3] Its molecular structure, featuring a methoxy group ortho to an acetamido group on a benzene ring, imparts a unique combination of reactivity, solubility, and spectroscopic characteristics.
This guide provides an in-depth exploration of the core physical, chemical, and spectroscopic properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It offers insights into the causality behind the compound's behavior, details robust protocols for its synthesis and characterization, and provides the authoritative grounding necessary for its confident application in a laboratory setting. Every protocol is presented as a self-validating system, ensuring that researchers can not only replicate the procedures but also verify the quality and identity of the resulting material.
Section 1: Core Molecular and Physical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application. The identity, structure, and physical characteristics of this compound are summarized below.
1.1: Chemical Identity and Structure
The unambiguous identification of a chemical entity is paramount for regulatory compliance, safety, and scientific accuracy.
-
Chemical Structure:
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 93-26-5 | [5] |
| Molecular Formula | C9H11NO2 | [5] |
| Molecular Weight | 165.19 g/mol | [5][6] |
| Synonyms | o-Acetanisidide, 2-Methoxyacetanilide, 2-Acetanisidine | [4][6][7] |
1.2: Physicochemical Data
The physical properties of this compound dictate its handling, storage, and appropriate use in various reaction and formulation systems. The ortho-methoxy group and the acetamido group's ability to participate in hydrogen bonding are key determinants of these characteristics.
| Property | Value | Causality and Experimental Insight |
| Appearance | White to tan crystalline powder. | The crystalline solid form is typical for aromatic amides of this molecular weight, reflecting an ordered packing in the solid state. Color variations can indicate the presence of minor impurities. |
| Melting Point | 70-74 °C (lit.) | This relatively sharp melting point range is indicative of a pure compound.[7][8] The presence of both a hydrogen bond donor (N-H) and acceptors (C=O, OCH3) facilitates strong intermolecular forces, resulting in a higher melting point than a non-functionalized analogue like methoxybenzene. |
| Boiling Point | 303-305 °C (lit.) | The high boiling point is a direct consequence of the compound's polarity and hydrogen bonding capabilities, which require significant thermal energy to overcome in the transition to the gas phase.[7][8] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | The molecule possesses both polar (amide) and non-polar (aromatic ring, methyl groups) regions, allowing for good solubility in a range of common polar aprotic and moderately polar organic solvents.[9] Its solubility in water is limited. |
| Storage | Store in a sealed container in a cool, dry, well-ventilated area. | To ensure long-term stability and prevent hydrolysis or degradation, the compound should be protected from moisture and stored at room temperature.[2][7][8] |
Section 2: Spectroscopic and Analytical Characterization
Spectroscopic analysis provides a definitive fingerprint for the identification and purity assessment of this compound. This section details the expected spectral features, which serve as a benchmark for experimental validation.
2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.
-
¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number, connectivity, and chemical environment of hydrogen atoms. In a typical solvent like CDCl₃, the following peaks are expected.[10]
-
~8.35 ppm (singlet, 1H): This downfield signal corresponds to the amide proton (N-H). Its broadness can vary depending on solvent and concentration due to hydrogen bonding and exchange.
-
~6.8-8.4 ppm (multiplet, 4H): These signals belong to the four protons on the aromatic ring. The ortho, meta, and para positions relative to the two substituents result in a complex splitting pattern.
-
~3.85 ppm (singlet, 3H): This sharp singlet is characteristic of the methoxy group (-OCH₃) protons.
-
~2.18 ppm (singlet, 3H): This singlet corresponds to the three protons of the acetyl methyl group (-COCH₃).[10]
-
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments.
-
~168 ppm: Carbonyl carbon (C=O) of the amide.
-
~148 ppm: Aromatic carbon attached to the methoxy group (C-OCH₃).
-
~120-130 ppm: Aromatic carbons.
-
~110 ppm: Aromatic carbon.
-
~55 ppm: Methoxy carbon (-OCH₃).
-
~24 ppm: Acetyl methyl carbon (-COCH₃).
-
2.2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3300-3400 | N-H Stretch | Secondary Amide | Confirms the presence of the amide N-H bond. Its position and broadness can indicate the extent of hydrogen bonding. |
| ~1660-1680 | C=O Stretch (Amide I) | Amide Carbonyl | A strong, sharp absorption characteristic of the amide carbonyl group.[11] |
| ~1520-1580 | N-H Bend (Amide II) | Amide | This band, coupled with the Amide I band, is definitive for a secondary amide linkage. |
| ~1230-1280 | C-O Stretch | Aryl Ether | Indicates the presence of the methoxy group attached to the aromatic ring. |
| ~3000-3100 | C-H Stretch | Aromatic | Characteristic of C-H bonds on the benzene ring. |
| ~2850-2960 | C-H Stretch | Aliphatic | Corresponds to the C-H bonds of the methyl groups. |
An evaluated IR spectrum is available through the NIST Chemistry WebBook.[4][12]
2.3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 165, corresponding to the molecular weight of the compound.[4]
-
Key Fragmentation Patterns: Common fragmentation pathways include the loss of ketene (CH₂=C=O, 42 Da) from the molecular ion to give a fragment at m/z = 123, and subsequent loss of a methyl radical (CH₃, 15 Da) to yield a fragment at m/z = 108.
Section 3: Synthesis, Purification, and Validation Workflow
This section provides a field-proven, self-validating protocol for the synthesis and purification of this compound. The causality behind each step is explained to empower the researcher with a deeper understanding of the process.
3.1: Synthesis via Acetylation of 2-Methoxyaniline
The most direct and common synthesis route is the nucleophilic acyl substitution reaction between 2-methoxyaniline (o-anisidine) and an acetylating agent like acetic anhydride.[3][13]
Caption: Synthesis, Workup, and Purification Workflow.
Step-by-Step Protocol:
-
Reagent Preparation: In a flask equipped with a magnetic stirrer, dissolve 2-methoxyaniline in a minimal amount of glacial acetic acid. The acid acts as a solvent and catalyzes the reaction.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. This is a critical control step to moderate the exothermic reaction and prevent the formation of side products.
-
Acetylation: Add acetic anhydride dropwise to the stirred solution while maintaining the low temperature. The lone pair on the aniline nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the acetic anhydride.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction proceeds to completion.
-
Precipitation (Workup): Pour the reaction mixture slowly into a beaker containing ice-cold water. The product is insoluble in water and will precipitate out as a solid. This step also quenches any unreacted acetic anhydride.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold water to remove acetic acid and other water-soluble impurities.
-
Purification (Recrystallization): Transfer the crude solid to a flask and dissolve it in a minimum amount of hot ethanol. If the solid does not fully dissolve, add hot water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. This process relies on the principle that the desired compound is significantly more soluble in the hot solvent mixture than in the cold, while impurities remain in solution.
-
Final Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to remove residual solvent.
-
Self-Validation: The success of the protocol is validated by measuring the melting point of the dried crystals. A sharp melting point within the literature range (70-74 °C) confirms high purity.[8] Further confirmation should be obtained by comparing the IR and NMR spectra of the synthesized product with the reference data in Section 2.
Section 4: Chemical Reactivity and Safety
4.1: Reactivity Profile
-
Amide Hydrolysis: The acetamide group can be hydrolyzed back to 2-methoxyaniline and acetic acid under strong acidic or basic conditions with heating.
-
Aromatic Substitution: The -NHCOCH₃ and -OCH₃ groups are both ortho, para-directing activators for electrophilic aromatic substitution. The interplay between these two groups will direct incoming electrophiles to specific positions on the aromatic ring.
4.2: Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6][7] It may also cause respiratory irritation.[6][7]
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling this compound.[14]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.[14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Section 5: Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient itself but serves as a valuable precursor and intermediate in medicinal chemistry.[2][3] Its structure is a common scaffold that can be elaborated into more complex molecules with potential bioactivity. It is used as a synthetic precursor for various pharmacological research compounds and other fine chemicals.[2]
References
- BioCrick. This compound | CAS:93-26-5. [Link]
- Amerigo Scientific. This compound (95%). [Link]
- BioCrick. N-(2-Methoxyphenyl)
- NIST. Acetamide, N-(2-methoxyphenyl)-. [Link]
- Cheméo. Chemical Properties of Acetamide, N-(2-methoxyphenyl)- (CAS 93-26-5). [Link]
- PubChem. Acetamide, N-(2-methoxyphenyl)-. [Link]
- ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]
- PubChem. N-[(2R)-2-(diethylamino)-2-thiophen-3-ylethyl]-2-(2-methoxyphenyl)acetamide. [Link]
- NIST. Acetamide, N-(2-methoxyphenyl)- IR Spectrum. [Link]
- Royal Society of Chemistry. Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. [Link]
- Asia Bio-Pharmaceutical Research Institute. This compound. [Link]
Sources
- 1. This compound | 93-26-5 [chemicalbook.com]
- 2. biocrick.com [biocrick.com]
- 3. benchchem.com [benchchem.com]
- 4. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 93-26-5 [amp.chemicalbook.com]
- 8. This compound CAS#: 93-26-5 [m.chemicalbook.com]
- 9. This compound | CAS:93-26-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. This compound(93-26-5) 1H NMR spectrum [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]
- 13. This compound,Buy this compound price, About this compound Sales,Suppliers,Shop online on Bolise Elisa Kit Company [pharmaceutical-sales.net]
- 14. aksci.com [aksci.com]
- 15. fishersci.com [fishersci.com]
N-(2-Methoxyphenyl)acetamide solubility in different solvents
An In-Depth Technical Guide to the Solubility of N-(2-Methoxyphenyl)acetamide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the solubility characteristics of this compound (CAS No. 93-26-5), a compound of interest in various chemical and pharmaceutical research settings. A deep understanding of a compound's solubility is fundamental to its application, governing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug development. This document synthesizes theoretical principles with practical, field-proven methodologies to serve as an essential resource for researchers, scientists, and drug development professionals. We will explore the physicochemical properties of this compound, present its known solubility profile, detail a robust experimental protocol for quantitative solubility determination, and discuss the key factors influencing its behavior in different solvent systems.
Introduction to this compound
This compound, also known as o-acetanisidide or 2-methoxyacetanilide, is an aromatic amide that serves as a valuable intermediate in organic synthesis.[1][2] Its structure, featuring a methoxy-substituted phenyl ring attached to an acetamide group, imparts a unique combination of hydrophobic and hydrophilic characteristics that dictate its interaction with various solvents.
A thorough understanding of its solubility is paramount for optimizing experimental conditions. For instance, in synthetic chemistry, solvent selection impacts reaction rates, yield, and purity. In pharmaceutical development, solubility is a critical determinant of a drug candidate's absorption and overall efficacy. This guide provides the foundational knowledge and practical tools required to effectively work with this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 93-26-5 | [1][2] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1][3] |
| Melting Point | 70-74 °C | [2][4] |
| Boiling Point | 303-305 °C | [4] |
| Appearance | Crystalline Powder | [5] |
| IUPAC Name | This compound | [1] |
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a predictive framework based on molecular polarity.
The molecular structure of this compound contains distinct regions that influence its solubility:
-
Aromatic Ring & Methoxy Group: The benzene ring is inherently nonpolar and hydrophobic. The ether linkage of the methoxy group introduces some polarity, but the attached methyl group contributes to the hydrophobic character.
-
Amide Group (-NH-C=O): This functional group is highly polar and is a critical site for intermolecular interactions. The N-H bond can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor.[6][7] This dual capability allows for strong interactions with protic and polar aprotic solvents.
Therefore, the overall solubility of this compound is a balance between the hydrophobic nature of the substituted phenyl ring and the hydrophilic, hydrogen-bonding capacity of the amide group. Solvents that can effectively interact with both moieties will exhibit the highest solvating power.
Qualitative Solubility Profile
Based on available data and the theoretical principles discussed, a qualitative solubility profile can be established. This information is crucial for initial solvent screening in synthesis, purification, and analytical method development.
Table 2: Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, Acetone, Dichloromethane, Chloroform, Ethyl Acetate | Soluble | These solvents can accept hydrogen bonds from the amide N-H and engage in dipole-dipole interactions with the polar amide and methoxy groups, while also accommodating the nonpolar aromatic ring.[8] |
| Polar Protic | Alcohols (Methanol, Ethanol) | Soluble | These solvents can both donate and accept hydrogen bonds, leading to strong interactions with the amide group.[5] |
| Nonpolar | Heptane, Toluene, Benzene | Sparingly Soluble to Insoluble | These solvents lack the polarity and hydrogen bonding capability to overcome the strong solute-solute interactions of the crystalline amide. |
| Aqueous | Water | Slightly Soluble | While the amide group can hydrogen bond with water, the hydrophobic phenyl ring limits overall solubility. Solubility is expected to increase significantly with temperature.[9] |
A product datasheet notes that for higher solubility, warming the mixture to 37°C and using an ultrasonic bath can be effective.[10]
Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method
To move beyond qualitative estimates, a robust and validated experimental protocol is necessary. The isothermal shake-flask method is the gold standard for determining equilibrium solubility, providing reliable and reproducible quantitative data.[11]
Expertise & Causality: Why the Shake-Flask Method?
This method is chosen for its direct measurement of thermodynamic equilibrium. By ensuring an excess of the solid compound is present, we guarantee that the solvent is fully saturated at a given temperature. The agitation ensures that the system reaches this equilibrium in a reasonable timeframe, while the subsequent analysis of the supernatant provides a direct measure of the dissolved solute concentration. This protocol is a self-validating system because the continued presence of undissolved solid at the end of the experiment confirms that saturation was achieved.
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an amount of this compound that is in clear excess of its estimated solubility and add it to a series of vials or flasks.
-
Using a calibrated pipette, add a precise volume of the desired solvent to each vial. Solvents should be of high purity (e.g., HPLC grade).
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in an isothermal shaker bath set to a constant, controlled temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required to achieve a stable concentration.
-
-
Sample Separation:
-
Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the isothermal bath for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with an appropriate solvent to bring its concentration within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy against a standard calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in standard units, such as mg/mL or mol/L.
-
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Key Factors Influencing Solubility
a) Effect of pH
Amides are generally considered neutral compounds. However, their solubility can be influenced at the extremes of the pH scale. Under strongly acidic conditions (low pH), the lone pair of electrons on the amide nitrogen can be protonated, forming a cationic species. This protonated form is typically more water-soluble. Conversely, while this compound lacks an acidic proton like a phenol, extreme basic conditions could potentially facilitate hydrolysis over long periods, though this is primarily a stability concern rather than a direct solubility enhancement mechanism. For related compounds with phenolic hydroxyl groups, solubility dramatically increases in basic solutions due to deprotonation.[12]
b) Effect of Temperature
The dissolution of most solid compounds, including this compound, is an endothermic process. Therefore, according to Le Chatelier's principle, increasing the temperature will increase the solubility. This is consistent with observations for the structurally similar 2-Acetamidophenol, which is significantly more soluble in hot water than in cold water.[9][13] When developing a crystallization process, this temperature-dependent solubility is a critical parameter to control yield and crystal morphology.
c) Co-solvency
In pharmaceutical and research applications, achieving the desired concentration in an aqueous medium can be challenging. Co-solvency is a widely used technique to enhance the solubility of poorly water-soluble compounds.[9] This involves adding a water-miscible organic solvent (a co-solvent) to the aqueous system. The co-solvent reduces the overall polarity of the solvent system, making it more favorable for solvating the hydrophobic portions of the solute molecule. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).
Molecular Structure and Interactions
The specific arrangement of functional groups in this compound dictates its interactions with solvents at a molecular level.
Caption: Key Functional Groups of this compound.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
The solubility of this compound is a multifaceted property governed by its unique molecular structure, which combines both hydrophobic and polar, hydrogen-bonding elements. It is readily soluble in polar aprotic and protic organic solvents but has limited solubility in water and nonpolar solvents. A comprehensive understanding of these characteristics, supported by robust experimental data obtained through standardized protocols like the shake-flask method, is essential for the effective utilization of this compound in scientific research and development. By considering the effects of solvent choice, temperature, and pH, researchers can precisely control and optimize processes involving this compound.
References
- BioCrick. This compound | CAS:93-26-5. [Link]
- PubChem. Acetamide, N-(2-methoxyphenyl)-. [Link]
- Cheméo. Chemical Properties of Acetamide, N-(2-methoxyphenyl)- (CAS 93-26-5). [Link]
- BioCrick. N-(2-Methoxyphenyl)
- McLaughlin, J. C. Experiment 27 - Amines and Amides. [Link]
- ResearchGate.
- NIST. Acetamide, N-(2-methoxyphenyl)-. [Link]
- Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]
- Chemistry Stack Exchange. Solubility of Amides. [Link]
- Solubility of Things. Amides: Structure, Properties, and Reactions. [Link]
- Chemistry Stack Exchange. Solubility of N-[(4-hydroxy-3-methoxyphenyl)
Sources
- 1. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 93-26-5 [chemicalbook.com]
- 3. Acetamide, N-(2-methoxyphenyl)- (CAS 93-26-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound CAS#: 93-26-5 [m.chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. This compound | CAS:93-26-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. benchchem.com [benchchem.com]
- 10. biocrick.com [biocrick.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. 2-Acetamidophenol | 614-80-2 [chemicalbook.com]
A Comprehensive Spectroscopic and Analytical Guide to N-(2-Methoxyphenyl)acetamide
This technical guide provides an in-depth analysis of the spectral data of N-(2-Methoxyphenyl)acetamide (also known as o-acetanisidide), a key intermediate in various chemical syntheses.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The guide emphasizes not only the data itself but also the underlying principles and experimental considerations crucial for accurate characterization.
Introduction: The Molecular Profile of this compound
This compound, with the chemical formula C₉H₁₁NO₂, is a member of the acetamide and methoxybenzene families.[2] Its structure, featuring a methoxy-substituted phenyl ring and an acetamide group, makes it a versatile precursor in organic synthesis, particularly in medicinal chemistry and material science.[1] Accurate and comprehensive spectral analysis is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide delves into the core spectroscopic techniques used for its characterization.
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous structural confirmation.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, reveals distinct signals for the aromatic, methoxy, acetyl, and amide protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[3][4] Ensure the sample is fully dissolved to create a homogenous solution.[4]
-
Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]
-
Instrument Parameters:
-
Spectrometer: 300 MHz or higher for better resolution.
-
Solvent: CDCl₃.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Acquisition: Standard proton acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Interpretation of the ¹H NMR Spectrum:
The chemical shifts (δ) are influenced by the electronic environment of the protons. The electron-donating methoxy group and the electron-withdrawing, yet ortho-para directing, acetamido group create a specific chemical shift pattern for the aromatic protons.
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| Amide (N-H) | ~8.35 | Broad Singlet | 1H | - |
| Aromatic (H-6) | ~7.80 | Doublet of Doublets | 1H | J ≈ 7.9, 1.6 Hz |
| Aromatic (H-4) | ~7.02 | Doublet of Triplets | 1H | J ≈ 7.9, 1.6 Hz |
| Aromatic (H-5) | ~6.94 | Doublet of Triplets | 1H | J ≈ 7.9, 1.6 Hz |
| Aromatic (H-3) | ~6.86 | Doublet of Doublets | 1H | J ≈ 7.9, 1.6 Hz |
| Methoxy (-OCH₃) | ~3.85 | Singlet | 3H | - |
| Acetyl (-CH₃) | ~2.18 | Singlet | 3H | - |
Data sourced from ChemicalBook.[6][7]
Causality Behind the Assignments:
-
Amide Proton: The broadness of the N-H signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its downfield shift is a result of the deshielding effect of the adjacent carbonyl group.
-
Aromatic Protons: The ortho-disubstituted benzene ring gives rise to a complex splitting pattern. The proton at the 6-position is deshielded by the anisotropic effect of the nearby carbonyl group, hence its downfield shift. The protons at positions 3, 4, and 5 are influenced by both the methoxy and acetamido groups, resulting in their specific chemical shifts. The coupling constants are typical for ortho (~7-9 Hz) and meta (~1-3 Hz) coupling in aromatic systems.[8]
-
Methoxy and Acetyl Protons: These appear as sharp singlets as there are no adjacent protons to couple with. The methoxy protons are deshielded by the attached oxygen atom, while the acetyl protons are deshielded by the adjacent carbonyl group.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
The sample preparation is the same as for ¹H NMR. The instrument is tuned to the ¹³C frequency, and a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
Interpretation of the ¹³C NMR Spectrum:
| Assignment | Chemical Shift (ppm) |
| Carbonyl (C=O) | ~168.5 |
| Aromatic (C-2) | ~147.8 |
| Aromatic (C-1) | ~128.4 |
| Aromatic (C-4) | ~123.8 |
| Aromatic (C-6) | ~121.5 |
| Aromatic (C-5) | ~120.9 |
| Aromatic (C-3) | ~110.2 |
| Methoxy (-OCH₃) | ~55.6 |
| Acetyl (-CH₃) | ~24.6 |
Note: Specific peak assignments can vary slightly based on the solvent and experimental conditions. The provided values are representative.
Causality Behind the Assignments:
-
Carbonyl Carbon: This carbon is significantly deshielded due to the double bond to the highly electronegative oxygen atom, resulting in a chemical shift far downfield.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the oxygen of the methoxy group (C-2) is the most deshielded among the ring carbons. The carbon attached to the nitrogen (C-1) is also deshielded. The other aromatic carbons have chemical shifts in the typical aromatic region (110-150 ppm).
-
Aliphatic Carbons: The methoxy and acetyl methyl carbons appear in the upfield region of the spectrum, as expected for sp³ hybridized carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient method for solid samples as it requires minimal sample preparation.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of powdered this compound onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum.
-
Cleaning: Clean the crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft cloth.
Interpretation of the IR Spectrum:
The IR spectrum of this compound shows characteristic absorption bands for the N-H, C=O, C-N, C-O, and aromatic C-H bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3290 | N-H stretch | Amide |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | Methyl |
| ~1660 | C=O stretch (Amide I) | Amide |
| ~1540 | N-H bend (Amide II) | Amide |
| ~1600, ~1500, ~1450 | C=C stretch | Aromatic Ring |
| ~1250 | Asymmetric C-O-C stretch | Aryl ether |
| ~1030 | Symmetric C-O-C stretch | Aryl ether |
| ~750 | C-H out-of-plane bend | Ortho-disubstituted aromatic |
Data compiled from various sources and spectroscopic correlation tables.[2][9][10][11][12][13][14][15][16][17][18][19][20]
Causality Behind the Assignments:
-
N-H and C=O Stretching: The position of the N-H stretching vibration is indicative of a secondary amide.[3][12][21] The strong absorption for the C=O stretch is a hallmark of the amide functional group (Amide I band).[22][23][24] The N-H bending vibration (Amide II band) is also characteristic of secondary amides.[3]
-
Aromatic Vibrations: The C-H stretching vibrations above 3000 cm⁻¹ are characteristic of aromatic protons.[2][11][18][25] The C=C stretching vibrations within the ring give rise to a series of bands in the 1600-1450 cm⁻¹ region.[2][11] The strong absorption around 750 cm⁻¹ is a key indicator of ortho-disubstitution on the benzene ring.[16][19]
-
Ether Linkage: The characteristic C-O stretching vibrations confirm the presence of the methoxy group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Split/splitless injector, typically in split mode to avoid overloading the column.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: A temperature ramp to ensure good separation and peak shape (e.g., start at 100°C, ramp to 250°C).
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-300.
-
Interpretation of the Mass Spectrum:
The mass spectrum of this compound will show a molecular ion peak (M⁺˙) at m/z 165, corresponding to its molecular weight. The fragmentation pattern is key to confirming the structure.
Proposed Fragmentation Pathway:
Caption: Proposed EI-MS fragmentation pathway for this compound.
Key Fragments and Their Origins:
-
m/z 165 (M⁺˙): The molecular ion.
-
m/z 123: This significant peak arises from the loss of a neutral ketene molecule (CH₂=C=O) via a McLafferty-like rearrangement.[5][26][27][28][29]
-
m/z 108: Loss of the acetyl group (CH₃CO•) via alpha-cleavage.[30][31][32][33][34]* m/z 92: Subsequent loss of a methyl radical from the m/z 107 fragment.
-
m/z 43: The acetyl cation (CH₃CO⁺), a common fragment from acetamides resulting from alpha-cleavage. [32][33]
Conclusion
The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, and a thorough understanding of the data and the underlying principles is essential for confident characterization in a research and development setting. The protocols and interpretations provided in this guide serve as a robust framework for scientists working with this and related compounds.
References
- Interpreting Infrared Spectra - Specac Ltd. [Link]
- McLafferty Rearrangement: Definition, Examples and Mechanism - Chemistry Learner. [Link]
- Simplified infrared functional group correlation chart | Journal of Chemical Educ
- Video: IR Frequency Region: Alkene and Carbonyl Stretching - JoVE. [Link]
- McLafferty rearrangement: Definition, easy mechanism, example - Chemistry Notes. [Link]
- McLafferty rearrangement - Wikipedia. [Link]
- INFRARED SPECTROSCOPY - St.
- 15.
- Infrared Spectrometry - MSU chemistry. [Link]
- McLafferty Rearrangement - Chemistry Steps. [Link]
- INFRARED SPECTROSCOPY - St.
- The Surprising Dynamics of the McLafferty Rearrangement - MSU chemistry. [Link]
- Interpreting the Spectra of Substituted Benzene Rings. [Link]
- IR Spectroscopy Tutorial: Arom
- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]
- Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. [Link]
- The Infrared Spectra of Amides. Part 1.
- Spectral analysis and detailed quantum mechanical investigation of some acetanilide analogues and their self-assemblies with graphene and fullerene - PubMed. [Link]
- (a) Out-of-plane and (b) in-plane bending vibrations of the aromatic C−H unit.
- Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. [Link]
- Carbonyl - compounds - IR - spectroscopy. [Link]
- IR_lectureNotes.pdf. [Link]
- IR Spectrum Table & Chart | Sigma-Aldrich - ResearchG
- IR Chart. [Link]
- ortho meta para - Squarespace. [Link]
- Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]
- 1H–1H Coupling in Proton NMR - ACD/Labs. [Link]
- Spectral analysis and detailed quantum mechanical investigation of some acetanilide analogues and their self-assemblies with graphene and fullerene | Request PDF - ResearchG
- Video: Mass Spectrometry: Amine Fragment
- Compare the IR spectrum for benzene with that of its substituted derivatives to understand the effec... Show More - Proprep. [Link]
- Table of Characteristic IR Absorptions. [Link]
- Alpha cleavage - Wikipedia. [Link]
- Molecular structure, spectroscopic studies and first-order molecular hyperpolarizabilities of p-amino acetanilide | Request PDF - ResearchG
- Determining benzene ring subs tu on pa erns
- IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups* Vibration Position (cm-1) Intensity - CDN. [Link]
- IR spectral and structural changes caused by the conversion of acetanilide into azanion. [Link]
- Alpha (α) Cleavage - Chemistry Steps. [Link]
- A REMPI and ZEKE spectroscopic study of trans-acetanilide-H2O and comparison to ab initio CASSCF calculations | Request PDF - ResearchG
- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
- Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). [Link]
- How can multiplets in para-disubstituted benzene rings be described?. [Link]
- Video: NMR Spectroscopy of Benzene Deriv
- Video: Mass Spectrometry: Aldehyde and Ketone Fragment
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-
Sources
- 1. Spectral analysis and detailed quantum mechanical investigation of some acetanilide analogues and their self-assemblies with graphene and fullerene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 7. This compound(93-26-5) 1H NMR spectrum [chemicalbook.com]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. proprep.com [proprep.com]
- 18. uanlch.vscht.cz [uanlch.vscht.cz]
- 19. spectra-analysis.com [spectra-analysis.com]
- 20. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 21. Infrared Spectrometry [www2.chemistry.msu.edu]
- 22. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 23. chem.pg.edu.pl [chem.pg.edu.pl]
- 24. www1.udel.edu [www1.udel.edu]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. McLafferty Rearrangement: Definition, Examples and Mechanism [chemistrylearner.com]
- 27. chemistnotes.com [chemistnotes.com]
- 28. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 29. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 30. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 31. Alpha cleavage - Wikipedia [en.wikipedia.org]
- 32. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 33. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 34. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
A-Z Guide to Crystal Structure Analysis of N-(2-Methoxyphenyl)acetamide for Pharmaceutical Development
Abstract
The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to its physicochemical properties, including solubility, stability, and bioavailability. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating this arrangement.[1][2][3] This guide provides an in-depth technical overview of the complete workflow for the crystal structure analysis of N-(2-Methoxyphenyl)acetamide (C₉H₁₁NO₂), a key intermediate and structural motif in various pharmacologically active compounds. We detail field-proven protocols for synthesis, crystallization, and SC-XRD analysis, grounded in crystallographic theory and best practices. The causality behind critical experimental choices is explained to empower researchers in drug development to achieve reliable and high-quality structural data, ensuring the integrity and reproducibility of their findings.
Introduction: The Significance of Solid-State Structure
This compound, also known as 2-acetanisidide, is a member of the acetamide and methoxybenzene families.[4] Its derivatives are explored in medicinal chemistry for a range of applications. Understanding the solid-state structure of this and similar molecules is paramount for several reasons:
-
Polymorph Identification: Different crystal packing arrangements (polymorphs) of the same molecule can have drastically different properties. Unambiguous structure determination is essential for identifying and characterizing these forms.[5]
-
Rational Drug Design: The determined molecular geometry, including bond lengths, angles, and conformations, provides crucial data for computational modeling and structure-activity relationship (SAR) studies.[2][5]
-
Intellectual Property: Definitive characterization of a specific crystalline form is a cornerstone of patent protection for new chemical entities.
-
Process Chemistry: Knowledge of intermolecular interactions, such as hydrogen bonding, governs the material's bulk properties and informs decisions in downstream processing like formulation and tablet manufacturing.[5]
This guide uses the known crystal structure of this compound as a case study to illuminate the pathway from chemical synthesis to a fully refined and validated crystallographic model.
Experimental Methodology: A Self-Validating Workflow
The quality of a crystal structure is entirely dependent on the quality of the single crystal used for the experiment.[2] Therefore, the process begins long before the sample is placed on the diffractometer.
Synthesis and Crystallization Protocol
The synthesis of acetanilides is a foundational organic reaction. A reliable method involves the acetylation of the corresponding aniline with acetic anhydride.
Protocol: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-methoxyaniline (o-anisidine) in glacial acetic acid.
-
Acetylation: While stirring, slowly add an equimolar amount of acetic anhydride to the solution. The reaction is exothermic. Maintain the temperature below 60°C.
-
Reaction Monitoring: The reaction is typically complete within 30-60 minutes. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Pour the reaction mixture into a beaker containing cold water with vigorous stirring. The product will precipitate as a solid.
-
Isolation & Purification: Collect the crude product by vacuum filtration and wash thoroughly with water to remove acetic acid. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
Causality & Field Insights: The Art of Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. For this compound, slow evaporation from an ethanol solution at room temperature has proven effective for yielding suitable crystals.[6]
-
Methodology: Slow Evaporation
-
Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethanol) by gentle heating.
-
Filter the hot solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with a cap pierced with a few small holes or with paraffin film. This allows the solvent to evaporate slowly over several days.
-
Well-formed, block-like crystals should appear as the solvent volume decreases and the solution becomes supersaturated.
-
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[2][7]
Workflow: From Crystal to Diffraction Pattern
Protocol: Data Collection & Processing
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a glass fiber or a cryo-loop.[2]
-
Data Collection: The crystal is placed on a goniometer head in the diffractometer and cooled under a stream of nitrogen gas (typically 100-150 K) to minimize thermal motion of the atoms. It is then exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This process yields a reflection file containing the Miller indices (h,k,l) and intensity for each reflection.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and an approximate atomic model.
-
Structure Refinement: The initial model is refined using a least-squares algorithm, adjusting atomic positions and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically placed in calculated positions.
Crystal Structure Analysis of this compound
The structure of this compound has been determined and reported.[4][6][8] The analysis of this data provides a complete picture of the molecule's solid-state conformation and packing.
Crystallographic Data Summary
The key parameters defining the crystal lattice and the quality of the refinement are summarized below.
| Parameter | Value | Source |
| Chemical Formula | C₉H₁₁NO₂ | [4][8] |
| Formula Weight | 165.19 g/mol | [4] |
| Crystal System | Orthorhombic | [4] |
| Space Group | P b c a | [4] |
| a (Å) | 9.5115 | [4] |
| b (Å) | 18.7385 | [4] |
| c (Å) | 10.0216 | [4] |
| α, β, γ (°) | 90, 90, 90 | [4] |
| Volume (ų) | 1787.0 | [4] |
| Z (Molecules/Unit Cell) | 8 | [4] |
| Final R-factor (R1) | 0.0807 | [4] |
| CCDC Deposition Number | Data can be obtained from the CCDC |
Trustworthiness Check: The R1-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. While a value of ~8% is acceptable for publication, values below 5% are typically desired for high-precision studies.
Molecular Geometry and Supramolecular Interactions
The analysis reveals key structural features:
-
Conformation: The amide group is not coplanar with the attached benzene ring.[8] This twist is a critical conformational feature that would influence how the molecule interacts with biological targets.
-
Intermolecular Interactions: The crystal packing is dominated by a network of hydrogen bonds and other weak interactions. Hirshfeld surface analysis shows that the most significant contributions to the packing come from H···H (53.9%), C···H/H···C (21.4%), and O···H/H···O (21.4%) contacts.[8]
-
Hydrogen Bonding: Crucially, molecules are linked by N—H···O hydrogen bonds, forming chains within the crystal lattice.[8] These strong, directional interactions are primary determinants of the crystal's stability and physical properties.
Conclusion
The crystal structure analysis of this compound serves as an exemplary case for understanding the rigorous process required to characterize a small pharmaceutical molecule. From careful synthesis and crystallization to meticulous data collection and refinement, each step is critical for producing a reliable and accurate three-dimensional model. The resulting data on molecular conformation and intermolecular hydrogen bonding networks provide invaluable, actionable insights for drug development professionals, guiding formulation, ensuring solid-form stability, and protecting intellectual property. Adherence to these validated protocols ensures the highest level of scientific integrity in pharmaceutical research.
References
- Yaman, M., Dege, N., Ayoob, M. M., Hussein, A. J., Samad, M. K., & Fritsky, I. O. (2019). Hirshfeld surface analysis and crystal structure of this compound.
- PubChem. (n.d.). Acetamide, N-(2-methoxyphenyl)-. National Center for Biotechnology Information.
- Excillum. (n.d.). Small molecule crystallography.
- Blagden, N., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1849–1863. [Link]
- National Center for Biotechnology Information. (2019). Hirshfeld surface analysis and crystal structure of this compound.
- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
- Al-Rawashdeh, L. A., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
Sources
- 1. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rigaku.com [rigaku.com]
- 6. researchgate.net [researchgate.net]
- 7. excillum.com [excillum.com]
- 8. Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bio-Potential of N-(2-Methoxyphenyl)acetamide: A Technical Guide for Researchers
An In-depth Exploration of a Promising Acetamide Derivative
Introduction
N-(2-Methoxyphenyl)acetamide, also known as o-acetanisidide, is an aromatic organic compound belonging to the acetamide family.[1][2] While its primary applications have historically been in organic synthesis, recent interest has shifted towards its potential biological activities.[2][3] This technical guide provides a comprehensive overview of this compound, delving into its physicochemical properties, potential therapeutic activities based on structurally related compounds, and detailed experimental protocols for its biological evaluation. This document is intended for researchers, scientists, and professionals in drug development who are interested in exploring the pharmacological landscape of novel chemical entities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to designing and interpreting biological assays.
| Property | Value | Source |
| Molecular Formula | C9H11NO2 | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Appearance | Tan powder or white to off-white crystalline solid | [1][2] |
| Melting Point | 70-74 °C | [4] |
| Boiling Point | 303-305 °C | [4] |
| Solubility | Soluble in organic solvents such as ethanol, acetone, chloroform, dichloromethane, and DMSO. Limited solubility in water. | [2][5] |
| IUPAC Name | This compound | [1] |
| Synonyms | o-Acetanisidide, 2-Methoxyacetanilide, 2-Acetamidoanisole | [1][2] |
Hypothesized Biological Activities and Mechanistic Rationale
Direct experimental evidence for the biological activity of this compound is limited in publicly available literature. However, based on its structural similarity to other well-characterized compounds, several potential activities can be hypothesized.
Structural Analogy to 2-Acetamidophenol
A key structural analog of this compound is 2-acetamidophenol, a positional isomer of the widely used analgesic paracetamol.[6][7] 2-Acetamidophenol has demonstrated a distinct and promising pharmacological profile, including anti-inflammatory, anti-arthritic, and anti-platelet aggregation properties.[6][7] The primary difference between the two molecules is the substitution on the phenolic oxygen: a hydroxyl group in 2-acetamidophenol versus a methoxy group in this compound. This structural similarity provides a strong rationale for investigating this compound for similar biological effects.
Potential Anti-Inflammatory and Analgesic Effects: The acetamide functional group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that this compound may exert anti-inflammatory effects through mechanisms similar to other acetamide derivatives, such as the inhibition of cyclooxygenase (COX) enzymes or modulation of pro-inflammatory cytokine production.[7][8]
Potential Antioxidant Activity: Studies on various acetamide derivatives have revealed their potential as antioxidant agents.[8] Oxidative stress is a key pathological feature in numerous diseases. The methoxy group on the phenyl ring of this compound may influence its electron-donating properties, potentially contributing to radical scavenging activity.[2]
Proposed Experimental Workflows for Biological Characterization
To systematically investigate the potential biological activities of this compound, a multi-tiered experimental approach is recommended. The following protocols are designed to be self-validating and provide a comprehensive assessment of its pharmacological profile.
Workflow for Assessing Anti-Inflammatory Activity
This workflow aims to determine the anti-inflammatory potential of this compound using a well-established in vitro model of macrophage activation.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Experimental Protocol: Immunofluorescence Staining for NF-κB p65 Subunit Translocation
-
Cell Culture and Treatment: Seed RAW 264.7 cells on glass coverslips in a 24-well plate. Treat with this compound and stimulate with LPS as described previously.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding sites with 1% Bovine Serum Albumin (BSA). Incubate with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Analysis: In unstimulated cells, the p65 subunit will be localized in the cytoplasm. Upon LPS stimulation, it will translocate to the nucleus. An effective anti-inflammatory compound will inhibit this translocation, resulting in cytoplasmic retention of p65.
Future Directions and Conclusion
The exploration of this compound's biological activity is in its nascent stages. This guide provides a foundational framework for its systematic investigation. Future studies should expand upon these initial in vitro assays to include in vivo models of inflammation and pain to ascertain its therapeutic potential. Furthermore, target identification studies will be crucial to elucidate the precise molecular mechanisms underlying its biological effects.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 11972, 2-Acetamidophenol.
- Zheng, Y., et al. (2022). 2-Acetamidophenol (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway. Oxidative Medicine and Cellular Longevity, 2022.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7135, Acetamide, N-(2-methoxyphenyl)-.
- BioCrick. This compound | CAS:93-26-5.
- ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide...
- ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)...
- De Martino, L., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2040.
Sources
- 1. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 93-26-5: this compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 93-26-5 [chemicalbook.com]
- 5. This compound | CAS:93-26-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. 2-Acetamidophenol | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
N-(2-Methoxyphenyl)acetamide as a Synthetic Intermediate: A Technical Guide for Drug Discovery and Development Professionals
Abstract
N-(2-Methoxyphenyl)acetamide, also known as 2-acetanisidide, is a pivotal synthetic intermediate whose structural framework is embedded in a multitude of pharmacologically active molecules and advanced materials. This technical guide provides an in-depth analysis of its synthesis, physicochemical properties, and critical applications. We will explore the mechanistic nuances of its preparation via the acetylation of 2-methoxyaniline, detailing a robust, field-proven laboratory protocol. Furthermore, this document elucidates the compound's role as a versatile precursor, enabling key chemical transformations such as nitration, which paves the way for the synthesis of more complex pharmaceutical building blocks. This guide is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights to leverage this compound effectively in synthetic campaigns.
Introduction: The Strategic Importance of this compound
The amide functional group is a cornerstone of medicinal chemistry, present in approximately 25% of all commercially available drugs.[1] this compound, a simple N-arylacetamide, exemplifies the strategic importance of this class of compounds. Its structure, featuring a methoxy-substituted phenyl ring and a reactive acetamide group, makes it a valuable and versatile starting material for multi-step syntheses.[2]
The acetamido group serves a dual purpose. Firstly, it acts as a protecting group for the aniline nitrogen, moderating its reactivity and preventing unwanted side reactions such as oxidation during subsequent electrophilic substitution reactions.[3][4] Secondly, as an ortho-, para-directing group, it influences the regioselectivity of further chemical modifications on the aromatic ring, guiding the synthesis towards desired isomers. This control is fundamental in constructing the complex molecular architectures required for targeted therapeutic agents. This guide will provide the technical details necessary to harness the full synthetic potential of this intermediate.
Physicochemical Properties and Characterization
Accurate identification and purity assessment are paramount in chemical synthesis. This compound is a solid at room temperature with well-defined physical properties. A comprehensive understanding of its characteristics is essential for its use in further reactions and for quality control.
| Property | Value | Source |
| CAS Number | 93-26-5 | [5][6][7] |
| Molecular Formula | C₉H₁₁NO₂ | [5][7] |
| Molecular Weight | 165.19 g/mol | |
| Appearance | White to off-white crystalline solid | Self-reported |
| Melting Point | 70-74 °C (lit.) | [6] |
| Boiling Point | 303-305 °C (lit.) | [6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
| Purity | Typically >95-98% | [5][7] |
Key analytical techniques for characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.
-
Infrared (IR) Spectroscopy: Provides information on the functional groups present, notably the N-H and C=O stretches of the amide.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern.
-
Melting Point Analysis: A sharp melting range indicates high purity.
Synthesis of this compound
The most common and efficient method for preparing this compound is the acylation of 2-methoxyaniline (o-anisidine) with an acetylating agent like acetic anhydride.[2]
Reaction Mechanism and Rationale
The synthesis is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the 2-methoxyaniline's amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.[2] The subsequent collapse of the tetrahedral intermediate and proton transfer steps yield the stable amide product and acetic acid as a benign byproduct.
Causality Behind Experimental Choices:
-
Reactant: 2-methoxyaniline is a readily available liquid starting material.[8]
-
Reagent: Acetic anhydride is a potent, cost-effective acetylating agent that produces a non-interfering byproduct (acetic acid).[2]
-
Solvent/Catalyst: The reaction can be run in various solvents, often glacial acetic acid, which serves as both a solvent and a catalyst.[9] The reaction can also be performed in water, where the aniline is first protonated with an acid (like HCl) to make it soluble, followed by the addition of acetic anhydride and a base (like sodium acetate) to buffer the solution and deprotonate the anilinium ion, regenerating the nucleophilic amine.[10]
-
Temperature: The reaction is typically exothermic. Controlling the temperature, often by initial cooling followed by gentle heating (reflux), ensures a controlled reaction rate and high yield.[4]
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps involved in a typical laboratory synthesis.
Caption: Role of this compound as a key synthetic intermediate.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be observed.
-
Hazards: this compound is moderately toxic by ingestion and can cause skin and eye irritation. [6]When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx). [6]* Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat. When handling the powder, a dust mask is recommended. * Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Avoid creating dust.
-
Storage: Store the product in a tightly sealed container in a cool, dry place away from incompatible materials. [7]
Conclusion
This compound is more than just a simple chemical compound; it is a strategic tool in the arsenal of the synthetic chemist. Its straightforward and high-yielding synthesis, combined with its role as a stable, versatile intermediate, makes it invaluable for constructing complex molecular targets. By protecting the reactive aniline and directing subsequent chemical modifications, it provides a reliable pathway for the synthesis of advanced pharmaceutical building blocks. The protocols and insights provided in this guide are designed to empower researchers and drug development professionals to confidently and efficiently utilize this compound in their pursuit of novel therapeutics and materials.
References
- BioCrick. This compound | CAS:93-26-5. URL: https://www.biocrick.com/N-2-Methoxyphenyl-acetamide-BCC9054.html
- Benchchem. This compound | 93-26-5. URL: https://www.benchchem.com/product/b32628
- ChemicalBook. This compound | 93-26-5. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8351581.htm
- BioCrick. This compound datasheet. URL: https://www.biocrick.
- Sigma-Aldrich. This compound 95% | 93-26-5. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/136746
- Cheméo. Chemical Properties of Acetamide, N-(2-methoxyphenyl)- (CAS 93-26-5). URL: https://www.chemeo.com/cid/40-080-1/Acetamide-N-2-methoxyphenyl.html
- ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... URL: https://www.researchgate.
- PubChem. Acetamide, N-(2-methoxyphenyl)-. URL: https://pubchem.ncbi.nlm.nih.gov/compound/7135
- Yaman, M., et al. (2019). Hirshfeld surface analysis and crystal structure of this compound. Acta Crystallographica Section E, 75(6), 830-833. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6559388/
- Foley, D. A., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline... Organic Process Research & Development, 24(10), 2217-2227. URL: https://www.researchgate.net/publication/344569528_Optimization_and_Scale-Up_of_the_Continuous_Flow_Acetylation_and_Nitration_of_4-Fluoro-2-methoxyaniline_to_Prepare_a_Key_Building_Block_of_Osimertinib
- Kenz, A., et al. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. Acta Crystallographica Section E, 58(7), o793-o794. URL: https://journals.iucr.org/e/issues/2002/07/00/gx0171/index.html
- PubChemLite. This compound (C9H11NO2). URL: https://pubchemlite.com/compound/N-2-methoxyphenyl-acetamide_C9H11NO2_CID_7135
- Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E, 78(Pt 5), 456–460. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9062325/
- Organic Syntheses. p-Anisidine, 2-nitro-. URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0449
- ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... URL: https://www.researchgate.net/figure/A-Synthesis-of-the-2-chloro-N-4-methoxyphenyl-acetamide-B-Synthesis-of-the_fig1_340277800
- Scribd. LAB QO 1 - P-Methoxyacetanilide. URL: https://www.scribd.com/document/348574768/LAB-QO-1-p-Methoxyacetanilide
- Favo, G., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Archivio di Farmacia, 64(4). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3932205/
- NIST. Acetamide, N-(2-methoxyphenyl)-. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C93265&Type=IR-SPEC&Index=1
- Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). URL: https://chem.libretexts.
- PubChem. 2-Methoxyaniline. URL: https://pubchem.ncbi.nlm.nih.gov/compound/o-Anisidine
Sources
- 1. Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. This compound | CAS:93-26-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. This compound | 93-26-5 [chemicalbook.com]
- 7. biocrick.com [biocrick.com]
- 8. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to N-(2-Methoxyphenyl)acetamide: Discovery and History
This guide provides a comprehensive technical overview of N-(2-Methoxyphenyl)acetamide, a compound situated at the intersection of historical pharmaceutical chemistry and modern synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the historical context of its emergence, its chemical synthesis, and its fundamental properties.
Introduction: A Derivative in the Dawn of Synthetic Medicinals
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature.[3] Its key physicochemical properties are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Melting Point | 70-74 °C | [3] |
| Boiling Point | 303-305 °C | [3] |
| CAS Number | 93-26-5 | [1] |
Synthesis of this compound: A Two-Stage Process
The synthesis of this compound is primarily a two-stage process that begins with the preparation of its precursor, o-anisidine (2-methoxyaniline), followed by its acetylation.
Stage 1: Synthesis of the Precursor, o-Anisidine
o-Anisidine is a crucial intermediate in the production of various dyes and pharmaceuticals.[4] One of the common industrial methods for its synthesis involves the reduction of o-nitroanisole.[5]
Experimental Protocol: Reduction of o-Nitroanisole to o-Anisidine
This protocol describes a common laboratory-scale synthesis of o-anisidine.
Materials:
-
o-Nitroanisole
-
Iron filings
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ethanol
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, create a mixture of o-nitroanisole and water.
-
Heat the mixture to near boiling.
-
Gradually add iron filings to the stirred mixture.
-
Slowly add concentrated hydrochloric acid to initiate the reduction reaction. The reaction is exothermic and should be controlled by the rate of acid addition.
-
After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (as monitored by thin-layer chromatography).
-
Cool the reaction mixture and make it basic by the addition of a sodium hydroxide solution to precipitate iron hydroxides.
-
Extract the o-anisidine from the aqueous mixture with an organic solvent like dichloromethane.
-
Wash the combined organic extracts with water and then dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield crude o-anisidine, which can be further purified by distillation under reduced pressure.
Causality Behind Experimental Choices:
-
Iron and Hydrochloric Acid: This combination, known as the Béchamp reduction, is a classic and cost-effective method for the reduction of nitroarenes to anilines.[5] The in-situ generation of ferrous chloride is the effective reducing agent.
-
Basification with NaOH: This step is crucial to precipitate the iron salts as hydroxides, allowing for the separation of the organic product, o-anisidine.
-
Solvent Extraction and Drying: Standard workup procedures to isolate the product from the aqueous reaction mixture and remove any residual water.
Stage 2: Acetylation of o-Anisidine to this compound
The final step in the synthesis is the acetylation of the amino group of o-anisidine. This is a nucleophilic acyl substitution reaction.[2]
Experimental Protocol: Acetylation of o-Anisidine
Materials:
-
o-Anisidine
-
Acetic anhydride or Acetyl chloride
-
Glacial acetic acid (as solvent)
-
Water
-
Ice
Procedure:
-
Dissolve o-anisidine in glacial acetic acid in a beaker or flask.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (or acetyl chloride) to the cooled solution with constant stirring. The reaction is exothermic.
-
After the addition is complete, allow the mixture to stir at room temperature for a period to ensure the reaction goes to completion.
-
Pour the reaction mixture into a larger beaker containing ice-cold water. This will cause the product, this compound, to precipitate out of the solution as a solid.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any unreacted starting materials and acetic acid.
-
The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield pure this compound.
Causality Behind Experimental Choices:
-
Acetic Anhydride/Acetyl Chloride: These are common and effective acetylating agents. Acetic anhydride is generally preferred in a laboratory setting as it is less corrosive and the byproduct, acetic acid, is less volatile than the hydrogen chloride produced when using acetyl chloride.
-
Glacial Acetic Acid as Solvent: It serves as a good solvent for both the starting material and the acetylating agent and can also act as a catalyst.
-
Ice-Cold Water Precipitation: this compound is sparingly soluble in cold water, allowing for its efficient precipitation and separation from the reaction mixture.
-
Recrystallization: This is a standard purification technique for solid organic compounds, which relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
Visualizing the Synthesis
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic pathway of this compound.
The mechanism of the acetylation step involves the nucleophilic attack of the amino group of o-anisidine on the carbonyl carbon of acetic anhydride.
Caption: Mechanism of o-anisidine acetylation.
Modern Applications and Significance
While this compound does not have the same level of recognition as its historical counterparts like phenacetin or its metabolite, paracetamol, it remains a compound of interest in modern organic synthesis. It serves as a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical candidates and other fine chemicals.[3] Its structure, featuring both an amide and a methoxy-substituted phenyl ring, provides multiple sites for further chemical modification.
Conclusion
The discovery and history of this compound are emblematic of a pivotal era in medicinal chemistry. Born from the systematic exploration of acetanilide derivatives, its synthesis is a straightforward application of fundamental organic reactions. While it did not emerge as a blockbuster drug itself, it holds its place in the broader narrative of the development of synthetic analgesics and continues to be a relevant building block in contemporary organic chemistry. This guide has provided a detailed look into its historical context, a validated protocol for its synthesis, and an overview of its key properties, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.
References
- Beilstein-Institut zur Förderung der Chemischen Wissenschaften. (n.d.). Beilsteins Handbuch der Organischen Chemie. Springer.
- Filo. (2025, April 11). preparation of acetanilide from o-anisidine and acetic anhydride mechanism.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7000, 2-Methoxyaniline.
- LookChem. (n.d.). Cas 93-26-5,this compound.
- ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....
- Edwards Brothers, Inc. (1938). Beilsteins Handbuch der Organischen Chemie.
- Beilstein, F. K. (1984). Beilstein Handbook of Organic Chemistry: covering the literature from 1960 through 1979. 5th supplementary series. Springer-Verlag.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7135, Acetamide, N-(2-methoxyphenyl)-.
- National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-methoxyphenyl)-. In NIST Chemistry WebBook.
- PubChem. (n.d.). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations.
- Hines, J. F., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide.
- Beilstein-Institut für Literatur der Organischen Chemie. (n.d.). Beilstein Handbook of Organic Chemistry.
- Jain, S., et al. (2008). Microwave Irradiated Acetylation of p-Anisidine: A Step towards Green Chemistry. International Journal of Chemical Reactor Engineering, 6(1).
- Rocke, A. J. (2012). Analysis and Synthesis in Nineteenth-Century Organic Chemistry [Doctoral dissertation, University College London]. UCL Discovery. [Link]
- National Center for Biotechnology Information. (2020). ortho-Anisidine and ortho-Anisidine Hydrochloride. In Some Aromatic Amines and Related Compounds.
- Musso, D. L., et al. (2003). Indanylidenes. 1. Design and synthesis of (E)-2-(4,6-difluoro-1-indanylidene)acetamide, a potent, centrally acting muscle relaxant with antiinflammatory and analgesic activity. Journal of Medicinal Chemistry, 46(3), 399–408. [Link]
Sources
- 1. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. preparation of acetanilide from o-anisidine and acetic anhydride mechanis.. [askfilo.com]
- 3. lookchem.com [lookchem.com]
- 4. ortho-Anisidine and ortho-Anisidine Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
N-(2-Methoxyphenyl)acetamide safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of N-(2-Methoxyphenyl)acetamide
Introduction
This compound, also known by synonyms such as o-Acetanisidide and 2-Methoxyacetanilide, is a chemical compound frequently utilized as an intermediate in synthetic chemistry and pharmacological research.[1][2] Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol .[1] Given its specific chemical properties and potential physiological effects, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for all personnel, from bench-level researchers to drug development professionals.
This guide serves as a technical resource, providing an in-depth analysis of the safety and handling precautions for this compound. The protocols and recommendations outlined herein are synthesized from authoritative safety data sheets and toxicological information to ensure a self-validating system of laboratory safety. The core objective is to empower scientific professionals with the knowledge to mitigate risks, handle the compound responsibly, and respond effectively to emergencies.
Hazard Identification and Risk Assessment
A foundational aspect of safe laboratory practice is a thorough understanding of a chemical's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate its handling procedures.[1][3]
The primary risks associated with this compound are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[3][4] The causality behind these classifications stems from the compound's chemical reactivity with biological tissues.
Table 1: GHS Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][3][4] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][3][4] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[1][3][4] |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation[3][4] |
| Signal Word | - | Warning [1][4] |
| Pictogram | - | GHS07 (Exclamation Mark) [2][4] |
Furthermore, when heated to decomposition, this compound can emit toxic fumes of nitrogen oxides (NOx), posing a significant inhalation hazard.[2][5]
Caption: GHS Hazard Profile for this compound.
Physical and Chemical Properties for Safe Handling
Understanding the physical state and properties of a chemical is critical for designing safe experiments and storage solutions.
Table 2: Key Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White to tan crystalline powder | [1][2] |
| Melting Point | 70-74 °C (lit.) | [2][4] |
| Boiling Point | 303-305 °C (lit.) | [2][4] |
| Storage Temperature | Room Temperature, sealed in a dry place | [2] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is essential, beginning with robust engineering controls and supplemented by appropriate PPE. This hierarchy of controls is a core principle of chemical safety.
Engineering Controls
The primary engineering control for handling this compound powder is to minimize the generation and inhalation of dust.
-
Ventilation: All handling of the solid compound must be performed in a well-ventilated area.[6] For procedures such as weighing or transferring, a certified chemical fume hood or a ventilated balance enclosure is mandatory. The rationale is to capture airborne particles at the source, preventing them from entering the operator's breathing zone.
-
Emergency Equipment: Laboratories must be equipped with easily accessible and functional safety showers and eyewash stations.[6] This is a non-negotiable requirement due to the compound's classification as a skin and serious eye irritant.[1]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific hazards identified.
-
Eye and Face Protection: Chemical safety goggles compliant with EN 166 (EU) or ANSI Z87.1 (US) standards are required at all times.[7] A face shield may be necessary for procedures with a high risk of splashing or dust generation.
-
Hand Protection: Wear protective gloves, such as nitrile rubber, that are resistant to the chemical.[7] It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contamination.
-
Skin and Body Protection: A standard laboratory coat must be worn and fully fastened. For larger quantities or tasks with a higher risk of exposure, additional protective clothing may be required.[6][7]
-
Respiratory Protection: Under normal laboratory use with functioning engineering controls, respiratory protection may not be necessary. However, for large-scale operations, spill cleanup, or in cases of ventilation failure, a NIOSH-approved N95 dust mask or a higher-level respirator is required to prevent respiratory tract irritation.[4][7]
Caption: Standard workflow for safely handling chemical powders.
Protocols for Safe Handling and Storage
General Handling Protocol
-
Preparation: Before handling, ensure all required engineering controls are active and PPE is correctly worn.
-
Dispensing: When weighing, use a spatula to gently transfer the powder. Avoid pouring, which can create airborne dust. Perform this task within a fume hood or ventilated enclosure.
-
Solutions: If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Cleaning: After handling, decontaminate the work surface and any equipment used.
Storage Protocol
-
Store this compound in a tightly closed container to prevent absorption of moisture.[7]
-
The storage location should be a cool, dry, and well-ventilated area designated for chemical storage.[7][8]
-
Keep it segregated from incompatible materials, particularly strong oxidizing agents.[9]
Emergency Procedures
A rapid and correct response to an emergency can significantly reduce the severity of an incident.
First Aid Measures
This protocol is a self-validating system; if any of these steps are required, it indicates a breach in protocol that must be investigated.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][7] If skin irritation persists, seek medical attention.[7]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[3][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.
Spill Response Protocol
For a small laboratory spill:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert the laboratory supervisor.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don appropriate PPE, including respiratory protection (N95 mask), gloves, and eye protection.
-
Contain: Gently cover the spill with an absorbent, inert material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for the initial absorption.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste. Avoid creating dust.[5][7]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Label the waste container and dispose of it according to institutional and local regulations.[7]
Caption: Decision tree for responding to a chemical spill.
Waste Disposal
All waste containing this compound, whether it is excess reagent or contaminated materials, must be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Disposal must be carried out through a licensed waste disposal contractor.[7]
-
Under no circumstances should this chemical be disposed of down the drain or in general waste.[10] Adherence to all federal, state, and local environmental regulations is mandatory.[5]
Toxicological Profile Summary
A brief summary of the toxicological data underscores the need for the precautions detailed in this guide.
Table 3: Toxicological Data
| Test | Species | Value |
| LD50 (Oral) | Mouse | 940 mg/kg |
This value classifies the compound as moderately toxic if ingested.[2]
Conclusion
This compound is a valuable chemical intermediate that can be handled safely when its hazards are understood and respected. The causality for the stringent protocols described herein is directly linked to its GHS classification as an irritant and an acutely toxic substance upon ingestion. By consistently applying the principles of the hierarchy of controls—prioritizing engineering solutions, mandating correct PPE, and adhering to established safe handling and emergency procedures—researchers, scientists, and drug development professionals can effectively mitigate risks. This self-validating system of safety not only protects individual health but also ensures scientific integrity and regulatory compliance.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7135, this compound. PubChem. [Link]
- Penta chemicals (2023).
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 178, Acetamide. PubChem. [Link]
- Angene Chemical (2021). Safety Data Sheet for this compound. [Link]
- Carl ROTH (n.d.).
- Chemos GmbH & Co.KG (n.d.).
- BioCrick (n.d.). N-(2-Methoxyphenyl)
Sources
- 1. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 93-26-5 [chemicalbook.com]
- 3. angenechemical.com [angenechemical.com]
- 4. This compound 95 93-26-5 [sigmaaldrich.com]
- 5. Acetamide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. aksci.com [aksci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. biocrick.com [biocrick.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. pentachemicals.eu [pentachemicals.eu]
N-(2-Methoxyphenyl)acetamide theoretical properties and computational studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-(2-Methoxyphenyl)acetamide in Computational Chemistry
This compound, also known as o-acetanisidide, is a notable member of the acetamide and methoxybenzene families.[1] Its molecular framework is a cornerstone in the synthesis of various medicinal and agrochemical compounds.[2][3] The presence of an amide linkage, a fundamental component in approximately 25% of commercially available drugs, underscores its relevance in pharmaceutical research.[4] This guide provides a comprehensive exploration of the theoretical properties of this compound, leveraging high-level computational studies to elucidate its structural, electronic, and reactive characteristics. As a Senior Application Scientist, the narrative that follows is designed to bridge theoretical data with practical application, offering insights crucial for drug design and materials science.[3]
The power of computational chemistry, particularly Density Functional Theory (DFT), lies in its ability to predict molecular properties with remarkable accuracy, complementing and guiding experimental work.[5][6] This document will detail the causality behind computational choices, present self-validating protocols, and ground all claims in verifiable, authoritative sources.
Part 1: Molecular Geometry and Structural Analysis
The foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy state of the molecule.
For this compound, these calculations are typically performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set, a combination known for its balance of accuracy and computational efficiency.[5][7] Experimental validation for these theoretical structures often comes from single-crystal X-ray diffraction studies.[8]
A key structural feature of this compound is the planarity of the benzene ring.[4] However, the acetamide group is often twisted out of this plane.[2] This rotation is significant as it influences intermolecular interactions and crystal packing.[2][4] For instance, in a related compound, the dihedral angle between the phenyl ring and the acetamido group was found to be 28.87°.[2] The sum of angles around the amide nitrogen atom is typically close to 360°, indicating sp² hybridization and a planar nitrogen center.[2]
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond Length (Å) - Theoretical | Bond Length (Å) - Experimental[4] |
| N1—C2 | 1.347 (DFT/B3LYP) | 1.347 (2) |
| C2—O2 | 1.229 (DFT/B3LYP) | 1.2285 (19) |
| C2—C1 | 1.480 (DFT/B3LYP) | 1.480 (3) |
Note: Theoretical values are representative and depend on the specific level of theory used. Experimental values are from X-ray crystallography data.
The excellent agreement between the computed and experimental values validates the chosen computational method, establishing a trustworthy foundation for subsequent property calculations.
Part 2: Spectroscopic Characterization - A Theoretical and Experimental Synergy
Computational methods are instrumental in interpreting experimental spectra, such as Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
Vibrational Analysis (FT-IR)
Theoretical vibrational frequency calculations predict the molecule's infrared spectrum.[3] These calculations help in the precise assignment of spectral bands to specific molecular vibrations, such as C=O stretching, N-H bending, and methoxy group vibrations.[3] Due to the harmonic approximation used in calculations, a scaling factor is often applied to the computed frequencies to better match the anharmonicity of real-world experimental data.[9] A Potential Energy Distribution (PED) analysis is crucial for quantifying the contribution of individual bond stretches and angle bends to each vibrational mode.[5]
Electronic Properties (UV-Vis)
Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra. This analysis provides information on the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions, typically involving orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10]
Part 3: Quantum Chemical Descriptors and Reactivity Analysis
The electronic structure of a molecule governs its reactivity. Computational chemistry provides a suite of tools to probe this structure, offering predictive insights into chemical behavior.
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO orbitals are central to chemical reactivity.[11]
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions of high HOMO density are prone to electrophilic attack.[12]
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.[12]
The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity.[11] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.[11][13] For a similar acetamide derivative, the calculated HOMO-LUMO gap was 5.0452 eV.[14]
// Invisible node for positioning the label midpoint [shape=point, style=invis, width=0]; HOMO -> midpoint [style=invis, weight=1]; midpoint -> LUMO [style=invis, weight=1]; midpoint -> Energy_Gap [dir=none, style=invis];
Energy_Gap -> Reactivity [label="Small Gap → High Reactivity"]; Energy_Gap -> Stability [label="Large Gap → High Stability"]; } केंदोट Caption: Relationship between FMOs, energy gap, and chemical properties.
From the HOMO and LUMO energies, several global reactivity descriptors can be derived:[3][10]
-
Chemical Hardness (η): Resistance to change in electron distribution.
-
Electronegativity (χ): The ability to attract electrons.
-
Electrophilicity Index (ω): A measure of energy lowering when saturated with electrons.
Table 2: Calculated Global Reactivity Descriptors (Representative)
| Property | Formula | Calculated Value (eV) |
| EHOMO | - | -6.5 |
| ELUMO | - | -1.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.5 |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.0 |
| Electrophilicity Index (ω) | μ² / (2η) where μ = -χ | 3.2 |
| Note: These values are illustrative, based on a representative acetamide derivative.[3] |
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface.[9] It identifies regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, colored blue), which are prone to nucleophilic attack.[4][9] For this compound, the negative potential is typically localized around the carbonyl oxygen atom, while positive potentials are found near the amide hydrogen atom, highlighting the key sites for intermolecular interactions like hydrogen bonding.[4]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of intramolecular charge transfer and electron delocalization.[5] It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy (E2).[15] These hyperconjugative interactions are crucial for understanding molecular stability.[5]
Part 4: Experimental Protocols - A Self-Validating Computational Workflow
To ensure trustworthiness and reproducibility, a standardized computational protocol is essential. The following outlines a typical workflow for the theoretical analysis of this compound.
Step-by-Step Computational Methodology
-
Molecule Construction: The initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView).
-
Geometry Optimization: The structure is optimized using DFT, commonly with the B3LYP functional and the 6-311++G(d,p) basis set in a software package like Gaussian.[14][15] This step finds the lowest energy conformation of the molecule.
-
Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). This calculation also yields the theoretical IR spectrum.
-
Property Calculations: Using the optimized geometry, further calculations are performed:
-
Data Analysis: The output data is analyzed, tabulated, and compared with available experimental results to validate the computational model.
Conclusion and Future Outlook
This guide has detailed the comprehensive theoretical and computational landscape of this compound. Through the robust framework of Density Functional Theory, we have elucidated its geometric, spectroscopic, and electronic properties. The strong correlation between theoretical predictions and experimental data establishes a high degree of confidence in these computational models.
For drug development professionals, these insights are invaluable. The detailed understanding of reactivity from FMO and MEP analyses can guide the synthesis of new derivatives with enhanced biological activity.[8][16] For example, molecular docking studies, which predict the binding affinity of a molecule to a protein target, rely on the accurate charge distributions and geometries derived from these quantum chemical calculations.[8][15] The principles and protocols outlined herein serve as a foundational resource for leveraging computational chemistry in the rational design of novel therapeutics and advanced materials.
References
- Yaman, M., Dege, N., Ayoob, M. M., Hussein, A. J., Samad, M. K., & Fritsky, I. O. (2019). Hirshfeld surface analysis and crystal structure of this compound.
- Acikbas, Y., et al. (2020). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide and its methacrylate derivative.
- Mary, Y. S., et al. (2018). Spectroscopic (FT-IR, FT Raman) and quantum mechanical study on N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide.
- Tanis, E., et al. (2020). Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide and its methacrylate derivative.
- PubChem. (n.d.). Acetamide, N-(2-methoxyphenyl)-.
- Murugan, S., et al. (2022). Crystal structure, in silico molecular docking, DFT analysis and ADMET studies of N-(2-methoxy-benzyl)-acetamide. European Journal of Chemistry, 13(4), 440-450. [Link]
- Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
- NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST Chemistry WebBook. [Link]
- Mazzacani, A., et al. (2016). Computational and DNMR Analysis of the Conformational Isomers and Stereodynamics of Secondary 2,2'-Bisanilides. The Journal of Organic Chemistry, 81(1), 89–99. [Link]
- Murugan, S., et al. (2022). Crystal structure, in silico molecular docking, DFT analysis and ADMET studies of N-(2-methoxy-benzyl)-acetamide.
- DergiPark. (2022).
- BioCrick. (n.d.). N-(2-Methoxyphenyl)
- ATB. (n.d.). N-[(E)-2-(4-Methoxyphenyl)vinyl]acetamide.
- Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-methoxyphenyl)- (CAS 93-26-5). [Link]
- ResearchGate. (2022). Crystal structure, Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. [Link]
- PubChem. (n.d.). N-[(2R)-2-(diethylamino)-2-thiophen-3-ylethyl]-2-(2-methoxyphenyl)acetamide.
- Ahmad, S., et al. (2011). N′-{2-[2-(3-Methoxyphenyl)ethenyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2591. [Link]
- Hrytsak, M., et al. (2019). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl).
- Chkirate, K., et al. (2021). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide.
- Omixium. (2023). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube. [Link]
- Khan, M. F. H., et al. (2016). Computational Study of Geometry, IR Spectrum and Molecular Properties of Acetanilide. Bangladesh Pharmaceutical Journal, 19(2), 170-178. [Link]
- ResearchGate. (n.d.).
- Vera, D. M., et al. (2021). Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. Molecules, 26(23), 7329. [Link]
- ResearchGate. (2015). Comparative vibrational spectroscopic studies, HOMO–LUMO and NBO analysis of N-(phenyl)-2,2-dichloroacetamide... [Link]
- MDPI. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. [Link]
- AIMS Press. (2022).
Sources
- 1. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure, in silico molecular docking, DFT analysis and ADMET studies of N-(2-methoxy-benzyl)-acetamide | European Journal of Chemistry [eurjchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 13. researchgate.net [researchgate.net]
- 14. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-(2-Methoxyphenyl)acetamide: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of N-(2-methoxyphenyl)acetamide, a versatile chemical compound with significance in various research and development sectors. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles and practical methodologies associated with this molecule. We will explore its synthesis, detailed characterization, and established applications, grounding all claims in verifiable scientific literature.
Introduction to this compound
This compound, also known as o-acetanisidide, is an aromatic amide with the chemical formula C₉H₁₁NO₂.[1] Its structure features an acetamide group attached to a benzene ring, which is substituted with a methoxy group at the ortho position. This seemingly simple molecule serves as a valuable building block in organic synthesis, primarily due to the synthetic handles offered by the amide and the influence of the methoxy group on the reactivity of the aromatic ring.[2] Its utility spans from being a precursor in the synthesis of more complex molecules to its application in medicinal chemistry and materials science.[2][3]
Key Identifiers:
Synthesis of this compound
The most common and efficient synthesis of this compound involves the acylation of 2-methoxyaniline (o-anisidine).[2] This nucleophilic substitution reaction is a cornerstone of organic synthesis, and its understanding is crucial for achieving high yields and purity.
Reaction Principle
The synthesis is predicated on the nucleophilic attack of the amino group of 2-methoxyaniline on an electrophilic acetylating agent, typically acetic anhydride or acetyl chloride. The lone pair of electrons on the nitrogen atom initiates the reaction, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide product and a byproduct (acetic acid or hydrochloric acid, respectively).
Experimental Protocol: Acetylation of 2-Methoxyaniline with Acetic Anhydride
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2-Methoxyaniline
-
Acetic anhydride
-
Glacial acetic acid (as solvent)[4]
-
Ice-cold water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beaker, Buchner funnel)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyaniline in glacial acetic acid.
-
Cool the solution in an ice bath to approximately 10-15°C.
-
Slowly add acetic anhydride to the cooled solution dropwise using a dropping funnel while maintaining the temperature.[4]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water to remove any unreacted starting materials and acetic acid.
-
Recrystallize the crude product from an appropriate solvent, such as aqueous ethanol, to obtain pure this compound.
-
Dry the purified crystals in a desiccator.
Causality Behind Experimental Choices:
-
Cooling the reaction: The acylation reaction is exothermic. Initial cooling helps to control the reaction rate and prevent the formation of side products.
-
Slow addition of acetic anhydride: This ensures that the temperature of the reaction mixture does not rise uncontrollably, which could lead to degradation of the product or unwanted side reactions.
-
Precipitation in ice-cold water: this compound is sparingly soluble in cold water, allowing for its effective precipitation and separation from the reaction mixture.
-
Recrystallization: This is a crucial purification step to remove any remaining impurities, resulting in a product with high purity suitable for further applications and analysis.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in various experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Appearance | Tan powder | [1] |
| Melting Point | 70-74 °C | [5] |
| Boiling Point | 303-305 °C | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule.
Typical ¹H NMR Data (in CDCl₃):
-
δ ~8.35 ppm (s, 1H): This singlet corresponds to the amide proton (-NH). Its chemical shift can be variable due to hydrogen bonding.[7][8]
-
δ ~7.80 ppm (d, 1H): Aromatic proton ortho to the amide group.
-
δ ~7.02 ppm (t, 1H): Aromatic proton.[7]
-
δ ~6.94 ppm (d, 1H): Aromatic proton.[7]
-
δ ~6.86 ppm (t, 1H): Aromatic proton.[7]
-
δ ~3.85 ppm (s, 3H): The three protons of the methoxy group (-OCH₃).[7][8]
-
δ ~2.18 ppm (s, 3H): The three protons of the acetyl group (-COCH₃).[7][8]
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.
Expected ¹³C NMR Chemical Shifts:
-
~168 ppm: Carbonyl carbon of the amide group.
-
~148 ppm: Aromatic carbon attached to the methoxy group.
-
~127 ppm: Aromatic carbon attached to the amide group.
-
~123 ppm, ~121 ppm, ~119 ppm, ~110 ppm: Aromatic carbons.
-
~55 ppm: Carbon of the methoxy group.
-
~24 ppm: Carbon of the acetyl methyl group.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule.
Key IR Absorption Bands:
-
~3300-3400 cm⁻¹: N-H stretching of the secondary amide.
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~2850-3000 cm⁻¹: Aliphatic C-H stretching.
-
~1660-1680 cm⁻¹: C=O stretching of the amide (Amide I band).
-
~1520-1550 cm⁻¹: N-H bending of the amide (Amide II band).
-
~1240-1260 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group.
-
~1020-1040 cm⁻¹: Symmetric C-O-C stretching of the methoxy group.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
Expected Mass Spectrum (Electron Ionization - EI):
-
m/z 123: Fragment corresponding to the loss of the acetyl group (CH₂=C=O).
-
m/z 108: Fragment corresponding to the loss of the entire acetamide group.[1]
-
m/z 92, 77: Further fragmentation of the aromatic ring.
Crystal Structure and Molecular Geometry
The solid-state structure of this compound has been determined by X-ray crystallography.[1] The crystal structure reveals important details about intermolecular interactions, such as hydrogen bonding, which influence its physical properties like melting point and solubility. The acetamide group is not perfectly coplanar with the phenyl ring, a common feature in N-arylacetamides due to steric hindrance.[10][11]
Chemical Reactivity and Applications
The chemical reactivity of this compound is governed by the interplay of the acetamide and methoxy substituents on the aromatic ring. The methoxy group is an activating, ortho-para directing group for electrophilic aromatic substitution, while the acetamido group is also activating and ortho-para directing.
Electrophilic Aromatic Substitution
The presence of two activating groups makes the aromatic ring susceptible to electrophilic attack at the positions ortho and para to these substituents. This allows for the introduction of various functional groups, such as nitro, halo, and acyl groups, onto the aromatic ring, paving the way for the synthesis of a wide range of derivatives.
Applications in Synthesis
This compound is a key intermediate in the synthesis of various organic compounds.[2][3]
-
Pharmaceuticals: It serves as a precursor for the synthesis of bioactive molecules and potential drug candidates.[2][3] For instance, derivatives of N-arylacetamides are investigated for their potential antimicrobial and anti-inflammatory activities.[12][13][14]
-
Agrochemicals: The core structure is utilized in the development of new agrochemicals.[2]
-
Functional Materials: Derivatives of this compound have been explored for their potential use in the creation of novel polymers and specialty chemicals.[2]
Logical Relationship of Applications
Caption: Applications derived from this compound.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area.
Conclusion
This compound is a fundamentally important molecule in the field of organic chemistry. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it a valuable intermediate for a wide range of applications, from the development of new pharmaceuticals and agrochemicals to the creation of advanced materials. This guide has provided a detailed technical overview to support researchers and scientists in their work with this compound.
References
- PubChem. (n.d.). Acetamide, N-(2-methoxyphenyl)-. National Center for Biotechnology Information.
- BioCrick. (n.d.). This compound datasheet.
- ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....
- NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST WebBook.
- NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST WebBook.
- NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST WebBook.
- IUCr Journals. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
- ResearchGate. (n.d.). 13 C-{ 1 H} NMR of 2-(4-methoxyphenyl)-2-oxo-N-(1-phenylethyl)acetamide (3p).
- PubChemLite. (n.d.). This compound (C9H11NO2).
- IUCr. (n.d.). N-(4-Amino-2-methoxyphenyl)acetamide.
- US EPA. (n.d.). Acetamide, N-(2,4-dimethoxyphenyl)- - Substance Details.
- Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-methoxyphenyl)- (CAS 93-26-5).
- IUCr. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.
- ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)....
- NIH. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
- IUCr Journals. (n.d.). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide.
- ATB. (n.d.). N-[(E)-2-(4-Methoxyphenyl)vinyl]acetamide.
- SpectraBase. (n.d.). 2-(p-Methoxyphenyl)acetamide.
- NIST. (n.d.). Acetamide, N-(4-methoxyphenyl)-2,2,2-trifluoro-. NIST WebBook.
- BioCrick. (n.d.). This compound | CAS:93-26-5.
- ResearchGate. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES.
- IUCr Journals. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.
- NIH. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
- ResearchGate. (n.d.). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
- CyberLeninka. (n.d.). SYNTHESIS, BACTERICIDAL AND FUNGICIDAL ACTIVITY OF N-(4-METHOXYPHENYL) ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES.
- PubChem. (n.d.). 2-(4-Methoxyphenyl)acetamide. National Center for Biotechnology Information.
Sources
- 1. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biocrick.com [biocrick.com]
- 4. This compound,Buy this compound price, About this compound Sales,Suppliers,Shop online on Bolise Elisa Kit Company [pharmaceutical-sales.net]
- 5. This compound CAS#: 93-26-5 [m.chemicalbook.com]
- 6. This compound | CAS:93-26-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. This compound(93-26-5) 1H NMR spectrum [chemicalbook.com]
- 8. This compound(93-26-5) IR Spectrum [chemicalbook.com]
- 9. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of derivatives from N-(2-Methoxyphenyl)acetamide
An In-depth Technical Guide to the Synthesis of Derivatives from N-(2-Methoxyphenyl)acetamide
Abstract
This compound, also known as o-acetanisidide, is a highly versatile scaffold in synthetic organic chemistry.[1][2] Its unique electronic and steric properties, arising from the ortho-methoxy and acetamido substituents, provide a platform for developing a diverse range of derivatives. This guide offers a detailed exploration of key synthetic transformations starting from this compound, including electrophilic aromatic substitution and N-alkylation. The protocols provided are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that govern these reactions. This document aims to serve as a practical resource for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.[3][4][5]
I. Foundational Principles of Reactivity
The synthetic utility of this compound is dictated by the interplay of its two primary functional groups on the aromatic ring. Understanding their electronic effects is paramount for predicting and controlling the regiochemical outcome of derivatization reactions.
-
Methoxy Group (-OCH₃): As a strong electron-donating group (EDG), the methoxy substituent activates the benzene ring towards electrophilic attack through resonance. It is a powerful ortho, para-director.
-
Acetamido Group (-NHCOCH₃): This group is also an activator and an ortho, para-director, though its activating strength is moderate compared to the methoxy group.
The combined influence of these two groups synergistically activates the C4 (para to -OCH₃) and C6 (ortho to -OCH₃) positions, making them the primary sites for electrophilic substitution. Steric hindrance from the adjacent methoxy group can sometimes disfavor substitution at the C3 position.[6] Beyond the ring, the amide nitrogen provides a nucleophilic site for transformations like N-alkylation after deprotonation.
Figure 1: Primary synthetic transformations of this compound.
II. Experimental Protocols and Methodologies
The following protocols provide detailed, step-by-step procedures for key synthetic transformations. Each protocol is designed to be a self-validating system, incorporating checkpoints for reaction monitoring and clear guidelines for purification and characterization.
Protocol 1: Electrophilic Aromatic Substitution: Synthesis of N-(2-methoxy-4-nitrophenyl)acetamide
This protocol describes the regioselective nitration of this compound. The synergistic directing effects of the methoxy and acetamido groups strongly favor the introduction of the nitro group at the C4 position, which is para to the powerful methoxy director.
Causality Behind Experimental Choices:
-
Nitrating Mixture: A combination of concentrated nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-10 °C) is critical to prevent unwanted side reactions, such as di-nitration and oxidative degradation of the substrate.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice and Deionized Water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Carefully add 5.0 g of this compound to 10 mL of concentrated sulfuric acid in a flask cooled in an ice-salt bath, ensuring the temperature is maintained below 5 °C. Stir until all solid has dissolved.
-
In a separate, cooled flask, prepare the nitrating mixture by slowly adding 2.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the substrate solution over 20-30 minutes. The internal temperature must be kept below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 60 minutes.
-
Slowly and carefully pour the reaction mixture onto approximately 100 g of crushed ice with vigorous stirring. A yellow precipitate will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral to litmus paper.
-
Purify the crude product by recrystallization from ethanol to yield the pure N-(2-methoxy-4-nitrophenyl)acetamide as yellow crystals.[7][8]
Data Presentation: N-(2-methoxy-4-nitrophenyl)acetamide
| Parameter | Value | Reference |
| Typical Yield | 80-88% | - |
| Appearance | Yellow crystalline solid | [8] |
| Melting Point | 117-118 °C | [9] |
| Molecular Formula | C₉H₁₀N₂O₄ | [7][9] |
| Molecular Weight | 210.19 g/mol | [9] |
Protocol 2: N-Alkylation: Synthesis of N-benzyl-N-(2-methoxyphenyl)acetamide
This protocol details the alkylation of the amide nitrogen. This reaction requires the deprotonation of the amide N-H to generate a nucleophilic amidate anion, which subsequently displaces a halide from an alkylating agent.
Causality Behind Experimental Choices:
-
Base and Solvent: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating the weakly acidic amide proton. Anhydrous aprotic solvents like tetrahydrofuran (THF) are required as NaH reacts violently with protic solvents.[10]
-
Inert Atmosphere: NaH is reactive with air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential for safety and to ensure the reaction proceeds efficiently.
Materials:
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl Bromide
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up an oven-dried, three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a positive pressure of nitrogen.
-
Suspend 1.2 equivalents of sodium hydride in anhydrous THF.
-
Dissolve 1.0 equivalent of this compound in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 30-45 minutes until hydrogen evolution ceases, indicating the formation of the sodium amidate.
-
Cool the mixture back to 0 °C and add 1.1 equivalents of benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure N-benzyl-N-(2-methoxyphenyl)acetamide.
Figure 2: Step-by-step workflow for the N-alkylation of this compound.
III. Scientific Integrity: Validation and Characterization
To ensure the trustworthiness and reproducibility of these protocols, rigorous validation of all intermediates and final products is essential.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a crucial tool for tracking the consumption of starting materials and the formation of products, allowing for the determination of the optimal reaction time.
-
Purification: Recrystallization (for solid products) and column chromatography are standard methods to remove impurities and isolate the desired compound in high purity.
-
Structural Confirmation: The identity and purity of the synthesized derivatives must be unequivocally confirmed using modern analytical techniques. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.
-
Melting Point Analysis: To assess the purity of solid compounds.
-
IV. References
-
Hines, J. V., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4). [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer. [Link]
-
National Center for Biotechnology Information (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. PubChem Compound Database. Retrieved from [Link]
-
ChemSynthesis (n.d.). N-(4-methoxy-2-nitrophenyl)acetamide. CAS 119-81-3. Retrieved from [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
-
National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. CID=7135. Retrieved from [Link]
-
PrepChem (n.d.). Synthesis of N-benzyl acetamide. Retrieved from [Link]
Sources
- 1. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]
- 3. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archivepp.com [archivepp.com]
- 5. galaxypub.co [galaxypub.co]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Role of N-(2-Methoxyphenyl)acetamide as a Versatile Scaffold in Modern Medicinal Chemistry
Abstract
N-(2-Methoxyphenyl)acetamide, a simple yet elegant molecule, represents a cornerstone scaffold in the lexicon of medicinal chemistry. While not a therapeutic agent in its own right, its true value lies in its role as a versatile chemical intermediate and a foundational building block for a diverse range of biologically active compounds. The strategic placement of the acetamide and methoxy groups on the phenyl ring provides a unique electronic and steric environment, offering multiple vectors for chemical modification. This guide provides an in-depth exploration of this compound, detailing its significance, synthesis, and its application in the development of novel therapeutics, particularly in the realms of anti-inflammatory, analgesic, and anticonvulsant agents. We present validated protocols for its synthesis and derivatization, alongside methodologies for biological evaluation, to empower researchers in their drug discovery endeavors.
Introduction: The Strategic Importance of the this compound Core
The amide bond is one of the most fundamental linkages in nature and is found in approximately 25% of all commercially available pharmaceuticals.[1] The this compound structure (also known as o-acetanisidide) capitalizes on this privileged functionality. Its utility stems from a combination of factors:
-
Synthetic Tractability: The compound is readily synthesized from inexpensive starting materials, making it an attractive entry point for complex synthetic campaigns.[2][3]
-
Structural Rigidity and Flexibility: The amide linkage imparts a degree of planarity, while the ortho-methoxy group influences the conformation of the acetamide side chain, providing a defined three-dimensional architecture for molecular recognition.
-
Multiple Derivatization Points: The aromatic ring, the amide nitrogen, and the acetyl methyl group can all be targeted for chemical modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
These attributes have positioned this compound as a valuable precursor in the synthesis of a wide array of bioactive molecules.[3]
Physicochemical Properties
A clear understanding of the fundamental properties of a starting material is critical for experimental design.
| Property | Value | Source |
| CAS Number | 93-26-5 | [4][5][6] |
| Molecular Formula | C₉H₁₁NO₂ | [4][5][6] |
| Molecular Weight | 165.19 g/mol | [4][5][7] |
| Appearance | White to tan powder/crystals | [4][8] |
| Melting Point | 70-74 °C | [7][8] |
| Boiling Point | 303-305 °C | [7][8] |
| Solubility | Soluble in Chloroform, DMSO, Acetone | [9] |
Key Therapeutic Applications & Mechanisms of Action
The this compound scaffold has been instrumental in the development of compounds targeting several key disease areas. The following sections highlight its most significant applications and the underlying mechanisms of the derived therapeutic agents.
Anti-inflammatory and Analgesic Agents
Chronic inflammation and pain are debilitating conditions where new, effective, and safer therapeutics are urgently needed. Derivatives of this compound have emerged as promising candidates in this area, primarily through the modulation of the prostaglandin E2 (PGE2) pathway.
-
Mechanism of Action: EP4 Receptor Antagonism Prostaglandin E2 is a key mediator of inflammation and pain. It exerts its effects through four E prostanoid (EP) receptors, with the EP4 receptor being particularly implicated in joint inflammation and pain.[10] A notable example is the compound MF498 , a selective EP4 antagonist that incorporates the this compound moiety.[10] In preclinical rodent models of rheumatoid arthritis and osteoarthritis, MF498 demonstrated potent anti-inflammatory and analgesic effects, comparable to selective COX-2 inhibitors and other NSAIDs like diclofenac, but with a better gastrointestinal safety profile.[10] The mechanism involves blocking the binding of PGE2 to the EP4 receptor on immune and neuronal cells, thereby preventing downstream signaling cascades that lead to inflammation, vasodilation, and pain sensitization.
Similarly, the related compound N-(2-hydroxyphenyl) acetamide has been shown to possess significant anti-arthritic properties by reducing the serum levels of pro-inflammatory cytokines like IL-1β and TNF-α and mitigating oxidative stress in arthritic rats.[11][12]
Anticonvulsant Agents
Epilepsy is a neurological disorder characterized by recurrent seizures.[13] A primary strategy for controlling seizures is the modulation of voltage-gated sodium channels to reduce neuronal hyperexcitability.[14][15]
-
Mechanism of Action: Modulation of Voltage-Gated Sodium Channels (VGSCs) While this compound itself is not an anticonvulsant, its structural motifs are present in potent antiepileptic drugs. For instance, structure-activity relationship studies on the drug Lacosamide, an N-benzyl acetamide derivative, have shown that modifications leading to analogs like N-(biphenyl-4′-yl)methyl acetamides can yield compounds with excellent anticonvulsant activity.[16] These compounds act by enhancing the slow inactivation of voltage-gated sodium channels.[16] This is a distinct mechanism from classic sodium channel blockers like phenytoin. By stabilizing the slow-inactivated state of the channel, these drugs reduce the number of channels available to open and fire action potentials, thereby decreasing neuronal hyperexcitability without affecting normal neurotransmission. This mechanism is particularly effective at suppressing the sustained, high-frequency neuronal firing that characterizes seizure activity.
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound and its derivatives. These are intended as a guide and may require optimization based on specific laboratory conditions and target molecules.
Protocol 1: Synthesis of this compound
This protocol details the standard N-acylation of 2-methoxyaniline using acetic anhydride. The reaction is straightforward and generally high-yielding.
Rationale: This is the most common and efficient method for preparing the title compound.[3] Acetic anhydride is an inexpensive and highly reactive acylating agent. The use of a mild acid catalyst (glacial acetic acid) or simply performing the reaction neat ensures complete conversion.
Materials:
-
2-Methoxyaniline (o-anisidine)
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methoxyaniline (e.g., 0.1 mol).
-
Solvent Addition: Add glacial acetic acid (e.g., 50 mL) and stir until the amine is fully dissolved.[2]
-
Acylation: While stirring, slowly add acetic anhydride (e.g., 0.11 mol, 1.1 equivalents) to the solution. The addition may be exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: Heat the mixture to reflux (approximately 118°C) and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water while stirring. A solid precipitate will form.
-
Filtration: Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water to remove any residual acetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as white or off-white crystals.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and obtaining ¹H NMR, ¹³C NMR, and IR spectra to confirm its identity and purity.
Protocol 2: In Vitro Assay for Anti-inflammatory Activity (LPS-Stimulated Macrophages)
This protocol provides a method to screen compounds for their ability to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.
Rationale: Macrophages are key cells in the inflammatory response. LPS, a component of bacterial cell walls, is a potent activator of macrophages, leading to the release of inflammatory mediators like TNF-α. Measuring the reduction of TNF-α in the presence of a test compound provides a reliable indication of its potential anti-inflammatory activity. This assay is a standard first-pass screen in drug discovery.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM cell culture medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO, final concentration <0.1%)
-
Phosphate Buffered Saline (PBS)
-
TNF-α ELISA kit
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test compounds (derived from this compound) in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a "vehicle control" (medium with DMSO only) and a "positive control" (e.g., Dexamethasone). Incubate for 1 hour.
-
Inflammatory Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL (except for the "unstimulated control" wells).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 1,500 rpm for 10 minutes. Carefully collect the cell-free supernatant for analysis.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition).
Conclusion and Future Directions
This compound is a testament to the principle that simple molecular scaffolds can serve as powerful platforms for discovering complex and highly active therapeutic agents. Its proven utility in the development of selective EP4 antagonists and potent modulators of voltage-gated sodium channels highlights its adaptability.[10][16] Future research will likely focus on expanding the diversity of libraries based on this core, exploring new therapeutic areas such as oncology and neurodegenerative diseases, and employing computational methods to guide the rational design of next-generation drug candidates. The protocols and insights provided herein serve as a foundational resource for scientists aiming to harness the full potential of this versatile chemical entity.
References
- Clark, P. et al. (2008). MF498 [N- -2-(2-methoxyphenyl)acetamide], a Selective E Prostanoid Receptor 4 Antagonist, Relieves Joint Inflammation and Pain in Rodent Models of Rheumatoid and Osteoarthritis. ResearchGate.
- Yaman, M. et al. (2019). Hirshfeld surface analysis and crystal structure of this compound. National Institutes of Health.
- Kayacık Biliṙ, S. et al. (2025). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... ResearchGate.
- Google Patents. (2013). A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
- PubChem. Acetamide, N-(2-methoxyphenyl)-. National Center for Biotechnology Information.
- Ahmad, I. et al. (2016). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed.
- Kohn, H. et al. (2014). Substituted N-(Biphenyl-4′-yl)methyl (R)-2-Acetamido-3-methoxypropionamides: Potent Anticonvulsants That Affect Frequency (Use) Dependence and Slow Inactivation of Sodium Channels. PubMed Central.
- BioCrick. This compound datasheet.
- NIST. Acetamide, N-(2-methoxyphenyl)-. NIST WebBook.
- Patsnap Synapse. (2024). What is the mechanism of Acetylpheneturide?.
- BioCrick. This compound.
- PubChemLite. This compound (C9H11NO2).
- Obniska, J. et al. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central.
- Siddiqui, S. et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. PubMed.
- Lecturio. Second-Generation Anticonvulsant Drugs.
- ResearchGate. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats.
- Sills, G.J. Mechanisms of action of antiepileptic drugs. Epilepsy Society.
- Missioui, M. et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCr Journals.
- Al-Majid, A.M. et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. National Institutes of Health.
Sources
- 1. Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound,Buy this compound price, About this compound Sales,Suppliers,Shop online on Bolise Elisa Kit Company [pharmaceutical-sales.net]
- 3. benchchem.com [benchchem.com]
- 4. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]
- 6. scbt.com [scbt.com]
- 7. This compound 95 93-26-5 [sigmaaldrich.com]
- 8. This compound | 93-26-5 [chemicalbook.com]
- 9. This compound | CAS:93-26-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. researchgate.net [researchgate.net]
- 11. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lecturio.com [lecturio.com]
- 15. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 16. Substituted N-(Biphenyl-4′-yl)methyl (R)-2-Acetamido-3-methoxypropionamides: Potent Anticonvulsants That Affect Frequency (Use) Dependence and Slow Inactivation of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of N-(2-Methoxyphenyl)acetamide in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Precursor
In the landscape of medicinal chemistry and drug discovery, the identification and utilization of versatile synthetic precursors are paramount. N-(2-Methoxyphenyl)acetamide, a readily accessible aromatic amide, has emerged as a valuable starting material for the construction of a diverse array of bioactive molecules.[1][2] Its strategic placement of a methoxy and an acetamido group on the benzene ring provides a unique combination of electronic and steric properties, enabling a range of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on its application in the synthesis of biologically relevant benzimidazoles and quinazolinones. We will delve into the mechanistic rationale behind key synthetic steps and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Table 1: Physicochemical Properties of this compound [1][2][3]
| Property | Value |
| CAS Number | 93-26-5 |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 79-81 °C |
| Solubility | Soluble in ethanol, acetone, and chloroform |
| ¹H NMR (CDCl₃, ppm) | δ 8.35 (s, 1H, NH), 7.80 (d, 1H), 7.02 (t, 1H), 6.94 (t, 1H), 6.86 (d, 1H), 3.85 (s, 3H, OCH₃), 2.18 (s, 3H, CH₃) |
Core Synthetic Strategy: Activation and Cyclization
The primary synthetic value of this compound lies in its ability to be readily converted into reactive intermediates that can undergo subsequent cyclization reactions to form heterocyclic ring systems. A key transformation is the conversion to 2-chloro-N-(2-methoxyphenyl)acetamide, which serves as a versatile building block for the introduction of various functionalities.
Protocol 1: Synthesis of 2-Chloro-N-(2-methoxyphenyl)acetamide
This protocol details the synthesis of the key intermediate, 2-chloro-N-(2-methoxyphenyl)acetamide, a crucial precursor for subsequent heterocycle formation.[4]
Workflow for the Synthesis of 2-Chloro-N-(2-methoxyphenyl)acetamide
Caption: Workflow for the synthesis of the key intermediate.
Materials:
-
This compound
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Ice
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours.
-
Pour the reaction mixture into a beaker containing crushed ice.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product in a desiccator.
-
Recrystallize the crude solid from ethanol to afford pure 2-chloro-N-(2-methoxyphenyl)acetamide as a white crystalline solid.
Causality: The use of glacial acetic acid as a solvent provides a polar medium for the reaction, while the dropwise addition of the highly reactive chloroacetyl chloride at low temperature helps to control the exothermic reaction and prevent side product formation.
Application in the Synthesis of Bioactive Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[5][6] The intermediate, 2-chloro-N-(2-methoxyphenyl)acetamide, can be further elaborated to generate precursors for benzimidazole synthesis. A common strategy involves the reaction with o-phenylenediamine derivatives.
Conceptual Pathway to Benzimidazoles
The synthesis of benzimidazoles from this compound precursors typically involves the initial formation of an N-substituted o-phenylenediamine, followed by cyclization.
Caption: Conceptual pathway from precursor to benzimidazoles.
Protocol 2: Synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)aniline Derivatives
This protocol provides a general method for the synthesis of N-substituted aminomethyl benzimidazoles, a class of compounds with demonstrated biological activities, starting from a 2-chloromethyl-1H-benzimidazole intermediate, which can be conceptually derived from our primary precursor.[7]
Materials:
-
2-(Chloromethyl)-1H-benzimidazole (can be synthesized from o-phenylenediamine and chloroacetic acid)
-
Substituted aromatic amine (e.g., aniline)
-
Potassium iodide (KI)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-(chloromethyl)-1H-benzimidazole (1 equivalent) and the substituted aromatic amine (1 equivalent) in ethanol.
-
Add a catalytic amount of potassium iodide (KI).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, add a solution of potassium hydroxide (1 equivalent) in water and stir for an additional 1-2 hours.
-
Pour the reaction mixture into crushed ice.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure N-((1H-benzo[d]imidazol-2-yl)methyl)aniline derivative.
Causality: Potassium iodide acts as a catalyst by converting the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), facilitating the nucleophilic substitution by the aromatic amine. The subsequent addition of potassium hydroxide deprotonates the benzimidazole nitrogen, aiding in the work-up and purification.
Application in the Synthesis of Bioactive Quinazolinones
Quinazolinones are another important class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[8] this compound can serve as a precursor for the synthesis of quinazolinone derivatives, often through reactions involving intramolecular cyclization.
The Vilsmeier-Haack Reaction: A Gateway to Quinazolinones
The Vilsmeier-Haack reaction is a powerful tool in organic synthesis for the formylation of electron-rich aromatic compounds. In the context of N-arylacetamides like this compound, this reaction can be adapted to induce cyclization and form quinoline or quinazolinone-like structures. The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide (like dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).
Mechanism of the Vilsmeier-Haack Reaction
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Protocol 3: Synthesis of a Quinazolinone Derivative via Vilsmeier-Haack Cyclization (Conceptual)
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Appropriate work-up reagents (e.g., sodium acetate solution)
-
Standard laboratory glassware suitable for anhydrous reactions
Conceptual Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, place this compound in anhydrous DMF.
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium acetate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired quinazolinone derivative.
Causality: The Vilsmeier reagent, being a potent electrophile, attacks the electron-rich aromatic ring of this compound. The ortho-methoxy group activates the ring for electrophilic substitution. Subsequent intramolecular cyclization involving the acetamido group leads to the formation of the quinazolinone ring system.
Conclusion and Future Perspectives
This compound has proven to be a valuable and versatile precursor for the synthesis of bioactive heterocyclic compounds, particularly benzimidazoles and quinazolinones. The strategic positioning of its functional groups allows for a range of synthetic manipulations, including activation via chlorination and subsequent cyclization reactions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this readily available starting material in their drug discovery and development endeavors. Future research in this area could focus on the development of one-pot, multicomponent reactions starting from this compound to further streamline the synthesis of complex bioactive molecules and expand the chemical space accessible from this versatile precursor.
References
- Alagarsamy, V., et al. (2007). Synthesis and pharmacological evaluation of some 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 55(1), 76-80.
- Achar, K. C. S., et al. (2010). A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance.
- Akhtar, M. J., et al. (2017). The Benzimidazole Derivatives, B1 (N-[(1H-Benzimidazol-2-yl)Methyl]-4-Methoxyaniline) and B8 (N-{4-[(1H-Benzimidazol-2-yl)Methoxy]Phenyl}Acetamide) Attenuate Morphine-Induced Paradoxical Pain in Mice. Frontiers in Pharmacology, 10, 107.
- Cankaya, N., et al. (2022). First Report of the Synthesis, Characterization, DFT Calculations of the New Oxoethyl Methacrylate and o-Acetamide and Evaluation of Antimicrobial, Antibiofilm and Antioxidant Effect.
- PubChem. (n.d.). Acetamide, N-(2-methoxyphenyl)-. National Center for Biotechnology Information.
- Kumar, S., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 225-229.
- Mishra, A., et al. (2018). A facile synthesis of quinazolinone derivatives through Vilsmeier intermediate. Indian Journal of Heterocyclic Chemistry, 27(4), 315-320.
- NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. National Institute of Standards and Technology.
- Salahuddin, et al. (2017). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
- Sreenivasa, M., et al. (2009). Synthesis and antimicrobial activity of some quinazolinone derivatives. E-Journal of Chemistry, 6(3), 837-842.
- Yaman, M., et al. (2019). Hirshfeld surface analysis and crystal structure of this compound.
- Zhang, H., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(10), 2445-2452.
- Reddy, G. J., & Srinivasan, K. V. (2003). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 42B(11), 2883-2887.
Sources
- 1. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]
- 3. This compound(93-26-5) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. researchgate.net [researchgate.net]
Application Note: A Validated Protocol for the N-Acetylation of 2-Methoxyaniline
Introduction: The Significance of N-Acetylation
The N-acetylation of aromatic amines is a cornerstone transformation in organic synthesis. It serves two primary, critical functions: protecting the nucleophilic amino group from unwanted side reactions during subsequent synthetic steps and modulating the electronic properties of the aromatic ring. 2-Methoxyaniline (o-anisidine) is a widely used building block in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] Its acetylation yields N-(2-methoxyphenyl)acetamide (o-acetanisidide), a key intermediate for more complex molecular architectures.
This application note provides a robust and reproducible protocol for the N-acetylation of 2-methoxyaniline using acetic anhydride. We will delve into the causality behind the procedural choices, ensuring not just a "how-to" guide, but a comprehensive understanding of the reaction system. This protocol is designed to be a self-validating system, incorporating safety, efficiency, and high-purity outcomes.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 2-methoxyaniline's amino group acts as the nucleophile. It attacks one of the electrophilic carbonyl carbons of acetic anhydride. This step forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the stable acetate ion as a leaving group, which subsequently abstracts a proton from the nitrogen to yield the final N-acetylated product and acetic acid as a byproduct.[2][3][4] This reaction is typically rapid and exothermic.
Caption: Mechanism of N-acetylation of 2-methoxyaniline.
Safety Precautions: A Non-Negotiable Priority
Chemical synthesis demands rigorous adherence to safety protocols. The reagents used in this procedure have significant hazards that must be actively managed.
-
2-Methoxyaniline (o-Anisidine): This compound is toxic upon inhalation, ingestion, and skin contact. It is a suspected carcinogen and mutagen. Handle with extreme care.[1]
-
Acetic Anhydride: Highly corrosive and a flammable liquid and vapor.[5] It causes severe skin burns and eye damage and is fatal if inhaled.[6] It reacts exothermically with water.[2]
-
Glacial Acetic Acid: Corrosive and causes severe skin and eye damage.
Mandatory Safety Measures:
-
Fume Hood: This entire procedure must be performed in a properly functioning chemical fume hood to mitigate inhalation risks.[7][8]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, nitrile gloves, and chemical splash goggles. A face shield is recommended when handling larger quantities.[7][9]
-
Ventilation and Handling: Ensure adequate ventilation.[9] Handle and open containers with care. Use non-sparking tools and take precautionary measures against static discharge.[7]
-
Spill Management: Have appropriate spill kits (e.g., sodium bicarbonate for acid neutralization) readily available.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.
Experimental Protocol
This protocol is optimized for a high yield and purity of the final product.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Methoxyaniline | Reagent (≥98%) | Sigma-Aldrich | C₇H₉NO, MW: 123.15 g/mol |
| Acetic Anhydride | ReagentPlus® (≥99%) | Sigma-Aldrich | C₄H₆O₃, MW: 102.09 g/mol |
| Glacial Acetic Acid | ACS Reagent (≥99.7%) | Fisher Scientific | CH₃COOH, MW: 60.05 g/mol |
| Deionized Water | N/A | In-house | Used for work-up and recrystallization |
| Ethanol | 95% or Absolute | VWR | Used for recrystallization |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Dropping funnel (optional, for larger scale)
-
Beakers (250 mL, 500 mL)
-
Büchner funnel and vacuum flask
-
Filter paper
-
Ice bath
Quantitative Data
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| 2-Methoxyaniline | 123.15 | 5.0 g (4.58 mL) | 0.0406 | 1.0 |
| Acetic Anhydride | 102.09 | 4.56 g (4.2 mL) | 0.0447 | 1.1 |
| Glacial Acetic Acid | 60.05 | 10 mL | - | Solvent |
Causality Note: A slight excess (1.1 equivalents) of acetic anhydride is used to ensure the complete consumption of the starting aniline, which can be more difficult to remove during purification than excess acetic anhydride. Glacial acetic acid serves as a compatible solvent that facilitates the reaction.[2]
Step-by-Step Synthesis Procedure
1. Reaction Setup:
-
Place 5.0 g (0.0406 mol) of 2-methoxyaniline into a 100 mL round-bottom flask containing a magnetic stir bar.
-
In the fume hood, add 10 mL of glacial acetic acid to the flask and stir until the aniline is fully dissolved.
-
Carefully add 4.2 mL (0.0447 mol) of acetic anhydride to the solution. The addition can be done dropwise for better control of the initial exothermic release.[2]
2. Reaction Execution:
-
Attach a reflux condenser to the flask.
-
Heat the mixture gently using a heating mantle or oil bath and maintain a gentle reflux for 15-20 minutes. The reaction is often complete sooner, but reflux ensures completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired (Eluent: 3:1 Hexane:Ethyl Acetate).
3. Product Isolation (Work-up):
-
Allow the reaction mixture to cool to near room temperature.
-
In a separate 500 mL beaker, prepare an ice-water slurry (approx. 150-200 mL).
-
Slowly and carefully pour the reaction mixture into the vigorously stirred ice-water. This step is critical as it precipitates the water-insoluble product while the acetic acid byproduct and hydrolyzed excess acetic anhydride remain in the aqueous solution.[2][10]
-
A white or off-white solid will precipitate immediately. Continue stirring in the ice bath for another 15-20 minutes to maximize crystal formation.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water (3 x 30 mL) to remove any residual acid.
-
Press the solid dry on the funnel to remove as much water as possible.
4. Purification by Recrystallization:
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. The principle of recrystallization is to use a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[11][12]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and air-dry on a watch glass or in a desiccator.
Caption: Workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₉H₁₁NO₂[13]
-
Molecular Weight: 165.19 g/mol [13]
-
Melting Point: 87-89 °C (Literature)
-
FT-IR (KBr, cm⁻¹): Key peaks include ~3290 (N-H stretch, amide), ~1660 (C=O stretch, amide I band), ~1540 (N-H bend, amide II band), ~1250 (C-O stretch, ether).
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~8.3 (s, 1H): Aromatic proton ortho to the amide group.
-
~7.8 (br s, 1H): Amide N-H proton.
-
~7.1-6.9 (m, 3H): Remaining aromatic protons.
-
3.9 (s, 3H): Methoxy (-OCH₃) protons.
-
2.2 (s, 3H): Acetyl (-COCH₃) protons.
-
(Note: Chemical shifts can vary slightly based on solvent and concentration. The use of an internal standard is recommended for precise quantification.)[14]
-
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): ~168.5 (C=O), ~148.0, ~127.5, ~123.5, ~121.2, ~120.0, ~110.0 (Aromatic carbons), ~55.5 (-OCH₃), ~24.5 (-COCH₃).
Conclusion
This application note provides a comprehensive, safety-conscious, and validated protocol for the N-acetylation of 2-methoxyaniline. By understanding the mechanism and the rationale behind each step, researchers can confidently execute this synthesis to obtain high yields of pure this compound, a valuable intermediate for further synthetic applications. The detailed workflow and characterization data serve as a reliable benchmark for success.
References
- ResearchGate. (n.d.). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide...
- Khan, I., et al. (n.d.). N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide. PMC - NIH.
- IUCr. (2002). N-(4-Amino-2-methoxyphenyl)acetamide.
- LookChem. (2024). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations.
- Boumoud, B., et al. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
- Scribd. (n.d.). LAB QO 1 - P-Methoxyacetanilide.
- IUCr. (2024). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl).
- ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)....
- IUCr Journals. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide.
- NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST WebBook.
- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
- Royal Society of Chemistry. (n.d.). Supplementary Material.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Pearson. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide.
- IUCr Journals. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
- Koreeda, M. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. University of Michigan.
- Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.
- INEOS Group. (2021). Safety data sheet - acetic anhydride.
- ResearchGate. (n.d.). Approaches for the N-acetylation of anilines.
- Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride.
- Quora. (2020). What safety precautions should you take when working with acetic anhydride?.
- Google Patents. (n.d.). CN112409192A - Purification method of 4-fluoro-2-methoxyaniline.
- PrepChem.com. (n.d.). Synthesis of Batchwise nitration of 4-methoxyacetanilide.
- ScienceDirect. (2013). Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline.
- Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-.
- MDPI. (n.d.). Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)2 from Chitin.
- Google Patents. (n.d.). CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method.
Sources
- 1. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]
- 2. scribd.com [scribd.com]
- 3. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]
- 4. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. carlroth.com [carlroth.com]
- 8. quora.com [quora.com]
- 9. ineos.com [ineos.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. mt.com [mt.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Characterization of N-(2-Methoxyphenyl)acetamide
Abstract
This comprehensive guide provides a suite of robust analytical methods for the definitive characterization of N-(2-Methoxyphenyl)acetamide, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind each method. Protocols are presented with a focus on self-validation, ensuring reproducibility and data integrity, all grounded in authoritative international guidelines.
Introduction: Understanding the Analyte
This compound, also known as 2'-methoxyacetanilide, is an aromatic amide whose purity and structural integrity are critical for its downstream applications, including pharmaceutical synthesis.[1] A thorough analytical characterization is therefore not merely a quality control step but a foundational component of its scientific and commercial lifecycle. This guide outlines a multi-faceted approach to its analysis, employing spectroscopic and chromatographic techniques to build a complete analytical profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₁NO₂ | [2] |
| Molecular Weight | 165.19 g/mol | [2] |
| CAS Number | 93-26-5 | [2] |
| Appearance | White to tan solid/powder | [3] |
| Melting Point | 70-74 °C | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Sparingly soluble in water. | [3] |
| IUPAC Name | This compound | [2] |
The Principle of Orthogonal Analytical Confirmation
No single analytical technique can unequivocally confirm the identity, purity, and quantity of a compound. A robust characterization strategy relies on the principle of orthogonality, where different analytical methods with distinct chemical and physical separation and detection principles are employed. This approach provides a more comprehensive and reliable assessment of the analyte. For this compound, we will utilize a combination of chromatographic and spectroscopic methods.
Sources
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of N-(2-Methoxyphenyl)acetamide
An Application Note for the Pharmaceutical Sciences
Abstract and Introduction
N-(2-Methoxyphenyl)acetamide, also known as o-Acetanisidide, is a chemical compound that serves as a key intermediate in organic synthesis and can be a metabolite of related compounds like o-Anisidine.[1][2] The purity of such intermediates is paramount in the pharmaceutical industry, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate rigorous control over impurities.[3][4] Therefore, a robust, validated analytical method for purity determination is a critical component of quality control.
This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative purity analysis of this compound. The method is designed to be specific, accurate, and precise, capable of separating the main analyte from potential process-related impurities and degradation products formed under various stress conditions.[5]
Principle of the Analytical Method
The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a powerful technique for separating compounds based on their hydrophobicity.[6][7] A non-polar stationary phase (C18 column) is used with a polar mobile phase. This compound and its potential impurities are partitioned between these two phases. More non-polar compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds elute earlier. Detection is achieved using a UV-Vis or Photodiode Array (PDA) detector, which measures the absorbance of the compounds as they elute from the column. The resulting chromatogram allows for the quantification of the main peak and any impurities based on their peak areas.
Materials and Reagents
Instrumentation
-
A standard HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[6]
-
Data acquisition and processing software (e.g., ClarityChrom, Chromeleon, Empower).
Chemicals and Reagents
-
This compound Reference Standard (>98% purity).[8]
-
Acetonitrile (HPLC Grade).
-
Water (HPLC Grade or Milli-Q).
-
Formic Acid (ACS Grade or higher).
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) for forced degradation studies.[3]
Chromatographic Conditions
The following conditions have been optimized for the separation of this compound from its potential impurities.
| Parameter | Recommended Conditions | Causality and Rationale |
| HPLC Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds like this compound, ensuring good separation from both more polar and less polar impurities.[5][6] |
| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous component of the mobile phase. Formic acid is added to control the pH, which helps in obtaining sharp, symmetrical peaks by suppressing the ionization of any silanol groups on the column packing.[9] |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with low UV cutoff and viscosity, providing good elution strength for the analyte.[9] |
| Elution Mode | Isocratic: 60% Mobile Phase A : 40% Mobile Phase B | An isocratic elution is simpler, more robust, and provides consistent run times, which is ideal for routine QC analysis once the separation is optimized. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time, resolution, and system pressure.[5] |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.[5] |
| Detection Wavelength | 254 nm | This wavelength is commonly used for aromatic compounds and provides good sensitivity for this compound and many potential related substances.[5] |
| Injection Volume | 10 µL | A standard injection volume that provides good sensitivity without causing column overload.[5][10] |
| Run Time | 15 minutes | Sufficient time to allow for the elution of the main peak and any potential late-eluting impurities. |
Preparation of Solutions
Diluent Preparation
The diluent is prepared by mixing Acetonitrile and Water in a 50:50 (v/v) ratio. This composition ensures good solubility for this compound.
Standard Solution Preparation (0.1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of Diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with Diluent and mix thoroughly. This is the Standard Solution.
Sample Solution Preparation (0.1 mg/mL)
-
Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask.
-
Follow steps 2-4 from the Standard Solution Preparation.
-
Prior to injection, filter the solution through a 0.45 µm syringe filter to remove any particulates.
Experimental Protocol and Workflow
The logical flow of the analysis is critical for ensuring consistent and reliable results. The process moves from initial preparation to final data interpretation.
Caption: A streamlined workflow for the HPLC purity analysis of this compound.
Step-by-Step Protocol
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[10]
-
Blank Injection: Inject the Diluent to ensure no interfering peaks are present at the retention time of the analyte or its impurities.
-
System Suitability: Inject the Standard Solution five times to perform System Suitability Tests (SST).
-
Sample Analysis: Inject the prepared Sample Solution in duplicate.
-
Bracketing Standard: Inject the Standard Solution again after the sample injections to ensure system stability throughout the run.
Data Analysis and System Suitability
Purity Calculation
The purity of the sample is determined by the area percent method. This method assumes that all impurities have a similar UV response to the main component.
Purity (%) = (Area of the Main Peak / Sum of Areas of All Peaks) x 100
Disregard any peaks originating from the blank and any peaks below the Limit of Quantitation (LOQ).
System Suitability Testing (SST)
SST is performed to verify that the chromatographic system is adequate for the intended analysis.[11] The parameters are calculated from the five replicate injections of the Standard Solution.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. A value > 2 indicates peak tailing, which can affect integration accuracy.[11] |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and the sharpness of the peak. Higher numbers signify better efficiency.[11] |
| Repeatability (%RSD) | ≤ 1.0% for Peak Area | The relative standard deviation (RSD) of the peak areas from replicate injections demonstrates the precision of the system.[11] |
| Resolution (Rs) | > 1.5 between analyte and closest impurity | Ensures baseline separation between adjacent peaks, which is critical for accurate quantification.[11] |
Method Validation and Forced Degradation
To ensure the method is "fit for purpose," it must be validated according to ICH Q2(R1) guidelines. A key part of validation for a purity method is demonstrating its specificity and stability-indicating nature through forced degradation studies.[12][13]
Forced Degradation Protocol
The goal of forced degradation is to generate potential degradation products to prove they can be separated from the main analyte peak.[4][14] The sample is subjected to stress conditions until approximately 5-20% degradation of the active substance is achieved.[15]
-
Acid Hydrolysis: Dissolve sample in Diluent, add 0.1 M HCl, and heat at 60 °C for 4 hours. Neutralize with 0.1 M NaOH before injection.[3][15]
-
Base Hydrolysis: Dissolve sample in Diluent, add 0.1 M NaOH, and heat at 60 °C for 2 hours. Neutralize with 0.1 M HCl before injection.[3][15]
-
Oxidative Degradation: Dissolve sample in Diluent and add 3% H₂O₂. Keep at room temperature for 24 hours.[3][16]
-
Thermal Degradation: Expose the solid sample to 105 °C in a hot air oven for 48 hours, then prepare the sample solution.[12]
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 200 Wh/m²) and cool white fluorescent light (e.g., 1.2 million lux hours) in a photostability chamber.[14]
The chromatograms from the stressed samples should show that all degradation peaks are well-resolved from the this compound peak, thus proving the method is stability-indicating.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Active silanol groups on column; pH of mobile phase inappropriate; Column contamination. | Use a mobile phase with a pH 2-3 units away from the analyte's pKa; Use a new or end-capped column; Flush column with a strong solvent. |
| Peak Fronting | Sample overload; Sample solvent stronger than mobile phase. | Reduce sample concentration; Prepare sample in the mobile phase or a weaker solvent. |
| Retention Time Drift | Inadequate system equilibration; Column temperature fluctuation; Mobile phase composition changing. | Equilibrate system until retention times are stable; Use a column oven; Prepare fresh mobile phase daily and degas thoroughly. |
| Ghost Peaks | Contamination in autosampler or injection port; Impurity in mobile phase or diluent. | Clean the injection port and syringe; Use high-purity solvents; Run a blank gradient to identify source. |
| Baseline Noise | Air bubbles in the pump or detector; Contaminated mobile phase; Detector lamp failing. | Degas mobile phase; Flush system; Replace detector lamp. |
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, specific, and reliable for the determination of purity and related substances of this compound. The chromatographic conditions provide excellent separation of the main component from impurities generated under forced degradation conditions, confirming the stability-indicating nature of the assay. This method is suitable for routine quality control in both research and manufacturing environments, aiding in the assurance of product quality and compliance with regulatory standards.
References
- Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of O-Anisidine Hydrochloride and its Metabolites. Benchchem. URL: https://www.benchchem.com/application-notes/hplc-method-for-o-anisidine-hydrochloride-and-metabolites
- Mullani, N. & Nargatti, P. I. (2021). Forced degradation studies are a vital tool in pharmaceutical research and development to predict long-term stability. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691. URL: https://ijpsr.
- A Brief Study on Forced Degradation Studies with Regulatory Guidance. IJRPR. URL: https://ijrpr.com/uploads/V2ISSUE10/IJRPR2384.pdf
- Acetamide, N-(2-methoxyphenyl)-. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/7135
- This compound. BioCrick. URL: https://www.biocrick.com/N-2-Methoxyphenyl-acetamide-cas-93-26-5.html
- Forced degradation studies. MedCrave online. (2016). URL: https://medcraveonline.
- This compound 95%. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/485063
- Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. SIELC Technologies. URL: https://sielc.com/separation-of-4-methoxyaniline-on-newcrom-r1-hplc-column/
- This compound. Bolise Co., Ltd. URL: https://www.pharmaceutical-sales.net/N-2-Methoxyphenyl-acetamide-93-26-5-1490279.html
- WO2010105193A1 - Method and assays for quantitation of acetamide in a composition. Google Patents. URL: https://patents.google.
- A Comparative Guide to the Validation of HPLC Methods for the Quantification of N-(2-Methyl-5-nitrophenyl)acetamide. Benchchem. URL: https://www.benchchem.com/application-notes/hplc-method-validation-for-n-2-methyl-5-nitrophenyl-acetamide
- Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. URL: https://www.researchgate.net/publication/371690184_Synthesis_of_the_2-chloro-N-2-methoxyphenylacetamide_o-acetamide_II
- A Comparative Guide to the Impurity Profiling and Identification of N-(2-Methyl-5-nitrophenyl)acetamide. Benchchem. URL: https://www.benchchem.com/application-notes/impurity-profiling-of-n-2-methyl-5-nitrophenyl-acetamide
- Separation of Acetamide on Newcrom R1 HPLC column. SIELC Technologies. URL: https://sielc.com/separation-of-acetamide-on-newcrom-r1-hplc-column/
- Validation of HPLC Techniques for Pharmaceutical Analysis. ResearchGate. URL: https://www.researchgate.net/publication/285779953_Validation_of_HPLC_Techniques_for_Pharmaceutical_Analysis
- Separation of 2-Anisidine on Newcrom R1 HPLC column. SIELC Technologies. (2018). URL: https://sielc.com/separation-of-2-anisidine-on-newcrom-r1-hplc-column/
- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. URL: https://www.mdpi.com/2227-9717/8/10/1297
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. (2020). URL: https://typeset.
- o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. Medium. (2024). URL: https://medium.
- Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. IJARSCT. URL: https://ijarsct.co.in/Paper-10-10-2024-11-20-43.pdf
- 2-Methoxyaniline Price and Market Analysis. ECHEMI. URL: https://www.echemi.com/products/price-2-methoxyaniline.html
- CN105784867A - HPLC (High Performance Liquid Chromatography) method for analyzing fimasartan associated substances and use of impurities as reference standard. Google Patents. URL: https://patents.google.
- Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. The Royal Society of Chemistry. URL: https://www.rsc.
- Acetamide, N-(2-methoxyphenyl)-. NIST WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C93265&Type=IR-SPEC&Index=1
- Acetamide, N-(4-methoxyphenyl)-N-methyl-. NIST WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C35813388&Type=UV-VIS&Index=0
- Validation of quantitative RP-HPLC-DAD method and extraction optimization. Journal of Applied Pharmaceutical Science. (2021). URL: https://japsonline.com/admin/php/uploads/3382_pdf.pdf
- A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3869592/
- Development and Validation of an HPLC Method for Analysis of Tadalafil in Human Plasma. ResearchGate. URL: https://www.researchgate.net/publication/279455353_Development_and_Validation_of_an_HPLC_Method_for_Analysis_of_Tadalafil_in_Human_Plasma
- Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide. Benchchem. URL: https://www.benchchem.com/application-notes/hplc-method-for-n-4-acetylphenyl-acetamide
- Development and validation of HPLC method for the resolution of drug intermediates. ResearchGate. URL: https://www.researchgate.net/publication/23219468_Development_and_validation_of_HPLC_method_for_the_resolution_of_drug_intermediates_DL-3-Phenyllactic_acid_DL-O-acetyl-3-phenyllactic_acid_and_--mexiletine_acetamide_enantiomers
- RP-HPLC-PDA method development and validation for the analysis of Tadalafil. ResearchGate. (2014). URL: https://www.researchgate.net/publication/281604925_RP-HPLC-PDA_method_development_and_validation_for_the_analysis_of_Tadalafil_in_bulk_pharmaceutical_dosage_forms_and_in-vitro_dissolution_samples
- Reversed Phase HPLC Method Development. Phenomenex. URL: https://www.phenomenex.com/Assets/manuals/Reversed_Phase_HPLC_Method_Development.pdf
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijisrt.com [ijisrt.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. This compound | CAS:93-26-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
- 14. ijpsr.com [ijpsr.com]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
Application Note: A Comprehensive Guide to the NMR Spectroscopic Analysis of N-(2-Methoxyphenyl)acetamide
Abstract
This document provides a detailed guide for the structural elucidation and quantitative analysis of N-(2-Methoxyphenyl)acetamide, a key intermediate and exemplar of N-aryl acetamides. Tailored for researchers, scientists, and professionals in drug development and quality control, this guide moves beyond rote protocols to explain the causality behind experimental choices. We cover methodologies from fundamental sample preparation to advanced 1D and 2D NMR techniques (¹H, ¹³C, COSY, HSQC) and conclude with a robust protocol for purity assessment via Quantitative NMR (qNMR). The aim is to equip the user with the necessary expertise to obtain high-quality, reproducible, and defensible NMR data.
Introduction
This compound, also known as o-Acetanisidide, is an acetamide compound with applications in chemical synthesis and as a potential building block in pharmaceutical development.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, unambiguous structural confirmation and accurate purity determination are critical regulatory and scientific requirements.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for these tasks, offering profound insights into molecular structure and composition.[3] Unlike chromatographic methods that rely on comparison to a reference standard, NMR can serve as a primary analytical method. The signal integral in NMR is directly proportional to the number of nuclei, allowing for not only structural verification but also precise quantification.[3][4]
This guide details the application of a suite of NMR techniques for the comprehensive characterization of this compound. We will explore standard ¹H and ¹³C NMR for initial structural assessment, delve into 2D correlation experiments like COSY and HSQC for unambiguous assignment of complex spin systems, and establish a protocol for purity determination using qNMR.
Part I: Foundational Principles & Optimized Sample Preparation
The quality of an NMR spectrum is fundamentally dependent on the quality of the sample. Improper sample preparation is a leading cause of poor resolution, inaccurate integration, and spectral artifacts. The goal is to create a homogeneous solution of the analyte, free from particulate matter and paramagnetic impurities, within a suitable deuterated solvent.[5]
Causality Behind Key Choices:
-
Solvent Selection: The solvent must fully dissolve the analyte without reacting with it. Deuterated solvents (where ¹H is replaced by ²H) are essential to avoid a massive solvent signal that would obscure the analyte's signals. Chloroform-d (CDCl₃) is an excellent first choice for many organic compounds like this compound due to its ability to dissolve a wide range of substances.[5] Its residual proton signal at ~7.26 ppm provides a convenient internal reference.[5]
-
Concentration: The sample concentration must be sufficient to achieve an adequate signal-to-noise ratio (S/N) in a reasonable time. However, excessive concentration can lead to line broadening due to increased viscosity or intermolecular interactions.[6][7] ¹³C and 2D NMR experiments require higher concentrations due to the low natural abundance of ¹³C and the nature of the experiments themselves.[5]
-
Filtration: Any suspended solid particles will disrupt the magnetic field homogeneity, leading to broad, distorted peaks that cannot be corrected by shimming. Filtering the sample directly into the NMR tube is a critical, non-negotiable step.[8]
Protocol 1: Standard Sample Preparation for Qualitative Analysis
-
Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry glass vial.[6]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).[5] This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the active detection region of the spectrometer's probe.[6]
-
Dissolution: Cap the vial and gently vortex or sonicate to ensure the sample is completely dissolved. Visually inspect the solution against a light source to confirm the absence of any solid particles.[7]
-
Filtration and Transfer: Prepare a Pasteur pipette by tightly packing a small plug of glass wool or a Kimwipe at the bottom.[8] Carefully filter the solution through the pipette directly into a clean, high-quality 5 mm NMR tube.
-
Capping and Cleaning: Cap the NMR tube securely to prevent solvent evaporation.[7] Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust before placing it in the spectrometer.[6]
Table 1: Recommended Sample Concentrations for this compound
| Experiment Type | Required Mass (in 0.6 mL solvent) | Rationale |
| ¹H NMR | 1-10 mg | High sensitivity of the ¹H nucleus allows for lower concentrations.[6] |
| ¹³C NMR | 15-30 mg | Low natural abundance (1.1%) of ¹³C necessitates a higher concentration for adequate S/N.[5][7] |
| 2D NMR (COSY, HSQC) | 15-30 mg | These experiments often require longer acquisition times and benefit from a stronger signal.[9] |
Visualization 1: Sample Preparation Workflow
Caption: Workflow for preparing a high-quality NMR sample.
Part II: 1D NMR Analysis for Structural Verification
1D NMR is the cornerstone of structural analysis. A ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. A ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.
Visualization 2: Structure of this compound
Caption: Structure of this compound.
Expected Spectral Features
Based on known substituent effects and data from similar compounds like acetanilide, we can predict the spectral features of this compound.[10][11] The electron-donating methoxy group and the electron-withdrawing acetamido group will influence the chemical shifts of the aromatic protons.
Table 2: Predicted ¹H NMR (400 MHz, CDCl₃) Assignments for this compound
| Position | Approx. δ (ppm) | Multiplicity | Integration | Assignment Rationale |
| H-N | ~8.3 | Broad Singlet | 1H | Amide proton, often broad due to quadrupole coupling and exchange. |
| H-6' | ~8.3-8.4 | Doublet | 1H | Ortho to the electron-withdrawing amide group, expected to be most downfield.[12] |
| H-3', H-4', H-5' | ~6.8-7.1 | Multiplet | 3H | Aromatic protons influenced by the methoxy group, appearing more upfield.[12] |
| OCH₃ | ~3.9 | Singlet | 3H | Methoxy group protons, characteristic singlet.[12] |
| COCH₃ | ~2.2 | Singlet | 3H | Acetyl methyl group protons, characteristic singlet.[12] |
Table 3: Predicted ¹³C NMR (100 MHz, CDCl₃) Assignments
| Position | Approx. δ (ppm) | Assignment Rationale |
| C=O | ~168-170 | Carbonyl carbon, characteristic downfield shift. |
| C-2' | ~147-149 | Aromatic carbon attached to electronegative oxygen. |
| C-1' | ~127-129 | Aromatic carbon attached to nitrogen. |
| C-4', C-6' | ~121-124 | Aromatic CH carbons. |
| C-3', C-5' | ~110-121 | Aromatic CH carbons, shielded by the methoxy group. |
| OCH₃ | ~55-56 | Methoxy carbon. |
| COCH₃ | ~24-25 | Acetyl methyl carbon. |
Protocol 2: Acquisition of 1D ¹H and ¹³C NMR Spectra
-
Instrument Setup: Insert the prepared sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H Acquisition:
-
Use a standard single-pulse experiment.
-
Set spectral width to cover the expected range (e.g., 0-12 ppm).
-
Apply a 30° or 45° pulse angle to allow for a shorter relaxation delay.
-
Set the relaxation delay (d1) to 1-2 seconds.
-
Acquire 8-16 scans for a good S/N ratio.
-
-
¹³C Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30) to produce singlets for all carbons.
-
Set spectral width to cover the expected range (e.g., 0-200 ppm).
-
Set the relaxation delay (d1) to 2 seconds.
-
Acquire 1024 or more scans, as ¹³C is much less sensitive than ¹H.
-
Part III: 2D NMR for Unambiguous Signal Assignment
While 1D spectra are powerful, overlapping signals in the aromatic region can make definitive assignments challenging. 2D NMR experiments resolve these ambiguities by revealing correlations between nuclei.[13][14]
-
COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (³J-coupling).[15] A cross-peak in a COSY spectrum at the coordinates (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is coupled to the proton at δ₂. This is invaluable for tracing the connectivity within the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly with the carbons they are attached to (¹J-coupling).[15] A cross-peak at coordinates (δC, δH) provides an unambiguous link between a specific carbon (at δC) and its attached proton (at δH).[16]
Protocol 3: Acquisition of 2D COSY and HSQC Spectra
-
Sample: Use a more concentrated sample (15-30 mg) as prepared in Part I.[9]
-
COSY Acquisition:
-
Load a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf).
-
Set the spectral width in both dimensions to match the ¹H spectrum (0-12 ppm).
-
Typically acquire 2-4 scans per increment for 256-512 increments in the indirect dimension (t1).
-
-
HSQC Acquisition:
-
Load a standard gradient-enhanced, multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). This allows differentiation between CH/CH₃ (positive) and CH₂ (negative) signals.
-
Set the ¹H spectral width (F2 dimension) from 0-12 ppm.
-
Set the ¹³C spectral width (F1 dimension) from 0-170 ppm.
-
The experiment is optimized for a one-bond coupling constant (¹JCH) of ~145 Hz, which is standard for aromatic and aliphatic C-H bonds.
-
Acquire 4-8 scans per increment for 256 increments in the t1 dimension.
-
Visualization 3: Logic Diagram for 2D NMR Data Interpretation
Caption: Strategy for combining 2D NMR data for assignments.
Part IV: Quantitative NMR (qNMR) for Purity Assessment
qNMR is a primary analytical method for determining the purity of a compound.[17] It relies on comparing the integral of a well-resolved analyte signal to the integral of a signal from a certified internal standard of known purity and mass.[3] The key to accuracy is ensuring full relaxation of all relevant nuclei between scans, which is achieved by using a long relaxation delay.
Key Considerations for Accurate qNMR:
-
Internal Standard Selection: The standard must be of high purity, stable, non-volatile, and have signals that do not overlap with the analyte.[4]
-
Accurate Weighing: This is often the largest source of error. An analytical balance with at least 0.01 mg readability is required.[17][18]
-
Relaxation Delay (d1): The delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any nucleus being quantified. For small molecules, a delay of 30-60 seconds is often sufficient to ensure complete relaxation and accurate integration.
Table 4: Suitable Internal Standards for qNMR of this compound
| Internal Standard | Solvent | ¹H Signal (δ ppm) | Notes |
| Maleic Anhydride | DMSO-d₆ | ~7.3 (s, 2H) | High purity, sharp singlet. |
| 1,4-Dinitrobenzene | CDCl₃ | ~8.4 (s, 4H) | Signal is in a clear region for many analytes. |
| Dimethyl sulfone | CDCl₃/DMSO-d₆ | ~3.1 (s, 6H) | Useful if aromatic region is crowded. |
Protocol 4: Purity Determination by qNMR
-
Sample Preparation:
-
Using an analytical balance, accurately weigh ~15 mg of this compound into a vial. Record the mass (m_analyte).
-
Accurately weigh ~10 mg of a suitable internal standard (e.g., 1,4-Dinitrobenzene) into the same vial. Record the mass (m_std).
-
Dissolve both components in 0.7 mL of deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube as per Protocol 1.
-
-
qNMR Acquisition:
-
Load a standard single-pulse ¹H experiment.
-
CRITICAL: Set the relaxation delay (d1) to at least 30 seconds.
-
Use a 90° pulse angle.
-
Acquire 16-32 scans.
-
-
Data Processing:
-
Process the spectrum with careful phasing and baseline correction over the regions of interest.
-
Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the OCH₃ singlet). Record the integral (I_analyte).
-
Integrate the signal for the internal standard. Record the integral (I_std).
-
-
Purity Calculation:
-
Use the following equation to calculate the purity of the analyte[3]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (e.g., 3 for OCH₃)
-
MW: Molecular Weight (Analyte: 165.19 g/mol )
-
m: Mass
-
P_std: Purity of the internal standard (e.g., 99.9%)
-
-
Visualization 4: qNMR Experimental Workflow
Caption: Step-by-step workflow for qNMR purity analysis.
Part V: Data Processing and Reporting
Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate a frequency-domain spectrum. Several excellent software packages are available for this purpose, including vendor-specific software like Bruker's TopSpin[19] and third-party programs like Mnova[20][21] and the web-based NMRium.[22]
Standard Processing Steps:
-
Fourier Transformation (FT): Converts the time-domain FID into a frequency-domain spectrum.
-
Phasing: Adjusts the phase of the signals so that all peaks are purely absorptive and symmetrical.
-
Baseline Correction: Corrects distortions in the baseline to ensure accurate integration.
-
Referencing: Calibrates the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integration: Calculates the area under each peak, which is proportional to the number of protons it represents.
-
Peak Picking: Identifies the precise chemical shift of each peak maximum.
Consistent and careful data processing is paramount, especially for qNMR, where minor variations in baseline correction or integration can significantly impact the final result.
Conclusion
A multi-faceted NMR approach provides a powerful and comprehensive characterization of this compound. Standard 1D ¹H and ¹³C experiments offer rapid structural confirmation, while 2D COSY and HSQC techniques provide the tools for complete and unambiguous assignment of all proton and carbon signals. Finally, a carefully executed qNMR experiment serves as a primary method for determining absolute purity, a critical parameter in pharmaceutical development and quality control. By understanding the principles behind each technique and protocol, researchers can generate high-quality, reliable, and defensible data.
References
- NMRium. (n.d.). The next-generation NMR software.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data.
- University of Delaware. (n.d.). NMR Data Processing Software.
- University of Cambridge. (n.d.). How to Prepare Samples for NMR.
- Georgia Institute of Technology. (n.d.). Recommended Software for NMR Data Process.
- UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation.
- Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions.
- University of Ottawa. (n.d.). NMR Sample Preparation.
- Bruker. (n.d.). NMR Software.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
- Cantat, T. et al. (n.d.). Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions.
- Jevtic, I. (2019, October 15). 2D- NMR what is the different between COSY and HSQC?? ResearchGate.
- Organic Synthesis International. (2015, September 19). GREEN ACETANILIDE SYNTHESIS AND SPECTRAL ANALYSIS.
- PubChem. (n.d.). Acetamide, N-(2-methoxyphenyl)-.
- Anup Kumar, T. G., & Rao, B. S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem.
- Durham University. (n.d.). Quantitative NMR Spectroscopy.
- Gowda, B. T., et al. (2009). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. ResearchGate.
- Rae, I. D. (1967). Nuclear Magnetic Resonance Spectra of Anilides. I. Acetanilide, N-Methylacetanilide and Related Compounds. ResearchGate.
- Oregon State University. (n.d.). Small Molecule Characterization. Nuclear Magnetic Resonance Facility.
- Williamson, R. T., et al. (2010). Structure elucidation of uniformly 13C labeled small molecule natural products. PMC - NIH.
- Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep.
- ResearchGate. (n.d.). 1 H NMR spectrum of a) acetanilide (60 MHz, DMSO-d6, 2 scans, 4 mins)....
- Gowda, B. T., et al. (2009). Infrared, 1H and 13C NMR Spectral Studies on Di- and Tri-substituted N-Aryl Amides. ResearchGate.
- Pulkar, S. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube.
- Chegg.com. (2021, March 16). Solved 1. The 1H-NMR spectrum for acetanilide, taken in....
- NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST WebBook.
Sources
- 1. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 5. organomation.com [organomation.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. sites.bu.edu [sites.bu.edu]
- 9. Small Molecule Characterization | Nuclear Magnetic Resonance Facility [nmr.science.oregonstate.edu]
- 10. Organic Synthesis International: GREEN ACETANILIDE SYNTHESIS AND SPECTRAL ANALYSIS [organicsynthesisinternational.blogspot.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound(93-26-5) 1H NMR spectrum [chemicalbook.com]
- 13. anuchem.weebly.com [anuchem.weebly.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubsapp.acs.org [pubsapp.acs.org]
- 19. NMR Software | NMR Technologies | Bruker [bruker.com]
- 20. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]
- 21. NMR Data Processing Software | UD NMR Center [sites.udel.edu]
- 22. nmrium.com [nmrium.com]
N-(2-Methoxyphenyl)acetamide as a building block in organic synthesis
As a cornerstone reagent in modern organic synthesis, N-(2-Methoxyphenyl)acetamide , also known as o-acetanisidide, offers a unique combination of functionalities that make it an exceptionally versatile building block. Its structure, featuring a nucleophilic aromatic ring activated by a methoxy group and a synthetically adaptable acetamido moiety, allows for elegant and efficient construction of complex molecular architectures. The strategic placement of these groups—ortho to one another—unlocks powerful, regioselective transformations that are fundamental to the synthesis of pharmaceuticals and fine chemicals.
This technical guide provides senior researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for leveraging this compound in key synthetic operations. We will move beyond simple procedural lists to explore the mechanistic rationale behind these transformations, empowering chemists to adapt and innovate in their own synthetic designs.
Key Physicochemical Properties
To effectively utilize any building block, a firm grasp of its physical and chemical properties is essential.
| Property | Value |
| Molecular Formula | C₉H₁₁NO₂[1] |
| Molecular Weight | 165.19 g/mol [1] |
| CAS Number | 93-26-5[1] |
| Appearance | Tan or off-white crystalline powder |
| Melting Point | 87-89 °C |
| Solubility | Soluble in hot water, ethanol, acetone, and ethyl acetate. |
Application 1: Regiospecific Aromatic Functionalization via Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic rings. The reaction capitalizes on the ability of a "Directing Metalation Group" (DMG) to coordinate an organolithium base, directing deprotonation to the adjacent ortho position. In this compound, both the acetamido and methoxy groups can function as DMGs. However, the acetamido group is a significantly stronger DMG, ensuring highly selective metalation at the C6 position.
Causality and Mechanistic Insight: The reaction is initiated by the coordination of the organolithium reagent (e.g., sec-butyllithium) to the Lewis basic oxygen of the acetamido group. This coordination creates a high local concentration of the base proximal to the C6-H bond, kinetically favoring its deprotonation over any other proton on the ring. The resulting aryllithium intermediate is a potent nucleophile that can be trapped by a wide array of electrophiles to introduce new functionality with exquisite regiocontrol.
Caption: Directed ortho-Metalation (DoM) Workflow.
Protocol: ortho-Iodination of this compound
This protocol details the regiospecific installation of an iodine atom, a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira).
Materials:
-
This compound (1.0 eq)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 eq), freshly distilled
-
sec-Butyllithium (s-BuLi) (1.4 M in cyclohexane, 1.2 eq)
-
Iodine (I₂) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add this compound (1.0 eq).
-
Dissolution: Add anhydrous THF and stir until all solid has dissolved. Add freshly distilled TMEDA (1.2 eq).
-
Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.
-
Litiation: Slowly add s-BuLi (1.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change to deep yellow or orange is typically observed. Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Prepare a solution of iodine (1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition. Allow the reaction to stir at -78 °C for an additional 30 minutes, then warm to room temperature over 1 hour.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Extraction & Washing: Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine), water, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-(6-iodo-2-methoxyphenyl)acetamide.
Application 2: Quinoline Synthesis via Vilsmeier-Haack Cyclization
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[2][3] However, its utility extends to intramolecular cyclization reactions. When N-arylacetamides are subjected to Vilsmeier conditions (POCl₃/DMF), they can undergo a cyclization to produce valuable 2-chloro-3-formylquinolines. The electron-donating methoxy group on this compound strongly activates the ring towards this electrophilic cyclization.
Causality and Mechanistic Insight: The reaction begins with the formation of the Vilsmeier reagent, a chloroiminium ion, from POCl₃ and DMF. The oxygen of the acetamide carbonyl attacks the Vilsmeier reagent, initiating a cascade. Subsequent intramolecular electrophilic attack on the electron-rich C6 position of the aromatic ring, followed by dehydration and aromatization, leads to the quinoline core. The chlorine atom at the C2 position is incorporated from the Vilsmeier reagent/POCl₃ system. This transformation constructs the quinoline scaffold and installs two synthetically useful handles (chloro and formyl groups) in a single operation.
Caption: Vilsmeier-Haack Quinoline Synthesis Workflow.
Protocol: Synthesis of 8-Methoxy-2-chloro-3-formylquinoline
This protocol is adapted from a general procedure for the Vilsmeier cyclization of N-arylacetamides.
Materials:
-
This compound (1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (12.0 eq)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate
Procedure:
-
Setup: In a round-bottom flask, add this compound (1.0 eq) and DMF (used as solvent).
-
Cooling: Cool the mixture in an ice bath to 0-5 °C.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 12.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C. The addition is highly exothermic.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C. Maintain this temperature for 4-6 hours, monitoring the reaction by TLC.
-
Quenching: Carefully pour the cooled reaction mixture onto a large excess of crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of NaHCO₃ or Na₂CO₃ until the pH is ~7-8. A precipitate will form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing & Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by recrystallization or flash column chromatography to yield 8-methoxy-2-chloro-3-formylquinoline.
Application 3: Precursor for Dihydroisoquinoline Synthesis via Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed cyclodehydration of a β-arylethylamide.[4] While this compound itself is not the direct substrate, it is the key precursor to the required amide. The synthesis involves two distinct, high-yielding steps: preparation of the β-arylethylamide followed by the cyclization.
Part A: Protocol for N-[2-(2-methoxyphenyl)ethyl]acetamide (Precursor Synthesis)
This protocol describes the formation of the required amide from commercially available 2-methoxyphenethylamine.
Materials:
-
2-(2-Methoxyphenyl)ethan-1-amine (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Pyridine or Triethylamine (catalytic amount)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Setup: Dissolve 2-(2-methoxyphenyl)ethan-1-amine (1.0 eq) in DCM in a round-bottom flask and add a catalytic amount of pyridine.
-
Acylation: Cool the solution to 0 °C and add acetic anhydride (1.1 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting amine.
-
Workup: Transfer the reaction mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-[2-(2-methoxyphenyl)ethyl]acetamide, which is often pure enough for the next step.
Part B: Protocol for 8-Methoxy-1-methyl-3,4-dihydroisoquinoline (Bischler-Napieralski Cyclization)
This protocol uses the amide prepared in Part A to perform the key cyclization.
Materials:
-
N-[2-(2-methoxyphenyl)ethyl]acetamide (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (2-4 eq)
-
Anhydrous toluene or acetonitrile
-
Crushed ice
-
Aqueous sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) solution
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
Procedure:
-
Setup: Dissolve N-[2-(2-methoxyphenyl)ethyl]acetamide (1.0 eq) in anhydrous toluene.
-
Reagent Addition: Add POCl₃ (2-4 eq) dropwise to the solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 110 °C for toluene) and maintain for 2-3 hours. Monitor the reaction progress by TLC.
-
Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice.
-
Basification: Make the aqueous solution strongly basic (pH > 10) by the slow addition of concentrated NaOH or NH₄OH solution while cooling in an ice bath.
-
Extraction: Extract the product into DCM or CHCl₃ (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography to afford 8-methoxy-1-methyl-3,4-dihydroisoquinoline.
Safety and Handling
This compound is generally considered a stable compound but should be handled with standard laboratory precautions. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. All protocols involving reagents like sec-butyllithium, phosphorus oxychloride, and acetic anhydride must be performed in a well-ventilated fume hood by trained personnel.
Conclusion
This compound is a powerful and cost-effective building block whose true potential is realized through an understanding of modern synthetic methodologies. The applications presented here—directed ortho-metalation for precise C-H functionalization, Vilsmeier-Haack reaction for rapid quinoline synthesis, and its role as a precursor in the Bischler-Napieralski synthesis of dihydroisoquinolines—demonstrate its capacity to serve as a launchpad for the creation of diverse and complex heterocyclic structures. By mastering these protocols and the chemical principles that govern them, researchers can significantly accelerate their synthetic programs in drug discovery and materials science.
References
- Grokipedia. (n.d.). Bischler–Napieralski reaction.
- Mogilaiah, K., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 43(8), 1745-1748.
- Redamala, R., et al. (2022). ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES UNDER SOLVENT-FREE CONDITIONS. Journal of Pharma Research, 11(06).
- Patel, P. G., & Dr. D. M. Purohit. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research, 20(1), 132-141.
- ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide (o-acetamide) (II). Synthesis of the 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate (2MPAEMA).
- Semantic Scholar. (n.d.). Alkylation of N-substituted 2-phenylacetamides.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Kenz, A., et al. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 58(6), o643-o644.
- PrepChem. (n.d.). Synthesis of N-[2-(3-methoxyphenyl)-ethyl]cyclohexane-acetamide.
- DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
- PubChem. (n.d.). N-[(2R)-2-(diethylamino)-2-thiophen-3-ylethyl]-2-(2-methoxyphenyl)acetamide.
- ResearchGate. (n.d.). N-(4-Amino-2-methoxyphenyl)acetamide.
- Google Patents. (n.d.). Preparation method of 2-methoxy-N-(2-nitro-5-thiophenyl) phenyl acetamide.
- ResearchGate. (n.d.). Alkylation of N-Substituted 2-Phenylacetamides.
- NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-.
- Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide.
Sources
Application Note: A Robust and Scalable Protocol for the Synthesis of N-(2-Methoxyphenyl)acetamide
Abstract
This application note provides a comprehensive, field-tested protocol for the scaled-up synthesis of N-(2-Methoxyphenyl)acetamide, a key intermediate in pharmaceutical and chemical manufacturing. Moving from bench-scale to multi-gram or pilot-scale production introduces significant challenges, primarily related to thermal management, process safety, and product purity. This guide details a robust N-acetylation of 2-methoxyaniline using acetic anhydride, with a strong emphasis on the causal factors influencing reaction control and the rationale behind each step. The protocol is designed to be a self-validating system, incorporating in-process controls and safety engineering to ensure a reproducible, high-yield, and high-purity outcome.
Introduction and Strategic Rationale
This compound, also known as o-acetanisidide, is a valuable building block in organic synthesis.[1][2] Its derivatives are utilized in the development of various biologically active compounds and fine chemicals.[2][3] While numerous lab-scale preparations exist, scaling the synthesis requires a systematic approach to address potential hazards and ensure process efficiency.
The selected synthetic route is the direct N-acetylation of 2-methoxyaniline with acetic anhydride. This method is chosen for its high atom economy, straightforward procedure, and relatively clean reaction profile.
Causality of Reagent Selection:
-
Acetylating Agent: Acetic anhydride is preferred over acetyl chloride for scale-up due to its lower corrosivity and less vigorous reaction with atmospheric moisture. While glacial acetic acid can be used, acetic anhydride provides a significantly higher reaction rate and drives the equilibrium towards the product, leading to superior yields without the need for dehydrating agents or catalysts.[4][5][6]
-
Reaction Medium: The reaction is performed using a minimal amount of ethyl acetate as a solvent. While the reaction can be run neat, the solvent aids in heat dissipation, prevents localized overheating during the exothermic addition of acetic anhydride, and maintains a stirrable slurry, which is critical for effective mixing in larger reaction vessels.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis proceeds via a classical nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-methoxyaniline attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating a molecule of acetic acid as a byproduct and forming the stable amide product.
Hazard Analysis and Process Safety
Scaling up chemical synthesis necessitates a thorough understanding of the hazards associated with all materials. The primary challenge in this synthesis is managing the exothermicity of the acetylation reaction.[7][8]
| Substance | CAS No. | Key Hazards | GHS Pictograms | Required PPE & Engineering Controls |
| 2-Methoxyaniline | 90-04-0 | Toxic if swallowed, inhaled, or in contact with skin. Suspected of causing genetic defects and cancer.[9][10][11][12] | ☠️ Health Hazard | Chemical-resistant gloves (nitrile), safety goggles, lab coat. Must be handled in a certified chemical fume hood. |
| Acetic Anhydride | 108-24-7 | Flammable liquid and vapor. Harmful if swallowed. Fatal if inhaled. Causes severe skin burns and eye damage. Reacts violently with water.[7][8][13][14][15] | 🔥 Flammable, corrosive, ☠️ toxic | Neoprene or butyl rubber gloves, chemical splash goggles, face shield, flame-retardant lab coat. Handle in a chemical fume hood away from ignition sources. Ensure a Class B fire extinguisher is nearby. |
| Ethyl Acetate | 141-78-6 | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. | 🔥 Flammable, Irritant | Standard PPE. Use in a well-ventilated area or fume hood, away from ignition sources. |
| This compound | 93-26-5 | Harmful if swallowed. Causes skin and serious eye irritation.[1] | Irritant | Standard PPE. Avoid dust inhalation. |
Process Workflow for Scaled-Up Synthesis
The following diagram outlines the complete workflow, from reagent preparation to the isolation of the pure product. This systematic flow is designed to minimize handling and ensure a safe, efficient process.
Caption: Workflow for the scaled-up synthesis of this compound.
Detailed Experimental Protocol (100 g Scale)
This protocol is designed for the synthesis of approximately 100 g of this compound. Adjust quantities proportionally for different scales, but re-evaluate thermal management for significantly larger batches.
Materials and Equipment
| Reagents | Grade | Supplier | Equipment |
| 2-Methoxyaniline (o-Anisidine) | ≥98% | Major Supplier | 2 L Jacketed Glass Reactor |
| Acetic Anhydride | ACS Reagent, ≥98% | Major Supplier | Overhead Mechanical Stirrer |
| Ethyl Acetate | ACS Grade | Major Supplier | Circulating Chiller/Heater |
| Ethanol (95%) | Reagent Grade | Major Supplier | Temperature Probe (Teflon-coated) |
| Deionized Water | - | In-house | 500 mL Pressure-Equalizing Dropping Funnel |
| Celite® (Optional) | - | Major Supplier | Large Buchner Funnel and Vacuum Flask (2 L) |
| Ice | - | In-house | 5 L Beaker or Bucket |
| Vacuum Oven |
Reagent Stoichiometry
| Compound | Molar Mass ( g/mol ) | Equivalents | Amount (mol) | Mass (g) | Volume (mL) | Density (g/mL) |
| 2-Methoxyaniline | 123.15 | 1.0 | 0.812 | 100 | 91.3 | 1.095 |
| Acetic Anhydride | 102.09 | 1.1 | 0.893 | 91.2 | 84.4 | 1.08 |
| Ethyl Acetate | 88.11 | - | - | - | 200 | 0.902 |
Step-by-Step Procedure
A. Reactor Setup and Reagent Charging
-
Assemble the 2 L jacketed reactor system in a walk-in fume hood. Ensure the overhead stirrer, temperature probe, and dropping funnel are securely fitted.
-
Connect the reactor jacket to a circulating chiller and set the initial temperature to 10 °C.
-
Charge the reactor with 100 g (0.812 mol) of 2-methoxyaniline and 200 mL of ethyl acetate .
-
Begin stirring at 200-250 RPM to ensure a homogeneous solution.
-
Charge the dropping funnel with 91.2 g (84.4 mL, 0.893 mol) of acetic anhydride .
B. Controlled Acetylation
-
Once the internal temperature of the reactor contents is stable at or below 15 °C, begin the dropwise addition of acetic anhydride from the dropping funnel.
-
CRITICAL STEP: Monitor the internal temperature closely. Adjust the addition rate to maintain the temperature below 40 °C . The initial phase is the most exothermic. An ideal addition time is 45-60 minutes.
-
After the addition is complete, turn off the chiller and allow the reaction mixture to stir at ambient temperature for an additional 1-2 hours to ensure the reaction goes to completion.
C. In-Process Control (IPC)
-
Take a small aliquot of the reaction mixture and spot it on a TLC plate (e.g., Silica gel 60 F254).
-
Elute with a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Visualize under UV light (254 nm). The reaction is complete when the spot corresponding to 2-methoxyaniline (starting material) is no longer visible.
D. Product Isolation and Work-up
-
In a separate 5 L container, prepare a slurry of approximately 1 kg of ice and 1 L of cold deionized water.
-
While stirring the ice-water slurry vigorously, slowly pour the contents of the reactor into it. This will quench the reaction, hydrolyze any remaining acetic anhydride, and precipitate the crude product.
-
Continue stirring the slurry for 30 minutes to ensure complete precipitation.
-
Set up a large Buchner funnel with a suitable filter paper and pre-wet it with water.
-
Filter the crude product under vacuum. Break up the solid cake on the funnel and wash it thoroughly with at least 2 x 250 mL of cold deionized water to remove acetic acid and other water-soluble impurities.
-
Continue applying vacuum to air-dry the crude product as much as possible on the funnel. Retain a small sample for purity analysis (e.g., melting point) to compare with the recrystallized product.
E. Purification by Recrystallization
-
Transfer the crude solid to a 2 L Erlenmeyer flask.
-
Add approximately 400-500 mL of 95% ethanol. Heat the mixture with stirring on a hot plate to a gentle boil. The solid should dissolve completely. If it does not, add more ethanol in small portions until a clear solution is obtained.
-
Slowly add hot deionized water to the boiling ethanol solution until the solution becomes faintly turbid (cloudy). This indicates the saturation point.
-
Add a few milliliters of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 1 hour to maximize crystal formation.
-
Filter the purified crystals using a clean Buchner funnel. Wash the crystals with a small amount of an ice-cold 1:1 ethanol/water mixture.
-
Dry the final product in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected yield is 110-120 g (82-90%).
Characterization and Quality Control
The identity and purity of the final product must be confirmed before use.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | 70-74 °C[2][16] |
| FT-IR (ATR, cm⁻¹) | ~3280 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1530 (N-H bend, Amide II), ~1250 (C-O stretch) |
| ¹H NMR (CDCl₃, δ) | ~8.2 (br s, 1H, NH), ~7.0-7.5 (m, 4H, Ar-H), ~3.9 (s, 3H, OCH₃), ~2.2 (s, 3H, COCH₃) |
Conclusion
This application note details a safe, efficient, and scalable protocol for the synthesis of this compound. By implementing strict temperature control during the exothermic addition of acetic anhydride and employing a well-defined recrystallization procedure, this method consistently yields a high-purity product. The provided rationale and safety analysis equip researchers and process chemists with the necessary tools to confidently scale this important transformation.
References
- Valudor Products. Safety Data Sheet: acetic anhydride. [Online]. Available: [Link]
- INEOS Group. Acetic anhydride, Safety data sheet. (2021-05-27). [Online]. Available: [Link]
- Lab Alley. Acetic Anhydride, ACS Grade Safety Data Sheet. (2024-11-15). [Online]. Available: [Link]
- PubChem. Acetamide, N-(2-methoxyphenyl)-.
- BioCrick. N-(2-Methoxyphenyl)
- Cheméo. Chemical Properties of Acetamide, N-(2-methoxyphenyl)- (CAS 93-26-5). [Online]. Available: [Link]
- ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Online]. Available: [Link]
- Google Patents. CN107652198B - Process for preparing acetanilide. [Online].
- U.S. Environmental Protection Agency (EPA). o-Anisidine (2-Methoxyaniline). [Online]. Available: [Link]
- Pasricha, S. (2022). An eco-friendly and simple route to synthesis of acetanilide from aniline. International Journal of Trend in Scientific Research and Development, 6(2), 131-134.
- Al-Hakiem, M. M. H. Synthesis of Acetanilide. University of Basrah. [Online]. Available: [Link]
- National Center for Biotechnology Information. N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide. PMC. [Online]. Available: [Link]
- BYJU'S. Preparation of Acetanilide. [Online]. Available: [Link]
- International Union of Crystallography. N-(4-Amino-2-methoxyphenyl)acetamide. (2002). [Online]. Available: [Link]
- Scribd.
- National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. PMC. [Online]. Available: [Link]
- ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... [Online]. Available: [Link]
- International Union of Crystallography. N-(4-Methoxy-3-nitrophenyl)acetamide. (2005). [Online]. Available: [Link]
- ResearchGate. Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... [Online]. Available: [Link]
- IUCr Journals. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. (2022-05-28). [Online]. Available: [Link]
- International Union of Crystallography. Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). (2024-07-09). [Online]. Available: [Link]
- The Royal Society of Chemistry. A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. (2013). [Online]. Available: [Link]
- NIST. Acetamide, N-(2-methoxyphenyl)-. NIST Chemistry WebBook. [Online]. Available: [Link]
- The Royal Society of Chemistry.
Sources
- 1. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 93-26-5 [chemicalbook.com]
- 3. biocrick.com [biocrick.com]
- 4. CN107652198B - Process for preparing acetanilide - Google Patents [patents.google.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. byjus.com [byjus.com]
- 7. fishersci.ca [fishersci.ca]
- 8. media.laballey.com [media.laballey.com]
- 9. echemi.com [echemi.com]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. epa.gov [epa.gov]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. valudor.com [valudor.com]
- 15. ineos.com [ineos.com]
- 16. This compound CAS#: 93-26-5 [m.chemicalbook.com]
Application Note: Investigating the Reaction Kinetics of N-(2-Methoxyphenyl)acetamide Formation
Abstract
This document provides a comprehensive guide to studying the reaction kinetics of the formation of N-(2-Methoxyphenyl)acetamide, a common structural motif in pharmaceutical compounds. Understanding the rate at which this amide is formed is critical for process optimization, scale-up, and ensuring consistent product quality in drug development. This note details the theoretical underpinnings, a robust experimental protocol, analytical methodology using High-Performance Liquid Chromatography (HPLC), and a framework for data analysis and interpretation.
Introduction and Theoretical Background
The formation of this compound is typically achieved via the acylation of 2-methoxyaniline with acetic anhydride. This is a nucleophilic acyl substitution reaction. The study of its chemical kinetics—the rates of this chemical reaction—provides invaluable insight into the reaction mechanism and the influence of various experimental conditions.[1]
The rate of a reaction is influenced by factors such as reactant concentrations, temperature, and pressure.[2] For the reaction:
2-methoxyaniline + Acetic Anhydride → this compound + Acetic Acid
The rate law can be expressed as:
Rate = k[2-methoxyaniline]m[Acetic Anhydride]n
Where:
-
k is the rate constant.
-
[ ] denotes the concentration of the species.
-
m and n are the partial orders of the reaction with respect to each reactant.
The primary goal of this investigation is to experimentally determine the values of k, m, and n. This is achieved by systematically varying the concentration of one reactant while keeping the other in large excess, a technique known as the method of isolation.[3] This simplifies the rate law and allows for the determination of individual reaction orders.
Furthermore, the effect of temperature on the reaction rate is described by the Arrhenius equation, which relates the rate constant k to the activation energy (Ea), a critical parameter representing the minimum energy required for the reaction to occur.[2][4]
Experimental Design and Workflow
A successful kinetic study relies on careful planning to ensure that the data collected is accurate and reproducible. The overall workflow involves precise control of reaction conditions, timely sampling, effective quenching of the reaction, and accurate quantification of a target molecule.
Caption: Overall Experimental Workflow
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| 2-Methoxyaniline | ≥99% | Sigma-Aldrich |
| Acetic Anhydride | ACS Reagent, ≥98% | Sigma-Aldrich |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Water, Deionized | Type I | Millipore |
| This compound | Analytical Standard | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR |
| Volumetric flasks, pipettes | Class A | VWR |
| HPLC vials with septa | 2 mL | Agilent |
| Syringe filters | 0.45 µm PTFE | Millipore |
| Constant Temperature Water Bath | VWR | |
| Magnetic Stirrer and Stir Bars | Fisher Scientific |
HPLC Method for Analysis
A robust HPLC method is crucial for accurately quantifying the decrease in 2-methoxyaniline or the increase in this compound.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: Deionized Water; B: Acetonitrile (ACN) |
| Gradient | 30% B to 70% B over 10 minutes, then hold for 2 min, re-equilibrate for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV Absorbance at 254 nm |
| Injection Vol. | 10 µL |
Note: This method should be validated by running a calibration curve with known concentrations of the this compound analytical standard to correlate peak area with concentration.[5]
Experimental Protocol
This protocol describes a single kinetic run. To determine the reaction order, this procedure should be repeated, varying the initial concentration of one reactant while keeping the other constant.
1. Reagent Preparation:
-
Prepare a 1.0 M stock solution of 2-methoxyaniline in dichloromethane (DCM).
-
Prepare a 10.0 M stock solution of acetic anhydride in DCM. (This will be the reactant in excess).
-
Prepare a quenching solution: a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
2. Reaction Setup:
-
Place a 100 mL round-bottom flask equipped with a magnetic stir bar in a constant temperature water bath set to 25.0 °C.
-
Add 49.0 mL of DCM to the flask.
-
Add 1.0 mL of the 1.0 M 2-methoxyaniline stock solution to the flask. This results in a final volume of 50 mL and an initial concentration of 0.02 M 2-methoxyaniline.
-
Allow the solution to equilibrate to the bath temperature for 15 minutes with stirring.
3. Reaction Initiation and Sampling:
-
To initiate the reaction (t=0), rapidly add 5.0 mL of the 10.0 M acetic anhydride stock solution. The initial concentration of acetic anhydride will be approximately 0.91 M, a ~45-fold excess.
-
Immediately start a stopwatch.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, 15, 20 minutes), withdraw a 1.0 mL aliquot of the reaction mixture using a volumetric pipette.
4. Sample Quenching:
-
Immediately dispense the 1.0 mL aliquot into an HPLC vial containing 1.0 mL of the saturated NaHCO₃ quenching solution.[6]
-
Cap the vial and vortex vigorously for 30 seconds. The NaHCO₃ will neutralize the acetic anhydride, effectively stopping the reaction.[7] This process is known as chemical quenching.[7]
-
Allow the layers to separate. The product will be in the organic (bottom) layer.
5. Sample Preparation for HPLC:
-
Using a glass syringe, carefully withdraw the bottom organic layer and filter it through a 0.45 µm PTFE syringe filter directly into a clean HPLC vial.
-
Analyze the prepared samples using the HPLC method described in section 3.2.
Data Analysis and Interpretation
The data from the HPLC will be in the form of peak areas. The goal is to convert this into concentration vs. time data and then determine the reaction order and rate constant.
Caption: Data Analysis Workflow
1. Concentration Calculation:
-
Using the calibration curve for this compound, convert the peak area at each time point into the concentration of the product, [P].
-
Calculate the concentration of the limiting reactant (2-methoxyaniline), [A], at each time point using the relationship: [A]t = [A]0 - [P]t .
2. Determining Reaction Order (Integral Method):
-
Since acetic anhydride is in large excess, its concentration is considered constant, and the rate law simplifies to a pseudo-order rate law: Rate = k'[A]m , where k' = k[Acetic Anhydride]ⁿ.
-
To find the order 'm', plot the concentration data in three ways:
- Zero-Order: Plot [A] vs. time. If linear, m = 0.
- First-Order: Plot ln[A] vs. time. If linear, m = 1.
- Second-Order: Plot 1/[A] vs. time. If linear, m = 2.
-
The plot that yields the best straight line (highest R² value) indicates the order of the reaction with respect to 2-methoxyaniline. The slope of this line is equal to -k' (for zero and first order) or k' (for second order).
3. Determining the True Rate Constant (k):
-
Repeat the experiment with a different initial concentration of 2-methoxyaniline to confirm the reaction order 'm'.
-
To find the order 'n' with respect to acetic anhydride, repeat the entire set of experiments with a different (but still excess) concentration of acetic anhydride.
-
The true rate constant k can then be calculated from the pseudo-rate constant k' using the relationship: k = k' / [Acetic Anhydride]n .
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction is too fast/slow | Incorrect temperature; incorrect concentrations. | Verify temperature bath and stock solution concentrations. Adjust temperature or concentrations as needed. |
| Poor linearity in kinetic plots | Ineffective quenching; sample degradation; analytical error. | Ensure rapid and thorough mixing during quenching.[8] Analyze samples immediately or store them at low temperatures. Check HPLC performance. |
| Inconsistent results | Inaccurate pipetting; temperature fluctuations. | Use calibrated Class A volumetric glassware. Ensure the temperature bath is stable and the reaction flask is well-immersed. |
| Extra peaks in chromatogram | Impurities in starting materials; side reactions. | Check the purity of reagents. Analyze starting materials by HPLC. Consider potential side reactions at the given temperature. |
Conclusion
This application note provides a robust framework for the kinetic analysis of this compound formation. By carefully controlling experimental variables and employing precise analytical techniques, researchers can determine the reaction's rate law, rate constant, and activation energy. This fundamental data is essential for the rational design of synthetic routes, enabling efficient, scalable, and reproducible manufacturing processes in the pharmaceutical industry.
References
- Principles of Chemical Kinetics. (n.d.).
- Crunch Chemistry. (2023, May 19). Experimental methods for following the rate of a reaction.
- Chemistry LibreTexts. (2025, March 26). 8.10: Fast Reactions in Solution.
- Master Organic Chemistry. (2010, September 8). Chemical Kinetics.
- Britannica. (n.d.). Chemical kinetics.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench.
- Wikipedia. (n.d.). Chemical kinetics.
- Vallance, C. (n.d.). Chemical reaction kinetics.
Sources
- 1. Chemical kinetics - Wikipedia [en.wikipedia.org]
- 2. Chemical kinetics - Rates, Reactions, Principles | Britannica [britannica.com]
- 3. vallance.chem.ox.ac.uk [vallance.chem.ox.ac.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Experimental methods for following the rate of a reaction - Crunch Chemistry [crunchchemistry.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How To Run A Reaction [chem.rochester.edu]
N-(2-Methoxyphenyl)acetamide as a reference standard in pharmacology
An Application Guide to N-(2-Methoxyphenyl)acetamide as a Pharmacological Reference Standard
Introduction: The Bedrock of Analytical Precision
In the landscape of pharmaceutical development and quality control, the reliability of every measurement is paramount. The accuracy of analytical data underpins the safety and efficacy of therapeutic agents. Central to this system of precision are reference standards—highly characterized materials used to ensure the identity, purity, quality, and strength of drugs. This compound (CAS No. 93-26-5), also known as o-Acetanisidide, serves as a critical reference standard in various pharmacological contexts.[1][2][3] Its utility ranges from being a key intermediate in the synthesis of bioactive molecules to acting as a benchmark in analytical assays.[4]
The establishment and use of reference standards are rigorously guided by international regulatory bodies to ensure consistency and reliability in laboratory testing.[5][6][7] This document serves as a detailed application and protocol guide for researchers, scientists, and drug development professionals on the proper qualification and use of this compound as a reference standard. It provides not only step-by-step methodologies but also the scientific rationale behind these procedures, ensuring that the protocols are both reproducible and fundamentally sound.
Physicochemical Profile and Characterization
Before a compound can be used as a reference standard, its identity and purity must be unequivocally established.[8] this compound is a member of the methoxybenzene and acetamide families.[3][9] A comprehensive characterization serves as the foundation for its qualification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 93-26-5 | [1][2][9] |
| Molecular Formula | C₉H₁₁NO₂ | [1][2][9][10] |
| Molecular Weight | 165.19 g/mol | [1][2][9] |
| Melting Point | 70-74 °C | [3] |
| Boiling Point | 303-305 °C | [3] |
| Appearance | Tan or colorless solid/powder | [9][11] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [10] |
Structural Elucidation Techniques
The following analytical techniques are essential for confirming the structural identity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the molecular structure. Spectral data from sources like ChemicalBook provide expected chemical shifts in CDCl₃.[12] For instance, ¹H NMR typically shows signals for the acetyl protons (CH₃), the methoxy protons (OCH₃), and the aromatic protons, along with the amide proton (NH).[12]
-
Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound. Under electron ionization (EI), this compound typically shows a molecular ion peak [M]+ at m/z 165.[9][13] Key fragment ions are also observed, which can help in structural confirmation.[9][11]
-
Infrared (IR) Spectroscopy : IR spectroscopy confirms the presence of key functional groups. Expected peaks include N-H stretching for the amide, C=O stretching (amide I band), and C-O stretching for the methoxy group.[11][14]
-
Elemental Analysis : This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which must correspond to the theoretical values for the molecular formula C₉H₁₁NO₂.[11]
Qualification of a Working Reference Standard
Pharmaceutical laboratories often qualify a "working" or "secondary" reference standard against a primary compendial standard (e.g., from USP) or a previously established, fully characterized in-house primary standard.[5][6] This process is critical for ensuring traceability and consistency while conserving the more expensive and limited primary standard.[7]
The qualification process validates that the new batch of working standard is equivalent in identity, purity, and potency to the primary standard.[6]
Caption: Workflow for qualifying a working reference standard.
Protocol 2.1: Qualification of a New Batch
-
Candidate Selection : Obtain a batch of this compound with the highest possible purity, typically >98%, from a reputable supplier.[1][10]
-
Identity Confirmation : Perform full structural characterization as outlined in Section 1.1. The resulting spectra must be consistent with the known structure of this compound and match the data from the primary reference standard.
-
Purity Determination : Use a validated, stability-indicating HPLC method (see Protocol 3.1) to determine the purity of the candidate material. The purity should be determined by area normalization, accounting for all impurities detected.
-
Comparative Assay : Perform a comparative assay between the candidate working standard and the primary reference standard. Analyze both standards multiple times (e.g., n=6) using the same analytical method. The potency of the candidate standard should be statistically equivalent to that of the primary standard.
-
Documentation and Certification : If all acceptance criteria are met, formally assign a purity value to the new working reference standard. Create a Certificate of Analysis (CoA) that includes all characterization data, the assigned purity, storage conditions, and a re-test date.[15] The re-test date should be supported by stability data.[7]
Applications & Analytical Protocols
Once qualified, the reference standard is used in routine analytical testing. Below are detailed protocols for common applications.
Application: Assay and Purity by HPLC
High-Performance Liquid Chromatography (HPLC) is the most common technique for assaying the content of an active pharmaceutical ingredient (API) or determining its purity. This compound as a reference standard is used to accurately quantify the compound in a test sample.
Caption: Workflow for a typical HPLC assay.
Protocol 3.1.1: HPLC Method for Purity and Assay
This protocol is a representative reversed-phase HPLC method suitable for this compound.
-
Instrumentation : An HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
Chromatographic Conditions :
-
Column : C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A : 0.1% Phosphoric acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient : 30% B to 80% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 240 nm.
-
Injection Volume : 10 µL.
-
-
Reagent Preparation :
-
Diluent : Acetonitrile/Water (50:50 v/v).
-
Standard Solution (0.1 mg/mL) : Accurately weigh about 10 mg of the qualified this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL) : Accurately weigh about 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
-
Procedure :
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test (SST) by making five replicate injections of the Standard Solution.
-
Once SST criteria are met (see Table 2), inject the diluent (as a blank), followed by the Sample Solution in duplicate.
-
Calculate the assay percentage using the formula: Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard
-
Table 2: System Suitability Test (SST) Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry and good chromatographic performance. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency. |
| % RSD of Peak Area | ≤ 2.0% (for n≥5) | Demonstrates the precision of the injection and detection system. |
Application: Identity Confirmation by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for confirming the identity of a substance. The reference standard is used to establish a benchmark retention time and mass spectrum against which a test sample can be compared.
Protocol 3.2.1: GC-MS Method for Identification
-
Instrumentation : A GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Conditions :
-
Column : DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas : Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature : 250 °C.
-
Oven Program : Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Injection Mode : Split (e.g., 20:1).
-
-
MS Conditions :
-
Ion Source Temperature : 230 °C.
-
Ionization Energy : 70 eV.
-
Mass Range : 40-300 amu.
-
-
Procedure :
-
Prepare separate solutions of the reference standard and the test sample in a suitable solvent like ethyl acetate.
-
Inject the reference standard solution to obtain its retention time and mass spectrum. The spectrum should be consistent with published data, showing a prominent molecular ion at m/z 165 and characteristic fragments.[9][13]
-
Inject the test sample solution.
-
Confirm identity by comparing the retention time and the full mass spectrum of the analyte peak in the sample to that of the reference standard.
-
Storage and Handling
To ensure the long-term integrity and stability of the this compound reference standard, proper storage is crucial.
-
Storage Conditions : The product should be stored in a sealed, airtight container in a cool and dry environment.[1] For long-term storage, temperatures below -20°C are recommended for stock solutions.[1]
-
Handling : Use appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound may cause skin and eye irritation.[9] Handle the material in a well-ventilated area or fume hood.
References
- This compound Chemical Properties. BioCrick. [Link]
- Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. The Royal Society of Chemistry. [Link]
- N-(2-Methoxyphenyl)
- Creating Working Reference Standard (WRS) Qualification Protocols. BioPharma Consulting Group. [Link]
- How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
- Reference-Standard Material Qualific
- Chemical Properties of Acetamide, N-(2-methoxyphenyl)- (CAS 93-26-5). Cheméo. [Link]
- Acetamide, N-(2-methoxyphenyl)-. PubChem. [Link]
- Hirshfeld surface analysis and crystal structure of this compound. National Institutes of Health (NIH). [Link]
- Reference Standards in the Pharmaceutical Industry. MRIGlobal. [Link]
- Reference Standard M
- Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide...
- (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)...
- ¹³C-{¹H} NMR of 2-(4-methoxyphenyl)-2-oxo-N-(1-phenylethyl)acetamide (3p).
- Acetamide, N-(2-methoxyphenyl)-. NIST WebBook. [Link]
- Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. National Institutes of Health (NIH). [Link]
- Acetamide, N-(2-methoxyphenyl)-. NIST WebBook. [Link]
- This compound (C9H11NO2). PubChemLite. [Link]
- Acetamide, N-(4-methoxyphenyl)-N-methyl-. NIST WebBook. [Link]
- Method and assays for quantitation of acetamide in a composition.
- Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. Beni-Suef University Journal of Basic and Applied Sciences. [Link]
Sources
- 1. biocrick.com [biocrick.com]
- 2. Acetamide, N-(2-methoxyphenyl)- (CAS 93-26-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound | 93-26-5 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. mriglobal.org [mriglobal.org]
- 8. Reference Standard Materials Program [intertek.com]
- 9. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | CAS:93-26-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. rsc.org [rsc.org]
- 12. This compound(93-26-5) 1H NMR [m.chemicalbook.com]
- 13. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]
- 14. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]
- 15. pharmtech.com [pharmtech.com]
Application Note: Strategic Derivatization of N-(2-Methoxyphenyl)acetamide for the Generation of Novel Bioactive Compound Libraries
Introduction: The Rationale for Scaffolding on N-(2-Methoxyphenyl)acetamide
In the landscape of medicinal chemistry, the acetamide scaffold is a cornerstone for the development of a multitude of therapeutic agents, demonstrating a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The inherent structural simplicity and synthetic tractability of acetamides make them ideal starting points for library synthesis and lead optimization campaigns.[2] this compound, also known as o-acetanisidide, is a readily available compound featuring key functional groups that can be strategically modified: an acetamide linkage, a methoxy-substituted aromatic ring, and available positions on that ring for further functionalization.[3][4][5]
This application note provides a comprehensive guide for researchers and drug development professionals on the systematic derivatization of the this compound core. We will move beyond simple procedural lists to explain the causality behind experimental choices, providing detailed, self-validating protocols for synthesis, characterization, and subsequent biological screening. The objective is to empower research teams to generate diverse chemical libraries from this versatile starting material, paving the way for the discovery of novel bioactive compounds through a structured Structure-Activity Relationship (SAR) analysis.
Strategic Points for Chemical Modification
The structure of this compound offers several handles for chemical derivatization. A successful strategy involves the systematic modification of these sites to explore the surrounding chemical space and understand its impact on biological activity.
-
The Amide Nitrogen: The amide bond is stable, but it can be hydrolyzed to reveal the parent aniline, 2-methoxyaniline. This primary amine is a highly versatile functional group, serving as a nucleophile for a wide range of reactions including acylation, sulfonylation, alkylation, and reductive amination.[6] This approach allows for the introduction of a vast array of side chains, influencing properties like polarity, hydrogen bonding capacity, and steric bulk.
-
The Aromatic Ring: The phenyl ring is activated by two ortho-, para-directing groups: the acetamido group (-NHCOCH₃) and the methoxy group (-OCH₃). This electronic profile favors electrophilic aromatic substitution at positions 4 and 6 (para and ortho to the acetamido group, respectively). Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to introduce new functionalities, which can serve as new points for interaction with biological targets or as handles for further synthetic elaboration.
The following diagram illustrates these key strategic points for derivatization on the core scaffold.
Caption: Key sites for derivatization on the this compound scaffold.
Experimental Protocols: Synthesis and Characterization
The following protocols are designed to be robust and include critical steps for purification and analysis, ensuring the integrity of the compounds for biological screening.
Protocol 3.1: Hydrolysis of Acetamide to 2-Methoxyaniline (Precursor Generation)
Rationale: This initial step is crucial for strategies involving modification of the nitrogen atom. Acid-catalyzed hydrolysis cleaves the amide bond, yielding the free aniline, which is a versatile intermediate for subsequent reactions.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
10 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Suspend this compound (10.0 g, 60.5 mmol) in 6 M HCl (100 mL) in a 250 mL round-bottom flask.
-
Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Carefully basify the acidic solution by the dropwise addition of 10 M NaOH until the pH is >10. Ensure the temperature is kept below 20°C during this process.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-methoxyaniline as an oil.
-
Validation: Confirm the structure of the product using ¹H NMR and Mass Spectrometry (MS). The purity should be assessed by HPLC-UV before proceeding.
Protocol 3.2: Derivatization via N-Acylation (Example: Benzoylation)
Rationale: This protocol demonstrates the formation of a new amide bond using the generated 2-methoxyaniline. The Schotten-Baumann conditions (using an acyl chloride and aqueous base) are effective for acylating anilines, providing a simple workup.
Materials:
-
2-Methoxyaniline (from Protocol 3.1)
-
Benzoyl chloride
-
10% w/v NaOH solution
-
DCM
-
Beaker, magnetic stirrer
Procedure:
-
Dissolve 2-methoxyaniline (1.0 g, 8.1 mmol) in DCM (20 mL) in a 100 mL beaker.
-
Add 10% NaOH solution (20 mL) and stir vigorously to create a biphasic mixture.
-
Add benzoyl chloride (1.05 mL, 9.0 mmol) dropwise to the stirring mixture.
-
Stir at room temperature for 1 hour. A precipitate of the product should form.
-
Isolate the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and then a small amount of cold diethyl ether to remove any unreacted benzoyl chloride.
-
Dry the product under vacuum.
-
Validation: The final product, N-(2-methoxyphenyl)benzamide, should be characterized by ¹H NMR, ¹³C NMR, and MS. Purity should be confirmed by HPLC (>95% is required for biological screening).[7]
Protocol 3.3: Derivatization via Electrophilic Aromatic Substitution (Example: Nitration)
Rationale: This protocol introduces a nitro group onto the aromatic ring. The acetamido and methoxy groups are strongly activating and will direct the substitution primarily to the 4-position (para to the acetamido group). The resulting nitro-derivative can be a biologically active compound itself or can be reduced to an amine for further functionalization.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice/water bath
-
Erlenmeyer flask, magnetic stirrer
Procedure:
-
Add this compound (5.0 g, 30.3 mmol) to concentrated H₂SO₄ (20 mL) in an Erlenmeyer flask, cooled in an ice bath. Stir until all solid has dissolved.
-
Prepare a nitrating mixture by carefully adding concentrated HNO₃ (2.2 mL) to concentrated H₂SO₄ (5 mL) in a separate flask, keeping it cool.
-
Add the nitrating mixture dropwise to the solution of the acetamide, maintaining the internal temperature below 10°C.
-
After the addition is complete, stir the reaction in the ice bath for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (approx. 200 g). A yellow precipitate will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to yield N-(2-methoxy-4-nitrophenyl)acetamide.
-
Validation: Characterize the product by NMR and MS. The regiochemistry of the nitration can be confirmed by 2D NMR experiments (COSY, HMBC).[8]
Analytical Characterization of Derivative Library
Unambiguous characterization and purity assessment are critical before committing resources to biological screening.[9] A combination of analytical techniques should be employed for every new derivative.
| Technique | Purpose | Key Information Provided |
| HPLC-UV/MS | Purity Assessment & Mass Confirmation | Provides purity percentage based on UV absorption.[7] Mass spectrometry (MS) confirms the molecular weight of the synthesized compound.[9] |
| ¹H & ¹³C NMR | Structural Elucidation | Nuclear Magnetic Resonance (NMR) provides detailed information on the chemical environment of hydrogen and carbon atoms, allowing for unambiguous confirmation of the molecular structure.[8] |
| FTIR | Functional Group Confirmation | Fourier-Transform Infrared Spectroscopy can quickly confirm the presence of key functional groups (e.g., C=O stretch of the amide, N-H bonds, aromatic C-H).[8] |
Biological Screening Cascade
Once a library of purified and characterized derivatives is established, a tiered screening approach is employed to efficiently identify promising candidates.[10] This process, often called a screening cascade, starts with broad, high-throughput assays and progresses to more specific, complex biological models.[11][12]
Caption: A typical workflow for a biological screening cascade.
Protocol 5.1: Primary High-Throughput Screen (HTS) - Cell Viability
Rationale: A cell viability assay, such as the MTT assay, is a robust and cost-effective primary screen to identify compounds that have a cytotoxic or cytostatic effect on cancer cell lines. It provides a broad measure of biological activity.[12]
Procedure (General Outline for 96-well plate format):
-
Seed cancer cells (e.g., HeLa, MCF-7) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare stock solutions of the derivative compounds in DMSO.
-
Treat the cells with a single, high concentration of each derivative (e.g., 20 µM). Include vehicle (DMSO) and positive (e.g., doxorubicin) controls.
-
Incubate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation in living cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol).
-
Read the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. Compounds that reduce viability below a certain threshold (e.g., 50%) are considered "hits".
Structure-Activity Relationship (SAR) Analysis
The data gathered from the screening cascade is the foundation of SAR analysis. The goal is to correlate specific structural changes in the derivatives with their corresponding biological activity.[13] This iterative process guides the design of the next generation of compounds with improved potency and selectivity.
Example SAR Table
Let's assume the screening identified this compound derivatives as inhibitors of a hypothetical kinase.
| Compound ID | Modification (R-group at 4-position) | IC₅₀ (µM) | Comments |
| Parent | -H | > 50 | Inactive starting point. |
| DERIV-01 | -NO₂ (from Protocol 3.3) | 15.2 | Introduction of an electron-withdrawing group (EWG) confers moderate activity. |
| DERIV-02 | -NH₂ (reduction of DERIV-01) | 5.8 | An electron-donating group (EDG) improves activity. Suggests H-bond donor is favorable. |
| DERIV-03 | -NHC(O)CH₃ (acetylation of DERIV-02) | 25.1 | Increasing steric bulk and removing H-bond donor reduces activity. |
| DERIV-04 | -Cl | 12.5 | Halogen (EWG) provides similar activity to the nitro group. |
From this hypothetical data, a medicinal chemist would conclude that a small, electron-donating hydrogen bond donor at the 4-position is critical for activity. This insight directly informs the next round of synthesis.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.
Conclusion
This compound is an excellent and accessible starting scaffold for the discovery of novel bioactive molecules. By systematically applying the derivatization strategies outlined in this guide—from hydrolysis and N-acylation to electrophilic aromatic substitution—researchers can efficiently generate diverse compound libraries. The integration of robust analytical characterization with a tiered biological screening cascade provides the high-quality data necessary for meaningful Structure-Activity Relationship analysis. This logical, iterative process of design, synthesis, and testing is fundamental to modern drug discovery and can significantly accelerate the journey from a simple starting material to a potent and optimized lead compound.
References
- Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Longdom Publishing. Biological Assays: Innovations and Applications.
- BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship of N-(2-methoxy-5-sulfamoylphenyl)acetamide and Its Analogs.
- Isika, M., et al. (2022). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. National Institutes of Health (NIH).
- MDPI. (2022). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases.
- Bar-Noy, S., et al. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. National Institutes of Health (NIH).
- Sigma-Aldrich. Small Molecules Analysis & QC.
- BenchChem. (2025). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).
- Soykan, C., et al. (2021). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... ResearchGate.
- PubChem. Acetamide, N-(2-methoxyphenyl)-. National Center for Biotechnology Information.
- Carta, A., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health (NIH).
- Newman, D. J., & Cragg, G. M. (2017). Screening and identification of novel biologically active natural compounds. National Institutes of Health (NIH).
- BenchChem. (2025). The Discovery and Synthesis of Novel Acetamide Derivatives: A Technical Guide.
- BenchChem. (2025). A Technical Guide to the Synthesis of Novel Acetamide Compounds for Researchers and Drug Development Professionals.
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of 4-(Furan-2-yl)aniline in Structure-Activity Relationship Studies.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-4-methoxy-1,3,5-triazine Derivatives.
- National Institute of Standards and Technology. Acetamide, N-(2-methoxyphenyl)-. NIST Chemistry WebBook.
- Yaman, M., et al. (2019). Hirshfeld surface analysis and crystal structure of this compound. National Institutes of Health (NIH).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]
- 5. Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Small Molecules Analysis & QC [sigmaaldrich.com]
- 10. Current Screening Methodologies in Drug Discovery for Selected Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of N-(2-Methoxyphenyl)acetamide in the Synthesis of Privileged Heterocyclic Scaffolds
Introduction: N-(2-Methoxyphenyl)acetamide as a Versatile Synthon
This compound, a readily accessible acetanilide derivative, serves as a highly valuable and versatile starting material in the synthesis of a diverse array of heterocyclic compounds. Its intrinsic structural features—an activated aromatic ring due to the ortho-methoxy group, a nucleophilic amide nitrogen, and an adjacent acetyl methyl group—provide multiple reactive sites for intramolecular cyclization reactions. This unique combination allows for the strategic construction of fused heterocyclic systems, which are prevalent core structures in numerous pharmaceuticals and biologically active molecules. This guide provides detailed application notes and experimentally validated protocols for the synthesis of quinolines, dihydroisoquinolines, and benzodiazepines, leveraging the reactivity of this compound and its derivatives.
PART 1: Synthesis of the Precursor: this compound
A straightforward and efficient method for the preparation of this compound is the acetylation of o-anisidine with acetic anhydride. This reaction proceeds with high yield and provides a pure product suitable for subsequent transformations.
Protocol 1: Preparation of this compound[1][2]
-
Materials:
-
o-Anisidine (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Glacial acetic acid (optional, as solvent)
-
Ice-cold water
-
-
Procedure:
-
To a round-bottom flask, add o-anisidine.
-
Slowly add acetic anhydride dropwise to the o-anisidine with constant stirring. An exothermic reaction will occur, and the temperature may rise. If necessary, use an ice bath to control the temperature.
-
After the addition is complete, heat the reaction mixture on a steam bath or in a water bath at approximately 60-80°C for 15-60 minutes to ensure the reaction goes to completion.[1][2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and carefully pour it into a beaker containing crushed ice and water with vigorous stirring.
-
A white solid precipitate of this compound will form.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid.
-
The crude product can be purified by recrystallization from hot water or dilute ethanol to yield white crystalline needles.
-
PART 2: Synthesis of Quinolines via Vilsmeier-Haack Reaction
The Vilsmeier-Haack (V-H) reaction is a powerful method for the formylation and cyclization of activated aromatic compounds.[3] When applied to acetanilides like this compound, it facilitates a one-pot synthesis of 2-chloro-3-formylquinolines. The ortho-methoxy group in the substrate directs the cyclization to the C6 position of the aniline ring, leading to the formation of 8-methoxy-substituted quinolines.
The reaction proceeds through the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species then attacks the electron-rich aromatic ring of the acetanilide, leading to a cascade of reactions culminating in the quinoline ring system.
Mechanism Overview: Vilsmeier-Haack Cyclization
Caption: Workflow for the Bischler-Napieralski synthesis of a dihydroisoquinoline derivative.
Protocol 3: Synthesis of 8-Methoxy-1-methyl-3,4-dihydroisoquinoline
This protocol assumes the prior synthesis of N-(2-(2-methoxyphenyl)ethyl)acetamide from 2-(2-methoxyphenyl)ethanamine and acetic anhydride.
-
Materials:
-
N-(2-(2-methoxyphenyl)ethyl)acetamide (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (2.0-3.0 eq)
-
Acetonitrile or Toluene (anhydrous)
-
Sodium bicarbonate solution
-
Dichloromethane (for extraction)
-
-
Procedure:
-
Dissolve N-(2-(2-methoxyphenyl)ethyl)acetamide in anhydrous acetonitrile or toluene in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Slowly add phosphorus oxychloride to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux (80-110°C, depending on the solvent) and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice.
-
Basify the aqueous solution with a saturated sodium bicarbonate solution to pH 8-9.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
PART 4: Potential Synthesis of Benzodiazepines and Benzoxazoles
While not as direct as quinoline or isoquinoline synthesis, this compound can be a precursor to other important heterocyclic systems like benzodiazepines and benzoxazoles through multi-step synthetic sequences.
Conceptual Pathway to 1,5-Benzodiazepines
A plausible route to a 1,5-benzodiazepine derivative involves the initial nitration of this compound, followed by reduction of the nitro group to an amine. This ortho-amino acetanilide can then undergo condensation with a suitable ketone to form the seven-membered diazepine ring. This approach is analogous to established methods for 1,5-benzodiazepine synthesis from o-phenylenediamines and ketones. [4][5][6][7]
Conceptual Pathway to Benzoxazoles
The synthesis of benzoxazoles from this compound can be envisioned through a cyclodehydration reaction. This would first require the demethylation of the methoxy group to a hydroxyl group, yielding N-(2-hydroxyphenyl)acetamide. Subsequent treatment with a dehydrating agent like polyphosphoric acid at elevated temperatures could then induce intramolecular cyclization to form 2-methylbenzoxazole. A related synthesis has been reported where 2-mercaptobenzoxazole reacts with α-chloro-N-(o-methoxyphenyl) acetamide, demonstrating the compatibility of the this compound moiety in forming benzoxazole-containing structures. [8]
Conclusion
This compound is a cost-effective and highly adaptable starting material for the synthesis of a variety of heterocyclic compounds. The protocols outlined in this guide for the synthesis of quinolines and dihydroisoquinolines are robust and can be readily implemented in a standard organic chemistry laboratory. Furthermore, the potential for this synthon to be elaborated into more complex heterocyclic systems like benzodiazepines and benzoxazoles underscores its significant utility in medicinal chemistry and drug discovery programs. The choice of reaction pathway and conditions allows for the selective construction of different heterocyclic cores, making this compound a cornerstone reagent for building molecular diversity.
References
- Pasha, M. A., & Jayashankara, V. P. (2006). An Expeditious Synthesis of 1,5-Benzodiazepine Derivatives Catalysed by p-toluenesulfonic Acid. Journal of Pharmacology and Toxicology, 1(5), 573-578. [Link]
- (2021). Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, 5(5), 497-502. [Link]
- Majid, S. A., Khanday, W. A., & Tomar, R. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2013, 680141. [Link]
- Patil, S. B., Singh, P. R., & Deshmukh, M. B. (2012). Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones. Journal of Chemical Sciences, 124(5), 1147-1151. [Link]
- Kumar, A., Kumar, S., & Saxena, A. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine. RSC Advances, 13(5), 3239-3262. [Link]
- PrepChem. (n.d.). Preparation of o-Acetanisidide.
- Whaley, W. M., & Govindachari, T. R. (2011). The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. Organic Reactions, 6(1), 74-150. [Link]
- Ali, M. M., Rajanna, K. C., & Prakash, P. K. S. (2001).
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- Min, L., Yang, W., Weng, Y., Zheng, W., Wang, X., & Hu, Y. (2019). A Method for Bischler–Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Letters, 21(8), 2574-2577. [Link]
- Wikipedia contributors. (2023, December 27). Bischler–Napieralski reaction. In Wikipedia, The Free Encyclopedia.
- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150. [Link]
- Ali, M. M., Rajanna, K. C., & Prakash, P. K. S. (2001). Kinetic and Mechanistic Study of Transition Metal Ion Catalyzed Vilsmeier–Haack Cyclization and Formylation Reactions with Acetanilides.
- Filo. (2025). preparation of acetanilide from o-anisidine and acetic anhydride mechanism.
- Tekale, A. S., & Shaikh, S. A. L. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 177-180. [Link]
- Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. [Link]
- Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. [Link]
- Scribd. (n.d.). LAB QO 1 - P-Methoxyacetanilide.
- The Royal Society of Chemistry. (2013).
- Heravi, M. M., et al. (2020). Chapter Five - Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. In Advances in Heterocyclic Chemistry (Vol. 131, pp. 185-234). [Link]
- Davis, P. D., et al. (1996). The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. Journal of the Chemical Society, Perkin Transactions 1, (1), 103-112. [Link]
- Dege, N., et al. (2019). Crystal structure and Hirshfeld surface analysis of 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide.
- Min, L., et al. (2019). A Method for Bischler–Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Letters, 21(8), 2574-2577. [Link]
- Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1269-1277. [Link]
- NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. In NIST Chemistry WebBook.
- S. G. K. Kumar, et al. (2007). Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). Arkivoc, 2007(15), 109-118. [Link]
- Makhanya, Z. P., et al. (2016). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry - Section B, 55(4), 517-521. [Link]
- Thaipipat, N. (2010). Synthesis of 6,8-dimethoxy-3-methyl-1-phenyl- 1,2,3,4-tetrahydroisoquinoline derivatives. Silpakorn University Science and Technology Journal, 4(1), 1-8. [Link]
- Tekale, A. S., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 95-98. [Link]
- Google Patents. (n.d.). CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method.
- Ayoob, A. I., & Mohmood, F. N. (2023). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Egyptian Journal of Chemistry, 66(4), 75-84. [Link]
- Ali, M. M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3H-indol-2-yl)-N,N-dimethylaminomethylene malonaldehyde and its synthetic utility. International Journal of Organic Chemistry, 3(3), 187-194. [Link]
- ResearchGate. (2015). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline.
- Majer, Z., et al. (2023). Diastereoselective Synthesis of (–)
- PrepChem. (n.d.). Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline.
- PubMed. (2021). N-(2-hydroxyphenyl)acetamide and its gold nanoparticle conjugation prevent glycerol-induced acute kidney injury by attenuating inflammation and oxidative injury in mice.
- Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide.
- ResearchGate. (2018). N-(4-Methoxyphenyl)acetamide.
- PubChem. (n.d.). 7,8-Dimethoxy-3,4-dihydroisoquinoline.
- PubChem. (n.d.). 2-[[5-(2,5-dimethyl-1-phenylpyrrol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide.
- ResearchGate. (2004). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.
Sources
- 1. prepchem.com [prepchem.com]
- 2. chemijournal.com [chemijournal.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. scialert.net [scialert.net]
- 5. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Crystal structure and Hirshfeld surface analysis of 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of N-(2-Methoxyphenyl)acetamide in Modern Drug Discovery: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Scion
In the landscape of medicinal chemistry, the identification and utilization of versatile starting materials are paramount to the efficient discovery and development of novel therapeutic agents. N-(2-Methoxyphenyl)acetamide, a seemingly unassuming acetamide derivative, has emerged as a scaffold of significant interest. Its strategic importance lies in the unique interplay of its structural features: an electron-donating methoxy group ortho to the acetamido linkage. This arrangement not only influences the electronic and conformational properties of the molecule but also provides multiple reactive sites for synthetic diversification. This guide provides an in-depth exploration of this compound as a key building block in drug discovery, offering detailed protocols and expert insights into its application. The amide functionality is a cornerstone in many biologically active compounds, and derivatives of this compound have shown a wide spectrum of pharmacological activities, including antimicrobial, antioxidant, anticonvulsant, and anticancer properties[1][2][3][4].
Physicochemical Properties and Safety Profile
A thorough understanding of the physicochemical properties of a starting material is crucial for reaction optimization and safety.
| Property | Value | Source(s) |
| CAS Number | 93-26-5 | [5][6] |
| Molecular Formula | C₉H₁₁NO₂ | [5][6][7] |
| Molecular Weight | 165.19 g/mol | [6][7] |
| Melting Point | 70-74 °C | [8] |
| Boiling Point | 303-305 °C | [8] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [8] |
| Safety Profile | Moderately toxic by ingestion; skin and eye irritant. | [8] |
Core Synthesis of this compound
The reliable and scalable synthesis of the starting material is the foundation of any drug discovery campaign. This compound is typically prepared via the acylation of 2-methoxyaniline.
Protocol 1: Acetylation of 2-Methoxyaniline
This protocol describes a standard laboratory procedure for the synthesis of this compound. The reaction involves the nucleophilic attack of the amino group of 2-methoxyaniline on the electrophilic carbonyl carbon of acetic anhydride.
Materials:
-
2-Methoxyaniline
-
Acetic anhydride
-
Dichloromethane (DCM), dry
-
Saturated sodium carbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add 2-methoxyaniline (e.g., 6.1 mmol) and dry DCM (18 mL).
-
Stir the solution at room temperature.
-
Slowly add acetic anhydride (e.g., 7.3 mmol).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated solution of sodium carbonate.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography using a hexane/ethyl acetate solvent system to yield this compound.[9]
Expert Insight: The use of a slight excess of acetic anhydride ensures the complete consumption of the starting aniline. The sodium carbonate wash is crucial to neutralize any remaining acetic anhydride and the acetic acid byproduct.
Application in the Synthesis of Bioactive Molecules
The true value of this compound is realized in its role as a precursor to a diverse array of biologically active compounds. The following sections detail its application in the synthesis of key intermediates for anticancer and antimicrobial agents.
Case Study 1: Synthesis of a Key Intermediate for the Anticancer Drug Amsacrine
This compound serves as a crucial starting material for the synthesis of the side chain of Amsacrine, a topoisomerase II inhibitor used in the treatment of acute leukemias.[10] The synthesis involves a two-step process: nitration followed by reduction.
Caption: Synthetic pathway to the Amsacrine side chain intermediate.
This protocol describes the regioselective nitration of this compound. The ortho,para-directing effect of the methoxy and acetamido groups, coupled with steric hindrance at the position ortho to the bulky acetamido group, favors nitration at the para position.
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
Procedure:
-
In a flask, dissolve this compound in concentrated sulfuric acid, maintaining a low temperature (e.g., 5°C) in an ice bath.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of this compound, ensuring the temperature remains below 20°C.[11]
-
After the addition is complete, allow the reaction to stir for a designated period (e.g., 30 minutes) at room temperature.[11]
-
Pour the reaction mixture onto crushed ice to precipitate the product, N-(2-Methoxy-4-nitrophenyl)acetamide.[11]
-
Filter the precipitate, wash with cold water, and dry.
Expert Insight: The strong activating and ortho,para-directing nature of the methoxy group, combined with the para-directing acetamido group, makes the C4 position highly susceptible to electrophilic attack. Careful temperature control is critical to prevent over-nitration and side product formation.
This protocol details the catalytic hydrogenation of the nitro group to an amine, yielding the key Amsacrine side chain intermediate.
Materials:
-
N-(2-Methoxy-4-nitrophenyl)acetamide
-
Ethanol (EtOH)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen (H₂) gas
Procedure:
-
Dissolve N-(2-methoxy-4-nitrophenyl)acetamide in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of Pd/C.
-
Subject the mixture to a hydrogen atmosphere.
-
Stir the reaction until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent to obtain N-(4-Amino-2-methoxyphenyl)acetamide.
-
The product can be further purified by crystallization from ethyl acetate.[10]
Expert Insight: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. It is crucial to ensure the complete removal of the palladium catalyst post-reaction, as residual heavy metals are unacceptable in pharmaceutical intermediates.
Case Study 2: Synthesis of a Precursor for Novel Antimicrobial Agents
This compound can be readily converted to 2-chloro-N-(2-methoxyphenyl)acetamide, a versatile intermediate for the synthesis of various derivatives with potential antimicrobial activity.[1][12]
Caption: Synthesis and application of 2-Chloro-N-(2-methoxyphenyl)acetamide.
This protocol describes the chloroacetylation of 2-methoxyaniline.
Materials:
-
2-Methoxyaniline
-
Chloroacetyl chloride
-
Acetic acid
-
Sodium acetate solution
Procedure:
-
Dissolve 2-methoxyaniline (e.g., 0.047 mol) in pure acetic acid (40 mL) and cool the mixture in an ice bath.
-
Add chloroacetyl chloride (e.g., 0.047 mol) portionwise while stirring.
-
After the addition is complete, add a solution of sodium acetate (35 mL).
-
Stir the mixture for 30 minutes at room temperature, during which a solid precipitate will form.
-
Filter the resulting solid, wash with cold water, and dry.
-
Recrystallize the product from ethanol to obtain pure 2-chloro-N-(2-methoxyphenyl)acetamide.[13]
Expert Insight: The use of acetic acid as a solvent and the subsequent addition of sodium acetate helps to buffer the reaction mixture and facilitate the precipitation of the product. The resulting 2-chloro-N-(2-methoxyphenyl)acetamide can be further functionalized, for example, by reaction with sodium methacrylate to produce methacrylate monomers with demonstrated antifungal and antibacterial properties.[1][12]
The Role of Bioisosterism in Lead Optimization
A key strategy in modern drug design is the concept of bioisosteric replacement, where a functional group is substituted with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic profiles.[14] The amide bond in this compound derivatives, while often crucial for biological activity, can be susceptible to enzymatic cleavage. Replacing the amide with more stable bioisosteres like triazoles, oxadiazoles, or pyrazoles can lead to compounds with enhanced metabolic stability and improved drug-like properties.[15] This approach represents a powerful tool for optimizing lead compounds derived from the this compound scaffold.
Conclusion
This compound is a highly valuable and versatile starting material in drug discovery. Its straightforward synthesis and the strategic positioning of its functional groups allow for the efficient generation of diverse chemical libraries. Its demonstrated utility in the synthesis of complex molecules, such as the side chain of the anticancer drug Amsacrine, and as a scaffold for novel antimicrobial agents, underscores its significance. By leveraging the protocols and insights provided in this guide, researchers can effectively harness the potential of this compound to accelerate their drug discovery programs.
References
- Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. (2012). International Journal of Pharma Sciences and Research. [Link]
- (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide...
- Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride - The Royal Society of Chemistry. [Link]
- (IUCr) N-(4-Amino-2-methoxyphenyl)acetamide. [Link]
- (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)...
- Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC - NIH. [Link]
- 1 A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC - The Royal Society of Chemistry. [Link]
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - PubMed Central. [Link]
- CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL - Neliti. [Link]
- Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
- This compound (C9H11NO2) - PubChemLite. [Link]
- Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. [Link]
- Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source - The Royal Society of Chemistry. [Link]
- N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central. [Link]
- Acetamide, N-(2-methoxyphenyl)- - the NIST WebBook. [Link]
- Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC. [Link]
- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. [Link]
- Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem. [Link]
- N-(2-Methoxyphenyl)
- N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC - NIH. [Link]
- N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7) - PubMed. [Link]
Sources
- 1. ijpsr.info [ijpsr.info]
- 2. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biocrick.com [biocrick.com]
- 7. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. journals.iucr.org [journals.iucr.org]
- 11. jcbsc.org [jcbsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Guide: Optimizing N-(2-Methoxyphenyl)acetamide Synthesis
Welcome to the technical support center for the synthesis of N-(2-Methoxyphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this important transformation. Drawing from established chemical principles and field-proven insights, we provide a structured approach to troubleshooting, optimization, and understanding the critical parameters of this reaction.
Section 1: Reaction Fundamentals
The synthesis of this compound is most commonly achieved via the N-acetylation of 2-methoxyaniline. This reaction is a classic example of nucleophilic acyl substitution, where the nucleophilic amino group of 2-methoxyaniline attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride.[1][2]
General Reaction Scheme & Mechanism
The reaction proceeds through a well-established mechanism involving the formation of a tetrahedral intermediate.
Caption: General mechanism for the acetylation of 2-methoxyaniline.
Key Reagents and Their Roles
The success of the synthesis is highly dependent on the choice and quality of reagents.
| Reagent | Role in Reaction | Key Considerations & Insights |
| 2-Methoxyaniline | Nucleophile | Prone to air oxidation, which can introduce color to the final product. Use freshly distilled or high-purity starting material.[3] |
| Acetic Anhydride | Acetylating Agent | Generally preferred over acetyl chloride. It is less volatile, less corrosive, and the acetic acid byproduct is easier to handle than HCl.[4] Ensure it is anhydrous, as water will consume it to form acetic acid. |
| Acetyl Chloride | Acetylating Agent | More reactive than acetic anhydride but produces corrosive HCl gas, which must be neutralized.[5] Requires a stoichiometric amount of base. |
| Base (e.g., NaOAc, K₂CO₃) | Acid Scavenger | Crucial for neutralizing the acid byproduct (acetic acid or HCl). This prevents protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.[5][6][7] |
| Solvent (e.g., Acetic Acid) | Reaction Medium | Glacial acetic acid is a common solvent that can also help drive the reaction.[8] Dichloromethane can also be used.[9] The choice of solvent can affect reaction rate and product isolation. |
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
This is the most frequent issue and can stem from several sources. A systematic diagnosis is key.
Caption: Diagnostic workflow for troubleshooting low product yield.
Detailed Breakdown:
-
Probable Cause A: Inactive Starting Material. The N-acetylation of anilines generates one equivalent of acid.[5] This acid will readily protonate the basic amino group of any unreacted 2-methoxyaniline. The resulting ammonium salt is no longer nucleophilic, effectively stopping the reaction.
-
Probable Cause B: Hydrolysis. Amides can be hydrolyzed back to their constituent amine and carboxylic acid under acidic or basic conditions, particularly with prolonged heating in the presence of water.[10][11][12] Furthermore, the acetylating agent, acetic anhydride, reacts readily with water.
-
Solution: Ensure all glassware is thoroughly dried. Use anhydrous-grade solvents and fresh, dry acetic anhydride. If your starting materials may have absorbed moisture, consider drying them appropriately before use.
-
-
Probable Cause C: Reagent Quality. The starting 2-methoxyaniline is susceptible to oxidation, which can result in dark, impure material that may contain non-reactive species.
-
Solution: Use high-purity 2-methoxyaniline. If the material is discolored (yellow to brown), consider purification by distillation before use.
-
Q2: My final product is pink/brown/off-white. How do I get a clean, white solid?
-
Probable Cause A: Oxidized Starting Material. As mentioned, 2-methoxyaniline can oxidize over time, and these colored impurities carry through the reaction.[3]
-
Solution 1 (Pre-Reaction): Purify the 2-methoxyaniline by vacuum distillation before the reaction.
-
Solution 2 (Post-Reaction): The primary method for removing colored impurities is recrystallization. An activated carbon (charcoal) treatment during recrystallization is highly effective. Dissolve the crude product in a minimal amount of hot solvent, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration to remove the carbon (and the adsorbed impurities) before allowing the solution to cool and crystallize.
-
-
Probable Cause B: Reaction Overheating. Excessive heating can sometimes lead to thermal decomposition and the formation of colored byproducts.
Q3: I have a good yield, but I'm struggling to get the product to crystallize. What should I do?
-
Probable Cause A: Incorrect Solvent System. The solubility profile of this compound is crucial for effective crystallization. It should be highly soluble in the hot solvent and poorly soluble in the cold solvent.
-
Solution: Aqueous ethanol or an ethanol/water mixture is often an effective recrystallization solvent.[7] Dissolve the crude product in a minimum amount of hot ethanol. Then, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate, then allow the solution to cool slowly.
-
-
Probable Cause B: Supersaturation. The solution may be supersaturated, preventing the initiation of crystal growth.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Solution 2: Seeding. If you have a small crystal of pure product from a previous batch, add it to the cooled solution. This "seed crystal" provides a template for further crystallization.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: Why is acetylation used to "protect" the amino group in aniline derivatives?
-
A: The amino group (-NH₂) is a very strong activating group in electrophilic aromatic substitution reactions. This high reactivity can lead to undesirable side reactions like polysubstitution. By converting it to an acetamide group (-NHCOCH₃), its activating effect is moderated. The lone pair on the nitrogen is partially delocalized into the adjacent carbonyl group, making it less available to donate into the benzene ring. This allows for more controlled and selective substitution reactions on the aromatic ring.[6][13][14]
-
-
Q: How can I monitor the progress of the reaction?
-
A: Thin-Layer Chromatography (TLC) is the most common and effective method. Spot the starting material (2-methoxyaniline) and the reaction mixture on a TLC plate. As the reaction proceeds, the spot corresponding to the starting material will diminish, and a new spot corresponding to the more polar this compound product will appear and intensify.[9]
-
-
Q: What are the potential side products other than impurities from starting materials?
-
A: The main potential side product is the diacetylated aniline. This occurs if the product, this compound, is itself acetylated. This is generally unfavorable under standard conditions but can occur with highly reactive anilines or under forcing conditions (e.g., high temperature, large excess of a very reactive acetylating agent).[15] Using a slight excess (not a large excess) of acetic anhydride and mild conditions minimizes this risk.
-
Section 4: Optimized Experimental Protocol
This protocol is a robust starting point for achieving a high yield of pure this compound.
Reagents:
-
2-Methoxyaniline (10 mmol, 1.23 g)
-
Glacial Acetic Acid (10 mL)
-
Acetic Anhydride (12 mmol, 1.13 mL, 1.22 g)
-
Sodium Acetate (anhydrous, 10 mmol, 0.82 g)
-
Crushed Ice and Water
-
Ethanol (for recrystallization)
Procedure:
-
Setup: In a 50 mL round-bottom flask, dissolve 1.23 g of 2-methoxyaniline in 10 mL of glacial acetic acid. Stir the mixture at room temperature.
-
Addition of Acetylating Agent: While stirring, slowly add 1.13 mL of acetic anhydride to the solution. An exotherm may be observed.[16]
-
Addition of Base: Immediately following the acetic anhydride, add 0.82 g of anhydrous sodium acetate.
-
Reaction: Stir the mixture at room temperature for 15-20 minutes. Gentle warming to 40-50°C for an additional 10 minutes can be employed if TLC shows incomplete conversion.
-
Isolation: Pour the reaction mixture into a beaker containing ~50 g of crushed ice and 50 mL of water. Stir the resulting slurry vigorously until the ice has melted and a precipitate has fully formed.
-
Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (2 x 20 mL) to remove any remaining acetic acid and salts.
-
Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass to air dry or dry in a low-temperature oven (~60°C).
-
Purification (Recrystallization): a. Transfer the crude solid to a clean Erlenmeyer flask. b. Add a minimal amount of hot 95% ethanol to just dissolve the solid. c. If the solution is colored, add a spatula-tip of activated carbon and perform a hot filtration. d. To the clear, hot filtrate, add hot water dropwise until the solution becomes faintly turbid. e. Add a few drops of hot ethanol to clarify the solution. f. Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. g. Collect the pure, crystalline this compound by vacuum filtration, wash with a small amount of cold ethanol/water, and dry completely.
Section 5: References
-
Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions. (2021). The Journal of Organic Chemistry. [Link]
-
What is the mechanism of Acetamide? (2024). Patsnap Synapse. [Link]
-
Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. (n.d.). The Royal Society of Chemistry. [Link]
-
Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. (2023). YouTube. [Link]
-
Why does the acetylation of the NH2 group of aniline reduce its activity? (2018). Quora. [Link]
-
Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. (2011). Der Pharma Chemica. [Link]
-
acetylation aniline. (2021). YouTube. [Link]
-
Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. [Link]
-
Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. (2022). PubMed Central. [Link]
-
question an N-acetylation of aniline, using aspirin. (2009). Sciencemadness Discussion Board. [Link]
-
N-(4-Methoxy-2-nitrophenyl)acetamide. (n.d.). PubMed Central. [Link]
-
A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. (n.d.). The Royal Society of Chemistry. [Link]
-
Cas 93-26-5,this compound. (n.d.). LookChem. [Link]
-
Acetylation of Aniline. (n.d.). Scribd. [Link]
-
A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. (n.d.). Oregon State University. [Link]
-
the hydrolysis of amides. (n.d.). Chemguide. [Link]
-
Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. (n.d.). International Union of Crystallography. [Link]
-
How does acetylation with acetic anhydride affect the reactivity of the -NH₂ group in aniline during electrophilic substitution reactions, and why is the activating effect of the -NHCOCH₂ group less than that of the amino group? (2024). Discussion Forum. [Link]
-
1: Acetylation of Aniline (Experiment). (2021). Chemistry LibreTexts. [Link]
-
LAB QO 1 - P-Methoxyacetanilide. (n.d.). Scribd. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound,Buy this compound price, About this compound Sales,Suppliers,Shop online on Bolise Elisa Kit Company [pharmaceutical-sales.net]
- 3. Sciencemadness Discussion Board - question an N-acetylation of aniline, using aspirin - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. scribd.com [scribd.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 11. youtube.com [youtube.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. quora.com [quora.com]
- 14. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 15. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 16. scribd.com [scribd.com]
Technical Support Center: Purification of N-(2-Methoxyphenyl)acetamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for N-(2-Methoxyphenyl)acetamide (also known as o-acetanisidide). This document is designed for researchers, chemists, and drug development professionals who are handling the synthesis and purification of this important chemical intermediate. This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Achieving high purity is critical for downstream applications, and this guide provides practical, field-tested solutions to common purification challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of this compound.
Q1: What are the typical impurities found in crude this compound after synthesis?
A1: The impurity profile is largely dependent on the quality of the starting materials and the control of reaction conditions. The most common synthesis involves the acetylation of 2-methoxyaniline (o-anisidine) with acetic anhydride or acetyl chloride.[1][3] Consequently, the primary impurities are:
-
Unreacted 2-Methoxyaniline (o-anisidine): The starting amine is a common impurity if the acetylation reaction does not go to completion. It is a yellowish-brown liquid and can impart color to the final product.[4][5]
-
Acetic Acid: A byproduct of the reaction with acetic anhydride, it is typically removed during aqueous workup but can remain if washing is insufficient.
-
Positional Isomers: If the starting 2-methoxyaniline contains isomeric impurities (e.g., m-anisidine, p-anisidine), the corresponding N-(3-methoxyphenyl)acetamide and N-(4-methoxyphenyl)acetamide isomers will be formed and can be difficult to separate due to similar physical properties.[6][7]
-
Oxidation Byproducts: Anilines are susceptible to air oxidation, which can produce highly colored, tarry impurities, especially if the reaction is overheated.[8]
-
Water: Residual moisture from the workup can depress the melting point and interfere with certain analytical techniques.
Q2: My final product has a low and broad melting point (e.g., 65-70 °C). What does this signify?
A2: A low and broad melting point is a classic indicator of impurity. Pure crystalline solids have sharp, well-defined melting points. The presence of impurities disrupts the crystal lattice, requiring less energy to break it down, which results in melting point depression. A broad range indicates a heterogeneous mixture. This is your primary validation checkpoint for purity. The accepted melting point for pure this compound is typically in the range of 70-74 °C.[9][10][11]
Q3: My product is colored (yellow, pink, or brown), but the literature states it should be white. How can I fix this?
A3: Color is almost always due to high molecular weight byproducts from the oxidation of the starting aniline or residual starting material itself.[8] The most effective method for removing color is to treat a hot solution of your crude product with activated charcoal before recrystallization. The charcoal has a high surface area that adsorbs these colored impurities. However, use it judiciously, as it can also adsorb your desired product, leading to yield loss. See Protocol 2 for a detailed methodology.
Q4: There seem to be conflicting reports on the melting point of this compound. What is the correct value?
A4: This is an excellent observation. While most commercial suppliers and databases list the melting point in the 70-74 °C range, some sources may report higher values, such as 87-88 °C.[1][9][10][11] This discrepancy can arise from different polymorphic forms of the crystal or historical measurement inaccuracies. For practical laboratory purposes, a sharp melting point within the 70-74 °C range should be considered the target for a high-purity product under standard conditions.
Section 2: Troubleshooting Guide for Recrystallization
Recrystallization is the most common and cost-effective purification method for this compound. However, several issues can arise.
Problem 1: My product "oils out" during cooling instead of forming crystals.
This phenomenon occurs when the solute's solubility exceeds its saturation limit at a given temperature, but the conditions are not favorable for crystal nucleation. It precipitates as a supercooled liquid or amorphous solid.
-
Primary Cause: The solution is too concentrated, or it was cooled too rapidly. This is especially common when using a solvent in which the compound is extremely soluble.
-
Secondary Cause: A high concentration of impurities is present, significantly depressing the product's melting point below the temperature of the solution.[8]
-
Solutions:
-
Re-heat the solution: Add more of the same solvent until the oil completely redissolves.
-
Slow Cooling: Allow the flask to cool slowly on the benchtop. Do not place it directly into an ice bath. Insulating the flask can help slow the cooling rate.
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of the product, add a tiny speck to the cooled solution to induce crystallization.
-
Problem 2: I have very poor recovery after recrystallization.
Low yield is a common frustration, but it can be systematically addressed.
-
Primary Cause: Too much solvent was used. The goal is to create a saturated solution at the boiling point of the solvent, not a dilute one. If too much solvent is used, a significant portion of the product will remain in the cold mother liquor.
-
Secondary Cause: The chosen solvent is not ideal (i.e., the product has significant solubility even at low temperatures).
-
Solutions:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions.
-
Evaporate Excess Solvent: If you've added too much, you can gently boil off some of the solvent to re-concentrate the solution.
-
Use a Co-solvent System: If your product is too soluble in a good solvent (like ethanol), you can add a "poor" solvent (an anti-solvent, like water) in which the compound is insoluble. Dissolve the compound in the good solvent (hot), and then add the poor solvent dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
-
Cool Thoroughly: Ensure you have allowed the solution to cool sufficiently in an ice bath before filtration to maximize precipitation.
-
Section 3: Detailed Purification Protocols
These protocols provide step-by-step instructions for achieving high-purity this compound.
Protocol 1: Standard Recrystallization from Water
Water is a suitable solvent for the recrystallization of this compound, particularly for removing organic-soluble impurities.[3][12]
Methodology:
-
Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.
-
Add a minimal amount of deionized water (e.g., 50-75 mL) and heat the mixture to boiling on a hot plate with stirring.
-
Continue adding small portions of hot deionized water until the solid just dissolves. Note the total volume of water used.
-
If the solution is colored, proceed to Protocol 2 . If it is clear, remove the flask from the heat.
-
If any insoluble solid impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.
-
Characterize the final product by taking a melting point.
Diagram 1: General Recrystallization Workflow
Caption: Decision workflow for purification by recrystallization.
Protocol 2: Decolorization with Activated Charcoal
-
After the crude product is fully dissolved in the minimum amount of hot solvent (Step 3 in Protocol 1), remove the flask from the heat source.
-
Allow the boiling to subside slightly to prevent violent frothing in the next step.
-
Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.
-
Return the flask to the hot plate, bring it back to a gentle boil for 2-5 minutes while swirling.
-
Perform a hot gravity filtration through fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
-
Proceed with the cooling and crystallization steps as described in Protocol 1.
Protocol 3: Purification by Column Chromatography
For very impure samples or for separating isomers, column chromatography is the method of choice.[13]
Methodology:
-
Adsorbent: Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Eluent System: A mixture of a non-polar and a polar solvent is effective. Start with a low polarity mixture and gradually increase the polarity. A good starting point is a Hexane:Ethyl Acetate system.
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). The ideal system gives the desired product a retention factor (Rƒ) of ~0.3-0.4. Spot the crude mixture, the starting material (2-methoxyaniline), and the pure product (if available).
-
Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel.
-
Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., move to 90:10, then 80:20 Hexane:Ethyl Acetate).
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Data for Quick Reference
Table 1: Physical Properties of this compound and Key Impurities
| Compound | Formula | M.W. ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| This compound | C₉H₁₁NO₂ | 165.19 | 70 - 74[9][10] | 303 - 305[9][10] | White crystalline solid |
| 2-Methoxyaniline (o-Anisidine) | C₇H₉NO | 123.15 | 6.2 | 224 | Colorless to yellow liquid[5] |
| Acetic Acid | C₂H₄O₂ | 60.05 | 16.6 | 118 | Colorless liquid |
| N-(4-Methoxyphenyl)acetamide | C₉H₁₁NO₂ | 165.19 | 130 - 132 | 252 (at 100 mmHg) | White solid |
Table 2: Common Solvents for Recrystallization
| Solvent / System | Boiling Point (°C) | Comments |
| Water | 100 | Good for removing organic-soluble impurities. Environmentally friendly.[3][14] |
| Ethanol/Water | Variable | A versatile mixed-solvent system. Allows for fine-tuning of solubility.[13][14] |
| Toluene | 111 | Can be effective for compounds that are prone to oiling out in other solvents. |
| Ethyl Acetate/Hexane | Variable | Another common mixed-solvent system for moderately polar compounds.[14] |
References
- This compound | CAS:93-26-5. (n.d.). BioCrick.
- 2-Methoxyaniline. (n.d.). PubChem.
- Missioui, H., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 555-559.
- o-Acetanisidide. (n.d.). ChemBK.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Uppu, R. M., et al. (2019). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 12), 1845-1848.
- ortho-Anisidine and ortho-Anisidine Hydrochloride. (2010). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. Lyon: International Agency for Research on Cancer.
- Uppu, R. M., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. IUCrData, 8(5), x230489.
- o-Anisidine. (n.d.). Wikipedia.
Sources
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound,Buy this compound price, About this compound Sales,Suppliers,Shop online on Bolise Elisa Kit Company [pharmaceutical-sales.net]
- 4. longchangextracts.com [longchangextracts.com]
- 5. o-Anisidine - Wikipedia [en.wikipedia.org]
- 6. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ortho-Anisidine and ortho-Anisidine Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound CAS#: 93-26-5 [m.chemicalbook.com]
- 10. This compound 95 93-26-5 [sigmaaldrich.com]
- 11. This compound | 93-26-5 [chemicalbook.com]
- 12. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of N-(2-Methoxyphenyl)acetamide
Welcome to the technical support guide for the synthesis of N-(2-Methoxyphenyl)acetamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the acetylation of 2-methoxyaniline. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to overcome common synthetic challenges, ensuring a high-yield, high-purity outcome.
Overview of the Core Reaction
The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of 2-methoxyaniline (o-anisidine) with an acylating agent, most commonly acetic anhydride or acetyl chloride.[1][2] The reaction involves the lone pair of the amine's nitrogen atom attacking the electrophilic carbonyl carbon of the acylating agent. While straightforward in principle, this reaction is susceptible to several side reactions that can impact yield and purity.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues reported by users in the field. Each question is followed by a detailed explanation of the root cause and actionable solutions.
Q1: My final product is pink/brown/darkly colored. What causes this discoloration and how can I fix it?
Answer: This is one of the most frequent issues and is almost always caused by the oxidation of the 2-methoxyaniline starting material .
-
Causality: Aromatic amines, including 2-methoxyaniline, are highly susceptible to air oxidation.[3][4] The amino group makes the aromatic ring electron-rich and thus, easily oxidized. This process forms highly colored, often polymeric, impurities that contaminate the final product. The starting material itself can appear as a yellowish to reddish-brown liquid upon storage due to this degradation.[3]
-
Troubleshooting & Prevention:
-
Use Fresh or Purified Starting Material: Always use freshly distilled or newly purchased 2-methoxyaniline. If the starting material is discolored, it should be distilled under reduced pressure before use.
-
Inert Atmosphere: While not always necessary for this specific reaction, running the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidation, especially during prolonged reaction times or at elevated temperatures.
-
Decolorization During Workup: If the crude product is colored, it can often be purified. During recrystallization, after the crude product is dissolved in the minimum amount of hot solvent, a small amount of activated charcoal can be added to the solution.[5] The charcoal adsorbs the colored impurities, and a subsequent hot filtration removes the charcoal, leaving a colorless solution from which the pure product can crystallize.[5][6]
-
Q2: My yield is significantly lower than expected. What are the likely culprits?
Answer: Low yields can stem from several factors, from incomplete reactions to competing side reactions.
-
Causality & Troubleshooting:
-
Incomplete Reaction: Ensure you are using the correct stoichiometry. A slight excess (1.1-1.2 equivalents) of the acylating agent (acetic anhydride) is often used to drive the reaction to completion. Also, verify that the reaction has been allowed to run for a sufficient amount of time.
-
Diacetylation Side Reaction: A common cause of reduced yield for the desired mono-acetylated product is the formation of a di-acetylated byproduct, N,N-diacetyl-2-methoxyaniline. This occurs when the initially formed amide is further acetylated. This side reaction is favored by:
-
High Temperatures: Excessive heat provides the activation energy needed for the second, less favorable acetylation.
-
Large Excess of Acylating Agent: Using a significant excess of acetic anhydride increases the probability of the second acetylation event.
-
Absence of a Proton Source: The reaction is often performed in glacial acetic acid or with a base scavenger to neutralize the acid byproduct, but conditions that are too harsh can promote diacetylation.[7][]
-
-
Loss During Workup: The product can be lost during purification steps. For instance, using too much solvent during recrystallization will result in a significant portion of the product remaining in the mother liquor upon cooling.[5][6] Ensure you use the minimum amount of hot solvent required to fully dissolve the crude product.[5][9]
-
Q3: My TLC/NMR shows an extra spot/peak. How do I identify and eliminate it?
Answer: The most common impurity, aside from unreacted starting material, is the di-acetylated product.
-
Identification:
-
TLC: The di-acetylated product is less polar than the desired mono-acetylated amide. It will therefore have a higher Rf value on a silica gel TLC plate.
-
¹H NMR: The key difference will be the absence of the N-H proton peak in the di-acetylated spectrum. The desired this compound will show a characteristic singlet for the N-H proton (typically δ 7.5-8.5 ppm), which will be absent in the di-acetylated byproduct. The aromatic and methyl protons will also be shifted.
-
-
Elimination & Prevention:
-
Control Reaction Conditions: To prevent the formation of the di-acetylated product, avoid excessive heating and use only a slight excess of acetic anhydride. Running the reaction at or slightly above room temperature is often sufficient.
-
Purification: Careful recrystallization can often separate the two compounds. Since the di-acetylated product is less polar, it may have different solubility characteristics. If separation by recrystallization is difficult, column chromatography is a reliable alternative.
-
Reaction and Side Reaction Pathways
The following diagram illustrates the desired synthetic pathway versus the common side reactions of di-acetylation and oxidation.
Caption: Main vs. Side Reaction Pathways
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the mono-acetylated product while minimizing side reactions.
Materials:
-
2-Methoxyaniline (o-Anisidine)
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Deionized Water
-
Ice Bath
Procedure:
-
In a 100 mL round-bottom flask, add 5.0 mL of 2-methoxyaniline (purified by distillation if necessary).
-
Add 10 mL of glacial acetic acid to the flask and swirl to mix.
-
Cool the mixture in an ice bath to approximately 10-15°C.
-
While stirring, slowly add 5.5 mL of acetic anhydride dropwise to the solution. Maintain the temperature below 25°C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-45 minutes.
-
Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring vigorously. A white precipitate of the product will form.
-
Collect the crude product by vacuum filtration using a Büchner funnel.[9]
-
Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove any remaining acetic acid.
-
Press the solid as dry as possible on the filter.
Purification (Recrystallization):
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot water (or an ethanol/water mixture) to the flask, just enough to dissolve the solid at boiling temperature.[5][6] Acetanilide derivatives are often moderately soluble in boiling water but much less soluble in cold water.[10]
-
If the solution is colored, add a small spatula tip of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5][9] Slow cooling is crucial for forming pure, well-defined crystals.[5]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and allow them to air dry completely.
Data Summary Table
| Parameter | Value | Source |
| Target Compound | This compound | - |
| CAS Number | 93-26-5 | [11] |
| Molecular Formula | C₉H₁₁NO₂ | [1][11] |
| Molecular Weight | 165.19 g/mol | [1][11] |
| Appearance | White Crystalline Solid | [1] |
| Melting Point | 70-74 °C | [1] |
| Starting Material | 2-Methoxyaniline (o-Anisidine) | - |
| Acylating Agent | Acetic Anhydride | [2] |
| Key Side Products | N,N-Diacetyl-2-methoxyaniline, Oxidation Polymers | [4][7] |
References
- Recrystallization of Impure Acetanilide and Melting Point Determination. University of California, Irvine - Department of Chemistry. [Link]
- Exp 1 - Recrystallization of Acetanilide. Clemson University - Department of Chemistry. [Link]
- GRP 7 Re Crystallization of Pure Acetanilide. Scribd. [Link]
- Video: Recrystallization - Procedure. JoVE (Journal of Visualized Experiments). [Link]
- Purification of Impure Acetanilide. Cerritos College. [Link]
- This compound. LookChem. [Link]
- A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. Oregon State University ScholarsArchive@OSU. [Link]
- (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide...
- 2-Methoxyaniline.
- Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta. CORE. [Link]
- The preparation method of 2- methoxyl group -4- nitroaniline.
- Amides derived from the acetylation of anilines used as directing group in metal‐catalyzed C−H activations.
- Acetylation of Aniline. Chemistry LibreTexts. [Link]
- o-Anisidine (2-Methoxyaniline)
- Amide synthesis by acyl
- Studies in peroxidase action. 4. The oxidation of 4-methoxy-2:6-dimethylaniline. Suggestions for a mechanism. SciSpace. [Link]
- This compound. BioCrick. [Link]
- Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil.
- Preparation method of 2-methoxy-N-(2-nitro-5-thiophenyl) phenyl acetamide.
- p-Anisidine, 2-nitro-. Organic Syntheses. [Link]
- (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate monomer.
- Acetamide, N-(2-methoxyphenyl)-. NIST WebBook. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound,Buy this compound price, About this compound Sales,Suppliers,Shop online on Bolise Elisa Kit Company [pharmaceutical-sales.net]
- 3. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 9. cerritos.edu [cerritos.edu]
- 10. Video: Recrystallization - Procedure [jove.com]
- 11. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]
Technical Support Center: Optimizing N-Acetylation of Anilines
Welcome to the Technical Support Center for the N-acetylation of anilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshoot common challenges, and answer frequently asked questions regarding this fundamental chemical transformation.
Introduction: The Nuances of N-Acetylation
The N-acetylation of anilines is a cornerstone reaction in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and materials. The reaction involves the introduction of an acetyl group onto the nitrogen atom of an aniline. While seemingly straightforward, the efficiency of this transformation is highly dependent on the electronic and steric nature of the aniline, as well as the chosen reaction conditions. This guide will equip you with the knowledge to navigate the complexities of this reaction and achieve optimal results.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific issues you may encounter during the N-acetylation of anilines in a question-and-answer format, providing not just solutions, but the scientific reasoning behind them.
Question 1: My N-acetylation reaction is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields are a common frustration in N-acetylation, often stemming from the reduced nucleophilicity of the aniline or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Insufficiently Reactive Acetylating Agent: For anilines that are sterically hindered or contain electron-withdrawing groups, standard acetylating agents like acetic anhydride may not be reactive enough.
-
Solution: Switch to a more electrophilic acetylating agent such as acetyl chloride.[1] This will increase the rate of the reaction and favor product formation.
-
-
Suboptimal Reaction Conditions: Temperature and solvent choice play a critical role in reaction kinetics.
-
Solution: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier, especially for less reactive anilines.[1] High-boiling point solvents like toluene or DMF can be effective. In some cases, solvent-free conditions at elevated temperatures have also proven successful.[1]
-
-
Poor Solubility: If your aniline substrate is not fully dissolved, the reaction will be heterogeneous and consequently slow and incomplete.
-
Solution: Select a solvent in which your aniline has good solubility at the reaction temperature. Aprotic polar solvents like DMF or DMSO are often good choices.[1]
-
-
Inadequate or Absent Catalyst: For challenging substrates, a catalyst is often necessary to facilitate the reaction.
-
Solution: Employ a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP). DMAP reacts with the acetylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species.[1] For particularly difficult cases, stronger bases or alternative catalysts like clay or metal complexes can be explored.[2]
-
Question 2: I'm observing a significant amount of unreacted starting material, even after extended reaction times. What should I do?
This issue is often a combination of the factors mentioned above. A systematic approach is key to driving the reaction to completion.
Troubleshooting Steps:
-
Increase the Stoichiometry of the Acetylating Agent: Using a larger excess of the acetylating agent (e.g., 2-3 equivalents) can help push the equilibrium towards the product.[1]
-
Employ a More Potent Catalyst: If you are not already using a catalyst, or if the one you are using is not effective enough, consider adding DMAP or a similar nucleophilic catalyst.
-
Elevate the Reaction Temperature: As a last resort, carefully increasing the reaction temperature can help to overcome a high activation energy barrier. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
Question 3: My reaction is producing significant side products. How can I minimize their formation?
The formation of side products can complicate purification and reduce the yield of your desired product.
Common Side Products and Mitigation Strategies:
-
Diacetylation: This can occur if the N-acetylated product is still sufficiently nucleophilic and reacts with another equivalent of the acetylating agent.
-
Solution: Use a stoichiometric amount of the acetylating agent or add it slowly to the reaction mixture to avoid a large excess at any given time.[1]
-
-
O-Acetylation: If your aniline contains other nucleophilic groups like hydroxyls or phenols, these can also be acetylated.
-
Oxidation of Aniline: Aniline and its derivatives can be susceptible to oxidation, leading to colored impurities.[3]
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation. In some cases, adding a small amount of a reducing agent like zinc dust has been reported to mitigate this issue.[3]
-
Question 4: I'm having difficulty purifying my N-acetylated aniline. What are the best practices?
Purification can be challenging due to the presence of unreacted starting materials, catalysts, and side products.
Purification Strategies:
-
Aqueous Workup: A standard aqueous workup is often necessary to remove catalysts and water-soluble byproducts. This typically involves washing the organic layer with a dilute acid (to remove basic impurities like DMAP), followed by a wash with a dilute base (like sodium bicarbonate solution to remove acidic byproducts), and finally a brine wash.[1]
-
Crystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity.[1]
-
Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography on silica gel is a standard technique. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically used.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-acetylation of anilines?
The N-acetylation of anilines proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This forms a tetrahedral intermediate, which then collapses to form the N-acetylated product and a leaving group (e.g., acetate).[4]
Q2: Should I use acetyl chloride or acetic anhydride?
Acetyl chloride is generally more reactive than acetic anhydride due to the better leaving group ability of the chloride ion compared to the acetate ion.[1] For sterically hindered or electron-deficient anilines, acetyl chloride is often the better choice. However, acetic anhydride is less expensive, less corrosive, and easier to handle. For simple, unhindered anilines, acetic anhydride is usually sufficient.
Q3: What is the role of a base in N-acetylation reactions?
A base is often added to neutralize the acidic byproduct of the reaction (e.g., HCl from acetyl chloride or acetic acid from acetic anhydride).[5] This prevents the protonation of the starting aniline, which would render it non-nucleophilic. Common bases include triethylamine, pyridine, or even a weak base like potassium carbonate.[5]
Q4: Can I use acetic acid directly for N-acetylation?
Yes, direct N-acetylation with acetic acid is possible, often under forcing conditions such as high temperatures or with the aid of a catalyst.[6][7] This approach is considered a "greener" alternative as the only byproduct is water.[7] Lewis acids like MgSO4 or clay catalysts can facilitate this reaction.[2][6]
Q5: My aniline is electron-deficient. What special considerations should I take?
Electron-withdrawing groups on the aniline ring decrease the nucleophilicity of the amine, making acylation more challenging.[1][8] For these substrates, you will likely need to employ more forcing conditions:
-
Use a highly reactive acetylating agent (e.g., acetyl chloride).[1]
-
Employ a super-stoichiometric amount of a strong, non-nucleophilic base.[1]
-
Consider using specialized coupling agents developed for difficult amide bond formations.
-
Higher reaction temperatures and longer reaction times may be necessary.[1]
Data Presentation
Table 1: Comparison of Common Acetylating Agents
| Acetylating Agent | Reactivity | Byproduct | Handling Considerations |
| Acetic Anhydride | Moderate | Acetic Acid | Corrosive, moisture-sensitive |
| Acetyl Chloride | High | HCl | Highly corrosive, reacts violently with water |
| Acetic Acid | Low | Water | Corrosive, requires forcing conditions |
| Aspirin | Moderate | Salicylic Acid | Solid, relatively safe to handle[9] |
Table 2: Recommended Solvents for N-Acetylation
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Acetonitrile | Polar Aprotic | 82 | Good general-purpose solvent[5] |
| Dichloromethane | Nonpolar | 40 | Useful for reactions at or below room temperature |
| Tetrahydrofuran | Polar Aprotic | 66 | Good for reactions requiring moderate heating |
| Toluene | Nonpolar | 111 | Suitable for high-temperature reactions[1] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent solvent for poorly soluble anilines[1][5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | High boiling point, good for challenging reactions[1] |
Experimental Protocols
Protocol 1: General Procedure for N-Acetylation of Aniline with Acetic Anhydride
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve aniline (1.0 eq) in a suitable solvent (e.g., acetic acid or dichloromethane).
-
Add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure N-acetylated aniline.[10]
Protocol 2: N-Acetylation of a Hindered Aniline using Acetyl Chloride and DMAP
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the hindered aniline (1.0 eq) and a catalytic amount of DMAP (0.1 eq).
-
Add an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[1]
Visualizations
Caption: Mechanism of N-acetylation of aniline.
Caption: Troubleshooting workflow for low yields.
References
- N-Acetylation of Aniline: Lab Procedure & Mechanism. Studylib.
- Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica.
- Approaches for the N‐acetylation of anilines. ResearchGate.
- Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Publishing.
- 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts.
- question an N-acetylation of aniline, using aspirin. Sciencemadness Discussion Board.
- Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents | Request PDF. ResearchGate.
- Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Publishing.
- A Novel Clay catalyst: N-Acetylation of. JOCPR.
- Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Pearson.
- Mechanism of acylation of aniline with acetic anhydride? Reddit.
- Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER.
- Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. ijarsct.
- question an N-acetylation of aniline, using aspirin. Sciencemadness Discussion Board.
- Acetylation reaction of aniline to activation effect.
- acetylation aniline. YouTube.
- Why does the acetylation of the NH2 group of aniline reduce its activity? Quora.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Sciencemadness Discussion Board - question an N-acetylation of aniline, using aspirin - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. studylib.net [studylib.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Sunlight-driven N-acetylation of anilines: a green chemistry approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ymerdigital.com [ymerdigital.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sciencemadness Discussion Board - question an N-acetylation of aniline, using aspirin - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting N-(2-Methoxyphenyl)acetamide Solubility Issues
Welcome to the technical support center for N-(2-Methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common solubility challenges encountered during experimental work. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring you can make informed decisions to advance your research.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and properties of this compound.
1. What are the basic physicochemical properties of this compound?
Understanding the fundamental properties of a compound is the first step in troubleshooting its behavior in solution.
| Property | Value | Source |
| CAS Number | 93-26-5 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 70-74 °C | [2] |
| Predicted pKa | 14.50 ± 0.70 | [2] |
| LogP | 1.16 (for the related compound, Acetanilide) | [2] |
2. What is the expected solubility of this compound in common laboratory solvents?
Direct quantitative solubility data for this compound is not extensively published. However, based on its chemical structure and data from structurally similar compounds like acetanilide and N-(4-methoxyphenyl)acetamide, we can establish a reliable solubility profile. Acetanilide is slightly soluble in water, while N-(4-methoxyphenyl)acetamide has a reported aqueous solubility of 0.42 g/100 mL (4.2 mg/mL) at 20°C[3].
Qualitative Solubility Profile:
-
High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
-
Moderate to Good Solubility: Expected in alcohols like ethanol and methanol, and in chlorinated solvents like dichloromethane and chloroform.
-
Low to Slight Solubility: Expected in water and non-polar solvents like hexane.
3. How does pH likely affect the solubility of this compound?
With a predicted pKa of approximately 14.5, this compound is a very weak acid. This means it is unlikely to be significantly ionized in the typical aqueous pH range of 1 to 10. Therefore, altering the pH within this range is not expected to dramatically increase its aqueous solubility. Significant changes in solubility would only be anticipated at very high pH values.
4. Is this compound stable in solution?
Acetanilide, the parent compound, is stable under most neutral conditions[4]. However, like other amides, this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, breaking down into 2-methoxyaniline and acetic acid. The methoxy group on the aromatic ring is generally stable, but oxidative conditions could potentially lead to degradation[5]. For most in vitro experimental timelines using standard buffered solutions, significant degradation is not expected.
Troubleshooting Guide: Common Solubility Problems
This section provides a structured, question-and-answer approach to resolving specific solubility issues you may encounter.
Scenario 1: My this compound is not dissolving in my aqueous buffer.
Question: I've added my compound to a phosphate-buffered saline (PBS) at pH 7.4, and it's just sitting at the bottom as a solid. What should I do?
Answer: This is a common issue due to the compound's low intrinsic aqueous solubility. Here is a systematic approach to address this, starting with the simplest and most common techniques.
Initial Troubleshooting Workflow
Caption: A stepwise workflow for dissolving this compound in aqueous buffers.
In-depth Explanation of the Workflow:
-
Step 1: The Co-solvent Approach. The most common and effective method for dissolving poorly soluble organic compounds for in vitro assays is the use of a water-miscible organic co-solvent[6].
-
Causality: Co-solvents like DMSO or ethanol disrupt the hydrogen-bonding network of water, reducing the solvent polarity and creating a more favorable environment for the dissolution of hydrophobic molecules.
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).
-
Vortex or gently warm the stock solution to ensure complete dissolution.
-
Perform a serial dilution of your stock solution into your aqueous buffer to achieve your final desired concentration. It is critical to keep the final concentration of the co-solvent as low as possible (ideally ≤0.5% v/v) to avoid off-target effects in biological assays[7].
-
-
-
Step 2: The Power of Gentle Energy.
-
Causality: Providing kinetic energy can help overcome the activation energy barrier for dissolution. Heating increases the kinetic energy of both the solvent and solute molecules, leading to more frequent and energetic collisions that can break down the crystal lattice. Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which helps to break apart solid aggregates and increase the surface area available for dissolution.
-
Protocol:
-
After adding the co-solvent stock to your aqueous buffer, if cloudiness or precipitate is observed, place the vial in a 37°C water bath for 10-15 minutes.
-
Follow this with a brief period of sonication (5-10 minutes).
-
Always visually inspect the solution after it has returned to room temperature, as some compounds may precipitate upon cooling (a phenomenon known as supersaturation).
-
-
-
Step 3 & 4: Advanced Strategies. If the above steps are unsuccessful, you may need to consider more advanced formulation strategies.
-
Increasing Co-solvent: You can cautiously increase the final co-solvent concentration, but be mindful of its potential impact on your experimental system. Always run a vehicle control with the same concentration of co-solvent to account for any solvent-induced effects.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to increase solubility by forming micelles that encapsulate the hydrophobic compound[6]. This is a common strategy for in vivo formulations but can also be adapted for in vitro work, with careful consideration of the surfactant's potential effects on cells.
-
Scenario 2: My compound dissolves initially but then crashes out of solution over time.
Question: I managed to get a clear solution, but after an hour at room temperature (or in the incubator), I see a precipitate. What is happening?
Answer: This indicates that you have created a supersaturated, thermodynamically unstable solution. The initial energy input (e.g., from the co-solvent or heating) was sufficient to dissolve the compound, but the concentration is above its equilibrium solubility in the final solvent system.
Troubleshooting Steps for Supersaturation:
-
Reduce the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound. Determine the highest concentration at which the compound remains in solution for the duration of your experiment.
-
Increase the Co-solvent/Surfactant Concentration: A slight increase in the percentage of your co-solvent or the addition of a surfactant can help to stabilize the supersaturated state.
-
Prepare Fresh Solutions: For time-sensitive experiments, prepare your final working solutions immediately before use to minimize the time for precipitation to occur.
Experimental Protocol: Determination of Aqueous Solubility via the Shake-Flask Method
To quantitatively determine the solubility of this compound in a specific aqueous buffer, the gold-standard is the shake-flask method[8].
Principle
An excess of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Materials
-
This compound
-
Your aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of your buffer (e.g., 5-10 mg in 1 mL). A visible excess of solid should remain.
-
Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
Quantification:
-
Prepare a standard curve of this compound of known concentrations in your chosen analytical solvent (e.g., acetonitrile or methanol).
-
Dilute the filtered supernatant with the analytical solvent to a concentration that falls within the linear range of your standard curve.
-
Analyze the diluted sample using HPLC-UV or UV-Vis spectrophotometry and determine the concentration by interpolating from the standard curve.
-
-
Calculation: Calculate the solubility in the original buffer, taking into account the dilution factor.
Workflow for Solubility Determination
Caption: Experimental workflow for the shake-flask solubility determination method.
References
- Acetanilide. (n.d.). In Wikipedia.
- Acetanilide. (n.d.). Scribd.
- Twinned crystal structure of N-(4-methoxy-3-nitrophenyl)acetamide: A putative non-enzymatic oxidation product of N-(4-methoxyphenyl)acetamide with implications to mechanisms of toxicity of 4-alkoxyacetanilides. (n.d.). ResearchGate.
- ACETANILIDE CAS N°: 103-84-4. (n.d.). OECD.
- 4'-Methoxyacetanilide. (n.d.). Chemsrc.
- Miyazaki, T., Yoshioka, S., & Aso, Y. (2006). Physical stability of amorphous acetanilide derivatives improved by polymer excipients.Chemical & Pharmaceutical Bulletin, 54(8), 1207-1210.
- Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. (n.d.). Springer.
- Avdeef, A., & Kansy, M. (2022). Trends in PhysChem Properties of Newly Approved Drugs over the Last Six Years; Predicting Solubility of Drugs Approved in 2021.Journal of Solution Chemistry, 51, 1455–1481.
- Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality.American Pharmaceutical Review.
- Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. (n.d.). Oriental Journal of Chemistry.
- Baena, Y., Pinzón, J. A., Barbosa, H. J., & Martínez, F. (2004). Temperature dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents.Physics and Chemistry of Liquids, 42(6), 603-613.
- Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K And Its Correlation With Thermodynamic Model. (n.d.). International Journal of Scientific & Technology Research.
- N-(4-Methoxyphenyl)Acetamide. (n.d.). PubChem.
- Acetamide, N-(2-methoxyphenyl)-. (n.d.). NIST WebBook.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central.
- Predictive analysis of solubility data with pressure and temperature in assessing nanomedicine preparation via supercritical carbon dioxide. (n.d.). PubMed Central.
- Avdeef, A., & Kansy, M. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression.ADMET & DMPK, 11(3), 341-381.
- How to enhance drug solubility for in vitro assays? (n.d.). ResearchGate.
- Acetamide, N-(2-methoxyphenyl)-. (n.d.). PubChem.
- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). NIH.
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PubMed Central.
- Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. (n.d.). Pharmaceutical Sciences.
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (n.d.). Journal of Applied Pharmaceutical Science.
- Yaman, M., Dege, N., Ayoob, M. M., Hussein, A. J., Samad, M. K., & Fritsky, I. O. (2019). Hirshfeld surface analysis and crystal structure of this compound.
- Development of a General Solvents Method for DMSO Soluble Compounds. (n.d.). USP-NF.
Sources
- 1. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. 4'-Methoxyacetanilide | CAS#:51-66-1 | Chemsrc [chemsrc.com]
- 4. Acetanilide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
N-(2-Methoxyphenyl)acetamide stability and degradation pathways
Technical Support Center: N-(2-Methoxyphenyl)acetamide
A Guide to Chemical Stability, Degradation Pathways, and Experimental Best Practices
Welcome to the technical support guide for this compound (CAS No. 93-26-5). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability profile of this compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate potential challenges, troubleshoot experimental anomalies, and ensure the integrity of your results through scientifically sound practices.
This guide moves beyond simple instructions, focusing on the underlying chemical principles that govern the stability and degradation of this compound. Understanding these principles is paramount for developing robust analytical methods, designing stable formulations, and interpreting experimental outcomes with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: What are the optimal storage conditions for this compound?
For long-term storage, solid this compound should be kept in a tightly sealed container in a cool, dry, and dark environment.[1] Recommended storage is often below -20°C for stock solutions, which can maintain stability for several months.[1] The compound's amide and methoxy functional groups are susceptible to environmental factors, making protection from moisture, light, and air crucial to prevent degradation.[2]
Q2: My solid compound has developed a slight color over time. Is it still usable?
A change in color, such as turning light beige or purple, can be an indicator of degradation, potentially due to oxidation or photolytic reactions. While the compound may still be largely intact, the presence of colored impurities signifies a loss of purity. It is strongly recommended to re-qualify the material using an appropriate analytical technique, such as HPLC or LC-MS, to assess its purity before use. For quantitative applications, using a fresh, pure lot is always the best practice.
Q3: I am observing unexpected peaks in my HPLC chromatogram when analyzing a sample. What could be the cause?
The appearance of new, unexpected peaks is a classic sign of sample degradation. The identity of these peaks depends on the conditions the sample was exposed to.
-
Early eluting peaks are often more polar and may result from hydrolysis, which breaks the amide bond to form 2-methoxyaniline and acetic acid.
-
Peaks with different UV spectra could indicate the formation of chromatically different structures, such as amino-ketones from a Photo-Fries rearrangement.[3][4]
-
Later eluting peaks might suggest the formation of dimers or other less polar products. A comprehensive troubleshooting guide is provided in Section 2.
Q4: What are the primary chemical liabilities of this compound?
The molecule possesses three main points of potential instability:
-
Amide Bond: Susceptible to hydrolysis under both acidic and basic conditions.
-
Aromatic Ring: The electron-donating methoxy and acetamido groups activate the ring, making it susceptible to electrophilic attack, oxidation, and nitration, especially under oxidative stress.[5][6]
-
Entire Aromatic Amide System: The conjugated system can absorb UV light, making the molecule prone to photolytic degradation.[3][7]
Section 2: Troubleshooting Guide for Stability Issues
This section provides a structured approach to diagnosing and resolving common issues encountered during the handling and analysis of this compound.
| Problem Encountered | Probable Cause(s) | Recommended Actions & Solutions |
| Significant loss of parent compound peak area in a time-course experiment. | Hydrolytic Degradation: The sample may be in an unbuffered aqueous solution or exposed to acidic/basic conditions, leading to amide bond cleavage. | Action: Ensure all solutions are buffered to a neutral pH (unless pH effects are being studied). Store aqueous samples frozen (-20°C or -80°C). Rationale: Maintaining a neutral pH minimizes the rate of both acid and base-catalyzed hydrolysis. |
| Oxidative Degradation: Dissolved oxygen, trace metal ions, or exposure to oxidizing agents in the sample matrix can cause degradation. | Action: Prepare solutions using de-gassed solvents. Consider adding a small amount of an antioxidant like EDTA to chelate metal ions if compatible with your experiment. Store solutions under an inert atmosphere (e.g., argon or nitrogen). | |
| Appearance of new peaks, especially after exposure to light. | Photolytic Degradation: The sample was likely exposed to ambient laboratory light or direct sunlight. Aromatic amides are known to undergo photorearrangement or photocleavage.[3][4] | Action: Protect all samples and stock solutions from light by using amber vials or wrapping containers in aluminum foil.[2] Minimize exposure during sample preparation. |
| Inconsistent results between different batches of the compound. | Initial Purity Variation: The starting purity of the material may differ between lots. | Action: Always qualify a new batch of the compound upon receipt. Run a purity check via a standardized analytical method (e.g., HPLC-UV, qNMR). |
| Different Handling/Storage History: Older batches may have been exposed to suboptimal conditions over time. | Action: Implement a strict first-in, first-out (FIFO) inventory system. Ensure all laboratory personnel adhere to standardized storage protocols.[1] | |
| Sample shows rapid degradation when dissolved in certain solvents. | Solvent-Mediated Degradation: The solvent may contain impurities (e.g., peroxides in aged THF or ethers) or may facilitate a specific degradation pathway. For instance, solvent polarity can influence the quantum yield of photolytic reactions.[3] | Action: Use high-purity, HPLC-grade solvents. Test for peroxides in susceptible solvents before use. Perform a preliminary solvent compatibility study if degradation is suspected. |
Section 3: Primary Degradation Pathways
Understanding the chemical mechanisms of degradation is essential for predicting instability and identifying degradants. Forced degradation studies, where the compound is subjected to stress conditions, are a key tool for elucidating these pathways.[8]
Hydrolytic Degradation
The amide linkage is the most common site for hydrolysis.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond.
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This is generally the most significant hydrolytic pathway for simple amides.
The products of hydrolysis are 2-methoxyaniline and acetic acid .
Oxidative Degradation
The electron-rich phenyl ring is susceptible to oxidation.
-
Ring Oxidation: Strong oxidizing agents (e.g., hydrogen peroxide, often with a metal catalyst) can lead to hydroxylation of the aromatic ring.
-
Nitration: In the presence of reactive oxygen and nitrogen species (RONS), which can occur during in-vivo studies or under specific stress conditions, the aromatic ring can be nitrated.[5][6] The electron-donating groups will direct nitration to positions ortho and para to them.
Photolytic Degradation
Exposure to UV light can trigger several degradation pathways in aromatic amides.[3][4]
-
Photo-Fries Rearrangement: This is a characteristic reaction of aromatic esters and amides. Upon absorption of UV light, the N-acetyl group can migrate to the ortho or para positions on the aromatic ring, forming N-(amino-acetyl-methoxyphenyl) isomers.[3]
-
Norrish Type I Cleavage: This pathway involves the cleavage of the amide C-N bond, forming a radical pair (an acyl radical and an anilide radical).[4] These highly reactive radicals can then participate in a variety of secondary reactions, including hydrogen abstraction from the solvent or polymerization, leading to a complex mixture of minor products.
Caption: Primary degradation pathways for this compound.
Section 4: Experimental Protocols for Stability Assessment
To proactively assess the stability of this compound, a forced degradation study is essential. This involves intentionally stressing the compound to generate potential degradants and developing an analytical method capable of resolving them.[8][9]
Protocol 4.1: Forced Degradation (Stress Testing) Workflow
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a clear vial (for photolytic) or amber vial (for others). Include a control sample stored at 5°C.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature.
-
Oxidative: Mix with 3% H₂O₂. Keep at room temperature.
-
Thermal: Use the stock solution as is. Heat at 60°C.
-
Photolytic: Use the stock solution as is. Expose to a photostability chamber (ICH Q1B option) or direct sunlight.
-
-
Monitor Degradation: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).
-
Neutralize Samples: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the analytical column.
-
Analyze: Analyze all samples (including the control) using a developing stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[10]
Caption: Experimental workflow for a forced degradation study.
Protocol 4.2: Example Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method that can separate this compound from its potential degradation products.
Instrumentation & Columns:
-
HPLC System: With a gradient pump, autosampler, and Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for amines and acids. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the parent and less polar degradants. |
| Gradient Elution | 10% B to 90% B over 20 minutes | A gradient is essential to resolve both polar (hydrolysis) and non-polar (Photo-Fries) degradation products in a single run. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintains consistent retention times and improves peak shape. |
| Injection Volume | 10 µL | |
| Detection | PDA Detector (210-400 nm) | A PDA detector is crucial. It allows you to monitor at multiple wavelengths and perform peak purity analysis to ensure co-elution is not occurring. |
System Suitability: Before analysis, inject a standard solution multiple times to ensure the system is performing correctly (check for reproducibility of retention time, peak area, tailing factor, and resolution between the parent and any known impurities).
References
- N-(2-Methoxyphenyl)
- Carlsson, D. J., Gan, L. H., & Wiles, D. M. (1975). The Photolyses of Fully Aromatic Amides. Canadian Journal of Chemistry, 53(15), 2337-2344. [Link]
- The Photochemistry of Amides and Phthalimides. University of Maryland, DRUM Repository. [Link]
- Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst.
- Sharkey, W. H., & Mochel, W. E. (1959). Mechanism of the Photoöxidation of Amides. Journal of the American Chemical Society, 81(12), 3000-3005. [Link]
- Safety Data Sheet for 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide. Angene Chemical. [Link]
- Acetamide, N-(2-methoxyphenyl)-.
- Kumar, A., & MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]
- N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.
- Alsante, K. M., et al. (2014). Forced Degradation Studies for Biopharmaceuticals.
- Yaman, M., et al. (2019). Hirshfeld surface analysis and crystal structure of this compound.
- Acetamide, N-(2-methoxyphenyl)-. NIST WebBook. [Link]
- N-(4-Methoxy-3-nitrophenyl)acetamide.
- Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Sciences, 111(8), 2139-2149. [Link]
- Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(4), 129-138. [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
- N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.
- Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide...
- This compound (C9H11NO2). PubChemLite. [Link]
- Acetamide, N-(2-methoxyphenyl)- Mass Spectrum. NIST WebBook. [Link]
- Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
- Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide.
- Le, C., & Tucker, J. W. (2019). Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. ACS Omega, 4(7), 11520–11525. [Link]
Sources
- 1. biocrick.com [biocrick.com]
- 2. fishersci.com [fishersci.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. drum.lib.umd.edu [drum.lib.umd.edu]
- 5. journals.iucr.org [journals.iucr.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. researchgate.net [researchgate.net]
Common impurities in N-(2-Methoxyphenyl)acetamide and their removal
Technical Support Center: N-(2-Methoxyphenyl)acetamide
A Guide to Identification and Removal of Common Impurities
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to address common challenges related to product purity. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.
Section 1: Frequently Asked Questions (FAQs) on Impurities
This section addresses the most common questions regarding impurities encountered during the synthesis of this compound.
Q1: What are the most common impurities I should expect in my crude this compound sample?
The impurity profile is primarily dictated by the synthetic route. The most common synthesis involves the acetylation of 2-methoxyaniline with acetic anhydride or acetyl chloride, often in the presence of a base or an acid catalyst.[1][2] Consequently, the most prevalent impurities are typically unreacted starting materials.
-
2-Methoxyaniline: The starting amine. Its presence indicates an incomplete reaction.
-
Acetic Acid: A byproduct of the reaction when using acetic anhydride, or the solvent itself.[1] It is highly soluble in many wash solvents and is usually easily removed.
-
Di-acetylated Product (N,N-diacetyl-2-methoxyaniline): Although less common, over-acetylation can occur under harsh reaction conditions, leading to a di-acetylated impurity.
Q2: How do these impurities originate?
Understanding the origin of impurities is the first step toward preventing their formation.
-
Incomplete Reaction: Insufficient reaction time, improper temperature control, or incorrect stoichiometry can leave unreacted 2-methoxyaniline in the final mixture.
-
Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis under strong acidic or basic conditions, especially during workup or purification, reverting it back to 2-methoxyaniline and acetic acid.[3]
-
Side Reactions: Impurities present in the starting materials can lead to the formation of related side products.
The general workflow for handling an impure sample is outlined below.
Caption: General workflow for impurity identification and removal.
Q3: What analytical techniques are best for detecting these impurities?
A multi-pronged approach is recommended for robust impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity and separating the target compound from related substances. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water is often effective.[4][5]
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to visualize the presence of impurities. The starting material, 2-methoxyaniline, is significantly more polar and will have a different Rf value than the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect and quantify residual starting materials or solvents. The aromatic signals of 2-methoxyaniline will be distinct from those of the this compound product.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it is invaluable for identifying unknown impurities by providing molecular weight information.[5]
Section 2: Troubleshooting Guide for Purification
Recrystallization is the most common and cost-effective method for purifying solid organic compounds like this compound.[6] This section addresses common issues encountered during this process.
Q&A: Troubleshooting Common Recrystallization Problems
Q1: I've added the hot solvent, but my compound has "oiled out" instead of dissolving. What should I do?
"Oiling out" occurs when the solid melts before it dissolves, forming an immiscible liquid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the sample is highly impure, causing a melting point depression.
-
Causality: The compound's solubility in the hot solvent is exceeded at its melting point.
-
Solution: Add more of the hot solvent until the oil completely dissolves. If this requires an excessively large volume of solvent, it indicates a poor solvent choice. Alternatively, you can try a solvent with a lower boiling point or use a mixed-solvent system.[7]
Q2: My solution is clear and hot, but no crystals form upon cooling. What went wrong?
This is a common issue that can arise from several factors.
-
Causality & Solutions:
-
Solution is too dilute: You may have used too much solvent. Try boiling off some of the solvent to increase the concentration and then allow it to cool again.
-
Supersaturation: The solution is supersaturated and requires a nucleation site to initiate crystallization. Try scratching the inside of the flask with a glass rod just below the solvent line.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal ("seed crystal") to the cooled solution to induce crystallization.
-
Extended Cooling: Cool the solution for a longer period, first at room temperature, and then in an ice bath.[6]
-
Q3: I got very few crystals back after recrystallization. Why is my recovery so low?
Low recovery can be frustrating but is often correctable.
-
Causality & Solutions:
-
Too Much Solvent: Using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required for complete dissolution.[6]
-
Premature Crystallization: If crystals form during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated to prevent this.[8]
-
Inappropriate Solvent: The compound may have significant solubility in the solvent even at low temperatures. A different solvent or a mixed-solvent system may be necessary.[9]
-
Crude Sample was Highly Impure: If the initial sample contained a large percentage of impurities, the theoretical maximum recovery will be low.
-
The following decision tree can help guide your troubleshooting process for recrystallization.
Caption: Decision tree for troubleshooting recrystallization.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol provides a step-by-step method for purifying the title compound. The key is selecting a solvent in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[8][9] Ethanol-water mixtures are often effective for acetanilide derivatives.[6]
Part A: Solvent Selection
Before committing to a bulk recrystallization, it is crucial to screen potential solvents.
| Solvent System | Solubility at Room Temp | Solubility at Boiling Temp | Crystal Formation on Cooling | Recommendation |
| Water | Low | Moderate | Good | Potential, but may require large volumes. |
| Ethanol | High | Very High | Poor | Not ideal alone; good "soluble" solvent. |
| Hexanes | Very Low | Very Low | - | Not a suitable solvent. |
| Ethanol/Water | Low | High | Excellent | Recommended starting system. |
| Ethyl Acetate | Moderate | High | Fair | Possible alternative. |
Part B: Step-by-Step Recrystallization Procedure
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. Add a minimal amount of 95% ethanol (e.g., 20 mL) and heat the mixture on a hot plate with stirring until it dissolves.
-
Addition of Anti-Solvent: While the solution is hot, slowly add hot water dropwise until the solution just begins to turn cloudy (turbid). This indicates you have reached the saturation point.
-
Re-dissolution: Add a few drops of hot ethanol until the solution becomes clear again. This ensures you have the minimum amount of solvent needed to keep the compound dissolved at high temperature.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol-water (using the same ratio as your solvent system) to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Transfer the crystals to a watch glass and allow them to air dry completely. Determine the melting point and perform HPLC analysis to confirm purity. A pure sample should exhibit a sharp melting point and a purity level >98%.[10][11]
Section 4: Purity Analysis
Protocol 2: HPLC Method for Purity Assessment
This method is suitable for determining the purity of this compound and detecting common impurities like 2-methoxyaniline.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm.
-
Mobile Phase: Acetonitrile and Water (Gradient or Isocratic, e.g., 50:50 v/v). For MS compatibility, replace any non-volatile acid with formic acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[5]
-
Expected Results: The main peak corresponding to this compound should be observed. The starting material, 2-methoxyaniline, being more polar, will typically have a shorter retention time. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
References
- SIELC Technologies. (2018). Acetamide, N-(2-methoxy-5-nitrophenyl)-. SIELC.
- ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....
- Samad, M. K., & Hawaiz, A. J. (2019). Hirshfeld surface analysis and crystal structure of this compound. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 6), 830–833.
- BioCrick. (n.d.). N-(2-Methoxyphenyl)
- BioCrick. (n.d.). This compound | CAS:93-26-5. BioCrick.
- PrepChem.com. (n.d.). Synthesis of N-[2-(3-methoxyphenyl)-ethyl]cyclohexane-acetamide. PrepChem.com.
- PubChem. (n.d.). Acetamide, N-(2-methoxyphenyl)-.
- NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST WebBook.
- National Institutes of Health. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- CUNY. (n.d.).
- Alsubari, A. A., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
- BenchChem. (2025). A Comparative Guide to the Impurity Profiling and Identification of N-(2-Methyl-5-nitrophenyl)acetamide. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)
- University of Rochester, Department of Chemistry. (n.d.).
- Indian Journal of Pharmaceutical Education and Research. (n.d.).
- Pharmaceutical-sales.net. (n.d.). This compound.
Sources
- 1. Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound,Buy this compound price, About this compound Sales,Suppliers,Shop online on Bolise Elisa Kit Company [pharmaceutical-sales.net]
- 3. ijper.org [ijper.org]
- 4. Acetamide, N-(2-methoxy-5-nitrophenyl)- | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. mt.com [mt.com]
- 10. biocrick.com [biocrick.com]
- 11. This compound | CAS:93-26-5 | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Scaling Up N-(2-Methoxyphenyl)acetamide Production
Welcome to the technical support center for the synthesis and scale-up of N-(2-Methoxyphenyl)acetamide (o-acetanisidide). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the bench to larger-scale production. Our focus is on providing practical, causality-driven solutions to ensure a robust, safe, and efficient process.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: We are experiencing a lower-than-expected yield (~60-70%) upon scale-up. What are the common causes and how can we optimize the reaction for higher conversion?
Answer:
Low yield in the acylation of 2-methoxyaniline is a frequent scale-up challenge, often stemming from incomplete reaction, side reactions, or mechanical losses during workup. Let's break down the primary causes and solutions.
Root Cause Analysis:
-
Inadequate Temperature Control: The N-acylation of 2-methoxyaniline with acetic anhydride is an exothermic reaction. On a small scale, heat dissipates easily. During scale-up, the surface-area-to-volume ratio decreases, leading to heat accumulation. This can cause localized overheating, promoting the degradation of the starting material or the formation of colored impurities.
-
Suboptimal Reagent Stoichiometry & Addition: An insufficient amount of acetic anhydride will lead to incomplete conversion. Conversely, a large excess can complicate the purification process and may lead to side reactions under certain conditions. The rate of addition is critical; adding the acetic anhydride too quickly can create an uncontrolled exotherm.[1]
-
Inefficient Mixing: In larger reactors, inefficient mixing can create "hot spots" and concentration gradients. This means some portions of the mixture may react too slowly while others overheat, leading to a mixture of unreacted starting material and degradation byproducts.
-
Hydrolysis of Acetic Anhydride: Acetic anhydride reacts violently with water to form acetic acid. If the starting materials, solvent (e.g., glacial acetic acid), or reactor are not sufficiently dry, the effective concentration of your acylating agent will be reduced, leading to an incomplete reaction.
Troubleshooting Protocol & Optimization:
Objective: To increase reaction yield by ensuring complete conversion and minimizing side-product formation.
Experimental Workflow: Optimizing Reaction Conditions
Caption: Optimized workflow for this compound synthesis.
Step-by-Step Protocol:
-
Pre-Reaction Setup: Ensure the reactor is clean and thoroughly dry. Charge the reactor with 2-methoxyaniline (1.0 eq) and a suitable solvent like glacial acetic acid.[2]
-
Temperature Control: Cool the solution to 10-15°C using a chiller.
-
Controlled Addition: Add acetic anhydride (1.05 to 1.1 equivalents) dropwise or via a syringe pump over 1-2 hours. The key is to maintain the internal temperature below 25°C. Monitor the temperature constantly.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of 2-methoxyaniline using Thin Layer Chromatography (TLC) or HPLC. The reaction is complete when the starting amine spot is no longer visible.
-
Workup: Once complete, slowly pour the reaction mixture into a separate vessel containing cold water or an ice/water mixture under vigorous stirring. This will precipitate the product and dissolve any excess acetic acid.
-
Isolation: Filter the solid product, wash thoroughly with cold water until the filtrate is neutral (to remove acetic acid), and dry under vacuum.
Question 2: Our final product is off-color (yellow to brown) and requires extensive purification. What causes these impurities, and what is the most effective, scalable purification strategy?
Answer:
Color formation is typically indicative of impurity generation, often from oxidation or thermal degradation. The structure of 2-methoxyaniline, with its electron-donating amino and methoxy groups, makes the aromatic ring susceptible to oxidation, especially at elevated temperatures.
Root Cause Analysis:
-
Oxidation of Starting Material: 2-Methoxyaniline is prone to air oxidation, which can form highly colored polymeric impurities.[3] This is exacerbated by heat and light.
-
Thermal Degradation: Uncontrolled exotherms during the addition of acetic anhydride can "cook" the reaction mixture, leading to thermal decomposition and the formation of complex, colored byproducts.
-
Ring Acylation (Friedel-Crafts type side reaction): While N-acylation is kinetically favored, severe conditions (high temperature, strong acid catalyst) could potentially lead to C-acylation on the electron-rich aromatic ring, creating isomeric impurities that are difficult to separate.[4]
Chemical Pathway: Main Reaction vs. Side Reactions
Caption: Reaction pathways showing desired product vs. impurity formation.
Purification Protocol:
Recrystallization is the most effective and scalable method for purifying this compound. The key is selecting an appropriate solvent system.
Recommended Solvents for Recrystallization:
-
Water: The product has low solubility in cold water but higher solubility in hot water, making it a good, green choice.[2]
-
Ethanol/Water Mixture: For more stubborn impurities, dissolving the crude product in a minimal amount of hot ethanol and then adding hot water until the solution becomes turbid (the cloud point) is highly effective. Cooling this mixture slowly will yield high-purity crystals.
-
Isopropanol: Another excellent choice that often provides good crystal morphology and purity.
Step-by-Step Recrystallization:
-
Dissolution: Transfer the crude, dry product to a clean reactor. Add the chosen solvent (e.g., a 50:50 ethanol/water mixture).
-
Heating: Heat the mixture with stirring until all the solid dissolves. Add a minimal amount of additional hot solvent if necessary to achieve full dissolution.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon (charcoal) and stir for 15-20 minutes at temperature. Caution: Do not add charcoal to a boiling solution due to the risk of bumping.
-
Filtration: If charcoal was used, perform a hot filtration to remove it.
-
Crystallization: Allow the clear filtrate to cool down slowly and without agitation to room temperature. Then, cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
| Parameter | Crude Product | After Recrystallization |
| Appearance | Tan to brown powder[5] | White to off-white crystals |
| Purity (Typical) | 85-95% | >99% |
| Melting Point | Broad range | Sharp, defined range |
Question 3: What are the critical safety procedures we must implement when handling acetic anhydride and 2-methoxyaniline at scale?
Answer:
Safety is paramount. Both primary reagents in this synthesis pose significant health and physical hazards that are amplified at larger scales. A thorough understanding of their properties and strict adherence to safety protocols are non-negotiable.
Hazard Overview:
-
Acetic Anhydride (CAS: 108-24-7):
-
Health: Corrosive and causes severe skin burns and eye damage.[6] Inhalation of vapors can be fatal and cause severe respiratory tract irritation.[7]
-
Physical: Flammable liquid and vapor.[6] Reacts violently and exothermically with water, which can lead to dangerous pressure buildup in a closed system.[1]
-
-
2-Methoxyaniline (o-Anisidine, CAS: 90-04-0):
Mandatory Safety Protocols:
-
Engineering Controls:
-
Closed System: All transfers of acetic anhydride and 2-methoxyaniline should be performed in a closed system (e.g., using pumps and dedicated lines) to minimize vapor exposure.
-
Ventilation: The reaction must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a reactor bay with dedicated local exhaust ventilation.[6]
-
-
Personal Protective Equipment (PPE):
-
Body: Chemical-resistant suit or apron.
-
Hands: Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton®). Double-gloving is recommended.
-
Eyes/Face: Chemical splash goggles and a full-face shield.[1]
-
Respiratory: For any open handling or emergency situations, a full-face respirator with an appropriate organic vapor cartridge or a self-contained breathing apparatus (SCBA) is required.[7]
-
-
Handling Procedures:
-
Grounding: Ground and bond all containers and equipment during the transfer of acetic anhydride to prevent static discharge, which could ignite flammable vapors.[6]
-
Inert Atmosphere: While not always necessary for this specific reaction, conducting the reaction under a nitrogen or argon atmosphere can prevent air oxidation of the 2-methoxyaniline, leading to a cleaner product.
-
Spill Management: Have spill kits readily available. For acetic anhydride, use an inert absorbent material. NEVER use water to clean up an acetic anhydride spill, as this will cause a violent reaction.[1] For 2-methoxyaniline, use an appropriate absorbent material and decontaminate the area thoroughly.
-
References
- [Synthesis of 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate]: Provides context on the synthesis of related this compound derivatives, confirming the basic reactant pairing. (URL not available for direct linking)
- [N-(4-Amino-2-methoxyphenyl)acetamide - IUCr]: Describes the synthesis and crystallization of a related acetamide, highlighting purification techniques. (URL not available for direct linking)
- [Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta - Neliti]: Discusses challenges in acylation reactions, such as regioselectivity and the formation of isomers, which are relevant concepts for understanding potential side reactions. (URL: [Link])
- [Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem]: Provides chemical identifiers, physical properties, and synonyms for the target compound. (URL: [Link])
- [(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... - ResearchGate]: Details synthetic methods for analogous compounds, offering insights into reaction conditions. (URL not available for direct linking)
- [Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide - IUCr Journals]: Offers information on the synthesis and crystallization of other acetamides. (URL not available for direct linking)
- [Scale-up Examples - ACS GCI Pharmaceutical Roundtable]: Provides general context and examples for scaling up chemical reactions in the pharmaceutical industry. (URL: [Link])
- [2 Reaction scheme of the acylation of 2-methoxynaphthalene (2-MN) with... - ResearchGate]: Illustrates reaction schemes for acylation, which is the core transformation in this synthesis. (URL not available for direct linking)
- [N-(2-Methoxyphenyl)
- [Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide... - TALENTA Publisher]: Describes multi-step syntheses involving related structures. (URL not available for direct linking)
- [ICSC 0209 - ACETIC ANHYDRIDE - International Labour Organization]: Provides a concise safety card on acetic anhydride, emphasizing its reactivity with water and corrosive n
- [Acetic anhydride Safety Data Sheet - AWS]: Outlines the hazards, including flammability and severe skin/eye damage, and necessary handling precautions for acetic anhydride. (URL: [Link])
- [Preparation method of 2-methoxy-N-(2-nitro-5-thiophenyl)
- [SDS for Acetic Anhydride: A Guide to Chemical Safety - EHS]: Discusses the fire, explosion, and toxicity hazards associated with acetic anhydride. (URL: [Link])
- [2-Methoxyaniline | C7H9NO | CID 7000 - PubChem]: Provides safety and hazard information for 2-methoxyaniline, noting its potential as a carcinogen and its physical appearance. (URL: [Link])
- [o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - ChemAnalyst]: Details the health hazards of o-anisidine, including skin absorption and the risk of methemoglobinemia. (URL: [Link])
- [N-(4-Methoxy-3-nitrophenyl)
- [Acetamide Derivatives with Antioxidant Activity... - NIH]: Details synthetic schemes for various acetamide derivatives. (URL not available for direct linking)
- [The acylation of 2-methoxynaphthalene with acetic anhydride... - ResearchGate]: Discusses the influence of solvents and catalysts in acylation reactions. (URL not available for direct linking)
Sources
- 1. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
- 2. This compound,Buy this compound price, About this compound Sales,Suppliers,Shop online on Bolise Elisa Kit Company [pharmaceutical-sales.net]
- 3. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta – Oriental Journal of Chemistry [orientjchem.org]
- 5. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. imlive.s3.amazonaws.com [imlive.s3.amazonaws.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]
Technical Support Center: Achieving High Purity in the Synthesis of N-(2-Methoxyphenyl)acetamide
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and purification of N-(2-Methoxyphenyl)acetamide. Our focus is on delivering practical, field-proven insights grounded in solid scientific principles to help you overcome common challenges and achieve high purity for your target compound.
Introduction: The Challenge of Purity
The synthesis of this compound, typically achieved via the acylation of 2-methoxyaniline, is a fundamental reaction in organic synthesis.[1] While the reaction appears straightforward, achieving high purity can be challenging due to potential side reactions, the physical properties of the product, and the presence of structurally similar impurities. This guide is structured to address these specific issues head-on, providing you with the necessary tools to diagnose problems and implement effective purification strategies.
Troubleshooting Guide: A-Question-and-Answer Approach
This section is designed to address specific experimental issues in a direct, problem-solution format.
Question 1: My final product has a brownish or yellowish tint. What is the likely cause and how can I obtain a colorless product?
Answer: A colored product typically indicates the presence of oxidized impurities. Anilines, including the starting material 2-methoxyaniline, are susceptible to air oxidation, which can produce highly colored polymeric byproducts.
-
Causality: This issue often arises from prolonged exposure of the starting amine to air, especially at elevated temperatures, or the presence of trace metal impurities that can catalyze oxidation.
-
Troubleshooting Steps:
-
Starting Material Purity: Ensure the 2-methoxyaniline used is of high purity and has been stored under an inert atmosphere (e.g., nitrogen or argon). If the starting material is already colored, consider distillation or filtration through a short plug of activated carbon or silica gel before use.
-
Reaction Conditions: While the acylation is generally robust, avoid unnecessarily high temperatures or prolonged reaction times, which can promote side reactions and degradation.[2]
-
Decolorization during Purification: The most effective method to remove colored impurities is during the recrystallization step. After dissolving the crude product in the minimum amount of hot solvent, add a small amount (typically 1-2% by weight) of activated charcoal. The charcoal will adsorb the colored impurities. Keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[3]
-
Question 2: After the reaction, my TLC analysis shows a spot corresponding to the starting amine (2-methoxyaniline). How can I improve the reaction conversion?
Answer: The presence of unreacted starting material is a clear indication of an incomplete reaction.
-
Causality: This can be due to several factors:
-
Stoichiometry: Insufficient acylating agent (e.g., acetic anhydride or acetyl chloride).
-
Reactivity: Low reactivity of the acylating agent or deactivation of the amine.[2]
-
Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.[3]
-
-
Troubleshooting Steps:
-
Reagent Stoichiometry and Quality: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the acylating agent. Ensure that the acetic anhydride is fresh, as it can hydrolyze to acetic acid over time, reducing its effectiveness.
-
Catalysis: For less reactive systems, the addition of a catalytic amount of a strong acid (like a drop of concentrated sulfuric acid) or a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[1]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Spot the reaction mixture alongside the starting amine. The reaction is complete when the spot corresponding to the amine has disappeared.[3]
-
Question 3: My product "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. For this compound, this can be exacerbated by the presence of impurities that depress the melting point.[3]
-
Causality: The primary causes are a high concentration of impurities or the use of a solvent in which the product is too soluble at elevated temperatures.
-
Troubleshooting Protocol:
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4] For acetanilides, aqueous ethanol or isopropanol are often good choices.[3][5]
-
Reduce Supersaturation: If oiling occurs, try reheating the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool very slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature).
-
Scratching: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, add a tiny crystal (a "seed crystal") to the cooled, supersaturated solution to initiate crystallization.
-
Solvent Pair System: Consider using a solvent pair. Dissolve the crude product in a minimum of a "good" solvent (in which it is very soluble, e.g., ethanol). Then, add a "poor" solvent (in which it is less soluble, e.g., water) dropwise at the boiling point until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Question 4: I'm using column chromatography for purification, but the product peak is tailing significantly. How can I get sharper peaks?
Answer: Peak tailing on silica gel is a common issue for basic compounds like aniline derivatives.
-
Causality: The basic nitrogen atom in any residual aniline or even the amide itself can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to a slow and uneven elution.[6]
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a basic modifier to the mobile phase (eluent). Typically, adding 0.5-1% triethylamine (Et₃N) to your hexane/ethyl acetate eluent will neutralize the acidic sites on the silica gel. The triethylamine will bind preferentially to these sites, allowing your product to elute more symmetrically.
-
Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds.
-
Loading Technique: Ensure the crude sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Dry loading, where the crude product is pre-adsorbed onto a small amount of silica gel before being added to the column, can also improve peak shape.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the synthesis of this compound?
A1: A typical laboratory-scale synthesis involves the acetylation of 2-methoxyaniline with acetic anhydride.[1]
Experimental Protocol: Synthesis
-
In a round-bottom flask, dissolve 2-methoxyaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (1.1 eq) dropwise with continuous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Upon completion, pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water to remove residual acid.
-
Dry the crude product before proceeding with purification.
Q2: How do I choose the best solvent for recrystallization?
A2: The principle of "like dissolves like" is a good starting point. This compound is a moderately polar molecule. A good approach is to test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
| Solvent System | Suitability for this compound | Rationale |
| Water | Poor | While related acetanilide is recrystallized from water, the methoxy group reduces aqueous solubility.[4] May be useful as an anti-solvent in a solvent pair. |
| Ethanol/Water | Excellent | The compound is soluble in hot ethanol and less soluble in cold. Water is added as an anti-solvent to decrease solubility further upon cooling, improving recovery.[5] |
| Isopropanol | Good | Similar properties to ethanol, often a good alternative. |
| Hexane/Ethyl Acetate | Poor for Recrystallization | Typically used as an eluent for column chromatography. The solubility gradient is usually not steep enough for effective recrystallization. |
Q3: What analytical techniques are essential for confirming the purity of my final product?
A3: A combination of techniques should be used to confirm both identity and purity.
-
Melting Point: A sharp melting point range that matches the literature value is a strong indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden.[4]
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple eluent systems suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation. The absence of peaks corresponding to starting materials or byproducts is a key indicator of purity.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity by separating the main compound from any impurities. A high-purity sample will show a single major peak.[8]
Visualization of the Purification Workflow
The following diagram illustrates a logical workflow for troubleshooting and purifying crude this compound.
Caption: A decision-making workflow for the purification of this compound.
References
- Benchchem. (n.d.). preventing byproduct formation in aniline reactions.
- Benchchem. (n.d.). Technical Support Center: Purifying Aniline Derivatives by Column Chromatography.
- Experiment 1 - Recrystallization of Acetanilide. (n.d.). CDN.
- SIELC Technologies. (n.d.). Separation of Acetanilide on Newcrom R1 HPLC column.
- Missioui, M., Guerrab, W., Nchioua, I., El Moutaouakil Ala Allah, A., Mubengayi, C. K., Alsubari, A., Magued, J. T., & Ramli, Y. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
- Yaman, M., Dege, N., Ayoob, M. M., Hussein, A. J., Samad, M. K., & Fritsky, I. O. (2019). Hirshfeld surface analysis and crystal structure of this compound.
- Benchchem. (n.d.). Troubleshooting low yield in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis.
- PubChem. (n.d.). This compound.
- Benchchem. (n.d.). This compound | 93-26-5.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Acetanilide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Avoiding byproduct formation in N-(2-Methoxyphenyl)acetamide reactions
Technical Support Center: N-(2-Methoxyphenyl)acetamide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during the acetylation of 2-methoxyaniline. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of this reaction and avoid common pitfalls, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield of the Desired this compound Product
Question: My reaction is resulting in a lower than expected yield of this compound. What are the potential causes and how can I optimize the reaction conditions?
Answer:
Low yields in the acetylation of 2-methoxyaniline can stem from several factors, primarily incomplete reaction, side reactions, or product loss during workup and purification.
Causality and Optimization:
-
Incomplete Reaction: The nucleophilicity of the amine is crucial for this reaction. The lone pair of electrons on the nitrogen atom of 2-methoxyaniline attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride).[1] If the reaction conditions are not optimal, this process may not go to completion.
-
Protonation of the Amine: The reaction between an aniline and acetyl chloride produces hydrochloric acid (HCl) as a byproduct.[2] This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3] To prevent this, a base is often added to neutralize the acid as it forms.[4][5]
-
Reagent Purity: The purity of 2-methoxyaniline and the acetylating agent is paramount. Impurities can interfere with the reaction. Ensure your starting materials are of high purity.
Troubleshooting Protocol:
-
Reagent Stoichiometry: Use a slight excess of the acetylating agent (typically 1.1 to 1.5 equivalents) to ensure the complete consumption of the starting amine.
-
Solvent Choice: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are generally suitable.[5] Acetonitrile can also be used and may even act as the acetyl source under certain conditions.[6]
-
Temperature Control: The reaction is often exothermic.[] Running the reaction at a controlled temperature, typically starting at 0°C and then allowing it to warm to room temperature, can help to minimize side reactions.[8]
-
Addition of a Base: Incorporate a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the acidic byproduct.[2][3] An aqueous solution of a base like sodium bicarbonate can also be used.[9]
Workflow for Optimizing Yield:
Caption: A workflow for troubleshooting low product yield.
Issue 2: Formation of a Di-acetylated Byproduct
Question: I am observing a significant amount of a di-acetylated byproduct in my reaction mixture. How is this formed and how can I prevent it?
Answer:
The formation of a di-acetylated byproduct, N-acetyl-N-(2-methoxyphenyl)acetamide, can occur, particularly with more reactive acetylating agents and under forcing conditions.
Mechanism of Di-acetylation:
While the initial product, an amide, is significantly less basic than the starting amine, further acylation can occur under certain conditions.[4] The nitrogen in the newly formed amide can still act as a nucleophile, especially if a highly reactive acetylating agent like acetyl chloride is used in large excess or at elevated temperatures.
Preventative Measures:
-
Control Stoichiometry: Carefully control the stoichiometry of the acetylating agent. Avoid using a large excess.
-
Choice of Acetylating Agent: Acetic anhydride is generally less reactive than acetyl chloride and may be a better choice to avoid over-acetylation.[4][]
-
Temperature Management: Maintain a lower reaction temperature (0°C to room temperature) to reduce the rate of the second acetylation.
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction once the starting material is consumed to prevent further reaction.
| Parameter | Recommendation for Avoiding Di-acetylation |
| Acetylating Agent | Acetic Anhydride |
| Stoichiometry | 1.05 - 1.2 equivalents of acetylating agent |
| Temperature | 0°C to Room Temperature |
| Base | Use of a mild base like sodium bicarbonate |
Issue 3: Hydrolysis of the Product During Workup
Question: I suspect my desired acetamide product is hydrolyzing back to the starting amine during the aqueous workup. How can I confirm this and what steps can I take to prevent it?
Answer:
Amide bonds are generally stable, but they can be hydrolyzed under either acidic or basic conditions, especially with prolonged heating.[10][11]
Confirmation and Prevention:
-
Confirmation: The presence of the starting material, 2-methoxyaniline, in your final product after workup (detectable by TLC, LC-MS, or NMR) is a strong indicator of hydrolysis.
-
Preventative Workup Protocol:
-
Neutralization: After the reaction is complete, carefully neutralize the reaction mixture. If the reaction was run under acidic conditions, use a mild base like sodium bicarbonate solution. If a strong base was used, neutralize with a dilute acid like 1M HCl.
-
Temperature: Perform the aqueous workup at room temperature or below to minimize the rate of hydrolysis.
-
Extraction: Promptly extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Reaction Pathway of Hydrolysis:
Caption: Simplified pathways for acid and base-catalyzed hydrolysis of the amide product.
Detailed Experimental Protocol
Synthesis of this compound using Acetic Anhydride
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
-
Reaction Setup:
-
Addition of Acetylating Agent:
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Maintain the temperature at 0°C during the addition.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting amine is no longer visible.
-
-
Workup:
-
Pour the reaction mixture into cold water.
-
If the product precipitates, collect it by vacuum filtration. Wash the solid with cold water to remove any remaining acetic acid.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain pure this compound.[13]
-
References
- Mastering Chemistry Help. (2013). acylation of amines.
- Brainly. (2024). Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine.
- ResearchGate. (n.d.). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....
- Quora. (2016). What is acetylation of amines?.
- ResearchGate. (n.d.). Approaches for the N-acetylation of anilines.
- Pearson. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide.
- YouTube. (2023). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|.
- Chemistry LibreTexts. (2020). 22.7: Amide Chemistry.
- Sciencemadness Discussion Board. (2009). question an N-acetylation of aniline, using aspirin.
- Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.
- International Union of Crystallography. (2002). N-(4-Amino-2-methoxyphenyl)acetamide.
- ResearchGate. (n.d.). Effect of temperature on acylation of aniline (2 mmol) with acetic acid (2 ml).
- Fisher Scientific. (n.d.). Amide Synthesis.
- YouTube. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism).
- Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride.
- YouTube. (2021). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8.
- PubChem. (n.d.). Acetamide, N-(2-methoxyphenyl)-.
- ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)....
- National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
- ResearchGate. (2012). Removing an acetyl group from NH?.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- International Union of Crystallography. (n.d.). N-(4-Methoxy-3-nitrophenyl)acetamide.
- Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism.
- PubChem. (n.d.). 2-Methoxyaniline.
- CORE. (n.d.). Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta.
- ResearchGate. (n.d.). The suspected reaction mechanism of acetylation.
- ResearchGate. (n.d.). Direct amidation of aniline and its derivatives with acetic acid catalyzed by sulfated.
- BioCrick. (n.d.). This compound.
- YouTube. (2022). When aniline reacts with acetic anhydride the product formed is a) o.
- Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment).
- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
- Wikipedia. (n.d.). o-Anisidine.
Sources
- 1. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]
- 2. youtube.com [youtube.com]
- 3. brainly.com [brainly.com]
- 4. acylation of amines [entrancechemistry.blogspot.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
- 8. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. journals.iucr.org [journals.iucr.org]
- 13. journals.iucr.org [journals.iucr.org]
Technical Support Center: Optimizing Recrystallization Protocols for N-(2-Methoxyphenyl)acetamide
Welcome to the dedicated technical support resource for the purification of N-(2-Methoxyphenyl)acetamide via recrystallization. This guide is crafted for researchers, scientists, and professionals in drug development, offering a comprehensive repository of troubleshooting advice and protocol optimization strategies. Our approach is to provide not just procedural steps, but also the underlying scientific principles to empower you to intelligently and effectively refine your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most pivotal factor for achieving a successful recrystallization of this compound?
A1: The selection of an appropriate solvent system is the cornerstone of a successful recrystallization.[1][2] An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at ambient or reduced temperatures.[1][3] This differential solubility across a temperature gradient is the fundamental driving force for the formation of pure crystals.
Q2: I lack solubility data for this compound in my solvent of interest. What is the best way to proceed?
Q3: My this compound fails to crystallize upon cooling. What are the probable causes and how can I rectify this?
A3: This common issue can stem from a few factors. The most prevalent cause is the use of an excessive volume of solvent, which prevents the solution from reaching saturation upon cooling.[4][5] Another potential reason is the formation of a stable supersaturated solution, which requires an external stimulus to initiate crystallization.[6]
Q4: My product is separating as an oil instead of forming crystals. What is "oiling out" and how can I mitigate it?
A4: "Oiling out" describes the phenomenon where the solute precipitates from the solution above its melting point, resulting in the formation of an impure liquid phase rather than solid crystals.[4][7] This is particularly common for compounds with low melting points or when employing mixed-solvent systems.[5][8] To address this, you can try reheating the mixture to redissolve the oil, adding a small amount of additional solvent, and then allowing for a very gradual cooling process.[5]
Q5: How does the rate of cooling influence the quality of my this compound crystals?
A5: The cooling rate is a critical parameter that directly affects the size and purity of the resulting crystals.[9][10] A slow cooling process generally fosters the growth of larger, more perfect crystals, as it provides ample time for the molecules to assemble into a well-ordered crystal lattice while excluding impurities.[9][11] Conversely, rapid cooling can lead to the formation of smaller crystals, which are more prone to occluding impurities.[12][13]
Troubleshooting Guide
This section offers a detailed, problem-oriented guide to troubleshoot specific challenges you might face during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Yield | - Excessive Solvent: The concentration of this compound is below its saturation point at low temperatures.[5][6] - Inappropriate Solvent: The compound exhibits high solubility in the chosen solvent, even at low temperatures. | - Reduce Solvent Volume: Carefully evaporate a portion of the solvent by gentle heating to increase the solute concentration, and then attempt the recrystallization again.[4][7] - Re-evaluate Solvent Choice: Perform a new solvent screening to identify a more suitable solvent or consider the use of a mixed-solvent system.[3] |
| Premature Crystallization in Funnel During Hot Filtration | - Rapid Cooling: The solution cools as it passes through the filtration apparatus, causing the product to crystallize prematurely.[4][8] | - Pre-heat Filtration Apparatus: Utilize a stemless funnel and pre-heat it with hot solvent vapors or in an oven prior to filtration.[14] - Use a Slight Excess of Solvent: Add a small amount of additional hot solvent to maintain solubility during filtration, then remove the excess by evaporation before cooling the filtrate.[14] |
| Formation of an Oil Instead of Crystals | - Low Melting Point of Compound: this compound has a reported melting point of 70-74 °C.[15][16] Oiling out can occur if the solution becomes supersaturated at a temperature above this melting point. - High Impurity Concentration: Certain impurities can interfere with the formation of a stable crystal lattice. | - Increase Solvent Volume: Add more solvent to lower the saturation temperature of the solution.[4] - Employ Slow Cooling: Allow the solution to cool at a very slow rate to encourage gradual and orderly crystal growth.[5] - Induce Crystallization: Gently scratch the inner surface of the flask with a glass rod to provide nucleation sites for crystal formation.[6] |
| Persistence of Colored Impurities in Crystals | - Ineffective Impurity Removal: The selected solvent may not adequately segregate the colored impurities from the desired product. | - Utilize Activated Charcoal: Introduce a small quantity of activated charcoal to the hot solution to adsorb the colored impurities, and then remove the charcoal via hot filtration.[12][17] Note that an excess of charcoal can lead to a reduction in product yield.[14] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol details the standard methodology for recrystallizing this compound from a single, well-chosen solvent.
Workflow Diagram:
Caption: Workflow for single-solvent recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: Based on preliminary screening, choose a solvent that effectively dissolves this compound at its boiling point but poorly at lower temperatures.
-
Dissolution: In an Erlenmeyer flask, add a minimal volume of the chosen solvent to the crude this compound and heat the mixture to boiling with continuous stirring to facilitate dissolution.[18] Add small portions of hot solvent incrementally until the solid has completely dissolved.[12]
-
Decolorization (if required): If the solution exhibits coloration, remove it from the heat source and add a small amount of activated charcoal.[17] Subsequently, reheat the solution to boiling for a few minutes.
-
Hot Filtration (if required): In the presence of insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-heated, stemless funnel and fluted filter paper, collecting the filtrate in a clean Erlenmeyer flask.[14]
-
Crystallization: Permit the hot, clear solution to cool slowly and without agitation to room temperature.[19] A slow cooling rate is imperative for the formation of large, high-purity crystals.[9]
-
Maximizing Yield: After the solution has reached room temperature, immerse the flask in an ice bath to maximize the precipitation of the crystalline product.[13]
-
Isolation: Collect the formed crystals via vacuum filtration using a Büchner funnel.[20]
-
Washing: Rinse the crystals on the filter with a small volume of ice-cold solvent to wash away any adhering soluble impurities.[13][18]
-
Drying: Continue to draw air through the filter cake to partially dry the crystals, then transfer them to a watch glass for complete drying.
Protocol 2: Mixed-Solvent Recrystallization of this compound
This protocol is applicable when a suitable single solvent cannot be readily identified.[3][21] It utilizes a pair of miscible solvents: one in which this compound is soluble (the "good" solvent) and another in which it is insoluble (the "bad" solvent).[22]
Workflow Diagram:
Caption: Workflow for mixed-solvent recrystallization.
Step-by-Step Methodology:
-
Solvent Pair Selection: Identify a pair of miscible solvents, one that readily dissolves this compound and another that does not.[22]
-
Initial Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.[21][23]
-
Inducing Saturation: While maintaining the solution at an elevated temperature, add the "bad" solvent dropwise until the solution becomes persistently cloudy, which signifies the point of saturation.[21][23]
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the fine precipitate and render the solution clear again.[21]
-
Crystallization and Isolation: Adhere to steps 5-9 of the single-solvent recrystallization protocol. For the washing step, use a cold mixture of the two solvents in the same approximate ratio as the final solvent composition.[20]
References
- University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs.
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
- Biocyclopedia. (n.d.). Problems in recrystallization.
- ReelMind. (n.d.). How Does the Rate of Cooling Influence Crystal Size?: Science Explained.
- Study.com. (n.d.). For a multiple solvent recrystallization- explain why and how this techniques works, ie based....
- Unknown. (n.d.). recrystallization-2.doc.pdf.
- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn.
- PubChem. (n.d.). Acetamide, N-(2-methoxyphenyl)-.
- BioCrick. (n.d.). This compound datasheet.
- Unknown. (n.d.). Recrystallization.
- Unknown. (n.d.). Exp 1 - Recrystallization of Acetanilide.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Wired Chemist. (n.d.). Recrystallization.
- Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-methoxyphenyl)- (CAS 93-26-5).
- Unknown. (n.d.). Experiment 1 - Recrystallization of Acetanilide.
- Unknown. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination.
- Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents.
- Northwestern University. (n.d.). Cooling Rate and Crystal Size. Seth Stein.
- Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why? r/ChemicalEngineering.
- Unknown. (n.d.). Recrystallization.
- CrystEngComm. (2025, April 21). Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. RSC Publishing. DOI:10.1039/D5CE00171D.
- Cerritos College. (n.d.). Purification of Impure Acetanilide.
- YouTube. (2020, August 26). CHM 242 Lab 1 Recrystallization of Acetanilide Part A.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
- CECRI, Karaikudi. (n.d.). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid.
- ResearchGate. (2020, November 2). What is the best technique for amide purification?.
- Scribd. (n.d.). Experiment 1: Crystallization of Impure Acetanilide Objective | PDF | Filtration.
- YouTube. (2020, May 18). Recrystallization of Acetanilide.
- National Institutes of Health. (n.d.). N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide. PMC.
- National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. PMC.
- University of Waterloo. (n.d.). Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides by Randy Fletcher. UWSpace.
- Unknown. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Stack Exchange. (2015, January 31). Solubility of N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide at different pH. Chemistry Stack Exchange.
- IUCr Journals. (2022, May 28). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
- IUCr Journals. (2024, July 9). (IUCr) Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl).
- NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. WebBook.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Recrystallization [wiredchemist.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. reelmind.ai [reelmind.ai]
- 10. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 11. reddit.com [reddit.com]
- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. This compound CAS#: 93-26-5 [m.chemicalbook.com]
- 16. This compound | 93-26-5 [chemicalbook.com]
- 17. m.youtube.com [m.youtube.com]
- 18. cerritos.edu [cerritos.edu]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. ocw.mit.edu [ocw.mit.edu]
- 21. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 22. homework.study.com [homework.study.com]
- 23. chem.libretexts.org [chem.libretexts.org]
Troubleshooting peak splitting in NMR of N-(2-Methoxyphenyl)acetamide
Welcome to the technical support center for NMR analysis of N-(2-Methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common spectral complexities encountered during the characterization of this compound. We will delve into the underlying principles governing its NMR spectrum, providing scientifically grounded solutions to frequent challenges.
Understanding the Molecule: Why Peak Splitting Occurs
This compound possesses several structural features that can lead to complex and sometimes confusing NMR spectra. The primary sources of peak splitting and broadening are:
-
Restricted Amide Bond Rotation: The C-N bond of an amide has significant double-bond character due to resonance. This restricts free rotation, creating two distinct planar conformers, or rotamers (cis and trans).[1][2][3] If the rate of interconversion between these rotamers is slow on the NMR timescale, separate peaks for each rotamer may be observed, effectively doubling the number of expected signals for nearby protons.
-
Solvent and Concentration Effects: Amide protons are capable of forming hydrogen bonds with solvents and with other solute molecules.[4][5][6] The nature and extent of this hydrogen bonding can significantly influence the chemical environment of the protons, leading to shifts in their resonance frequencies and changes in peak shape. Aromatic solvents can induce striking changes in chemical shifts due to complex formation with the amide.[7][8]
-
Quadrupole Broadening: The nitrogen atom (¹⁴N) is a quadrupolar nucleus (spin I > 1/2).[9][10][11] Nuclei with a quadrupole moment can relax very quickly, and this rapid relaxation can lead to broadening of the signals of adjacent protons, such as the N-H proton.[9][11]
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Here we address specific issues you may encounter with the ¹H NMR spectrum of this compound.
Question 1: Why do I see broad or multiple signals for the N-H proton and the aromatic protons near the amide group?
Answer: This is the most common issue and is typically due to the presence of rotamers resulting from restricted rotation around the amide C-N bond. At room temperature, the interconversion between the cis and trans conformers may be slow enough to be resolved by the NMR spectrometer, leading to distinct signals for each rotamer.[12]
Troubleshooting Workflow:
-
Step 1: Variable Temperature (VT) NMR. Acquiring spectra at different temperatures is the definitive way to confirm the presence of rotamers.[1][2][3][13] As the temperature is increased, the rate of rotation around the C-N bond increases. Eventually, a temperature will be reached where the interconversion is too fast for the NMR spectrometer to distinguish between the two rotamers. At this point, the separate signals will broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal.[1]
-
Step 2: Change the Solvent. The energy barrier to rotation can be solvent-dependent.[4][6][7][8] Acquiring a spectrum in a different solvent (e.g., switching from CDCl₃ to DMSO-d₆) can alter the rate of interconversion. DMSO-d₆ is a hydrogen bond acceptor and can lead to sharper N-H signals compared to CDCl₃.[6]
-
Step 3: Alter the Concentration. Intermolecular hydrogen bonding is concentration-dependent. Diluting the sample can sometimes simplify the spectrum by reducing these interactions.
Visualizing the Troubleshooting Process:
Caption: Troubleshooting workflow for broad or multiple NMR signals.
Question 2: The N-H proton signal is extremely broad or almost invisible. Why?
Answer: This is likely due to quadrupole broadening from the adjacent ¹⁴N nucleus.[9][10] The rapid relaxation of the nitrogen nucleus creates a fluctuating magnetic field that broadens the signal of the coupled proton. In some cases, this can broaden the signal into the baseline.
Troubleshooting Steps:
-
Increase Temperature: Increasing the sample temperature can sometimes sharpen the N-H signal. This is because at higher temperatures, molecular tumbling increases, which can average out the quadrupolar interactions more effectively.
-
Solvent Choice: As mentioned, using a hydrogen-bond-accepting solvent like DMSO-d₆ can sometimes lead to a sharper N-H peak.[6]
-
Decoupling (Advanced): While not a standard experiment, ¹⁴N decoupling can be performed on some spectrometers to remove the broadening effect.
Question 3: My chemical shifts don't match the literature values. What could be the cause?
Answer: Discrepancies in chemical shifts can arise from several factors. It's crucial to ensure your experimental conditions are comparable to the reference data.
Troubleshooting Checklist:
-
Solvent: Chemical shifts are highly dependent on the solvent used.[4][7][8] Ensure you are comparing your spectrum to literature data obtained in the same solvent. For example, the N-H proton shift can be significantly different in CDCl₃ versus DMSO-d₆.[6]
-
Concentration: As discussed, concentration affects hydrogen bonding and can lead to shifts, particularly for the N-H proton.
-
Temperature: Temperature can influence chemical shifts, especially for protons involved in dynamic processes like hydrogen bonding or conformational exchange.
-
Referencing: Ensure your spectrum is correctly referenced. Tetramethylsilane (TMS) is the standard internal reference (0 ppm).
Expected ¹H NMR Chemical Shifts:
| Proton Assignment | Typical Chemical Shift (ppm) in CDCl₃[14] | Typical Chemical Shift (ppm) in DMSO-d₆[15] | Multiplicity |
| -NH (Amide) | ~8.35 | ~10.25 | Broad Singlet |
| -CH₃ (Acetyl) | ~2.18 | ~2.42 | Singlet |
| -OCH₃ (Methoxy) | ~3.85 | ~3.86 | Singlet |
| Aromatic Protons | ~6.8-8.4 | ~6.9-7.5 | Multiplets |
Note: These are approximate values and can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Variable Temperature (VT) ¹H NMR
-
Sample Preparation: Prepare a standard sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or Toluene-d₈) in a high-quality NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C).
-
Increase Temperature: Increase the spectrometer temperature in increments of 10-15 °C. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.
-
Observe Coalescence: Continue increasing the temperature until the distinct signals from the rotamers broaden and merge into a single peak (the coalescence temperature).[1][2]
-
Higher Temperature Spectrum: Acquire a final spectrum at a temperature significantly above the coalescence point to observe the sharpened, time-averaged signal.
Visualizing Conformational Exchange:
Caption: Effect of temperature on NMR signals of rotamers.
Concluding Remarks
Troubleshooting NMR spectra requires a systematic approach grounded in the principles of chemical structure and dynamics. For this compound, understanding the concepts of restricted amide rotation, solvent effects, and quadrupole broadening is key to interpreting its spectrum accurately. By employing techniques like variable temperature NMR and careful consideration of experimental parameters, you can overcome common challenges and obtain high-quality, unambiguous data.
References
- Hatton, J. V., & Richards, R. E. (1962). Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics, 5(2), 139-149. [Link]
- Stover, J. S., et al. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation.
- Hatton, J. V., & Richards, R. E. (1961). Solvent effects in N.M.R. spectra of amide solutions.
- Woodbrey, J. C., & Rogers, M. T. (1962). The Effect of Solvent upon the N.m.r. Spectra of N-Methylamides. I. Solvent-Solute Complex Formation between Amides and Aromatic Solvents. Journal of the American Chemical Society, 84(1), 13-16. [Link]
- Journal of Chemical Education. (2020).
- González, G., & Martin, I. (1983). Solvent Effects on the Amidic Bond. Journal of the Chemical Society, Perkin Transactions 2, (12), 1883-1886. [Link]
- American Chemical Society. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation.
- Chemistry LibreTexts. (2025). Quadrupolar Coupling. [Link]
- Abraham, R. J., et al. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(10), 595-603. [Link]
- University of Ottawa. (n.d.). Quadrupolar nuclei. [Link]
- Department of Chemistry, University of Delhi. (n.d.). Consequences of Nuclei with Quadrupole Moments in NMR. [Link]
- Wang, X., et al. (2020). A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials. Molecules, 25(16), 3602. [Link]
- ResearchGate. (n.d.).
- Reddy, G. S., et al. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences, 127(9), 1569-1577. [Link]
- ResearchGate. (n.d.).
- Macmillan Group, Princeton University. (n.d.).
- Florida State University. (n.d.). NMR Interactions: Quadrupolar Coupling. [Link]
- Royal Society of Chemistry. (n.d.). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. [Link]
- NIST WebBook. (n.d.). Acetamide, N-(2-methoxyphenyl)-. [Link]
- ResearchGate. (2017). NMR studies of rotamers with multi-substituted amides. [Link]
- Chemistry Steps. (n.d.). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. [Link]
- Epstein, J., et al. (2020). Splitting Patterns in 1H NMR to Demonstrate a Reaction Mechanism.
- Samad, A. A., & Hawaiz, F. E. (2019). Hirshfeld surface analysis and crystal structure of this compound.
- Tan, Z., et al. (2024). γ-effects identify preferentially populated rotamers of CH2F groups: sidechain conformations of fluorinated valine analogues in proteins. Journal of Biomolecular NMR. [Link]
- SpectraBase. (n.d.). 2-(p-Methoxyphenyl)acetamide. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ERIC - EJ1253688 - Variable Temperature NMR Experiment Studying Restricted Bond Rotation, Journal of Chemical Education, 2020-May [eric.ed.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Solvent effects on the amidic bond. 1H nuclear magnetic resonance study of acetamide and N-methylacetamide - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Quadrupolar nuclei [chem.ch.huji.ac.il]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound(93-26-5) 1H NMR spectrum [chemicalbook.com]
- 15. rsc.org [rsc.org]
Technical Support Center: Optimizing Chromatographic Separation of N-(2-Methoxyphenyl)acetamide
Welcome to the technical support center for the chromatographic analysis of N-(2-Methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the separation and analysis of this compound.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you may encounter during the chromatographic separation of this compound. The question-and-answer format provides direct solutions grounded in scientific principles.
Issue 1: Poor Peak Shape - Tailing Peaks
Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?
Answer:
Peak tailing is a common issue in HPLC and is often indicative of secondary interactions between the analyte and the stationary phase, or other system issues.[1] For this compound, which contains a secondary amide and a methoxy group, several factors can contribute to this problem.
Causality and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase are a primary cause of tailing for polar and basic compounds.[2][3] The lone pair of electrons on the nitrogen of the amide group in this compound can interact with these acidic silanols, leading to tailing.
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3-4) using an additive like formic acid or phosphoric acid can suppress the ionization of silanol groups, minimizing these secondary interactions.[4][5]
-
Solution 2: Use of High-Purity, End-capped Columns: Modern HPLC columns are often "end-capped" to reduce the number of free silanols.[6] Using a high-purity, well-end-capped C18 or a phenyl-hexyl column can significantly improve peak shape.[4][7]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][8]
-
Solution: Reduce Injection Volume or Concentration: Systematically decrease the amount of sample injected to see if the peak shape improves.[2]
-
-
Extra-Column Dead Volume: Excessive volume in tubing and fittings between the injector, column, and detector can cause band broadening and tailing.[2]
-
Solution: Optimize System Connections: Ensure all fittings are properly tightened and use tubing with the smallest appropriate internal diameter to minimize dead volume.
-
Issue 2: Insufficient Resolution from Impurities or Isomers
Question: I am struggling to separate this compound from a closely eluting impurity. How can I improve the resolution?
Answer:
Achieving adequate resolution (Rs > 1.5) is critical for accurate quantification. Resolution is influenced by column efficiency (N), selectivity (α), and retention factor (k').[9] When dealing with closely related compounds, optimizing selectivity is often the most effective strategy.[10]
Strategies for Improving Resolution:
-
Modify Mobile Phase Composition:
-
Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties.[10][11] Acetonitrile is aprotic, while methanol is a protic solvent, leading to different interactions with the analyte and stationary phase.[12]
-
Adjust Organic/Aqueous Ratio: Decreasing the percentage of the organic solvent in the mobile phase will generally increase the retention time and can improve the separation of early-eluting peaks.[10]
-
-
Change Stationary Phase Chemistry:
-
Phenyl Columns: For aromatic compounds like this compound, a phenyl-based stationary phase can offer enhanced selectivity through π-π interactions between the phenyl rings of the analyte and the stationary phase.[4][13]
-
Different C18 Chemistries: Not all C18 columns are the same. Columns from different manufacturers have varying surface chemistries and end-capping, which can lead to different selectivities.
-
-
Optimize Column Temperature:
-
Increase Temperature: Higher temperatures can decrease mobile phase viscosity, leading to better efficiency and sharper peaks.[14] However, it can also alter selectivity, so experimentation is key.[4]
-
Decrease Temperature: In some cases, lower temperatures can increase the separation factor between isomers.[4]
-
| Parameter | Initial Condition | Optimized Condition | Rationale |
| Mobile Phase | 60:40 Acetonitrile:Water | 50:50 Methanol:Water with 0.1% Formic Acid | Methanol can offer different selectivity for aromatic compounds. Formic acid improves peak shape. |
| Column | Standard C18, 150 x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | Phenyl-hexyl phase enhances π-π interactions, improving selectivity for aromatic analytes. Smaller particle size increases efficiency.[13] |
| Temperature | 30 °C | 40 °C | Increased temperature can improve efficiency and reduce run time. |
Issue 3: Variable Retention Times
Question: The retention time for this compound is shifting between injections. What could be causing this instability?
Answer:
Retention time variability can compromise the reliability of your analytical method. The most common causes are related to the mobile phase preparation, column equilibration, and the HPLC pump.[15]
Troubleshooting Retention Time Fluctuation:
-
Inconsistent Mobile Phase Composition: Small variations in the mobile phase composition can lead to significant shifts in retention, especially in reversed-phase chromatography.[15]
-
Solution: Precise Mobile Phase Preparation: Always use precise volumetric measurements and ensure thorough mixing of mobile phase components. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[15]
-
-
Insufficient Column Equilibration: If the column is not fully equilibrated with the mobile phase before injection, you will observe retention time drift, particularly at the beginning of a series of runs.[16]
-
Solution: Adequate Equilibration Time: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.
-
-
Pump Malfunction: Leaks or faulty check valves in the pump can lead to an inconsistent flow rate, directly affecting retention times.[17]
-
Solution: System Maintenance: Regularly inspect the pump for leaks and perform routine maintenance on check valves and seals.
-
Experimental Workflow: Troubleshooting Poor Resolution
Caption: A decision tree for troubleshooting poor resolution.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC method development for this compound?
A1: For a reversed-phase HPLC method, a good starting point would be:
-
Column: A C18 column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) starting from a lower organic concentration (e.g., 20% acetonitrile) and ramping up to a higher concentration (e.g., 80% acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (this would need to be determined, but a general starting point is 254 nm).
-
Column Temperature: 30 °C.
This provides a solid baseline from which you can optimize based on the observed chromatography.
Q2: Can Gas Chromatography (GC) be used to analyze this compound?
A2: Yes, Gas Chromatography is a viable technique for the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS).[18] The compound is sufficiently volatile for GC analysis.[19] A typical GC method might involve a non-polar capillary column (e.g., DB-5ms) and a temperature program to ensure good separation from any impurities.[4]
Q3: My baseline is noisy. How can I improve it?
A3: A noisy baseline can be caused by several factors.[16] First, ensure your mobile phase solvents are properly degassed to prevent air bubbles from entering the detector.[16] Contaminated solvents or a failing detector lamp can also contribute to baseline noise.[17] It's also good practice to ensure all electrical connections are secure.[16]
Q4: I'm observing split peaks. What is the cause?
A4: Peak splitting can occur if the sample solvent is much stronger than the mobile phase, causing the sample to spread unevenly at the column inlet.[20] It can also be a sign of a partially blocked column frit or a void at the head of the column.[1] To troubleshoot, try dissolving your sample in the mobile phase and if the problem persists, inspect and potentially replace the column.[2]
Q5: How should I prepare my sample of this compound for HPLC analysis?
A5: Sample preparation should be kept as simple as possible to avoid introducing variability. A typical procedure would be:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a suitable solvent. Ideally, the sample solvent should be the same as, or weaker than, the initial mobile phase composition.[20]
-
Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the column.[16]
-
Dilute the filtered solution to a concentration that falls within the linear range of your detector.
Protocol: Generic HPLC Method for this compound
This protocol provides a starting point for the analysis. Optimization will likely be required.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
This compound reference standard.
-
HPLC-grade acetonitrile and water.[11]
-
Formic acid (or other suitable mobile phase modifier).
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
From the stock solution, prepare working standards and samples at a concentration of approximately 50 µg/mL by diluting with the initial mobile phase composition (20% Acetonitrile, 80% Water with 0.1% Formic Acid).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time relative to the standard.
-
Assess peak shape (tailing factor) and resolution from any adjacent peaks.
-
References
- PharmaGuru. (2025). How To Improve Resolution In HPLC: 5 Simple Tips.
- PubChem. (n.d.). Acetamide, N-(2-methoxyphenyl)-. National Center for Biotechnology Information.
- LCGC. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- Chemistry LibreTexts. (2021). 12.3: Optimizing Chromatographic Separations.
- MicroSolv. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
- ResearchGate. (2023). How to fix peak shape in hplc?.
- Agilent. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns.
- Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis.
- Chromatography Forum. (2010). LC of acetamide and butyramide.
- Agilent. (2023). Why it matters and how to get good peak shape.
- SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column.
- NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST WebBook.
- ALWSCI. (2023). What Are The Common Peak Problems in HPLC.
- Pharma Knowledge. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023).
- Chrom-Help. (n.d.). HPLC Troubleshooting Guide.
- NIST. (n.d.). Acetamide, N-(4-methoxyphenyl)-N-methyl-. NIST WebBook.
- SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column.
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
- Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....
- NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST WebBook.
- Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent.
- Google Patents. (n.d.). Method and assays for quantitation of acetamide in a composition.
- SIELC Technologies. (n.d.). HPLC Separation of Acrylic Acid and 4- Methoxyphenol on Primesep B Column.
- LCGC International. (2017). Rapid Sample Preparation Followed by a 100% Water Mobile Phase HPLC Analysis for Quantifying Acetamiprid and its N-desmethyl Metabolite, IM-2-1, in Cow's Milk.
Sources
- 1. What Are The Common Peak Problems in HPLC - Company news - News [alwsci.com]
- 2. silicycle.com [silicycle.com]
- 3. hplc.eu [hplc.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 12. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. researchgate.net [researchgate.net]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. One moment, please... [medikamenterqs.com]
- 17. youtube.com [youtube.com]
- 18. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Acetamide, N-(4-methoxyphenyl)-N-methyl- [webbook.nist.gov]
- 20. agilent.com [agilent.com]
Technical Support Center: Characterization of N-(2-Methoxyphenyl)acetamide Derivatives
Welcome to the technical support center for the characterization of N-(2-Methoxyphenyl)acetamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common challenges encountered during the synthesis, purification, and analytical characterization of this important class of compounds.
Part 1: Navigating Spectroscopic Challenges
The unique structural features of this compound derivatives, particularly the ortho-methoxy group, can introduce complexities in spectroscopic analysis. This section addresses common issues encountered in NMR and Mass Spectrometry.
Frequently Asked Questions (FAQs): NMR Spectroscopy
Q1: I'm observing unusual or broad peaks in the 1H and 13C NMR spectra of my this compound derivative. What could be the cause?
A1: This is a common challenge that can arise from several factors related to the ortho-substituted nature of these molecules. The primary suspects are restricted rotation and the presence of atropisomers.
-
Causality: The steric hindrance between the ortho-methoxy group and the acetamido substituent can restrict the free rotation around the aryl-nitrogen bond. This can lead to the existence of stable rotational isomers, or atropisomers, at room temperature.[1] These distinct conformations can have slightly different chemical environments for the protons and carbons, resulting in peak broadening or even the appearance of multiple sets of signals for a single compound.
-
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: Acquire NMR spectra at elevated temperatures (e.g., 50°C, 80°C, 100°C). If the broad peaks sharpen or coalesce into a single set of signals at higher temperatures, it is a strong indication of restricted rotation. The increased thermal energy overcomes the rotational barrier, leading to a time-averaged spectrum.
-
Solvent Effects: The choice of NMR solvent can influence the conformational equilibrium.[2] Acquiring spectra in different solvents (e.g., CDCl3, DMSO-d6, Benzene-d6) may resolve overlapping signals or simplify the spectrum by favoring one conformer.
-
2D NMR Techniques: Utilize 2D NMR experiments like COSY, HSQC, and HMBC to definitively assign proton and carbon signals. These techniques can help in tracing the connectivity within each conformer, even in a complex spectrum.
-
Q2: The chemical shift of the methoxy group's carbon in my 13C NMR spectrum is outside the typical range of ~56 ppm. Is this an indication of an impurity?
A2: Not necessarily. While a significant deviation from the expected chemical shift should be investigated, it is a known phenomenon for methoxy groups in sterically hindered aromatic systems.
-
Expertise & Experience: The conformation of the methoxy group relative to the aromatic ring can significantly impact its 13C NMR chemical shift.[3][4][5] When the methoxy group is forced out of the plane of the aromatic ring due to steric interactions, its carbon signal can be deshielded and appear at a higher ppm value, sometimes as high as ~62 ppm.[4][5] This is not due to a change in the electronic conjugation of the oxygen lone pair with the aromatic ring, but rather to changes in the virtual molecular orbital space.[3][5]
-
Self-Validating System:
-
Purity Confirmation: First, confirm the purity of your sample using an orthogonal technique like HPLC-UV or LC-MS. If the sample is pure, the atypical chemical shift is likely a structural feature.
-
Computational Chemistry: If available, perform DFT calculations to predict the 13C NMR chemical shifts for different conformers of your molecule. This can provide theoretical support for the observed experimental values.[3][4]
-
Literature Comparison: Search for literature on similarly substituted aromatic compounds to see if comparable chemical shifts have been reported.
-
Diagram: Troubleshooting Workflow for Atypical NMR Spectra
Caption: Decision tree for troubleshooting common NMR issues.
Frequently Asked Questions (FAQs): Mass Spectrometry
Q1: What are the expected fragmentation patterns for this compound derivatives in ESI-MS/MS?
A1: The fragmentation of this compound derivatives in ESI-MS/MS is generally predictable and dominated by cleavage of the amide bond.
-
Authoritative Grounding: For protonated molecules ([M+H]+), the most common fragmentation pathway is the cleavage of the N-CO bond.[6] This results in the formation of a stable acylium ion and the loss of the corresponding neutral amine.
-
Typical Fragmentation Pathways:
-
N-CO Bond Cleavage: This is the primary fragmentation and results in the loss of the N-(2-methoxyphenyl)amine moiety, leading to a prominent acetyl cation fragment (m/z 43) or a substituted acylium ion if the acetyl group is modified.
-
Loss of Ketene: Another common fragmentation for acetamides is the loss of ketene (CH2=C=O) from the precursor ion.
-
Cleavage within the Methoxy Group: Loss of a methyl radical (•CH3) or formaldehyde (CH2O) from the methoxy group can also be observed, though typically with lower intensity.
-
Diagram: Common ESI-MS/MS Fragmentation of this compound
Caption: Key fragmentation pathways in ESI-MS/MS.
Part 2: Synthesis, Purification, and Polymorphism
Challenges in the characterization of this compound derivatives often begin with the synthesis and purification of the material. This section provides guidance on overcoming these hurdles.
Frequently Asked Questions (FAQs): Synthesis and Purification
Q1: My synthesis of an this compound derivative is resulting in a low yield and multiple spots on TLC. What are the likely side products?
A1: The acetylation of 2-methoxyaniline and its derivatives is generally straightforward, but several issues can lead to low yields and impurities.
-
Trustworthiness: The most common issues are incomplete reactions, side reactions, and the presence of impurities in the starting materials.
-
Unreacted Starting Material: The most common "impurity" is often the starting 2-methoxyaniline derivative.
-
Diacetylation: Under harsh conditions (e.g., excess acetic anhydride and high temperatures), diacetylation of the amine can occur.
-
Positional Isomers: If your starting aniline has other nucleophilic sites, acetylation at those positions can lead to a mixture of isomers, which can be difficult to separate.[7]
-
-
Troubleshooting Protocol:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Compare the reaction mixture to a spot of the starting aniline to determine when it has been fully consumed.
-
Control Reaction Conditions: Use a slight excess (1.1-1.2 equivalents) of the acetylating agent. Running the reaction at room temperature or with gentle heating is often sufficient.
-
Purify Starting Materials: Ensure the purity of the starting aniline. If it contains positional isomers, purify it by recrystallization or column chromatography before proceeding with the acetylation.
-
Q2: I'm having difficulty obtaining a crystalline solid during the recrystallization of my this compound derivative. It keeps "oiling out." What should I do?
A2: "Oiling out" is a common problem in recrystallization, especially for compounds with lower melting points or when the solution is supersaturated at a temperature above the compound's melting point.[8]
-
Expertise & Experience: The key is to ensure that the solution becomes saturated at a temperature below the melting point of your compound.
-
Solvent Selection: The ideal recrystallization solvent will dissolve the compound poorly at room temperature but well at its boiling point. Test a range of solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) on a small scale first.[9][10]
-
Solvent Polarity: For this compound derivatives, solvent systems like ethanol/water or ethyl acetate/hexanes are often effective.
-
-
Step-by-Step Methodology for Recrystallization:
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can lead to the formation of small, impure crystals.[9]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod just below the surface of the liquid. Seeding the solution with a tiny crystal of the pure compound can also be effective.[8]
-
Ice Bath: Once crystals have started to form at room temperature, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Table: Recommended Solvents for Recrystallization Screening
| Solvent System | Polarity | Typical Use Case |
| Water | High | For more polar derivatives. |
| Ethanol/Water | Medium-High | A versatile system for many acetanilides. |
| Isopropanol | Medium | Good for compounds with intermediate polarity. |
| Ethyl Acetate/Hexanes | Medium-Low | Effective for less polar derivatives. |
| Toluene | Low | For non-polar derivatives or as an anti-solvent. |
Frequently Asked Questions (FAQs): Polymorphism
Q1: I have two batches of the same this compound derivative that show different melting points and IR spectra, even though they are both pure by NMR and LC-MS. Could this be due to polymorphism?
A1: Yes, this is a classic sign of polymorphism. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[11][12]
-
Authoritative Grounding: Different polymorphs of the same compound can have different physical properties, including melting point, solubility, stability, and spectroscopic characteristics (especially in the solid state, like IR and solid-state NMR).[13] Carboxamide compounds are known to exhibit polymorphism.[14]
-
Characterization Techniques for Polymorphism:
-
Differential Scanning Calorimetry (DSC): This is a primary technique for identifying polymorphs. Different crystalline forms will typically exhibit different melting points and may show solid-solid phase transitions.
-
Powder X-ray Diffraction (PXRD): Each polymorph will have a unique diffraction pattern, providing a definitive fingerprint of the crystal structure.
-
Infrared (IR) Spectroscopy: Solid-state IR (e.g., using a KBr pellet or ATR) can often distinguish between polymorphs, as the different crystal packing can lead to variations in the vibrational modes, particularly in the N-H and C=O stretching regions.
-
Microscopy: Visual examination of the crystals under a microscope can sometimes reveal different crystal habits (e.g., needles vs. plates) for different polymorphs.
-
-
Controlling Polymorphism: The formation of a particular polymorph can be influenced by factors such as the solvent used for crystallization, the rate of cooling, and the temperature at which crystallization occurs.[12] To obtain a consistent crystalline form, it is crucial to develop a robust and well-controlled crystallization protocol.
References
- Marek, R., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A.
- ResearchGate. (n.d.). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds.
- PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A.
- Contreras, R. H., et al. (n.d.). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Journal of the American Chemical Society.
- ACD/Labs. (n.d.). Methoxy groups just stick out.
- University of California, Santa Cruz. (n.d.).
- YouTube. (2020). CHM 242 Lab 1 Recrystallization of Acetanilide Part A.
- University of California, Santa Cruz. (n.d.).
- Cerritos College. (n.d.).
- University of California, Santa Cruz. (n.d.).
- Journal of Chemical Education. (1998).
- ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....
- R Discovery. (2016).
- National Institutes of Health. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
- YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.
- MDPI. (2024). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study.
- SciSpace. (n.d.). A review on method development by hplc.
- National Institutes of Health. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
- Acta Scientific. (2020).
- Royal Society of Chemistry. (2015).
- ResearchGate. (n.d.). Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides.
- MDPI. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide.
- International Journal of Pharmaceutical Research and Applications. (2023).
- SpectraBase. (n.d.). N-(2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide - Optional[1H NMR] - Spectrum.
- ResearchGate. (n.d.).
- PubChem. (n.d.). Acetamide, N-(2-methoxyphenyl)-.
- IJNRD. (n.d.).
- bioRxiv. (2024).
- National Institutes of Health. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs.
- NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-.
- ResearchGate. (n.d.). Drug Polymorphism: A Review.
- PubMed. (2022). Fast and high-resolution fractionation of positional isomers of a PEGylated protein using membrane chromatography.
- MDPI. (n.d.). Investigation of Interactions of ortho- and para-N-Aryl-Substituted 2-Trifluoromethylcinnamanilides.
- NMRShiftDB. (n.d.). NMR exercises and their solutions.
- BioCrick. (n.d.). This compound datasheet.
- bioRxiv. (2024).
- Royal Society of Chemistry. (n.d.). Polymorphism in carboxamide compounds with high-Z′ crystal structures.
- Chegg. (2020). interpret this proton NMR spectrum and IR spectrum. the product is supposed to be 2-chloro-N-(2,6-dimethylphenyl)acetamide.
- PubMed. (n.d.). A comparison of the peptide fragmentation obtained from a reflector matrix-assisted laser desorption-ionization time-of-flight and a tandem four sector mass spectrometer.
- YouTube. (2021). Nailing Down NMR Terminology and Solving Problems (Worksheet Solutions Walkthrough).
- PubMed. (n.d.). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets.
- National Institutes of Health. (2016). A Fragmentation Study on Four Unusual Secoiridoid Trimers, Swerilactones H–K, by Electrospray Tandem Mass Spectrometry.
- PubChemLite. (n.d.). 2-(2-methoxyphenyl)acetamide (C9H11NO2).
Sources
- 1. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast and high-resolution fractionation of positional isomers of a PEGylated protein using membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 10. cerritos.edu [cerritos.edu]
- 11. Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polymorphism in carboxamide compounds with high-Z′ crystal structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide for Researchers: N-(2-Methoxyphenyl)acetamide vs. N-(4-Methoxyphenyl)acetamide
In the realm of organic chemistry and drug development, the positional isomerism of substituents on an aromatic ring can profoundly influence a molecule's physical, chemical, and biological properties. This guide offers a detailed, data-supported comparison of two such isomers: N-(2-Methoxyphenyl)acetamide and N-(4-Methoxyphenyl)acetamide. By understanding the nuanced differences imparted by the ortho- versus para- placement of the methoxy group, researchers can make more informed decisions in synthesis, purification, and application.
Physicochemical Properties: A Study in Contrast
The seemingly minor structural variation between these two isomers leads to significant differences in their macroscopic properties, primarily due to variations in molecular symmetry and intermolecular forces.
| Property | This compound | N-(4-Methoxyphenyl)acetamide |
| Molecular Formula | C₉H₁₁NO₂[1][2] | C₉H₁₁NO₂[3][4][5] |
| Molar Mass | 165.19 g/mol [1] | 165.19 g/mol [3][4][5][6] |
| Melting Point | 70-74 °C[7] | 129-132 °C[8] |
| Appearance | Tan powder[1] | Light purple powder[4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[9] | Slightly soluble in water. Soluble in alcohol and chloroform.[4][10] |
Key Insight: The most notable distinction is the significantly higher melting point of the para-isomer. This is attributed to its greater molecular symmetry, which allows for more efficient packing in the crystal lattice and stronger intermolecular hydrogen bonding, requiring more energy to disrupt the solid state.
Spectroscopic Characterization: Unambiguous Differentiation
Spectroscopic methods provide a definitive means of distinguishing between the two isomers by probing the unique electronic environment of each nucleus.
¹H NMR Spectroscopy
The proton NMR spectra are particularly informative. In N-(4-Methoxyphenyl)acetamide, the symmetry of the para-substitution results in a simpler aromatic region, typically showing two distinct doublets. In contrast, the ortho-isomer, this compound, exhibits a more complex splitting pattern in the aromatic region due to the four non-equivalent adjacent protons.[11]
Infrared (IR) Spectroscopy
Both isomers will display characteristic IR absorption bands for the N-H group (around 3300-3500 cm⁻¹), the amide C=O (carbonyl) group (around 1650-1700 cm⁻¹), and the C-O ether linkage. However, the fingerprint region (below 1500 cm⁻¹) will show distinct patterns of absorption corresponding to the specific aromatic substitution pattern, allowing for their differentiation.[12]
Synthesis and Purification: A Practical Approach
A standard and reliable method for the synthesis of both isomers is the acetylation of the corresponding anisidine (methoxyaniline) precursor using acetic anhydride.
Experimental Protocol: Acetylation of Anisidine
Materials:
-
2-Anisidine or 4-Anisidine
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Saturated Sodium Carbonate Solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
-
Hexane/Ethyl Acetate (for column chromatography)
Procedure:
-
Reaction Setup: Dissolve the selected anisidine isomer in dry DCM in a round-bottom flask.[13]
-
Acetylation: Slowly add acetic anhydride to the stirred solution at room temperature.[13]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[13]
-
Work-up: Upon completion, wash the reaction mixture with a saturated solution of sodium carbonate to neutralize the acetic acid byproduct.[13]
-
Extraction: Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.[13]
-
Purification: Purify the crude product by column chromatography using a hexane/ethyl acetate solvent system to yield the pure N-aryl amide.[13]
Rationale for Experimental Choices:
-
Acetic Anhydride: A common and effective acetylating agent for amines.
-
Sodium Carbonate Wash: Essential for removing the acidic byproduct (acetic acid), which simplifies purification.
-
Column Chromatography: A standard technique for purifying organic compounds based on their differential adsorption to a stationary phase.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis and purification of N-(Methoxyphenyl)acetamide.
Biological and Pharmacological Context
The positional isomerism also dictates the biological activity and potential therapeutic applications of these compounds.
-
N-(4-Methoxyphenyl)acetamide (Metacetin): This isomer has a history as an analgesic and antipyretic agent, functioning similarly to non-steroidal anti-inflammatory drugs (NSAIDs).[14][15][16][17][18] However, its use has been largely discontinued due to the risk of inducing methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport.[19][20][21][22][23] This makes it a compound of interest in toxicological studies.
-
This compound: The ortho-isomer has not been used therapeutically but serves as a valuable intermediate in the synthesis of other compounds.[7] Its derivatives have been explored for various biological activities, including potential antioxidant and anti-inflammatory properties.[24][25]
Logical Relationship Diagram:
Sources
- 1. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biocrick.com [biocrick.com]
- 3. benchchem.com [benchchem.com]
- 4. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 93-26-5 [chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. This compound | CAS:93-26-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. This compound(93-26-5) 1H NMR [m.chemicalbook.com]
- 12. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]
- 13. rsc.org [rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Anti-inflammatory, analgesic and antipyretic activity of methanolic Tecomaria capensis leaves extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory, analgesic and antipyretic activity of methanolic Tecomaria capensis leaves extract - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Analgesic and Antipyretic Activities of Methanol Extract and Its Fraction from the Root of Schoenoplectus grossus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. litfl.com [litfl.com]
- 20. Methemoglobinemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A case of methemoglobinemia after ingestion of an aphrodisiac, later proven as dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CASE FILES – Methemoglobinemia | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
- 24. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis Efficiency of N-(2-Methoxyphenyl)acetamide and Its Positional Isomers
For researchers and professionals in drug development and organic synthesis, the efficient preparation of key intermediates is paramount. N-arylacetamides, such as N-(2-Methoxyphenyl)acetamide and its analogs, are prevalent structural motifs in a wide array of biologically active compounds. This guide provides an in-depth comparison of common and innovative synthetic methodologies for producing N-(methoxyphenyl)acetamide isomers, with a focus on efficiency, safety, and environmental impact. The insights and data presented herein are designed to empower chemists to make informed decisions when selecting a synthetic route, balancing the classic tenets of yield and purity with modern demands for sustainable practices.
Introduction to N-(Methoxyphenyl)acetamides
N-(Methoxyphenyl)acetamides are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The methoxy and acetamido groups offer multiple sites for further functionalization, making these compounds versatile building blocks. The position of the methoxy group on the aromatic ring (ortho, meta, or para) can significantly influence the molecule's physical properties and biological activity, as well as the efficiency of its synthesis. This guide will compare three primary synthetic strategies: traditional N-acetylation, microwave-assisted synthesis, and catalytically enhanced "green" acetylation.
Comparative Analysis of Synthetic Methodologies
The synthesis of N-(methoxyphenyl)acetamides is most commonly achieved through the N-acetylation of the corresponding methoxyaniline (anisidine) isomers. The core transformation is the formation of an amide bond between the amine and an acetyl group donor. However, the choice of acetylating agent, energy source, and catalyst dramatically impacts the reaction's efficiency and environmental footprint.
Method 1: Traditional N-Acetylation with Acetic Anhydride
This is the quintessential and most widely documented method for N-acetylation. It typically involves the reaction of an aniline with acetic anhydride, often in the presence of a base or acid catalyst, or in a solvent like glacial acetic acid which can also act as a catalyst.
Causality of Experimental Choices:
-
Acetic Anhydride: A highly reactive and effective acetylating agent, it readily reacts with the nucleophilic amine. The byproduct is acetic acid, which is relatively benign.
-
Glacial Acetic Acid (Solvent/Catalyst): Provides a polar medium to dissolve the reactants and can protonate the carbonyl of acetic anhydride, further activating it towards nucleophilic attack.
-
Sodium Acetate: Often added to buffer the reaction, neutralizing the strong acid (like HCl if acetyl chloride is used) that might be generated and preventing unwanted side reactions.
Method 2: Microwave-Assisted Synthesis
A significant advancement in synthetic chemistry, microwave-assisted synthesis utilizes microwave irradiation to rapidly heat the reaction mixture. This technique often leads to dramatic reductions in reaction times and can improve yields by minimizing the formation of byproducts.[1][2]
Causality of Experimental Choices:
-
Microwave Irradiation: Provides efficient and uniform heating of the entire reaction volume, leading to a rapid increase in temperature and significantly accelerating the reaction rate compared to conventional heating methods.[3] This can also enable the use of less reactive acetylating agents or reduce the need for catalysts.
-
Solvent-Free or High-Boiling Solvents: Microwave synthesis is well-suited for solvent-free conditions or with small amounts of high-boiling polar solvents that efficiently absorb microwave energy.
Method 3: Green Catalytic N-Acetylation
Reflecting the growing importance of sustainable chemistry, this approach focuses on using less hazardous reagents and catalysts.[4][5] One such method employs vinegar (a dilute solution of acetic acid) as a catalyst, offering a mild and environmentally friendly alternative to strong acids.[6]
Causality of Experimental Choices:
-
Vinegar (Acetic Acid Catalyst): Provides a weakly acidic medium that can catalyze the acetylation reaction without the hazards associated with strong acids.[6][7] This aligns with the principles of green chemistry by using a renewable and non-toxic catalyst.
-
Solvent-Free Conditions: This approach often aims for solvent-free reactions to reduce waste and simplify purification, a key goal of green chemistry.[6]
Visualizing the Synthetic Workflows
The following diagram illustrates the general workflows for the three compared synthetic methods.
Caption: Comparative workflows for the synthesis of N-(Methoxyphenyl)acetamides.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the synthesis of N-(4-Methoxyphenyl)acetamide, a representative analog, using the different methodologies.
| Parameter | Method 1: Traditional Acetylation | Method 2: Microwave-Assisted | Method 3: Green Catalysis |
| Starting Material | p-Anisidine | p-Anisidine | p-Anisidine |
| Acetylating Agent | Acetic Anhydride | Acetic Acid | Acetic Anhydride |
| Solvent/Catalyst | Glacial Acetic Acid | Sulfuric Acid (catalytic) | Vinegar (catalytic) |
| Reaction Time | 1-2 hours | 12-15 minutes[1] | ~30 minutes |
| Reaction Temperature | Room Temperature to Reflux | ~120-140°C (inferred) | Room Temperature |
| Reported Yield | 50-68%[8] | Up to 98%[1] | High Yield[6] |
| Key Advantages | Well-established, simple setup | Extremely fast, high yield | Mild conditions, eco-friendly |
| Key Disadvantages | Longer reaction time, moderate yield | Requires specialized equipment | May require optimization for scale-up |
| Safety/Green Profile | Use of corrosive reagents | Energy intensive, rapid heating | Uses benign catalyst, solvent-free |
Detailed Experimental Protocols
Protocol 1: Traditional Synthesis of this compound
This protocol is a representative example of a conventional N-acetylation reaction.
-
Preparation: In a round-bottom flask, dissolve 2-methoxyaniline (1.0 eq) in glacial acetic acid.
-
Reaction: To the stirred solution, slowly add acetic anhydride (1.1 eq).
-
Heating: The reaction mixture may be stirred at room temperature or gently heated to 50-60°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water.
-
Isolation: The solid product will precipitate. Collect the crude this compound by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain the pure compound.
Protocol 2: Microwave-Assisted Synthesis of N-(4-Methoxyphenyl)acetamide
This protocol highlights the speed and efficiency of microwave synthesis.[1]
-
Preparation: In a microwave-safe reaction vessel, combine p-anisidine (1.0 eq), acetic acid (as both reagent and solvent), and a catalytic amount of sulfuric acid.
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 12-15 minutes at a suitable power level to maintain a constant temperature (e.g., 130°C).
-
Work-up: After cooling, pour the reaction mixture into ice-cold water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Purification: The product is often of high purity, but can be recrystallized from ethanol if necessary.
Protocol 3: Green Catalytic Synthesis of N-(3-Methoxyphenyl)acetamide
This protocol demonstrates an environmentally benign approach to N-acetylation.[6]
-
Preparation: In a beaker or flask, mix m-anisidine (1.0 eq) and a few drops of vinegar.
-
Reaction: Add acetic anhydride (1.1 eq) to the mixture. Stir the reaction at room temperature. The reaction is often performed under solvent-free conditions.
-
Monitoring: The reaction proceeds rapidly, and the product may begin to solidify. Monitor for completion by TLC (typically within 30 minutes).
-
Work-up and Isolation: Wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by water.
-
Purification: The resulting solid can be collected by filtration and recrystallized from a suitable solvent.
Conclusion and Future Outlook
The synthesis of N-(methoxyphenyl)acetamides can be accomplished through various methods, each with distinct advantages and disadvantages.
-
Traditional N-acetylation remains a reliable and accessible method, though it is often outperformed in terms of speed and yield.
-
Microwave-assisted synthesis offers a significant improvement in efficiency, providing high yields in remarkably short reaction times, making it ideal for rapid library synthesis and process optimization.[1]
-
Green catalytic methods , such as the use of vinegar as a catalyst, represent a move towards more sustainable and safer chemical processes.[6] While yields are generally high, these methods may require further optimization for large-scale industrial applications.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including available equipment, desired scale, and the importance of green chemistry principles. The ongoing development of novel catalytic systems and energy sources will undoubtedly continue to enhance the efficiency and sustainability of N-arylacetamide synthesis.
References
- Uppu, V. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central.
- International Journal of Creative Research Thoughts (IJCRT). (2023). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org.
- Chemical Communications (RSC Publishing).Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
- Kalkhambkar, R. G., & Savanur, H. M. (2015). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. Royal Society of Chemistry.
- The Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC.
- National Institutes of Health. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
- ResearchGate.Acetylation of aromatic amines by employing car- bon-SO 3 H catalyst a.
- ResearchGate.N-acetylation of Aromatic Amines by One-pot Route.
- ResearchGate.(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)....
- ResearchGate.(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....
- ResearchGate. (2014). Microwave Irradiated Acetylation of p-Anisidine: A Step towards Green Chemistry.
- Bentham Science Publishers. (2024). A Mild and Eco-friendly, One-pot Synthesis of 2-hydroxy-Narylacetamides from 2-chloro-N-arylacetamides.
- Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.
- ResearchGate.Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions.
- International Journal of Current Research and Review. (2018). Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives.
- International Union of Crystallography. (2024). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl).
- ResearchGate.Approaches for the N‐acetylation of anilines.
- International Union of Crystallography. (2002). N-(4-Amino-2-methoxyphenyl)acetamide.
- National Institutes of Health PubChem.2-Methoxyaniline.
- Green Chemistry (RSC Publishing).Retracted Article: Metal-free green synthesis of aryl amines in magnetized distilled water: experimental aspects and molecular dynamics simulation.
- Journal of Drug Delivery and Therapeutics. (2019). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
- ResearchGate.Reaction scheme for acetylation of p-anisidine with acetic acid.
- ResearchGate.N-Arylacetamides Investigated.
- ResearchGate. (2025). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES.
- YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
- ResearchGate.Convenient, Cost‐Effective, and Mild Method for the N‐Acetylation of Anilines and Secondary Amines.
- Bulletin of Taras Shevchenko National University of Kyiv. Chemistry.View of SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES.
- National Institutes of Health. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
- National Institutes of Health PubChem.Acetamide, N-(3-methoxyphenyl)-.
- Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment).
- National Center for Biotechnology Information. (2018). ortho-Anisidine and ortho-Anisidine Hydrochloride.
- MDPI. (2021). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods.
- National Institutes of Health PubChem.Acetamide, N-(2-methoxyphenyl)-.
- stenutz.eu.acetyl-p-anisidine.
- The Royal Society of Chemistry. (2018). Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst.
- DrugFuture.com.Anisidine.
- IOSR Journal of Pharmacy. (2014). Microwave assisted synthesis of pharmacologically active N-phenyl acetamide derivatives of indolo [2, 3-b] quinoxaline.
- SciSpace. (2009). Microwave assisted synthesis: a new technology in drug discovery.
- Metoree. (2024). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations.
- PrepChem.com.Synthesis of Batchwise nitration of 4-methoxyacetanilide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajrconline.org [ajrconline.org]
- 3. Microwave assisted synthesis: a new technology in drug discovery. (2009) | Vincenzo Santagada | 105 Citations [scispace.com]
- 4. Retracted Article: Metal-free green synthesis of aryl amines in magnetized distilled water: experimental aspects and molecular dynamics simulation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. ijcrt.org [ijcrt.org]
- 7. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
A Senior Scientist's Guide to the Validation of Analytical Methods for N-(2-Methoxyphenyl)acetamide
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The reliability of quantitative and qualitative measurements underpins every stage of the pharmaceutical lifecycle, from discovery to quality control. This guide provides an in-depth, experience-driven comparison of analytical methods for N-(2-Methoxyphenyl)acetamide (also known as methacetin or o-acetanisidide), a key chemical intermediate.[1][2][3]
This document moves beyond mere procedural lists to explain the causality behind experimental choices, grounded in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7] Our objective is to equip you with the scientific rationale to not only perform but also to critically evaluate and select the most appropriate analytical method for your specific application.
Comparative Analysis of Core Analytical Techniques
The choice of an analytical method is a strategic decision dictated by the analyte's properties and the analytical objective (e.g., identification, impurity testing, or assay). This compound, an aromatic amide, lends itself to several techniques, each with distinct advantages and limitations.
Table 1: Performance Comparison of Key Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[8] | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[9] | Measurement of light absorption by the analyte in a solution.[10] |
| Primary Use | Assay, Purity, Stability-Indicating Methods | Volatile Impurities, Residual Solvents | Identification, Simple Quantification |
| Specificity | High (excellent separation from impurities)[10] | Very High (separation plus mass fragmentation pattern) | Low to Moderate (prone to interference from absorbing impurities)[10] |
| Sensitivity (Typical LOQ) | 0.03 - 0.3 µg/mL[8] | < 0.3 µg/mL[8] | 1.5 µg/mL[10] |
| Precision (%RSD) | < 2.0%[9][10] | < 5.0% | < 3.0%[10] |
| Accuracy (% Recovery) | 98.0 - 102.0%[8][10] | 97.0 - 103.0%[9] | 97.0 - 103.0%[10] |
| Sample Derivatization | Not typically required.[8] | May be required to improve volatility for certain analytes, though often not necessary for acetamides.[8] | Not required. |
Expert Insight: While UV-Vis is a simple and rapid technique for identification (confirming presence), its low specificity makes it unsuitable for accurate quantification in the presence of impurities. GC-MS offers unparalleled specificity but can be complex and may require higher temperatures that could risk degrading thermally labile compounds.[11] For routine assay and impurity profiling of this compound, reversed-phase HPLC with UV detection (HPLC-UV) emerges as the gold standard, offering a superior balance of specificity, sensitivity, and robustness.
A Deep Dive: Validation of an HPLC-UV Method
To demonstrate that an analytical procedure is suitable for its intended purpose, a systematic validation is required.[6][7] The following sections detail the validation of a stability-indicating HPLC-UV method for this compound, structured according to the authoritative ICH Q2(R1) guideline.[4][7]
A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. Its development is critically supported by forced degradation studies.[12][13][14]
The Cornerstone: Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6] For a stability-indicating assay, this means demonstrating that degradation products do not co-elute with the main analyte peak.
Forced Degradation Protocol: Forced degradation studies deliberately stress the drug substance to produce potential degradation products.[13][14]
-
Acid Hydrolysis: Treat with 0.1 M HCl at 60 °C.[15]
-
Base Hydrolysis: Treat with 0.1 M NaOH at 60 °C.[15]
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.[12][16]
-
Thermal Degradation: Expose solid drug substance to heat (e.g., 70 °C).[12]
-
Photolytic Degradation: Expose solution to UV light (as per ICH Q1B).
Causality: The rationale is to create a "worst-case" scenario. By analyzing these stressed samples, we can prove that the chromatographic peak for this compound is pure and that any degradation products are well-separated. This is typically confirmed using a Photodiode Array (PDA) detector to assess peak purity.
The Validation Workflow: A Visual Guide
The validation process is a logical sequence of interconnected experiments. Each parameter builds upon the last, creating a self-validating system.
Caption: Workflow for analytical method validation based on ICH Q2(R1) principles.
Quantitative Validation Parameters
The following parameters establish the method's quantitative performance.
Table 2: Summary of Validation Data for a Representative HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Typical Result | Purpose |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9998 | Establishes a proportional relationship between concentration and response. |
| Range | e.g., 80-120% of test concentration | 50-150 µg/mL | Defines the concentration interval where the method is precise, accurate, and linear. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% (at 3 levels) | Measures the closeness of test results to the true value. |
| Precision (% RSD) | |||
| - Repeatability | RSD ≤ 1.0% | 0.45% | Measures precision under the same operating conditions over a short interval. |
| - Intermediate Precision | RSD ≤ 2.0% | 1.10% | Assesses within-laboratory variations (different days, analysts, equipment). |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | 0.05 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1 | 0.15 µg/mL | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6] |
| Robustness | %RSD of results should be minimal | Pass | Measures the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate). |
Detailed Experimental Protocol: HPLC-UV Method
This protocol serves as a validated starting point for the quantitative determination of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile : Water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
Methodology:
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Calibration Standards (Linearity):
-
Prepare a series of at least five calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 50, 75, 100, 125, 150 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the validated calibration range (e.g., 100 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Validation Experiments:
-
Linearity: Inject the calibration standards and construct a calibration curve by plotting peak area against concentration. Calculate the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery.
-
Precision (Repeatability): Inject one sample solution six times and calculate the Relative Standard Deviation (%RSD) of the peak areas.
-
Robustness: Introduce small, deliberate changes to the method (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C) and assess the impact on the results and system suitability parameters.
-
Conclusion and Recommendations
The validation of an analytical method is a comprehensive process that ensures the reliability and integrity of analytical data. For the analysis of this compound, a stability-indicating reversed-phase HPLC-UV method is demonstrably the most suitable choice for assay and impurity determination in most research and quality control settings. Its high specificity, precision, and accuracy provide a robust platform for decision-making.
While techniques like GC-MS and UV-Vis have their place for specific applications such as volatile impurity analysis or simple identification, they lack the balanced performance profile of HPLC for routine quantitative analysis. The detailed validation workflow and experimental protocol provided in this guide offer a scientifically sound and regulatorily compliant framework for implementation in your laboratory. By understanding the "why" behind each validation step, scientists can move from rote execution to intelligent and efficient method development and validation.
References
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
- SIELC Technologies. Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column.
- International Journal of Innovative Science and Research Technology. A Brief Study on Forced Degradation Studies with Regulatory Guidance.
- National Center for Biotechnology Information. Hirshfeld surface analysis and crystal structure of this compound.
- National Institute of Standards and Technology. Acetamide, N-(2-methoxyphenyl)-. In: NIST Chemistry WebBook.
- American Association of Pharmaceutical Scientists. Forced Degradation – A Review.
- National Center for Biotechnology Information. Acetamide, N-(2-methoxyphenyl)-. In: PubChem Compound Summary.
- MDPI. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
- ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide...
- Journal of Drug Delivery & Therapeutics. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- CORE. Development of forced degradation and stability indicating studies of drugs—A review.
- SpectraBase. Acetamide, 2-methoxy-2-phenyl-N-[2-(4-chlorophenyl)ethyl]-.
- Google Patents. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
- PubMed. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry.
Sources
- 1. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]
- 2. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijisrt.com [ijisrt.com]
- 13. biomedres.us [biomedres.us]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of N-(2-Methoxyphenyl)acetamide and Its Structural Isomers
In the landscape of medicinal chemistry, the acetamide scaffold serves as a versatile backbone for a multitude of biologically active compounds. The strategic placement of functional groups on this scaffold can profoundly influence the pharmacological profile of the resulting molecule. This guide provides a comprehensive comparative analysis of N-(2-Methoxyphenyl)acetamide and its structural isomers, N-(3-Methoxyphenyl)acetamide and N-(4-Methoxyphenyl)acetamide. By examining their known biological activities and the underlying experimental methodologies, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of the structure-activity relationships within this class of compounds.
Introduction to Methoxyphenylacetamides
This compound, also known as o-methoxyacetanilide, and its meta and para isomers are simple aromatic amides. The presence of the methoxy group at different positions on the phenyl ring alters the electronic and steric properties of the molecule, which in turn can lead to differential interactions with biological targets. While these compounds are not widely marketed as therapeutic agents themselves, they serve as important chemical intermediates and subjects of research for the development of novel drugs with a range of potential applications, including analgesic, anti-inflammatory, anticonvulsant, and antimicrobial activities.
Comparative Biological Activities
While direct, head-to-head comparative studies of all three isomers for a wide range of biological activities are not extensively documented in publicly available literature, we can synthesize the existing data to provide a comparative overview. The following table summarizes the reported biological activities for each isomer. It is important to note that the absence of a reported activity does not necessarily indicate a lack of that activity, but rather a potential gap in the current research landscape.
| Biological Activity | This compound (ortho-isomer) | N-(3-Methoxyphenyl)acetamide (meta-isomer) | N-(4-Methoxyphenyl)acetamide (para-isomer) |
| Anti-inflammatory | Reported activity.[1][2] | Potential for anti-inflammatory effects.[3] | Derivatives have shown anti-inflammatory activity.[4] |
| Analgesic | Derivatives have shown analgesic activity.[5][6] | Potential for analgesic properties. | Derivatives have been investigated for analgesic effects. |
| Anticonvulsant | Derivatives have been synthesized and evaluated for anticonvulsant activity.[7][8] | Limited specific data available. | Derivatives have shown anticonvulsant properties.[7] |
| Antibacterial | Limited specific data available. | Limited specific data available. | Derivatives have demonstrated antibacterial activity.[9][10][11] |
| Antifungal | Limited specific data available. | Limited specific data available. | Derivatives have shown fungicidal activity.[9][10][11][12] |
| Antioxidant | Limited specific data available. | Some derivatives exhibit antioxidant properties.[3] | Derivatives have been studied for antioxidant activity.[4][13][14] |
Elucidation of Biological Activities: Key Experimental Protocols
To provide a practical framework for researchers, this section details the standard experimental protocols used to evaluate the biological activities discussed above. Understanding these methodologies is crucial for interpreting existing data and for designing future comparative studies.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a well-established in vivo assay to screen for acute anti-inflammatory activity.[6][15][16][17][18]
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rodent's paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Step-by-Step Protocol:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week.
-
Grouping and Dosing: Animals are fasted overnight and divided into control, standard, and test groups. The test compound (e.g., this compound) is administered orally or intraperitoneally at various doses. The standard group receives a known anti-inflammatory drug (e.g., Indomethacin), and the control group receives the vehicle.
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Analgesic Activity: Hot Plate Test
The hot plate test is a common method for assessing the central analgesic activity of a compound.[3][5][7][19][20]
Principle: This test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking, jumping) after administration of a test compound indicates an analgesic effect.
Step-by-Step Protocol:
-
Apparatus: A hot plate apparatus with a temperature-controlled surface is used.
-
Animal Selection: Mice or rats are screened, and only those that show a response within a specific time frame (e.g., 5-15 seconds) are selected for the study.
-
Baseline Measurement: The basal reaction time of each animal is recorded by placing it on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Dosing: The animals are divided into groups, and the test compound, a standard analgesic (e.g., Morphine), or a vehicle is administered.
-
Post-treatment Measurement: The reaction time is measured again at specific intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Data Analysis: The percentage increase in reaction time (analgesic effect) is calculated.
Caption: Workflow for the Maximal Electroshock Seizure Test.
In Vitro Antibacterial and Antifungal Activity
Standard methods to assess the antimicrobial properties of a compound include the broth microdilution and agar well diffusion assays.
Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC): [1][10][13][21][22][23]
-
Preparation of Microplates: Serial two-fold dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Agar Well Diffusion Method: [14][21][24]
-
Preparation of Agar Plates: A suitable agar medium is poured into petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Preparation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Application of Test Compound: A specific volume of the test compound solution is added to each well.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Structure-Activity Relationship Insights and Future Directions
The subtle shift in the position of the methoxy group from the ortho to the meta and para positions can significantly impact the biological activity of methoxyphenylacetamides. This is likely due to changes in:
-
Electronic Effects: The methoxy group is an electron-donating group. Its position influences the electron density of the phenyl ring and the amide group, which can affect binding to biological targets.
-
Steric Hindrance: The ortho-methoxy group can create steric hindrance that may either favor or hinder binding to a specific receptor or enzyme active site compared to the less hindered meta and para positions.
-
Metabolism: The position of the methoxy group can influence the metabolic pathways of the compound, affecting its bioavailability, duration of action, and potential for toxicity.
Further research is warranted to conduct direct comparative studies of these isomers across a range of biological assays. Such studies would provide valuable quantitative data (e.g., IC50, ED50 values) that would allow for a more definitive understanding of their structure-activity relationships. Moreover, exploring a wider range of derivatives with different substituents on the phenyl ring and modifications to the acetamide group could lead to the discovery of novel therapeutic agents with enhanced potency and selectivity.
Conclusion
This compound and its structural isomers represent a class of compounds with diverse and underexplored biological potential. While the current body of literature provides glimpses into their anti-inflammatory, analgesic, anticonvulsant, and antimicrobial activities, a systematic and comparative evaluation is necessary to fully elucidate their structure-activity relationships. The experimental protocols detailed in this guide provide a robust framework for such investigations, empowering researchers to contribute to the development of new and effective therapeutic agents.
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Sycheva, Y. S., Markina, D. B., Mukanova, M. S., Boltayeva, L. A., & Seilkhanov, O. T. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan, (1), 106-117.
- Kohn, H., Sawhney, K. N., LeGall, P., Weigandt, J., & Leander, J. D. (1990). Synthesis and anticonvulsant activities of a series of N-benzyl-2-acetamidopropionamide derivatives. Journal of medicinal chemistry, 33(9), 2451–2456.
- Sycheva, Y. S., Markina, D. B., Mukanova, M. S., Boltayeva, L. A., & Seilkhanov, O. T. (2023). SYNTHESIS, BACTERICIDAL AND FUNGICIDAL ACTIVITY OF N-(4-METHOXYPHENYL)
- Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. The Journal of pharmacology and experimental therapeutics, 107(3), 385–393.
- Cremonini, A., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2041.
- Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Smolecule. (n.d.). N-(3-Methoxyphenyl)acetamide-d4.
- Sycheva, Y. S., et al. (2023). SYNTHESIS, BACTERICIDAL AND FUNGICIDAL ACTIVITY OF N-(4-METHOXYPHENYL)
- Kumar, A., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives.
- Kaplancikli, Z. A., et al. (2012). Synthesis and analgesic activity of some acetamide derivatives. Journal of enzyme inhibition and medicinal chemistry, 27(2), 275–280.
- JCDR. (n.d.).
- Selph, J. L., et al. (1977).
- Alam, S., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International immunopharmacology, 10(8), 900–905.
- Khan, N. M., et al. (2013). Protective Efficacy of N-(2-Hydroxyphenyl) Acetamide against Adjuvant-Induced Arthritis in Rats.
- Obniska, J., et al. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 346(1), 20–30.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hot plate test - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 11. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES | Chemical Journal of Kazakhstan [chemjournal.kz]
- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. botanyjournals.com [botanyjournals.com]
- 15. inotiv.com [inotiv.com]
- 16. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 20. jcdr.net [jcdr.net]
- 21. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Comprehensive Guide: N-(2-Methoxyphenyl)acetamide as a Strategic Alternative to Traditional Synthetic Precursors
In the landscape of synthetic organic chemistry, the selection of a starting material is a critical decision that dictates the efficiency, safety, and scalability of a reaction pathway. While commodity chemicals often serve as the default precursors, their inherent reactivity, physical state, or handling requirements can present significant challenges. This guide provides an in-depth comparison of N-(2-Methoxyphenyl)acetamide, a stable, solid derivative of o-anisidine, against its more conventional counterparts, namely o-anisidine and 2-aminophenol. We will explore its utility as a strategic precursor in the synthesis of high-value heterocyclic scaffolds, specifically quinolines and benzoxazoles, supported by experimental data and protocols.
Section 1: Precursor Profile & Physicochemical Comparison
The choice of a precursor is fundamentally influenced by its physical and chemical properties. This compound offers a distinct advantage as a crystalline solid, which simplifies handling, weighing, and storage compared to o-anisidine, a liquid that is susceptible to air oxidation and has greater inhalation toxicity.[1][2]
| Property | This compound | o-Anisidine | 2-Aminophenol |
| CAS Number | 93-26-5 | 90-04-0[1] | 95-55-6 |
| Molecular Formula | C₉H₁₁NO₂[3] | C₇H₉NO[1] | C₆H₇NO |
| Molecular Weight | 165.19 g/mol | 123.16 g/mol [1] | 109.13 g/mol |
| Physical State | Crystalline Solid[4] | Yellow to brown liquid[1] | Off-white crystalline solid |
| Melting Point | 70-74 °C | 6.2 °C[1] | 174 °C |
| Boiling Point | 303-305 °C | 224 °C[1] | 164 °C (subl.) |
| Solubility | Soluble in DMSO, Acetone, Chloroform[5] | Soluble in ethanol, ether; slightly soluble in water[1] | Soluble in ethanol, ether; slightly soluble in water |
| Key Hazards | Irritant | Toxic, Potential Carcinogen[1] | Harmful, Irritant |
This comparative data underscores the operational advantages of this compound. Its solid nature and higher boiling point contribute to a safer laboratory workflow, minimizing exposure risks and simplifying transfer operations.
Section 2: Application in Quinoline Synthesis
Quinolines are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals.[6][7] Their synthesis often begins with aniline derivatives. Here, we compare the direct use of o-anisidine with the strategic implementation of its acetylated form, this compound.
The Direct Precursor: o-Anisidine
Classical methods like the Doebner-von Miller or Friedländer synthesis can utilize o-anisidine directly. However, the free amine group is highly reactive and can lead to side reactions or require specific, often harsh, acidic conditions for cyclization.[7] Furthermore, o-anisidine is a liquid with significant toxicity, necessitating stringent handling protocols.[1][8]
The Stabilized Precursor: this compound
Using this compound offers a compelling alternative. The acetylation of the amine serves three primary purposes:
-
Enhanced Stability & Safety: It converts the toxic liquid into a stable, manageable solid.
-
Reactivity Modulation: The acetyl group tempers the reactivity of the amine, allowing for more controlled and selective subsequent transformations.
-
Procedural Efficiency: Many quinoline syntheses require an initial acylation step to direct the cyclization. Starting with the pre-acetylated compound eliminates this initial step, streamlining the workflow.
The synthesis of this compound itself is a straightforward and high-yielding process.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound from o-Anisidine
This protocol describes a standard laboratory procedure for the preparation of the precursor.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add o-anisidine (1.0 eq). Dissolve it in a suitable solvent like dichloromethane (DCM) or ethyl acetate.[9]
-
Acylation: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise while stirring. An exothermic reaction is expected.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize excess acid, followed by a brine wash.[9]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting solid crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white crystalline solid. Typical yields are >90%.
Section 3: Application in Benzoxazole Synthesis
Benzoxazoles are another privileged heterocyclic motif with a wide range of biological activities.[10][11][12] The most common synthetic precursor is 2-aminophenol, which undergoes condensation with a carboxylic acid or its derivative.[13][14]
The Conventional Route: 2-Aminophenol
The direct condensation of 2-aminophenol is an atom-economical approach. The reaction proceeds via acylation of the amine followed by an intramolecular cyclization and dehydration, often requiring high temperatures or the use of a catalyst.[13]
Caption: Conventional synthesis of 2-substituted benzoxazoles.
The Alternative Strategy: this compound
While not a direct precursor, this compound can be used to synthesize benzoxazoles through a multi-step process. This route involves a crucial demethylation step to reveal the free hydroxyl group, forming N-(2-hydroxyphenyl)acetamide, which then undergoes intramolecular cyclization.
Caption: Benzoxazole synthesis via this compound.
Causality Behind This Choice: Why would a researcher choose this longer route?
-
Substrate Availability: this compound may be more readily available or cost-effective in certain supply chains.
-
Avoiding 2-Aminophenol: 2-Aminophenol is sensitive to oxidation. Using a more stable, protected precursor can be advantageous for consistency and storage, especially in large-scale synthesis.
-
Orthogonality: In a complex molecule, the methoxy group can be retained as a protecting group and removed at a later stage, providing synthetic flexibility that the free hydroxyl of 2-aminophenol does not offer.
A study demonstrated that N-(2-hydroxyphenyl)acetamide, the demethylated intermediate, can be cyclized to 2-methylbenzoxazole at 160 °C with a satisfactory yield of 85%.[15]
Comparative Data: Benzoxazole Synthesis
| Parameter | 2-Aminophenol Route | This compound Route |
| Number of Steps | 1 (from 2-aminophenol) | 2 (Demethylation + Cyclization) |
| Precursor Stability | Moderate (prone to oxidation) | High (stable solid) |
| Typical Conditions | High temp (140-180 °C), catalyst[15] | Step 1: Demethylation (e.g., BBr₃, 0 °C to RT); Step 2: High temp (160 °C)[15] |
| Reported Yield | Variable, often 70-95% | ~85% for cyclization step[15] |
| Key Advantage | More direct, atom-economical | Higher precursor stability, handling safety |
Senior Scientist's Perspective: A Self-Validating System
The protocols described are designed to be self-validating. The synthesis of this compound from o-anisidine results in a crystalline solid with a defined melting point range (70-74 °C). Any significant deviation from this range indicates impurities, prompting further purification. This physical checkpoint ensures the quality of the precursor before it enters more complex downstream reactions.
In drug development, consistency is paramount. The oxidative instability of precursors like o-anisidine and 2-aminophenol can lead to batch-to-batch variability in yield and purity. The use of the stable, crystalline this compound mitigates this risk. The initial investment in preparing the acetylated precursor pays dividends in reproducibility and process control, a trade-off that is often highly favorable in a regulated development environment.
Conclusion
This compound represents a valuable strategic alternative to more common, reactive precursors in organic synthesis. Its identity as a stable, crystalline solid provides significant advantages in safety, handling, and storage.
-
For Quinoline Synthesis: It serves as a pre-protected, stabilized version of o-anisidine, streamlining workflows and enhancing reaction control.
-
For Benzoxazole Synthesis: It offers a viable, albeit less direct, pathway that circumvents the handling and stability issues associated with 2-aminophenol, providing an orthogonal synthetic strategy.
For researchers and drug development professionals, incorporating this compound into their synthetic toolbox can lead to safer, more reproducible, and ultimately more efficient manufacturing processes for critical heterocyclic compounds.
References
- Soni, S., Sahiba, N., Teli, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 24093-24111.
- BioCrick (n.d.). This compound | CAS:93-26-5.
- ResearchGate (n.d.). Various pathways for the synthesis of benzoxazole using 2-aminophenol...
- MDPI (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
- BioCrick (n.d.). This compound datasheet.
- Cheméo (n.d.). Chemical Properties of Acetamide, N-(2-methoxyphenyl)- (CAS 93-26-5).
- Gholam-Hosseini, S., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 143.
- PubChem (n.d.). Acetamide, N-(2-methoxyphenyl)-.
- Thieme Chemistry (2020). Novel Synthesis of Benzoxazoles and Benzimidazoles.
- Kumar, A., & Kumar, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20636-20669.
- Journal of Chemical and Pharmaceutical Research (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Some Aromatic Amines and Related Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99.
- Wikipedia (n.d.). o-Anisidine.
- Royal Society of Chemistry (n.d.). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1982). Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 27.
Sources
- 1. o-Anisidine - Wikipedia [en.wikipedia.org]
- 2. ortho-Anisidine - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biocrick.com [biocrick.com]
- 4. This compound | 93-26-5 [chemicalbook.com]
- 5. This compound | CAS:93-26-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. ortho-Anisidine and ortho-Anisidine Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel Synthesis of Benzoxazoles and Benzimidazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of N-(2-Methoxyphenyl)acetamide Derivatives
Introduction: The Therapeutic Potential and Off-Target Challenge of N-(2-Methoxyphenyl)acetamide Derivatives
The this compound scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated therapeutic potential. Derivatives of this parent molecule have been investigated for a range of biological activities, including antioxidant and anti-inflammatory effects.[1] The core structure, consisting of a methoxy-substituted phenyl ring linked to an acetamide group, provides a versatile platform for chemical modification to optimize potency and pharmacokinetic properties.[2][3]
However, as with any drug development program, the journey from a promising lead compound to a clinically viable therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. While a derivative may exhibit high potency against its intended biological target, unintended interactions with other proteins—a phenomenon known as cross-reactivity or off-target binding—can lead to unforeseen side effects and toxicity, derailing an otherwise promising candidate.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret cross-reactivity studies for this compound derivatives. We will delve into the causality behind experimental choices, present detailed, self-validating protocols for key assays, and offer a comparative analysis of hypothetical derivatives to illustrate the principles of selectivity profiling.
The Imperative of Selectivity: Differentiating Specificity and Cross-Reactivity
In pharmacology, the terms specificity and selectivity are often used interchangeably, but they describe distinct concepts.
-
Specificity refers to a drug's ability to bind to only one molecular target. This is a theoretical ideal that is rarely achieved in practice.[4]
-
Selectivity , a more practical and measurable parameter, describes a drug's ability to bind to a limited range of targets, showing a clear preference for the intended target over others.[4]
A lack of selectivity, or significant cross-reactivity, means a compound interacts with multiple targets. This can sometimes be therapeutically advantageous in complex diseases (polypharmacology), but more often it is the underlying cause of adverse drug reactions.[5] Therefore, early and comprehensive assessment of a compound's selectivity profile is not just a regulatory requirement but a cornerstone of rational drug design. The goal is to identify and mitigate potential off-target liabilities long before a candidate enters costly clinical trials.
Methodologies for Comprehensive Cross-Reactivity Assessment
A robust cross-reactivity assessment employs a tiered approach, starting with broad screening panels and progressing to more focused cellular assays to confirm physiological relevance. Here, we detail the core experimental workflows.
Tier 1: Broad Panel Biochemical Screening
The initial step involves screening derivatives against large panels of purified proteins to identify potential off-target interactions in a controlled, cell-free environment. Kinases and G-protein coupled receptors (GPCRs) are the two largest families of drug targets and are common sources of off-target effects.[6][7]
1. Kinase Panel Profiling
The human genome encodes over 500 kinases, which regulate a vast number of cellular processes.[6][7] Their structural similarity, particularly in the ATP-binding pocket, makes them highly susceptible to off-target inhibition.
dot
Caption: Workflow for a typical biochemical kinase profiling experiment.
Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol describes a luminescent ADP-detection assay to measure the activity of a kinase and the inhibitory potential of a test compound. The amount of ADP generated is directly proportional to kinase activity.
-
Causality: This homogeneous assay format is chosen for its high sensitivity, broad applicability across different kinase families, and suitability for high-throughput screening.[6] It directly measures the product of the kinase reaction (ADP), providing a robust readout of enzyme activity.
-
Compound Preparation: Prepare a series of 3-fold serial dilutions of the this compound derivative in DMSO, starting from 10 mM. Typically, an 11-point curve is generated.
-
Assay Reaction: In a 384-well plate, add 2.5 µL of the kinase/substrate mixture in reaction buffer.
-
Inhibitor Addition: Add 25 nL of the serially diluted compound from the source plate to the assay plate. Also include positive (no inhibitor) and negative (no kinase) controls.
-
Initiation: Add 2.5 µL of ATP solution to initiate the kinase reaction. The final ATP concentration should ideally be at or near the Km for each specific kinase to ensure accurate potency assessment.[8]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection Step 1: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Detection Step 2: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data using the positive and negative controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
2. Receptor Binding Assays
These assays measure the ability of a compound to displace a known ligand (typically radiolabeled) from its receptor, thereby determining the compound's binding affinity (Ki).[9]
dot
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay
This protocol provides a general method for determining a compound's affinity for a target receptor.
-
Causality: Radioligand binding is the gold standard for measuring binding affinity due to its high sensitivity and direct measurement of the drug-receptor interaction.[9] The use of rapid filtration is crucial to separate bound from unbound ligand quickly, preserving the equilibrium state.
-
Reagent Preparation: Prepare assay buffer, radioligand solution at a concentration near its Kd, and a suspension of cell membranes expressing the receptor of interest.
-
Assay Setup: In a 96-well plate, combine the test compound (at various concentrations), the radioligand, and the membrane preparation.
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, unlabeled ligand to saturate the receptors.
-
Test Compound: Wells with membranes, radioligand, and the this compound derivative.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature to allow the binding reaction to reach equilibrium.
-
Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Determine the percent displacement of the radioligand by the test compound at each concentration.
-
Plot the percent displacement against compound concentration to calculate the IC50.
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Comparative Analysis: A Case Study of Three Hypothetical Derivatives
To illustrate the application of these studies, let us consider three hypothetical this compound derivatives designed to inhibit a primary target, Kinase X. Their structures vary by a single substitution on the phenyl ring.
-
Derivative A: Parent compound
-
Derivative B: Addition of a trifluoromethyl group
-
Derivative C: Addition of a bulky morpholine group
These derivatives were screened against their primary target (Kinase X) and a panel of 9 representative off-target kinases known for promiscuous binding.
| Compound | Target | IC50 (nM) | Selectivity Ratio vs. Kinase X |
| Derivative A | Kinase X (Primary) | 15 | - |
| Kinase 1 | 1,200 | 80 | |
| Kinase 2 | >10,000 | >667 | |
| Kinase 3 | 2,500 | 167 | |
| Kinase 4 | >10,000 | >667 | |
| Kinase 5 | 850 | 57 | |
| Kinase 6 | >10,000 | >667 | |
| Kinase 7 | 5,000 | 333 | |
| Kinase 8 | >10,000 | >667 | |
| Kinase 9 | 4,100 | 273 | |
| Derivative B | Kinase X (Primary) | 5 | - |
| Kinase 1 | 550 | 110 | |
| Kinase 2 | >10,000 | >2000 | |
| Kinase 3 | 8,000 | 1600 | |
| Kinase 4 | >10,000 | >2000 | |
| Kinase 5 | 95 | 19 | |
| Kinase 6 | >10,000 | >2000 | |
| Kinase 7 | 9,500 | 1900 | |
| Kinase 8 | >10,000 | >2000 | |
| Kinase 9 | 6,200 | 1240 | |
| Derivative C | Kinase X (Primary) | 50 | - |
| Kinase 1 | 80 | 1.6 | |
| Kinase 2 | 2,100 | 42 | |
| Kinase 3 | 150 | 3 | |
| Kinase 4 | 4,500 | 90 | |
| Kinase 5 | 90 | 1.8 | |
| Kinase 6 | 800 | 16 | |
| Kinase 7 | 3,300 | 66 | |
| Kinase 8 | 1,100 | 22 | |
| Kinase 9 | 125 | 2.5 |
Note: Data are hypothetical for illustrative purposes. Selectivity Ratio = IC50 (Off-Target) / IC50 (Primary Target). A higher ratio indicates greater selectivity.
Interpretation of Results:
-
Derivative A shows good potency against Kinase X and a generally clean off-target profile, with most selectivity ratios well over 100-fold. This makes it a solid lead compound.
-
Derivative B demonstrates a 3-fold improvement in potency against the primary target, Kinase X. While most off-target activity is reduced, a significant new liability has emerged with Kinase 5, where the selectivity ratio is only 19-fold. This off-target activity would need to be investigated further in cell-based assays to determine its physiological relevance.
-
Derivative C is significantly less potent against Kinase X and has lost selectivity. The bulky morpholine group has led to potent inhibition of multiple off-target kinases (Kinases 1, 3, 5, and 9), with selectivity ratios below 10. This compound would be considered non-selective and likely deprioritized.
dot
Caption: Decision logic based on initial kinase selectivity profiles.
Conclusion: An Integrated Approach to Mitigating Risk
The successful development of this compound derivatives, or any therapeutic candidate, hinges on a deep understanding of their biological interactions. Cross-reactivity profiling is not a single experiment but an integrated strategy that combines broad, high-throughput biochemical screens with targeted, physiologically relevant cell-based assays.
By systematically evaluating potential off-target interactions early in the discovery pipeline, researchers can make data-driven decisions to select the most promising candidates for further development. This rigorous, multi-tiered approach allows for the early identification and mitigation of potential safety liabilities, ultimately increasing the probability of clinical success and delivering safer, more effective medicines to patients.
References
- Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link]
- ICE Bioscience.
- BPS Bioscience. Kinase Screening and Profiling Services. [Link]
- Mtoz Biolabs. Receptor-Ligand Binding Assay. [Link]
- Gifford Bioscience. About Ligand Binding Assays. [Link]
- Creative Biolabs. Receptor Ligand Binding Assay. [Link]
- ResearchGate. Four ways to measure selectivity | Download Scientific Diagram. [Link]
- van Ree, R. (2002). Assessment of allergen cross-reactivity. PubMed Central - NIH. [Link]
- Wu, Y., et al. (2010). Specificity and selectivity evaluations of ligand binding assay of protein therapeutics against concomitant drugs and related endogenous proteins. PubMed Central - NIH. [Link]
- Altabrisa Group. Differentiating Selectivity Vs Specificity in Pharmacology. [Link]
- Charles River Laboratories. Tissue Cross-Reactivity Studies. [Link]
- PubChem. Acetamide, N-(2-methoxyphenyl)-. [Link]
- Yaman, M., et al. (2019). Hirshfeld surface analysis and crystal structure of this compound. PubMed Central - NIH. [Link]
- Maccioni, E., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
Sources
- 1. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Kinase Screening and Profiling Services-Creative Enzymes [creative-enzymes.com]
- 8. assayquant.com [assayquant.com]
- 9. giffordbioscience.com [giffordbioscience.com]
Benchmarking N-(2-Methoxyphenyl)acetamide Synthesis: A Comparative Guide to Literature Methods
Executive Summary
N-(2-Methoxyphenyl)acetamide, also known as o-acetanisidide, is a vital intermediate and structural motif in medicinal chemistry and materials science.[1] Its synthesis, primarily involving the N-acetylation of 2-methoxyaniline, has been approached through various methodologies, each presenting a unique balance of efficiency, cost, safety, and environmental impact. This guide provides an in-depth comparative analysis of established and emerging synthesis methods, offering researchers the data and expert insights necessary to select the optimal protocol for their specific application. We will benchmark classical acylation techniques against modern catalytic and microwave-assisted approaches, evaluating them on key performance indicators including reaction yield, time, purity, and adherence to Green Chemistry principles.
Introduction to this compound
This compound (C₉H₁₁NO₂) is an aromatic amide that serves as a crucial building block in the synthesis of more complex molecules, including approximately 25% of commercially available pharmaceuticals.[2] The amide linkage is one of the most fundamental bonds in organic synthesis, and its efficient formation is a cornerstone of drug development.[2] The structure consists of an acetamide group attached to a 2-methoxyphenyl ring.[3] The protection of the amine functionality in anilines through acetylation is a common strategy to control reactivity, prevent oxidation, and direct electrophilic aromatic substitution reactions.[4] This guide aims to critically evaluate the most common pathways to this valuable compound, providing a practical framework for methodological selection.
Benchmarking Methodology
The primary goal of this guide is to provide a clear, data-driven comparison of synthesis routes. Each method will be evaluated based on the following core metrics:
-
Yield (%): The efficiency of the reaction in converting starting materials to the desired product.
-
Reaction Time: The duration required to achieve reaction completion, a critical factor for throughput.
-
Reaction Conditions: Temperature, pressure, and the need for specialized equipment.
-
Catalyst & Reagent Profile: Cost, availability, and toxicity of all chemical inputs.
-
Work-up & Purification: The complexity of isolating the final product to the desired purity.
-
Green Chemistry Principles: Assessment of environmental impact, including solvent choice, energy consumption, and atom economy.
Synthesis Methods Under Review
We will examine three distinct and representative methods for the synthesis of this compound from 2-methoxyaniline (also known as o-anisidine).
-
Method A: Classical Acylation with Acetic Anhydride. The most common and cost-effective industrial method.
-
Method B: Acylation with Chloroacetyl Chloride. A route utilizing a more reactive acylating agent.[5]
-
Method C: Microwave-Assisted Green Synthesis. A modern approach emphasizing speed and reduced environmental impact.[6]
Experimental Protocols & Mechanistic Insights
Method A: Classical Acylation with Acetic Anhydride
This method represents the archetypal approach to N-acetylation. Acetic anhydride is a readily available, inexpensive, and effective acetylating agent. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.
Causality Behind Experimental Choices:
-
Acetic Anhydride: Chosen for its balance of reactivity and stability. It is less volatile and corrosive than acetyl chloride.
-
Solvent: Acetic acid is often used as a solvent, as it is compatible with the reagents and the product is soluble in the hot reaction mixture, facilitating reaction and subsequent precipitation upon cooling.[4][7] In other variations, dichloromethane (DCM) is used, followed by an aqueous workup.[8]
-
Work-up: The reaction mixture is typically poured into water to precipitate the product and hydrolyze any remaining acetic anhydride. A wash with a weak base like sodium bicarbonate may be used to neutralize the acetic acid byproduct.
Step-by-Step Protocol (Adapted from literature):
-
In a round-bottom flask, dissolve 2-methoxyaniline (1 equivalent) in glacial acetic acid.[7]
-
Slowly add acetic anhydride (1.2 equivalents) to the solution while stirring. An exothermic reaction may be observed.[4][7]
-
Heat the mixture under reflux for a designated period (typically 30 minutes to 2 hours), monitoring completion by Thin Layer Chromatography (TLC).[4]
-
After cooling, pour the reaction mixture into a beaker of cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., aqueous ethanol).
Method B: Acylation with Chloroacetyl Chloride
This protocol utilizes chloroacetyl chloride, a more reactive acylating agent than acetic anhydride. This increased reactivity often allows for lower reaction temperatures and shorter reaction times. However, it is more hazardous and moisture-sensitive.
Causality Behind Experimental Choices:
-
Chloroacetyl Chloride: Its high electrophilicity makes it extremely effective for acylating even less reactive amines. The reaction is typically rapid at room temperature.[5]
-
Base: A base such as triethylamine or an aqueous solution is often used to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
Solvent: Anhydrous aprotic solvents like acetone or THF are required to prevent hydrolysis of the highly reactive acid chloride.[9]
Step-by-Step Protocol (Adapted from literature):
-
Dissolve 2-methoxyaniline (1 equivalent) in a suitable solvent (e.g., acetone) in a flask equipped with a stirring mechanism.[10]
-
Cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.[5]
-
Allow the reaction to stir at room temperature for a few hours, monitoring by TLC.
-
Upon completion, the reaction mixture is typically washed with water and a saturated sodium bicarbonate solution to remove byproducts and unreacted starting materials.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting solid is purified by recrystallization. A yield of 59.62% for 2-chloro-N-(2-methoxyphenyl)acetamide has been reported using this approach.[5]
Method C: Microwave-Assisted Green Synthesis
Microwave-assisted organic synthesis utilizes dielectric heating to rapidly and uniformly heat the reaction mixture. This technique often leads to dramatic reductions in reaction times, increased yields, and can enable the use of less hazardous solvents or even solvent-free conditions, aligning with the principles of Green Chemistry.[6][11]
Causality Behind Experimental Choices:
-
Microwave Irradiation: Provides rapid, uniform heating, which can accelerate reaction rates significantly compared to conventional oil bath heating.[12] This can reduce the formation of byproducts that may occur during prolonged heating.
-
Solvent-Free or Green Solvents: Many microwave protocols are optimized to work without a solvent or in greener solvents like ethanol or water, reducing volatile organic compound (VOC) emissions.
-
Catalyst: Sometimes a solid support or a catalyst is used to absorb microwave energy more efficiently and facilitate the reaction.
Step-by-Step Protocol (Adapted from literature):
-
Place an equimolar mixture of 2-methoxyaniline and acetic anhydride in a microwave-safe reaction vessel.[8]
-
Seal the vessel and place it in a domestic or dedicated scientific microwave reactor.
-
Irradiate the mixture at a specified power (e.g., 300 W) for a short period (e.g., 6-20 minutes).[8] Monitor the reaction progress intermittently by TLC.[6]
-
After cooling, dissolve the reaction mixture in a suitable solvent like ethyl acetate.
-
Wash the organic solution with saturated sodium carbonate solution to neutralize acetic acid.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the product via column chromatography or recrystallization to yield the final product.[8]
Comparative Data Analysis
The following table summarizes the key performance indicators for the synthesis methods described, based on data reported in the chemical literature.
| Parameter | Method A: Acetic Anhydride | Method B: Chloroacetyl Chloride | Method C: Microwave-Assisted |
| Primary Reagent | Acetic Anhydride | Chloroacetyl Chloride | Acetic Anhydride |
| Typical Yield | 75-90%[7][13] | ~60% (for chloro-derivative)[5] | 75-95%[8][14] |
| Reaction Time | 30 min - 2 hours | 1 - 3 hours | 6 - 20 minutes[8] |
| Temperature | Reflux (e.g., >100 °C) | Room Temperature | High (localized) |
| Key Advantages | Low cost, readily available reagents | High reactivity, mild temperature | Extremely fast, high yields, green |
| Key Disadvantages | Requires heating, longer time | Reagent is hazardous and moisture-sensitive | Requires specialized equipment |
| Purification | Recrystallization | Recrystallization | Column Chromatography / Recrystallization[8] |
Discussion of Results
-
Classical Acetic Anhydride Method (A): This remains a robust and economical choice for large-scale synthesis. Its primary drawbacks are the energy input required for heating and the relatively longer reaction times. The work-up is straightforward, and high purity can often be achieved with a simple recrystallization.
-
Chloroacetyl Chloride Method (B): While the example shown is for a chloro-derivative, the principle applies. The high reactivity of acid chlorides allows for reactions to proceed at room temperature, which can be advantageous for sensitive substrates. However, the reagent's hazardous nature (corrosive, lachrymator) and the need for anhydrous conditions and a scavenger base add complexity and cost to the procedure.
-
Microwave-Assisted Method (C): This method is superior in terms of speed and often provides excellent yields. The reduction in reaction time from hours to minutes is a significant advantage for research and high-throughput synthesis settings.[12][14] Furthermore, its potential for solvent-free reactions makes it the most environmentally friendly option. The main barrier to entry is the initial capital investment for a dedicated microwave reactor.
Conclusion and Recommendations
The optimal synthesis method for this compound is highly dependent on the specific needs of the laboratory.
-
For large-scale, cost-sensitive production , the classical Acetic Anhydride method remains the industry standard due to its low reagent cost and simple procedure.
-
For rapid synthesis in a research or discovery setting , the Microwave-Assisted method is unparalleled in its efficiency and speed, offering significant advantages in throughput and green chemistry.
-
The Acetyl Chloride method should be reserved for situations where the starting amine is particularly unreactive or when thermal sensitivity is a concern, and appropriate safety measures can be rigorously implemented.
This guide demonstrates that while the classical acetylation reaction is effective, modern techniques like microwave-assisted synthesis offer compelling advantages that align with the growing demand for faster, more efficient, and environmentally sustainable chemical manufacturing.
References
- Mahajabeen, P., & Chadha, A. (2013).
- Çankaya, N., et al. (2022). Synthesis, Characterization, DFT Calculations of the New Oxoethyl Methacrylate and o-Acetamide and Evaluation of Antimicrobial, Antibiofilm and Antioxidant Effect.
- Manjula, S., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
- Samad, M. K., & Hawaiz, F. M. (2019). Hirshfeld surface analysis and crystal structure of this compound.
- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (Year not specified). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
- Andy, P., et al. (2000). Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta. Indonesian Journal of Chemistry. [Link]
- Çankaya, N., et al. (2022). Synthesis, Characterization, DFT Calculations of the New Oxoethyl Methacrylate and o-Acetamide.
- Ibrahim, M. A., & El-Din, A. S. (2012). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. [Link]
- (Document Year not specified). LAB QO 1 - P-Methoxyacetanilide. Scribd. [Link]
- CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
- US5270342A - Acetamide derivatives.
- CN111978223B - Preparation method of 2-methoxy-N-(2-nitro-5-thiophenyl) phenyl acetamide.
- (Document Year not specified). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. The Royal Society of Chemistry. [Link]
- PubChem. (n.d.). Acetamide, N-(2-methoxyphenyl)-.
- Kumar, S., et al. (2014). An efficient and cost effective synthesis of acetamides catalyzed by calcium chloride. Journal of the Indian Chemical Society. [Link]
- (Document Year not specified). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil.
- Nguyen, T. C., et al. (2021). Synthesis and structure of (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide.
- Lothrop, W. C. (1941). p-Anisidine, 2-nitro-. Organic Syntheses. [Link]
- NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST Chemistry WebBook. [Link]
- Wankhede, N. E., & Upare, A. A. (2013). Microwave assisted synthesis of pharmacologically active N-phenyl acetamide derivatives of indolo [2, 3-b] quinoxaline. IOSR Journal of Pharmacy. [Link]
- Dege, N., et al. (2018). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
- Cravotto, G., & Orio, L. (2012). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. MedChemComm. [Link]
- Chavan, S. M., et al. (2017). Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives. International Journal of ChemTech Research. [Link]
- Kaur, H., & Singh, G. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Beilstein Journal of Organic Chemistry. [Link]
- Amato, G., et al. (2016).
- (2024, July 19). o-Anisidine (2-Methoxyaniline)
Sources
- 1. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]
- 4. scribd.com [scribd.com]
- 5. ijpsr.info [ijpsr.info]
- 6. ajrconline.org [ajrconline.org]
- 7. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. US5270342A - Acetamide derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. jchps.com [jchps.com]
A Senior Application Scientist's Guide to Bridging In-Silico Prediction and Experimental Reality: The Case of N-(2-Methoxyphenyl)acetamide
In the contemporary landscape of drug discovery and development, the synergy between computational prediction and empirical validation is paramount. This guide provides an in-depth, objective comparison of in-silico predicted bioactivity of N-(2-Methoxyphenyl)acetamide against established experimental data. We will navigate the nuances of computational modeling, from molecular docking to ADMET prediction, and juxtapose these findings with real-world experimental outcomes. This document is crafted for researchers, scientists, and drug development professionals seeking to leverage predictive models to accelerate and refine their research endeavors.
Introduction: The Rationale for a Comparative Approach
This compound, a simple acetamide derivative, serves as an excellent model compound to illustrate the power and potential pitfalls of in-silico bioactivity prediction. Its structural simplicity belies a potential for diverse biological interactions. The core challenge in modern pharmacology is not merely the synthesis of new chemical entities, but the rapid and accurate assessment of their biological potential. Computational, or in-silico, methods offer a time- and cost-effective avenue for initial screening, hypothesis generation, and lead optimization.[1] However, these predictions must be anchored in the bedrock of experimental validation to ensure their relevance and accuracy.[2][3][4] This guide will dissect the methodologies for both predicting and experimentally verifying the bioactivity of this compound, offering a clear-eyed view of their convergence and divergence.
Based on the known anti-inflammatory and antioxidant activities of related acetamide compounds, we hypothesize that this compound may exhibit inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[5][6]
In-Silico Bioactivity Prediction: A Multi-faceted Computational Workflow
Our in-silico investigation of this compound's bioactivity against COX-2 will follow a structured, multi-step workflow. This process is designed to provide a comprehensive predictive profile of the molecule, from its interaction with the target protein to its likely pharmacokinetic properties.
Caption: In-silico prediction workflow for this compound.
Step-by-Step In-Silico Protocol
A. Ligand and Target Preparation:
-
Ligand Structure Acquisition: The 3D structure of this compound will be retrieved from the PubChem database (CID: 7135).[7] The structure will be energetically minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Target Protein Selection and Preparation: The crystal structure of human COX-2 (PDB ID: 5IKR) will be downloaded from the Protein Data Bank. The protein structure will be prepared by removing water molecules and any co-crystallized ligands, adding polar hydrogens, and assigning appropriate charges.
B. Molecular Docking:
-
Binding Site Definition: The active site of COX-2 will be defined based on the location of the co-crystallized inhibitor in the original PDB file.
-
Docking Simulation: Molecular docking will be performed using AutoDock Vina to predict the binding affinity and binding mode of this compound within the COX-2 active site. The docking results will be analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
C. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction:
-
Pharmacokinetic Properties: A suite of computational tools (e.g., SwissADME, pkCSM) will be employed to predict the physicochemical properties and pharmacokinetic profile of this compound. This includes predictions for oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.
-
Toxicity Prediction: In-silico toxicity models will be used to assess the potential for adverse effects, such as hepatotoxicity, mutagenicity, and carcinogenicity.
Experimental Validation: Grounding Predictions in Reality
The predictions generated from our in-silico workflow must be substantiated through rigorous experimental validation. The following protocols are designed to directly test the computationally derived hypotheses.
Caption: Experimental validation workflow for this compound.
Step-by-Step Experimental Protocol
A. Synthesis and Characterization of this compound:
-
Synthesis: this compound can be synthesized via the acetylation of 2-methoxyaniline with acetic anhydride.[8]
-
Purification and Characterization: The synthesized compound will be purified by recrystallization. The identity and purity of the compound will be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
B. In Vitro COX-2 Inhibition Assay:
-
Enzyme Inhibition Assay: A commercially available COX-2 inhibitor screening assay kit will be used to determine the half-maximal inhibitory concentration (IC50) of this compound against purified human COX-2 enzyme. This assay typically measures the peroxidase activity of COX-2.
-
Data Analysis: The IC50 value will be calculated by plotting the percentage of COX-2 inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
C. Cell-Based Anti-inflammatory Assay:
-
Cell Culture and Stimulation: A suitable cell line, such as RAW 264.7 murine macrophages, will be cultured. The cells will be stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 and the production of pro-inflammatory mediators like prostaglandin E2 (PGE2).
-
Treatment and Measurement: The LPS-stimulated cells will be treated with varying concentrations of this compound. The level of PGE2 in the cell culture supernatant will be quantified using an enzyme-linked immunosorbent assay (ELISA). A reduction in PGE2 levels would indicate cellular anti-inflammatory activity.
Comparative Analysis: Where In-Silico Meets Experimental
This section provides a direct comparison of the predicted and experimental data.
| Parameter | In-Silico Prediction | Experimental Result |
| Binding Affinity to COX-2 | Predicted binding energy (e.g., -7.5 kcal/mol) | IC50 value (e.g., 50 µM) |
| Key Interactions with COX-2 | Hydrogen bonds with specific amino acid residues (e.g., Arg120, Tyr355) | (Inferred from docking) |
| Cellular Anti-inflammatory Activity | (Not directly predicted) | Reduction in PGE2 production in LPS-stimulated macrophages |
| Oral Bioavailability | Predicted to be high | (To be determined via in vivo studies) |
| Toxicity | Predicted to be low | (To be determined via in vitro and in vivo toxicity studies) |
Note: The values in the table are illustrative and would be replaced with actual data from the described workflows.
The concordance between a favorable predicted binding affinity and a measurable IC50 in the enzyme assay would provide initial validation of the in-silico model. Discrepancies, on the other hand, would necessitate a re-evaluation of the computational parameters or suggest that the compound's activity is mediated by a different mechanism.
Conclusion: An Integrated Future for Drug Discovery
The case of this compound demonstrates that in-silico prediction and experimental validation are not mutually exclusive but are two sides of the same coin in the quest for novel therapeutics. Computational models provide a powerful lens to focus our experimental efforts, while empirical data is essential to refine and validate our predictive tools. By embracing this integrated approach, the scientific community can navigate the complexities of drug discovery with greater efficiency and precision.
References
- Validation approaches for computational drug repurposing: a review. Carolina Digital Repository. [Link]
- How to experimentally validate drug-target interactions?
- Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]
- Network-based approach to prediction and population-based validation of in silico drug repurposing. Network Medicine Alliance. [Link]
- Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135. PubChem. [Link]
- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
- In-silico Studies: Pioneering The Future Of Drug Discovery. IJSDR. [Link]
- Crystal structure, in silico molecular docking, DFT analysis and ADMET studies of N-(2-methoxy-benzyl)-acetamide. European Journal of Chemistry. [Link]
- Hirshfeld surface analysis and crystal structure of this compound.
- (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide...
- Crystal structure, in silico molecular docking, DFT analysis and ADMET studies of N-(2-methoxy-benzyl)-acetamide. European Journal of Chemistry. [Link]
- A QSAR Analysis of 2-phenoxy-N-substituted Acetamide Analogues as Hypoxia-Inducible factor-1(HIF-1) Inhibitors: A Rational Approach to Anticancer Drug Design. PubMed. [Link]
- New Oxomethacrylate and Acetamide: Synthesis, Characterization, and their Computational Approaches: Molecular Docking, Molecular Dynamics, and ADME Analyses. DSpace Repository. [Link]
- (PDF) Crystal structure, in silico molecular docking, DFT analysis and ADMET studies of N-(2-methoxy-benzyl)-acetamide.
- (PDF) First In Vitro – In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p -Acetamide.
- 2-(4-methoxyphenyl)acetamide methanol monosolvate: single-crystal X-ray diffraction study and Hirshfeld surface analysis.
- (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)...
- A Multivariate QSAR Study on the Anticonvulsant Activity of Acetamido-N-Benzylacetamide Derivatives.
- In-silico screening, pharmacokinetic evaluation, DFT study, and molecular dynamic simulation as approaches for the identific
- This compound (C9H11NO2). PubChemLite. [Link]
- (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
- Acetamide, N-(2-methoxyphenyl)-. NIST WebBook. [Link]
- This compound | CAS:93-26-5 | High Purity | Manufacturer BioCrick. BioCrick. [Link]
- Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. MDPI. [Link]
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES.
- 2D-QSAR, 3D-QSAR, molecular docking and ADMET prediction studies of some novel 2-((1H-indol-3-yl)thio)... Taylor & Francis Online. [Link]
- data reports N-(4-Methoxy-3-nitrophenyl)acetamide.
- Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
- Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. [Link]
- N-(4-Methoxy-2-nitrophenyl)acetamide.
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of N-(2-Methoxyphenyl)acetamide: Assessing Protocol Reproducibility
In the landscape of pharmaceutical and fine chemical synthesis, the reproducibility of a reaction is paramount. N-(2-Methoxyphenyl)acetamide, also known as o-acetanisidide, is a key intermediate in the synthesis of various more complex molecules.[1][2] Its efficient and consistent production is therefore a critical concern for researchers in drug development and organic synthesis. This guide provides an in-depth comparison of common synthesis protocols for this compound, with a focus on the experimental factors that govern reproducibility. We will delve into the mechanistic underpinnings of these protocols and provide field-proven insights to help researchers navigate the challenges of achieving consistent yields and purity.
The Synthetic Landscape: An Overview
The most prevalent and direct method for synthesizing this compound is the acylation of 2-methoxyaniline (o-anisidine). This is typically achieved through a nucleophilic acyl substitution reaction where the amino group of 2-methoxyaniline attacks an acylating agent.[3] The two most common acylating agents for this transformation are acetic anhydride and acetyl chloride. While both can lead to the desired product, the choice between them has significant implications for reaction conditions, workup procedures, and ultimately, reproducibility.
Reaction Mechanism: Nucleophilic Acyl Substitution
The fundamental reaction mechanism involves the nucleophilic attack of the nitrogen atom of the 2-methoxyaniline on the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate which then collapses, expelling a leaving group to form the stable amide product.[4][5]
}
General mechanism for the acylation of 2-methoxyaniline.
Comparative Analysis of Synthesis Protocols
Here, we compare two primary protocols for the synthesis of this compound, highlighting the critical parameters that influence their reproducibility.
Protocol 1: Acetylation using Acetic Anhydride in an Aqueous System
This is a widely used and generally robust method. The use of water as a solvent is cost-effective and environmentally benign.[4] However, the partial immiscibility of the reactants can present challenges to achieving consistent results.
Experimental Workflow:
}
Workflow for aqueous acetylation of 2-methoxyaniline.
Causality Behind Experimental Choices:
-
Initial Acidification: 2-Methoxyaniline has low solubility in water. The addition of hydrochloric acid protonates the amine, forming the corresponding anilinium salt which is water-soluble.[4] This ensures a homogenous reaction mixture initially.
-
Role of Sodium Acetate: Acetic anhydride can react with water, albeit relatively slowly.[4] The addition of a buffer, such as sodium acetate, serves two purposes. Firstly, it deprotonates the anilinium salt, regenerating the more nucleophilic free amine in situ. Secondly, it helps to maintain a pH that is favorable for the reaction. A strong base like sodium hydroxide is avoided as it would rapidly hydrolyze the acetic anhydride.[4]
-
Immediate Addition: The sequential and immediate addition of acetic anhydride followed by sodium acetate is crucial. This ensures that the regenerated, water-insoluble aniline reacts with the acylating agent before it can precipitate out of the aqueous solution.[6]
Factors Affecting Reproducibility:
-
Rate of Addition: The rate at which the sodium acetate solution is added can significantly impact the particle size of the precipitated product, which in turn affects the ease of filtration and purity.
-
Temperature Control: While the reaction is often performed at room temperature, exothermic heat can be generated. Lack of temperature control can lead to increased hydrolysis of the acetic anhydride and potential side reactions. Cooling the mixture in an ice bath after the initial precipitation maximizes the yield of the product.[6]
-
Purity of Starting Material: The presence of isomers or other impurities in the starting 2-methoxyaniline can lead to the formation of byproducts that are difficult to remove, thereby reducing the final yield and purity.[7]
Protocol 2: Acetylation using Acetic Anhydride in an Organic Solvent
Performing the reaction in an organic solvent, such as dichloromethane (DCM) or ethyl acetate, can offer better control over the reaction conditions and may be preferable when dealing with substrates that are sensitive to water.
Experimental Workflow:
}
Workflow for organic solvent-based acetylation.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of a dry solvent and an inert atmosphere (nitrogen) is crucial to prevent the hydrolysis of acetic anhydride, ensuring it is available to react with the amine.[8]
-
Reaction Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction to completion, preventing the formation of byproducts due to prolonged reaction times or excessive heating.[7]
-
Aqueous Workup: Washing the organic layer with a mild base like sodium bicarbonate solution neutralizes the acetic acid byproduct, facilitating its removal from the desired product.[8]
Factors Affecting Reproducibility:
-
Solvent Purity: The presence of water in the solvent is a major source of irreproducibility as it will consume the acetic anhydride.
-
Stoichiometry: Precise control over the stoichiometry of the reactants is more critical in this protocol. An excess of acetic anhydride may be required to drive the reaction to completion, but this can complicate the purification process.
-
Purification Method: The choice between recrystallization and column chromatography for purification will depend on the nature of any impurities. Recrystallization is often sufficient if the impurities have significantly different solubilities than the product.[7]
Performance Comparison and Data
| Parameter | Protocol 1: Aqueous System | Protocol 2: Organic Solvent |
| Typical Yield | 70-90% | 85-95% |
| Purity (post-recrystallization) | >98% | >99% |
| Reaction Time | < 1 hour | 1-4 hours |
| Cost-Effectiveness | High (uses water as solvent) | Moderate (requires dry organic solvents) |
| Environmental Impact | Low | Moderate |
| Key Reproducibility Factor | Control of precipitation | Strict anhydrous conditions |
| Characterization | Melting Point: 86-88 °C; 1H NMR, IR spectroscopy consistent with structure.[9][10] | Melting Point: 86-88 °C; 1H NMR, IR spectroscopy consistent with structure.[9][10] |
Detailed Experimental Protocols
Protocol 1: Acetylation of 2-Methoxyaniline in an Aqueous System
-
In a 250 mL Erlenmeyer flask, dissolve 5.0 g of 2-methoxyaniline in 100 mL of water and 5 mL of concentrated hydrochloric acid.
-
To this clear solution, add 6.5 mL of acetic anhydride with swirling.
-
Immediately add a solution of 8.0 g of sodium acetate trihydrate dissolved in 30 mL of water.
-
Swirl the flask vigorously to ensure thorough mixing. A white precipitate of this compound will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain fine, white crystals.
-
Dry the purified product in a desiccator and determine the yield and melting point.
Protocol 2: Acetylation of 2-Methoxyaniline in Dichloromethane
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 5.0 g of 2-methoxyaniline and 100 mL of dry dichloromethane.
-
Cool the solution in an ice bath and add 6.5 mL of acetic anhydride dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with 50 mL of a saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from ethyl acetate/hexanes or by column chromatography on silica gel.
-
Dry the purified product under vacuum and determine the yield and melting point.
Conclusion
Both aqueous and organic solvent-based protocols for the synthesis of this compound can yield high-purity product. The choice of protocol will often depend on the available resources, scale of the reaction, and specific purity requirements. For large-scale, cost-effective synthesis, the aqueous protocol is often favored. However, for achieving the highest possible purity and for substrates that may be sensitive to aqueous conditions, the organic solvent-based method provides greater control.
By understanding the key chemical principles and paying close attention to the critical parameters outlined in this guide, researchers can significantly enhance the reproducibility of their this compound synthesis, ensuring a reliable supply of this important chemical intermediate.
References
- The Royal Society of Chemistry. Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride.
- ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....
- Google Patents. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
- Oriental Journal of Chemistry. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities.
- ChemicalBook. This compound(93-26-5) 1H NMR spectrum.
- 3.-Preparation-of-Acetanilide.pdf.
- PubChem. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135.
- NIST WebBook. Acetamide, N-(2-methoxyphenyl)-.
- Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment).
- Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines.
- Benchchem. Troubleshooting low yield in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis.
- BioCrick. This compound datasheet.
- YouTube. Acylation of an amine using acetic anhydride.
Sources
- 1. biocrick.com [biocrick.com]
- 2. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 4. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. This compound(93-26-5) 1H NMR [m.chemicalbook.com]
- 10. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]
A Definitive Guide to Structural Validation: Confirming N-(2-Methoxyphenyl)acetamide with 2D NMR
Introduction: Beyond the Formula
In the realm of chemical synthesis and drug development, the molecular formula—in this case, C₉H₁₁NO₂ for N-(2-Methoxyphenyl)acetamide—is merely the starting point.[1] The precise arrangement of atoms, or its constitutional isomerism, dictates the compound's physical, chemical, and biological properties. An incorrect structural assignment can lead to wasted resources, misinterpreted data, and significant delays in development pipelines. Therefore, unambiguous structural validation is not just a formality; it is a cornerstone of scientific rigor.
This guide provides an in-depth, practical walkthrough for validating the structure of this compound (also known as o-acetoanisidide) using a powerful suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments. We will move beyond simple spectral interpretation to explain the causal logic behind experimental choices, demonstrating how a combination of COSY, HSQC, and HMBC spectroscopy provides a self-validating system for absolute structural confirmation.
Figure 1. The proposed structure of this compound.
Part 1: The Foundation - 1D NMR Analysis
Before delving into 2D techniques, a thorough analysis of 1D ¹H and ¹³C NMR spectra is essential. This initial step allows us to inventory the chemical environments present in the molecule.
¹H NMR Spectrum: The proton NMR spectrum provides the initial count of distinct proton environments. For this compound, we expect to see signals for the acetyl methyl group, the methoxy group, a labile amide proton, and four protons in the aromatic region.[2]
¹³C NMR Spectrum: The carbon NMR spectrum reveals the number of unique carbon environments. The structure contains nine carbon atoms, and due to molecular asymmetry, we anticipate nine distinct signals: two methyl carbons, one carbonyl carbon, and six aromatic carbons (two of which are quaternary).
The table below summarizes the predicted signals based on standard chemical shift ranges and data from comparable structures.[3]
| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) | Carbon Type |
| C1 (CH₃-C=O) | ~2.2 | Singlet | 3H | ~24 | CH₃ |
| C2 (C=O) | - | - | - | ~168 | C |
| C3 (NH) | ~8.3 (broad) | Singlet | 1H | - | - |
| C4 (Ar-C-NH) | - | - | - | ~127 | C |
| C5 (Ar-C-OCH₃) | - | - | - | ~148 | C |
| C6-C9 (Ar-CH) | ~6.8 - 8.4 | Multiplets | 4H | ~110 - 125 | CH |
| C10 (O-CH₃) | ~3.9 | Singlet | 3H | ~55 | CH₃ |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound.
While 1D NMR provides a valuable census of atoms, it falls short in establishing connectivity. For instance, is the methoxy group at position 2 (ortho), 3 (meta), or 4 (para)? Answering this requires 2D NMR.
Part 2: The Connectivity Toolkit - A Guide to 2D NMR Experiments
2D NMR enhances spectral resolution by spreading signals across two frequency dimensions, revealing correlations between nuclei that are invisible in 1D spectra.[4] We will employ three fundamental experiments: COSY, HSQC, and HMBC.
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Coupling Networks
Causality: The COSY experiment is the workhorse for identifying protons that are coupled to each other through chemical bonds (typically over two or three bonds, known as J-coupling).[5][6] This allows us to trace out proton-proton connectivity within distinct spin systems, such as the four protons on the aromatic ring.
Experimental Protocol:
-
Sample Preparation: Dissolve 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
1D Proton Spectrum: Acquire a standard high-resolution ¹H spectrum to determine the spectral width and transmitter offset.
-
COSY Acquisition: Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker systems). Use the spectral width and offset from the 1D experiment for both dimensions. Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform. Symmetrize the resulting spectrum.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
Causality: The HSQC experiment identifies direct, one-bond correlations between protons and the carbons they are attached to.[7][8] This is the most reliable way to assign carbon resonances for all protonated carbons (CH, CH₂, CH₃). Quaternary carbons, lacking attached protons, will be absent from this spectrum.
Experimental Protocol:
-
1D Spectra: Acquire both ¹H and ¹³C 1D spectra to determine the respective spectral widths and offsets.
-
HSQC Acquisition: Load a standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker systems).
-
Set Parameters: Set the ¹H parameters (F2 dimension) and ¹³C parameters (F1 dimension) using the values from the 1D spectra.[9] The experiment is optimized for an average one-bond J-coupling constant (~145 Hz).
-
Processing: Process the data with a 2D Fourier transform. The resulting spectrum will have the ¹H spectrum on one axis and the ¹³C spectrum on the other.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Skeleton
Causality: The HMBC experiment is the key to piecing together the molecular puzzle. It reveals correlations between protons and carbons over two and three bonds (and sometimes four in conjugated systems).[7][10] Unlike HSQC, the direct one-bond correlations are suppressed. This allows us to "walk" across the molecule, connecting fragments through quaternary carbons and heteroatoms.
Experimental Protocol:
-
Parameter Setup: Use the same spectral parameters from the HSQC experiment.
-
HMBC Acquisition: Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).
-
Set Long-Range Coupling: The crucial parameter is the long-range coupling constant (ⁿJ_CH) for which the experiment is optimized. A compromise value of 8 Hz is a good starting point to observe the majority of two- and three-bond correlations.[8]
-
Processing: Process the data with a 2D Fourier transform.
Part 3: Integrated Data Analysis - A Step-by-Step Validation
We will now interpret the expected data from each 2D experiment to confirm the structure of this compound.
COSY Analysis: Unraveling the Aromatic System
The COSY spectrum will display diagonal peaks corresponding to the 1D ¹H spectrum and off-diagonal cross-peaks that indicate coupling.[11]
-
Aromatic Region: We expect a chain of correlations between the four adjacent aromatic protons. For an ortho-substituted ring, this creates a distinct pattern confirming their sequential arrangement.
-
Isolated Protons: The protons of the acetyl methyl (C1-H), methoxy (C10-H), and amide (C3-H) groups are singlets and will only appear on the diagonal, as they have no protons within a 2-3 bond coupling distance.
| Proton (δ ppm) | Correlates With (δ ppm) | Conclusion |
| H at ~8.4 | H at ~7.0 | Aromatic protons are adjacent. |
| H at ~7.0 | H at ~8.4, H at ~6.9 | Confirms spin system connectivity. |
| H at ~6.9 | H at ~7.0, H at ~6.8 | Four contiguous aromatic protons. |
| H at ~6.8 | H at ~6.9 | End of the aromatic spin system. |
Table 2: Expected ¹H-¹H COSY Correlations.
HSQC Analysis: Assigning Protonated Carbons
The HSQC spectrum provides definitive one-bond connections. Each cross-peak links a proton signal on the F2 axis to a carbon signal on the F1 axis.
| ¹H Signal (δ ppm) | Correlates with ¹³C Signal (δ ppm) | Assignment |
| ~2.2 | ~24 | Acetyl CH₃ (C1) |
| ~3.9 | ~55 | Methoxy CH₃ (C10) |
| ~6.8 - 8.4 (4 signals) | ~110 - 125 (4 signals) | Aromatic CHs (C6-C9) |
Table 3: Expected ¹H-¹³C HSQC Correlations.
This experiment confidently assigns the carbons at ~24 ppm and ~55 ppm to the acetyl and methoxy methyl groups, respectively, and links the four aromatic proton signals to their corresponding carbon partners. The three signals missing from this spectrum must be the two quaternary aromatic carbons (C4, C5) and the carbonyl carbon (C2).
HMBC Analysis: The Final Proof of Connectivity
The HMBC spectrum connects the isolated fragments and confirms the substitution pattern. We look for correlations over 2 and 3 bonds.
Figure 2. Key expected HMBC correlations (shown as double-barbed arrows) that unambiguously connect the molecular fragments of this compound.
| Protons (δ ppm) | Correlate with Carbons (δ ppm) | Distance | Conclusion |
| C1-H (~2.2) | C2 (~168) | ²J | The acetyl methyl group is attached to the carbonyl carbon. |
| C3-H (~8.3) | C2 (~168), C4 (~127) | ²J, ²J | The amide NH is bonded to the carbonyl carbon (C2) and the aromatic ring at C4. This connects the acetamido group to the ring. |
| C10-H (~3.9) | C5 (~148) | ²J | The methoxy protons correlate to the carbon they are attached to, C5. This links the methoxy group to the ring. |
| Aromatic H (~8.4) | C4 (~127), C5 (~148) | ³J, ²J | The aromatic proton adjacent to the NH group shows a correlation to the methoxy-bearing carbon (C5), proving the ortho relationship between the two substituents. |
Table 4: Key Diagnostic ¹H-¹³C HMBC Correlations.
The HMBC data are decisive. The correlation from the amide proton (C3-H) to both the carbonyl carbon (C2) and an aromatic carbon (C4) unequivocally links the side chain to the ring. Crucially, the correlation from the methoxy protons (C10-H) to a different aromatic carbon (C5) and the cross-correlations between the aromatic protons and these two specific quaternary carbons (C4 and C5) lock in the 1,2- (or ortho) substitution pattern. Any other isomeric arrangement (meta or para) would result in a completely different set of HMBC correlations.
Conclusion: A Self-Validating Structural Proof
By systematically applying and interpreting a suite of 2D NMR experiments, we achieve a multi-layered, self-validating confirmation of the structure of this compound.
-
COSY establishes the connectivity within the aromatic proton spin system.
-
HSQC definitively assigns all protonated carbons.
-
HMBC serves as the ultimate arbiter, connecting all individual fragments and locking in the relative positions of the substituents on the aromatic ring.
This integrated approach eliminates the ambiguity inherent in 1D methods and provides the high-confidence data required for publications, patent filings, and regulatory submissions. It stands as a clear example of how modern NMR spectroscopy provides not just data, but a robust logical framework for chemical structure validation.
References
- Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]
- Hawaiz, F. M., et al. (2019). Hirshfeld surface analysis and crystal structure of this compound.
- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).
- Öz, M., et al. (2021). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide (o-acetamide) and 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate (2MPAEMA).
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
- Royal Society of Chemistry. (n.d.).
- Chemistry Shorts. (2023). How to Read 2D NMR (COSY & NOESY)
- University of Wisconsin-Madison Chemistry. (2020). HSQC and HMBC for Topspin. [Link]
- Chemistry LibreTexts. (2021). 14.21: Two-Dimensional NMR Spectroscopy. [Link]
- ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... [Link]
- ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. [Link]
- Emery Pharma. (2018).
- All Things Science. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
- Millersville University. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]
- Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. [Link]
- ResearchGate. (n.d.). Two-dimensional NMR spectra of compound 1: a HSQC; b HMBC; c TOCSY; d COSY. [Link]
- PubChemLite. (n.d.). This compound (C9H11NO2). [Link]
- NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST Chemistry WebBook. [Link]
Sources
- 1. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]
- 2. This compound(93-26-5) 1H NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. emerypharma.com [emerypharma.com]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. ulethbridge.ca [ulethbridge.ca]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist’s Guide to the Comparative Analysis of N-(2-Methoxyphenyl)acetamide Purity
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in N-(2-Methoxyphenyl)acetamide
This compound (CAS No. 93-26-5), also known as o-Acetanisidide, is a vital chemical intermediate in various fields, including medicinal chemistry and organic synthesis.[1][2] Its molecular structure serves as a scaffold for the development of more complex molecules and potential therapeutic agents.[1] In any research or development context, particularly in drug discovery, the purity of starting materials is not merely a matter of quality control but a cornerstone of experimental validity and reproducibility. Unidentified impurities can lead to anomalous results, unpredictable side reactions, and flawed structure-activity relationship (SAR) studies, ultimately compromising the integrity of the research.
This guide provides a comprehensive framework for the objective comparison of this compound from various commercial suppliers. We will move beyond accepting stated purity levels at face value and instead establish a robust, multi-technique analytical workflow. This self-validating system is designed to empower researchers to independently verify product quality, ensuring the reliability of their scientific endeavors.
The Supplier Landscape: A Preliminary Overview
A multitude of chemical suppliers offer this compound. While this list is not exhaustive, it represents a sample of vendors found in the marketplace. It is crucial to note that stated purity levels are general claims and can vary between lots.
| Supplier | Product Number | Stated Purity |
| Sigma-Aldrich | Aldrich-485063 | 95% |
| BioCrick | BCC9054 | >98%[3][4] |
| Amerigo Scientific | CBB1120167 | 95%[5] |
| ChemFaces | CFN98988 | >=98% (for a related hydroxyphenyl compound)[6] |
Note: This table is for illustrative purposes and represents publicly available information which may be subject to change. Researchers should always obtain the most current data directly from suppliers.
The Analytical Strategy: A Multi-Pronged Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the strategic integration of orthogonal methods, each providing a unique piece of the puzzle. The causality for this multi-technique approach is rooted in the diverse nature of potential impurities; some may be structurally similar, while others might be residual solvents or inorganic contaminants. Our workflow combines chromatographic separation with spectroscopic identification to create a self-validating system.
Caption: Workflow for comparative purity analysis of this compound.
Experimental Protocols: The Foundation of Trustworthy Data
The following protocols are designed to be self-validating. Each step is chosen to minimize ambiguity and ensure that the results are a true reflection of the sample's composition.
Protocol 1: Quantitative Purity by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for quantifying the main component and detecting non-volatile impurities in pharmaceutical and chemical samples. A reversed-phase C18 column is selected for its versatility in separating moderately polar organic compounds like this compound. UV detection is employed as the analyte possesses a chromophore, allowing for sensitive detection.[7][8]
-
Instrumentation: Standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B). A typical starting point is a linear gradient from 20% A to 80% A over 20 minutes. The formic acid improves peak shape and ensures ionization for potential LC-MS analysis.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm (or determined by a UV scan of a standard).
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound from each supplier into separate 10 mL volumetric flasks.
-
Dissolve and dilute to the mark with the mobile phase (at initial conditions) to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
Protocol 2: Analysis of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: The synthesis of this compound often involves reagents like acetic anhydride and solvents that are volatile.[9] GC-MS is the ideal technique for separating and identifying these volatile organic compounds, which would be undetectable by HPLC.[10][11]
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Program: Initial temperature of 50 °C (hold for 2 min), ramp to 250 °C at 15 °C/min (hold for 5 min).
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 35-400 m/z.
-
Sample Preparation: Dissolve approximately 5 mg of each sample in 1 mL of a high-purity solvent like Dichloromethane or Ethyl Acetate.
-
Data Analysis: Identify peaks corresponding to residual solvents or other volatile impurities by comparing their mass spectra to a reference library (e.g., NIST).
Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
Causality: NMR spectroscopy provides unambiguous structural confirmation. While chromatography indicates purity based on separation, ¹H NMR verifies that the main component is indeed this compound and can reveal structurally similar impurities that might co-elute in HPLC.[12][13][14]
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or DMSO-d₆.
-
Sample Preparation: Dissolve 5-10 mg of each sample in approximately 0.7 mL of the deuterated solvent.
-
Experiment: Standard 1D proton spectrum acquisition.
-
Data Analysis:
-
Confirm the characteristic shifts for this compound: aromatic protons (approx. 6.8-8.4 ppm), methoxy protons (-OCH₃, approx. 3.8 ppm), and acetyl methyl protons (-CH₃, approx. 2.2 ppm).[12]
-
Integrate the peaks to confirm the correct proton ratios.
-
Scrutinize the baseline for any unexpected signals, even at low levels (<1%), which would indicate the presence of impurities.
-
Data Synthesis: Constructing a Comparative Purity Profile
The true power of this guide lies in the integration of data from all three analytical techniques. A hypothetical comparison is presented below to illustrate how to summarize and interpret the findings.
Illustrative Comparative Purity Data for this compound
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity | >98% | 95% | >98% |
| Appearance | White Crystalline Solid | Off-White Powder | White Crystalline Solid |
| HPLC Purity (Area %) | 99.6% | 96.1% | 98.2% |
| Impurities by HPLC (>0.05%) | One impurity at 0.15% | Three impurities (0.8%, 0.45%, 2.1%) | Two impurities (1.1%, 0.5%) |
| ¹H NMR Conformance | Conforms to structure. No significant impurities detected. | Conforms, but with minor unidentifiable signals in the aromatic region. | Conforms. Minor peak consistent with residual acetic acid. |
| Residual Solvents (GC-MS) | No significant solvents detected. | Acetone detected. | Acetic acid detected. |
| Overall Assessment | High purity, meets stated claim. Suitable for all applications. | Lower purity, does not meet a >98% standard. May require purification for sensitive applications. | Good purity, but presence of residual synthesis reagents may be a concern for specific applications. |
Disclaimer: The data in this table is purely hypothetical and for educational purposes. It does not represent actual experimental results for the listed suppliers.
Conclusion and Recommendations for the Discerning Scientist
The purity of a chemical reagent is a dynamic variable, not a static guarantee. This guide has demonstrated that a reliance on the supplier's Certificate of Analysis alone is insufficient for research that demands the highest level of certainty.
Key Recommendations:
-
Trust but Verify: Always treat the stated purity as a guideline. An independent, in-house verification using a multi-technique approach is the most reliable strategy.
-
Request Lot-Specific Data: When sourcing, always request the Certificate of Analysis for the specific lot you intend to purchase.
-
Consider the Application: For non-critical synthetic steps, a lower purity grade may be acceptable. For drug development, quantitative biology, or catalyst screening, only the highest, verified purity should be used.
-
Build a Relationship with Suppliers: Engage with the technical support of your suppliers. They can often provide more detailed analytical data or insights into lot-to-lot consistency.
By adopting this rigorous and evidence-based approach, researchers can ensure the integrity of their materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.
References
- This compound | CAS:93-26-5 | High Purity | Manufacturer. BioCrick. [Link]
- This compound (95%). Amerigo Scientific. [Link]
- Acetamide, N-(2-methoxyphenyl)-.
- Acetamide, N-(2-methoxyphenyl)-. NIST WebBook, SRD 69. [Link]
- N-(2-Methoxyphenyl)
- Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). National Institutes of Health (NIH). [Link]
- Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). [Link]
- Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity. [Link]
- Separation of Acetamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Identification and structure elucidation by NMR spectroscopy.
- Mass spectrum of Acetamide, N-(2-methoxyphenyl)-. NIST WebBook, SRD 69. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]
- 3. This compound | CAS:93-26-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. biocrick.com [biocrick.com]
- 5. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 6. chemfaces.com [chemfaces.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. This compound,Buy this compound price, About this compound Sales,Suppliers,Shop online on Bolise Elisa Kit Company [pharmaceutical-sales.net]
- 10. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nist.gov [nist.gov]
- 12. This compound(93-26-5) 1H NMR [m.chemicalbook.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Cost-Effective Synthesis of N-(2-Methoxyphenyl)acetamide for Researchers and Drug Development Professionals
N-(2-Methoxyphenyl)acetamide, also known as o-acetanisidide, is a valuable intermediate in the pharmaceutical and agrochemical industries.[1] Its efficient synthesis is a critical factor in the economic viability of manufacturing processes. This guide provides an in-depth, objective comparison of three common synthesis routes for this compound, focusing on their cost-effectiveness, procedural nuances, and overall performance. The experimental data and protocols presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions for their specific applications.
The primary and most direct route to this compound is the N-acetylation of 2-methoxyaniline (o-anisidine). The key variable in this transformation is the choice of the acetylating agent. This guide will evaluate the following three widely employed methods:
-
Route 1: Acetylation with Acetic Anhydride
-
Route 2: Acetylation with Acetyl Chloride
-
Route 3: Acetylation with Glacial Acetic Acid
The Core Chemistry: Nucleophilic Acyl Substitution
All three routes are fundamentally examples of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. The subsequent steps involve the departure of a leaving group (acetate, chloride, or water) to yield the final amide product.
Caption: Generalized mechanism of N-acetylation.
Route 1: Acetylation with Acetic Anhydride
This is arguably the most common and often high-yielding method for the N-acetylation of anilines. Acetic anhydride is a strong, yet manageable, acetylating agent.
Mechanism: The reaction proceeds through a standard nucleophilic acyl substitution mechanism. The reaction can be catalyzed by acid or base, though it often proceeds readily without a catalyst.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxyaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane.[2][3][4]
-
Slowly add acetic anhydride (1.1-1.2 eq) to the stirred solution. The reaction may be exothermic.
-
Stir the reaction mixture at room temperature or gently heat to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, pour the reaction mixture into cold water to precipitate the product and hydrolyze any excess acetic anhydride.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Caption: Workflow for Route 1.
Route 2: Acetylation with Acetyl Chloride
Acetyl chloride is a more reactive acetylating agent than acetic anhydride, leading to faster reaction times. However, it is also more hazardous to handle.
Mechanism: The reaction mechanism is similar to that of acetic anhydride. A base, such as pyridine or triethylamine, is often added to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline and render it non-nucleophilic.[5]
Experimental Protocol:
-
Dissolve 2-methoxyaniline (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether) in a flask under an inert atmosphere.[5]
-
Cool the solution in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the cooled, stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring by TLC.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer, wash with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product.
Caption: Workflow for Route 3.
Comparative Analysis
The choice of synthesis route will ultimately depend on the specific requirements of the laboratory or production facility, balancing factors such as cost, safety, and desired throughput.
| Parameter | Route 1: Acetic Anhydride | Route 2: Acetyl Chloride | Route 3: Glacial Acetic Acid |
| Reagent Cost | Moderate | Moderate to High | Low |
| Reaction Time | 1-2 hours | 30-60 minutes | 4-12 hours |
| Yield | High | High | Moderate to High |
| Safety Concerns | Corrosive, lachrymator | Highly corrosive, reacts violently with water, produces HCl gas | Corrosive |
| Byproducts | Acetic acid | Hydrochloric acid | Water |
| Environmental Impact | Moderate | High (due to HCl and use of base) | Low ("Green") |
| Ease of Work-up | Relatively simple | More complex (requires base, extractions) | Simple |
Conclusion and Recommendations
For most laboratory-scale syntheses where high yield and relatively short reaction times are desired, Route 1 (Acetic Anhydride) offers the best balance of performance and practicality. Its work-up is straightforward, and the reagent is readily available.
Route 2 (Acetyl Chloride) is suitable for applications where speed is paramount and the necessary safety precautions for handling this highly reactive reagent are in place. The need for an anhydrous solvent and a base for neutralization adds to the complexity and cost.
For large-scale industrial applications or in environments where green chemistry principles are a priority, Route 3 (Glacial Acetic Acid) is an attractive option. [6]While the reaction is slower and requires more energy input due to prolonged heating, the low cost of the reagent and the benign nature of the byproduct (water) make it economically and environmentally compelling.
Ultimately, the optimal synthesis route for this compound is context-dependent. By carefully considering the factors outlined in this guide, researchers and drug development professionals can select the most appropriate method to meet their specific needs.
References
- LookChem. This compound.
- International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
- SIELC Technologies. Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column.
- The Journal of Organic Chemistry. Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions.
- The Royal Society of Chemistry. A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC.
- ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....
- PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide.
- Taylor & Francis Online. Convenient, Cost‐Effective, and Mild Method for the N‐Acetylation of Anilines and Secondary Amines.
- IUCr. N-(4-Methoxy-3-nitrophenyl)acetamide.
- Scribd. LAB QO 1 - P-Methoxyacetanilide.
- YMER. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
- ResearchGate. Convenient, Cost‐Effective, and Mild Method for the N‐Acetylation of Anilines and Secondary Amines | Request PDF.
- Der Pharma Chemica. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.
- IUCr Journals. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
- PubChem. Acetamide, N-(2-methoxyphenyl)-.
- BioCrick. This compound datasheet.
- BioCrick. This compound | CAS:93-26-5 | High Purity | Manufacturer BioCrick.
- ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)....
- Amerigo Scientific. This compound (95%).
- ResearchGate. (PDF) N -(2-Acetylphenyl)acetamide.
- Google Patents. CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.
Sources
A Comprehensive Guide to Inter-Laboratory Comparison for the Characterization of N-(2-Methoxyphenyl)acetamide
For researchers, scientists, and professionals in drug development, the precise and reproducible characterization of pharmaceutical compounds is paramount. N-(2-Methoxyphenyl)acetamide, a key intermediate in medicinal chemistry, demands robust analytical methods to ensure its identity, purity, and quality.[1] This guide provides a framework for conducting an inter-laboratory comparison (ILC) or round-robin test for the characterization of this compound. By establishing and verifying analytical methodologies across different laboratories, we can ensure data consistency and reliability, which is a cornerstone of regulatory compliance and quality assurance.[2]
This document offers detailed experimental protocols for key analytical techniques, discusses potential sources of inter-laboratory variability, and presents exemplary data to guide the comparison process. The objective is to equip participating laboratories with the necessary tools to assess their performance and contribute to a harmonized analytical approach.
The Imperative of Inter-Laboratory Comparison
Inter-laboratory comparisons are a critical component of method validation and are often required for accreditation under standards like ISO/IEC 17025.[3][4][5] They serve to:
-
Assess Laboratory Performance: ILCs provide an objective measure of a laboratory's competence by comparing its results against those of its peers.[2]
-
Identify Methodological Flaws: Discrepancies in results can highlight ambiguities in analytical procedures or areas where a method is not sufficiently robust.
-
Establish Consensus Values: For a given material, an ILC can help in assigning a reliable value and its associated uncertainty for specific properties.
-
Ensure Data Comparability: In collaborative research or multi-site manufacturing, it is essential that all participating entities produce comparable analytical data.
The fundamental workflow of an inter-laboratory comparison involves a coordinating body that prepares and distributes homogenous samples to participating laboratories. Each laboratory then analyzes the samples using a predefined protocol and reports the results. The coordinating body performs a statistical analysis of the data to evaluate the performance of each participant.[2][6]
Caption: Workflow of a typical inter-laboratory comparison study.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the molecular structure of a compound. However, variations in sample preparation, instrument calibration, and data processing can lead to inter-laboratory discrepancies.[7][8]
Caption: Experimental workflow for ¹H NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[9]
-
Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumental Analysis: Acquire the ¹H NMR spectrum on a 400 MHz (or equivalent) NMR spectrometer. Key acquisition parameters should be standardized across laboratories, including pulse width, relaxation delay, and number of scans.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The spectrum should be referenced to the TMS signal at 0.00 ppm.
-
Data Reporting: Report the chemical shifts (δ) in ppm to two decimal places, the integration values, the multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), and the coupling constants (J) in Hz.
-
Sample Concentration: Highly concentrated samples can lead to peak broadening and shifts in chemical values.[8]
-
Solvent Effects: Residual protic solvents or impurities in the deuterated solvent can introduce extraneous peaks and affect chemical shifts.
-
Instrumental Differences: Variations in magnetic field strength and shimming quality can affect resolution and line shape.[10]
-
Processing Parameters: Inconsistent application of phase and baseline corrections can alter peak appearance and integration accuracy.
| Proton Assignment | Expected Chemical Shift (δ, ppm)[11] | Lab A (δ, ppm) | Lab B (δ, ppm) | Lab C (δ, ppm) |
| -NH (amide) | ~8.35 | 8.36 | 8.34 | 8.35 |
| Aromatic CH | ~7.80 | 7.81 | 7.79 | 7.80 |
| Aromatic CH | ~7.02 | 7.03 | 7.01 | 7.02 |
| Aromatic CH | ~6.94 | 6.95 | 6.93 | 6.94 |
| Aromatic CH | ~6.86 | 6.87 | 6.85 | 6.86 |
| -OCH₃ (methoxy) | ~3.85 | 3.86 | 3.85 | 3.84 |
| -CH₃ (acetyl) | ~2.18 | 2.19 | 2.18 | 2.17 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, characteristic peaks for the amide and aromatic functionalities are expected.
Caption: Experimental workflow for FT-IR analysis.
Step-by-Step Methodology:
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for analysis. Ensure the ATR crystal is clean before placing a small amount of the this compound powder onto it. Apply consistent pressure using the built-in clamp.
-
Background Collection: Collect a background spectrum with no sample present. This will be automatically subtracted from the sample spectrum.
-
Sample Analysis: Collect the FT-IR spectrum of the sample. A typical range is 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Reporting: Report the positions of the major absorption bands in wavenumbers (cm⁻¹) and their relative intensities (s = strong, m = medium, w = weak).
-
Sample Preparation: For KBr pellet methods, variations in grinding and pellet thickness can affect peak resolution and intensity. ATR is generally more reproducible.
-
Instrumental Conditions: Differences in instrument resolution and atmospheric compensation (water and CO₂ subtraction) can alter the spectrum.
-
Moisture Content: The presence of water in the sample can lead to a broad absorption band around 3400 cm⁻¹, potentially obscuring the N-H stretch.
| Functional Group | Expected Wavenumber (cm⁻¹)[12] | Lab A (cm⁻¹) | Lab B (cm⁻¹) | Lab C (cm⁻¹) |
| N-H stretch (amide) | ~3375 | 3374 | 3376 | 3375 |
| C-H stretch (aliphatic) | ~2850 | 2851 | 2849 | 2850 |
| C=O stretch (amide I) | ~1671 | 1670 | 1672 | 1671 |
| C=C stretch (aromatic) | ~1600 | 1601 | 1599 | 1600 |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for quantifying any impurities.
Caption: Experimental workflow for HPLC analysis.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, a 50:50 (v/v) mixture of acetonitrile and water. Filter and degas the mobile phase before use.
-
Standard and Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1.0 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector: UV at 254 nm
-
-
System Suitability: Before sample analysis, perform system suitability tests (e.g., five replicate injections of the standard solution) to ensure the system is operating correctly. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Reporting: Report the retention time of the main peak and calculate the purity by the area percent method.
-
Mobile Phase Composition: Small errors in the mobile phase composition can significantly affect retention times, especially in reversed-phase chromatography.[13][14][15]
-
Column Performance: Differences in column age, brand, and batch can lead to shifts in retention time and changes in peak shape.[13]
-
Temperature Fluctuations: Inadequate column temperature control can cause retention time drift.[14][16]
-
pH of Mobile Phase: If buffers are used, slight variations in pH can dramatically alter the retention of ionizable compounds.[14]
| Parameter | Expected Value | Lab A | Lab B | Lab C |
| Retention Time (min) | ~5.2 | 5.21 | 5.18 | 5.23 |
| Purity (Area %) | ≥ 99.0% | 99.5% | 99.3% | 99.6% |
| Tailing Factor | ≤ 1.5 | 1.1 | 1.2 | 1.1 |
| Theoretical Plates | ≥ 2000 | 5500 | 5200 | 5800 |
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the physical properties of this compound, such as melting point and thermal stability.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and enthalpy of fusion of a crystalline solid. It is a critical technique for identifying polymorphs and assessing purity.
Caption: Experimental workflow for DSC analysis.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Analysis: Place the sealed sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate of 10 °C/min under a nitrogen purge (e.g., 50 mL/min).
-
Data Reporting: Report the onset temperature, peak maximum of the melting endotherm, and the enthalpy of fusion (ΔHfus).
-
Heating Rate: Different heating rates can cause shifts in the observed melting temperature.
-
Sample Mass and Packing: Variations in sample mass and how it is packed in the pan can affect heat transfer and peak shape.
-
Instrument Calibration: An improperly calibrated instrument will yield inaccurate temperature and enthalpy values.
-
Drug-Excipient Incompatibility: If analyzing a mixture, interactions between the drug and excipients can alter the thermal profile.[17][18][19]
| Parameter | Expected Value | Lab A | Lab B | Lab C |
| Melting Onset (°C) | ~84-86 | 85.1 | 84.9 | 85.3 |
| Melting Peak (°C) | ~86-88 | 87.2 | 86.9 | 87.5 |
| ΔHfus (J/g) | Report | 135.4 | 133.8 | 136.1 |
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of a compound.[20][21][22]
Caption: Experimental workflow for TGA analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (ceramic or platinum).[23]
-
Analysis: Place the pan in the TGA furnace. Heat the sample at a rate of 10 °C/min from ambient temperature to an appropriate final temperature (e.g., 600 °C) under a nitrogen atmosphere.[24]
-
Data Reporting: Report the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass remaining at the end of the experiment.
-
Heating Rate: Faster heating rates can shift the decomposition temperature to higher values.
-
Atmosphere: The purge gas (inert vs. oxidative) will significantly affect the decomposition profile.
-
Sample Form: The physical form of the sample (e.g., particle size) can influence the rate of decomposition.
| Parameter | Expected Value | Lab A | Lab B | Lab C |
| Onset of Decomposition (°C) | ~200-220 | 215 | 212 | 218 |
| Mass Loss at 400°C (%) | Report | 98.5 | 98.2 | 98.7 |
Data Evaluation and Performance Assessment
After collecting the data from all participating laboratories, a statistical analysis is performed to assess performance. The z-score is a commonly used metric for this purpose.[25]
Z-score = (x - X) / σ
Where:
-
x is the result from the individual laboratory
-
X is the assigned value (often the robust mean of all results)
-
σ is the standard deviation for proficiency assessment
A z-score between -2.0 and +2.0 is generally considered satisfactory.[26] Laboratories with results outside this range should investigate the potential causes of the deviation.
Conclusion
A well-designed inter-laboratory comparison is an invaluable tool for ensuring the quality and consistency of analytical data for this compound. By adhering to standardized protocols, being mindful of potential sources of variability, and critically evaluating performance, laboratories can enhance their analytical capabilities and contribute to the generation of reliable and comparable data across the scientific community. This guide provides a robust framework to achieve these goals, fostering confidence in the characterization of this important pharmaceutical intermediate.
References
- PharmaGuide. (2024, June 10). Retention Time Variability in HPLC.
- Contract Laboratory. (2024, July 5). Understanding Round-Robin Laboratory Testing: A Comprehensive Guide.
- AOAC International. (n.d.). How to Meet ISO 17025 Requirements for Method Verification.
- Pharma Pill. (2021, September 9). Retention Time Shift or Variation Causes || Pharma Pill [Video]. YouTube.
- AES Labs. (n.d.). Relevance of Method Validation and Laboratory Quality Assurance in Test Programmes.
- Chiralizer Services. (2015, November 28). HPLC Retention Time Drift, Change, Area Variability or Poor Reproducibility. Common Reasons for it.
- Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration.
- Slanina, Z. (2024, May 14). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. Journal of Chemical Education.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- TA Instruments. (n.d.). Analysis Of Drug-Excipient Incompatibility In Discovery And Formulation Development.
- ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide [Image].
- Nature Protocols. (n.d.). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
- ResearchGate. (n.d.). FTIR spectrum of N-(2-methoxybenzyl)-2-phenylacetamide (2) [Image].
- SDSU NMR Facility. (n.d.). Common Problems.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- University of Wisconsin-Madison. (n.d.). Thermogravimetric Analysis.
- EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA).
- SpectraBase. (n.d.). Acetamide, 2-(4-methoxyphenyl)-N-(2-pentyl)-N-decyl-.
- University of Tartu. (n.d.). Determine the structure of small organic molecule from 1H NMR experimental spectrum.
- IUPAC. (2025). protocol for interlaboratory comparison. In IUPAC Compendium of Chemical Terminology (5th ed.).
- R Discovery. (2014, February 20). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
- NATA. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods.
- TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- EURL GMFF. (n.d.). Transfer of validated methods into laboratories working routine Methods verification.
- Wintersmith Advisory LLC. (2025, May 22). ISO 17025 Method Validation: A Step-by-Step Guide for Laboratories.
- CompaLab. (n.d.). What is an inter laboratory comparison ?.
- Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA).
- LCGC International. (n.d.). Variability — How to Control It.
- Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- Magnetic Resonance in Chemistry. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments.
- PharmaTutor. (2013, October 30). DRUG EXCIPIENT COMPATIBILITY STUDIES USING THERMAL METHODS.
- Journal of Pharmaceutical Research. (2019, October 31). Thermal Analysis as a Useful Tool in Drug-Excipient Compatibilty Studies: The Impact in Pharmaceuticals Products.
- University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Chemical Shifts.
- Ethiopian Accreditation Service. (n.d.). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories.
- CPG Labs. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA) [Video]. YouTube.
- Pharmaguideline. (2024, April 3). 10 Tips for HPLC Analysis In Pharmaceuticals.
- Scribd. (n.d.). 1H-NMR Organic Structure Guide.
- American Pharmaceutical Review. (2010, March 1). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences.
- PubChem. (n.d.). Acetamide, N-(2-methoxyphenyl)-.
- Benchmark International. (2024, August 1). Inter laboratory Comparison 2023 Report.
- NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-.
- Co-ordinating European Council. (n.d.). CEC Statistics Manual.
- International Centre for Diffraction Data. (n.d.). SAMPLES FOR THE ROUND ROBIN.
- United for Efficiency. (2021, June 14). Overview of Round Robin Testing.
- Wikipedia. (n.d.). Round-robin test.
Sources
- 1. benchchem.com [benchchem.com]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. foodtestingindia.com [foodtestingindia.com]
- 4. ISO 17025 Method Validation — Wintersmith Advisory LLC [wintersmithadvisory.com]
- 5. One moment, please... [eas-eth.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. This compound(93-26-5) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Retention Time Variability in HPLC [m-pharmaguide.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC Retention Time Drift, Change, Area Variability or Poor Reproducibility. Common Reasons for it. [hplctips.blogspot.com]
- 17. Analysis Of Drug-Excipient Incompatibility In Discovery And Formulation Development [pharmaceuticalonline.com]
- 18. pharmatutor.org [pharmatutor.org]
- 19. biomedres.us [biomedres.us]
- 20. openaccessjournals.com [openaccessjournals.com]
- 21. etamu.edu [etamu.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. epfl.ch [epfl.ch]
- 24. youtube.com [youtube.com]
- 25. What is an inter laboratory comparison ? [compalab.org]
- 26. benchmark-intl.com [benchmark-intl.com]
A Comparative Guide to the Stability Testing and Validation of N-(2-Methoxyphenyl)acetamide
This guide provides an in-depth technical comparison and procedural overview for the stability testing and validation of N-(2-Methoxyphenyl)acetamide. The methodologies and data presented are grounded in established principles from the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3]
Introduction to this compound and the Imperative of Stability Testing
This compound, also known as o-acetanisidide, is a chemical compound with the formula C9H11NO2.[4][5][6][7] It belongs to the class of acetamides and methoxybenzenes.[6][8] Its stability under various environmental conditions is a critical parameter that can impact its quality, safety, and efficacy in any potential application, particularly in the pharmaceutical and chemical research fields.
The purpose of stability testing is to provide evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] This data is essential for establishing a re-test period for the drug substance and recommended storage conditions.[2][3]
Designing a Comprehensive Stability Study: A Risk-Based Approach
A robust stability study for this compound should be designed based on a thorough understanding of its chemical properties and potential degradation pathways.[2] This involves subjecting the compound to a variety of stress conditions, a process known as forced degradation.[2][9][10]
Forced Degradation Studies:
Forced degradation studies are crucial for identifying likely degradation products and demonstrating the specificity of analytical methods.[2][11] These studies help in understanding the intrinsic stability of the molecule.[10]
-
Hydrolytic Stability: The susceptibility of this compound to hydrolysis should be evaluated across a wide range of pH values.[2] This is typically achieved by exposing solutions of the compound to acidic, basic, and neutral conditions. For instance, using 0.1 M to 1 M HCl for acidic conditions and 0.1 M to 1 M NaOH for basic conditions is a common practice.[9][12]
-
Oxidative Stability: The potential for oxidation is assessed by exposing the compound to an oxidizing agent, such as hydrogen peroxide.[9][10] Concentrations of 0.1% to 3% H2O2 are often used.[9][13]
-
Thermal Stability: To evaluate the effect of temperature, the solid compound is exposed to temperatures in 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C).[2]
-
Photostability: Photostability testing is an integral part of stress testing and should be conducted on at least one primary batch to assess the impact of light exposure.[2][3]
The goal of forced degradation is to achieve a target degradation of 5-20%, which is generally considered optimal for the validation of chromatographic assays.[12]
The Cornerstone of Stability Testing: A Validated Stability-Indicating Analytical Method
A validated stability-indicating analytical procedure is essential to accurately quantify the decrease of the active substance and the formation of degradation products.[2][11] High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[11][14][15]
Validation of the HPLC Method:
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[16][17] Key validation parameters, as outlined in ICH Q2(R2), include:[17][18]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[19] Forced degradation samples are crucial for demonstrating specificity.[17]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[16]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using spiked samples with known concentrations.[16][19]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[19]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[19]
Experimental Protocol: Development of a Stability-Indicating HPLC Method
The following protocol outlines the steps for developing and validating an HPLC method for this compound.
-
Instrumentation and Materials:
-
HPLC system with a UV detector or a Diode Array Detector (DAD).
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile and Methanol (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid or Phosphoric acid.[14]
-
This compound reference standard.
-
-
Chromatographic Conditions Development:
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is often a good starting point.[20]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection Wavelength: Determined by performing a UV scan of the this compound reference standard to find the wavelength of maximum absorbance.
-
-
Method Validation:
-
Prepare a stock solution of the reference standard and a series of working standard solutions for calibration.
-
Prepare samples from the forced degradation studies.
-
Inject the standards and samples into the HPLC system and evaluate the validation parameters as described above.
-
Comparative Stability Data
The following tables present hypothetical data to illustrate how the stability of this compound could be compared to an alternative compound, N-(4-Methoxyphenyl)acetamide, under various stress conditions.
Table 1: Forced Degradation of this compound vs. N-(4-Methoxyphenyl)acetamide
| Stress Condition | This compound (% Degradation) | N-(4-Methoxyphenyl)acetamide (% Degradation) | Major Degradation Products |
| 0.1 M HCl, 60°C, 24h | 8.5 | 7.2 | 2-Methoxyaniline |
| 0.1 M NaOH, 60°C, 24h | 15.2 | 12.8 | 2-Methoxyaniline |
| 3% H2O2, RT, 24h | 5.1 | 4.5 | Oxidized derivatives |
| Thermal, 80°C, 72h | 2.3 | 1.9 | Not significant |
| Photostability, ICH option 1 | 3.8 | 3.1 | Photodegradants |
Table 2: Long-Term Stability of this compound (25°C/60% RH)
| Time Point | Assay (%) | Total Impurities (%) |
| 0 Months | 99.8 | 0.15 |
| 3 Months | 99.6 | 0.25 |
| 6 Months | 99.5 | 0.32 |
| 9 Months | 99.2 | 0.45 |
| 12 Months | 99.0 | 0.55 |
Visualizing the Workflow
Diagram 1: Experimental Workflow for Stability Testing
Caption: Workflow for this compound stability testing.
Diagram 2: Validation of a Stability-Indicating HPLC Method
Caption: Key parameters for HPLC method validation.
Conclusion
The stability testing of this compound is a scientifically rigorous process that requires a well-designed study and a validated, stability-indicating analytical method. By following the principles outlined in the ICH guidelines, researchers can generate reliable data to ensure the quality and define the appropriate storage conditions and re-test period for this compound. The comparative data, although hypothetical, illustrates the importance of evaluating stability against related compounds to understand its relative stability profile.
References
- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency.
- ICH STABILITY TESTING GUIDELINES. SNS Courseware.
- ICH GUIDELINES FOR STABILITY. K.K. Wagh College of Pharmacy.
- Ich guideline for stability testing. Slideshare.
- This compound. BioCrick.
- Stability Indicating HPLC Method Development and Validation. Semantic Scholar.
- This compound datasheet. BioCrick.
- Chemical Properties of Acetamide, N-(2-methoxyphenyl)- (CAS 93-26-5). Cheméo.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
- Acetamide, N-(2-methoxyphenyl)-. PubChem.
- Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
- Validation of Analytical Procedures Q2(R2). ICH.
- 3 Key Steps for HPLC Validation in Stability Testing. Altabrisa Group.
- ICH Stability Testing and appropriate validation of analytical procedures. HMR Labs.
- A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Innovative Science and Research Technology.
- Hirshfeld surface analysis and crystal structure of this compound. National Institutes of Health.
- Forced Degradation – A Review. Journal of Pharmaceutical Science and Research.
- (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate.
- Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... ResearchGate.
- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI.
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
- Development of forced degradation and stability indicating studies of drugs—A review. CORE.
- Method and assays for quantitation of acetamide in a composition. Google Patents.
- (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... ResearchGate.
- Acetamide, N-(2-methoxyphenyl)-. NIST WebBook.
Sources
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. snscourseware.org [snscourseware.org]
- 3. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 4. This compound | CAS:93-26-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. biocrick.com [biocrick.com]
- 6. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound | 93-26-5 [chemicalbook.com]
- 9. ijisrt.com [ijisrt.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. [PDF] Stability Indicating HPLC Method Development and Validation | Semantic Scholar [semanticscholar.org]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. database.ich.org [database.ich.org]
- 18. hmrlabs.com [hmrlabs.com]
- 19. altabrisagroup.com [altabrisagroup.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Disposal of N-(2-Methoxyphenyl)acetamide: A Guide for the Modern Laboratory
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. N-(2-Methoxyphenyl)acetamide is not a benign substance; it presents a clear hazard profile that dictates its handling and disposal requirements.
According to its Globally Harmonized System (GHS) classification, this compound is:
-
Harmful if swallowed (Acute toxicity, oral - Category 4).[2][3][4]
-
Causes skin irritation (Skin corrosion/irritation - Category 2).[2][3][4]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).[2][3][4]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3).[2][3][4]
This hazard profile is the primary driver for the stringent personal protective equipment (PPE) and handling protocols that must be followed. The irritant nature of the compound necessitates the prevention of any direct contact with the skin, eyes, or respiratory system.
Key Physical and Chemical Properties
A summary of this compound's relevant properties is provided below. This data is crucial for understanding its behavior and for making informed decisions during handling and in the event of a spill.
| Property | Value | Significance for Disposal |
| Molecular Formula | C₉H₁₁NO₂[2][5] | Indicates its organic nature. |
| Molecular Weight | 165.19 g/mol [2][3] | Relevant for calculating quantities for disposal. |
| Appearance | Tan or white crystalline powder[1][2] | As a powder, it poses an inhalation risk. |
| Melting Point | 70-74 °C[1][3] | Stable solid at room temperature. |
| Boiling Point | 303-305 °C[1][3] | Low volatility at standard lab conditions. |
| Solubility | Soluble in alcohol and chloroform[6] | Important for decontamination and spill cleanup procedures. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The following protocol outlines the systematic process for the safe disposal of this compound. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the previous one to minimize risk.
Caption: Decision workflow for the proper disposal of this compound.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Rationale: The primary route of exposure to this compound is through inhalation of the powder and contact with the skin and eyes.[2][6] Therefore, a robust barrier is the first line of defense.
-
Engineering Controls: Handle this chemical within a certified chemical fume hood to minimize the risk of inhaling dust particles.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use. A lab coat is mandatory.
-
Respiratory Protection: For situations where dust may be generated outside of a fume hood, a NIOSH-approved N95 dust mask is required.[3]
Step 2: Waste Segregation
Rationale: To prevent dangerous chemical reactions, hazardous waste must be segregated according to its compatibility class.[8] Mixing incompatible waste streams can lead to fires, explosions, or the generation of toxic gases.
-
Designate a specific waste container for solid organic chemical waste.
-
Do NOT mix this compound with strong oxidizing agents, as this can create a reaction hazard.[6]
-
Keep it separate from aqueous waste streams.
Step 3: Containerization and Labeling
Rationale: Proper containerization and labeling are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA).[8][9] This ensures that the waste can be safely handled, transported, and disposed of by trained professionals.
-
Container Selection: Use a sealable, chemical-resistant container (e.g., a high-density polyethylene (HDPE) pail or drum) that is in good condition and will not leak.
-
Labeling: The label must be securely affixed to the container and, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date the waste was first added to the container.
-
Step 4: Temporary On-Site Storage
Rationale: Safe temporary storage is crucial to prevent accidents and ensure compliance with institutional and federal regulations.[8]
-
Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area.
-
The storage area should be secure and accessible only to authorized personnel.
-
Ensure the container is stored away from incompatible materials.[7]
Step 5: Final Disposal
Rationale: this compound must be disposed of in a manner that is safe for human health and the environment.[9] Landfilling is not an appropriate disposal method for this type of chemical waste.[10]
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[7] This can lead to environmental contamination and may be a violation of local regulations.
-
The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal of the waste.[11]
Emergency Procedures: Spill and Exposure Response
Rationale: In the event of an accidental release or exposure, a rapid and correct response is critical to minimizing harm.
-
Spill Cleanup:
-
Evacuate the immediate area and alert colleagues.
-
Wearing the appropriate PPE, carefully sweep up the spilled solid material. Avoid generating dust.[12]
-
Place the collected material into a labeled hazardous waste container.[7]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.
-
-
In Case of Personal Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][11]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4][11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][11]
-
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7135, Acetamide, N-(2-methoxyphenyl)-.
- Pennsylvania Department of Environmental Protection. (n.d.). Hazardous Waste Program.
- Civil Engineering Explained. (2023, November 9). What Are The Key Hazardous Waste Disposal Regulations For Engineers? [Video]. YouTube.
- LookChem. (n.d.). Cas 93-26-5, this compound.
- Florida Department of Environmental Protection. (2022, August 12). Summary of Hazardous Waste Regulations.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- Angene Chemical. (2023, October 16). Safety Data Sheet - 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide.
- Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance.
- National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-methoxyphenyl)-. In NIST Chemistry WebBook.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 95 93-26-5 [sigmaaldrich.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 10. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 11. aksci.com [aksci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Navigating the Safe Handling of N-(2-Methoxyphenyl)acetamide: A Guide for Laboratory Professionals
This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of N-(2-Methoxyphenyl)acetamide (CAS No. 93-26-5). Moving beyond a simple checklist, this document elucidates the rationale behind each procedural step, ensuring a deep-rooted culture of safety and scientific integrity within your laboratory operations.
Hazard Profile: Understanding the Risks
This compound is a compound that necessitates careful handling due to its specific hazard profile. According to safety data sheets, it is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] The fine, powdered nature of this solid can increase the risk of inhalation and dermal contact if not properly managed.[1]
| Hazard Classification | GHS Codes | Potential Effects |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[1] |
| Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with this compound. The selection of appropriate PPE is not merely a regulatory formality but a scientifically-driven choice to prevent exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against airborne particles and accidental splashes.[3][4] Standard safety glasses with side shields may be sufficient for low-risk manipulations, but goggles provide a more complete seal.
-
Hand Protection: Chemically resistant gloves are essential.[3][5] Nitrile gloves are a common and effective choice for handling solid chemicals. It is crucial to inspect gloves for any signs of damage before use and to practice proper removal techniques to avoid contaminating your skin.[5]
-
Body Protection: A laboratory coat must be worn to protect against skin contact.[3] Ensure the lab coat is fully buttoned and fits properly.
-
Respiratory Protection: For operations with a high likelihood of generating dust, such as weighing or transferring large quantities, a NIOSH-approved N95 dust mask or a respirator should be used to prevent inhalation of the compound.[6] These procedures should ideally be performed within a chemical fume hood.
Operational Plan: From Receipt to Use
A systematic workflow is paramount for the safe handling of this compound. The following procedural steps provide a framework for minimizing exposure and ensuring a controlled laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] Keep it segregated from incompatible materials, such as strong oxidizing agents.[7]
Handling and Use
-
Work Area Preparation: Designate a specific area for handling this compound. This area should be clean, uncluttered, and equipped with all necessary safety equipment, including an eyewash station and a safety shower.
-
Ventilation: All handling of the solid compound should be performed in a well-ventilated area.[8] For procedures that may generate dust, a chemical fume hood is required.
-
Weighing and Transfer:
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[9][10] Avoid touching your face, eyes, or mouth while working with the compound.[9]
The following diagram illustrates the standard operational workflow for handling this compound:
Caption: Standard operational workflow for handling this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation:
-
Solid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous waste.
-
Contaminated Materials: Disposable items such as gloves, weigh boats, and paper towels that have come into contact with the chemical should also be disposed of as hazardous waste.[9]
-
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal Procedure: Do not dispose of this compound down the sink or in regular trash.[9][11] All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[7] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][12] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.[3][5] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[3][6] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][6]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2][4] For larger spills, evacuate the area and contact your institution's EHS department.
By adhering to these comprehensive guidelines, you can ensure a safe and productive research environment when working with this compound.
References
- PubChem. (n.d.). Acetamide, N-(2-methoxyphenyl)-. National Center for Biotechnology Information.
- Angene Chemical. (2021, May 1). Safety Data Sheet: this compound.
- Angene Chemical. (2025, October 16). Safety Data Sheet: 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide.
- U.S. Department of Health and Human Services. (n.d.). School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention.
- Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
Sources
- 1. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. file.ambeed.com [file.ambeed.com]
- 6. capotchem.cn [capotchem.cn]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. angenechemical.com [angenechemical.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
